2,3-Dihydro-7-iodoinden-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-iodo-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7IO/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVIZRKBYNZSAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464115 | |
| Record name | 7-IODO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
628732-02-5 | |
| Record name | 7-IODO-1-INDANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 7-Iodo-1-Indanone in Modern Synthesis
An In-Depth Technical Guide to the Chemical Properties and Applications of 2,3-Dihydro-7-iodoinden-1-one
This compound, commonly referred to as 7-iodo-1-indanone, is a highly valuable synthetic intermediate whose significance lies at the intersection of structural rigidity and versatile reactivity. The indanone core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds, most notably in drugs developed for neurodegenerative diseases.[1][2] The true synthetic power of this molecule, however, is derived from the strategically placed iodine atom on the aromatic ring. This halogen serves as a highly efficient "handle" for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic and modular construction of complex molecular architectures.
This guide provides a comprehensive overview of the synthesis, characterization, and chemical reactivity of 7-iodo-1-indanone, with a particular focus on its application as a cornerstone building block for drug discovery and development professionals.
| Chemical Profile: this compound | |
| IUPAC Name | 7-iodo-2,3-dihydro-1H-inden-1-one |
| Synonyms | 7-iodo-1-indanone |
| CAS Number | 628732-02-5[3] |
| Molecular Formula | C₉H₇IO[4] |
| Molecular Weight | 258.06 g/mol [4] |
| Appearance | Typically an off-white to pale yellow solid |
| PubChem CID | 11379882[5] |
Synthesis and Purification
The most prevalent and reliable synthesis of 7-iodo-1-indanone proceeds from its amino-substituted precursor, 7-amino-2,3-dihydro-1H-inden-1-one. The transformation is a classic Sandmeyer-type reaction, wherein the primary amine is first converted to a diazonium salt, which is subsequently displaced by iodide. The choice of this route is predicated on the commercial availability of the starting amine and the high efficiency of the diazotization-iodination sequence.
Workflow for the Synthesis of 7-Iodo-1-Indanone
Caption: Synthetic workflow from 7-amino-1-indanone to the final product.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[4]
-
Diazotization:
-
To a stirred solution of 7-amino-2,3-dihydro-1H-inden-1-one in a mixture of water and acetic acid, add concentrated hydrochloric acid.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically rapid.[4]
-
Stir the resulting solution at 0 °C for approximately 5-10 minutes.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 60 °C and maintain for 1 hour to ensure complete decomposition of the diazonium salt and displacement by iodide.[4]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then purified by silica gel column chromatography to yield pure this compound.
-
Spectroscopic and Physical Properties
Accurate characterization is critical for confirming the identity and purity of the synthesized compound. The following table summarizes the expected spectroscopic data based on the structure and data from analogous indanone compounds.[6][7][8]
| Spectroscopic Data | Expected Characteristics for 7-Iodo-1-Indanone |
| ¹H NMR (CDCl₃) | δ ~ 7.6-7.8 (d, 1H, Ar-H), 7.4-7.6 (d, 1H, Ar-H), 7.0-7.2 (t, 1H, Ar-H), 3.1-3.3 (t, 2H, -CH₂-), 2.7-2.9 (t, 2H, -CH₂CO-) |
| ¹³C NMR (CDCl₃) | δ ~ 205 (C=O), 145-150 (Ar-C), 135-140 (Ar-C), 130-135 (Ar-CH), 125-130 (Ar-CH), 95-100 (Ar-C-I), 35-40 (-CH₂-), 25-30 (-CH₂CO-) |
| IR (cm⁻¹) | ~1700 (C=O stretch, conjugated ketone), ~1580, ~1450 (Aromatic C=C stretch), ~3070 (Aromatic C-H stretch), ~2960 (Aliphatic C-H stretch)[6] |
| Mass Spec (EI) | m/z 258 (M⁺), 230 ([M-CO]⁺), 127 (I⁺), 103 ([M-CO-I]⁺) |
Chemical Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of 7-iodo-1-indanone stems directly from the carbon-iodine bond on the sp²-hybridized aromatic carbon. Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. This reactivity allows for the efficient formation of new carbon-carbon and carbon-nitrogen bonds.
Key Palladium-Catalyzed Cross-Coupling Reactions
The following reactions represent the most powerful transformations for which 7-iodo-1-indanone is an ideal substrate. They are foundational methods in modern medicinal chemistry for generating molecular diversity.
Caption: Key cross-coupling reactions utilizing 7-iodo-1-indanone.
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between 7-iodo-1-indanone and an organoboron species, typically a boronic acid or ester.[9][10] It is one of the most widely used methods for constructing biaryl structures. The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, DMF) is crucial for activating the boronic acid for transmetalation.[9][11]
-
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond.[12][13] This reaction is instrumental for introducing vinyl groups onto the indanone scaffold. A base, such as triethylamine, is required to regenerate the active Pd(0) catalyst at the end of the cycle.[14]
-
Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling 7-iodo-1-indanone with a terminal alkyne.[15][16] It is a powerful tool for synthesizing arylalkynes. The reaction uniquely requires both a palladium catalyst and a copper(I) co-catalyst (typically CuI) to facilitate the activation of the alkyne.[17][18]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the aryl iodide and a primary or secondary amine.[19][20][21] It has largely replaced harsher classical methods for synthesizing aryl amines. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a non-nucleophilic base (e.g., NaOt-Bu) to facilitate the deprotonation of the amine.[22][23]
Application in Drug Development: The Case of Donepezil Analogs
The indanone moiety is a core structural feature of Donepezil, a primary medication used to treat Alzheimer's disease by acting as an acetylcholinesterase (AChE) inhibitor.[7] Researchers are actively developing next-generation multi-target-directed ligands (MTDLs) that not only inhibit AChE but also other targets implicated in Alzheimer's pathology, such as β-secretase 1 (BACE-1).[24]
7-Iodo-1-indanone is an exemplary starting material for these efforts. It allows for the retention of the essential indanone pharmacophore while providing a reactive site for diversification. Through the cross-coupling reactions described above, a wide array of functional groups can be introduced at the 7-position to probe the structure-activity relationship (SAR) and optimize binding to multiple biological targets.[24][25]
Synthetic Strategy for Donepezil Analog Library
Caption: General workflow for creating a library of Donepezil analogs.
This modular approach allows scientists to rapidly synthesize and screen a library of compounds, accelerating the discovery of new lead candidates with improved potency, selectivity, and multi-target profiles for treating complex neurodegenerative diseases.[24][26]
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for molecular innovation. Its well-defined synthesis, combined with the predictable and versatile reactivity of the aryl iodide group, makes it an indispensable building block in medicinal chemistry. Its proven utility in the synthesis of advanced Donepezil analogs highlights its role in the ongoing search for more effective treatments for Alzheimer's disease. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of 7-iodo-1-indanone opens the door to a vast chemical space, enabling the rational design and efficient synthesis of the next generation of therapeutic agents.
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Kaur, M., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(5), 645-661. Available at: [Link]
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Agh-Atabay, Z., et al. (2022). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. Bioorganic Chemistry, 121, 105670. Available at: [Link]
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Wikipedia. Heck reaction. Available at: [Link]
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Rampa, A., et al. (2018). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ResearchGate. Available at: [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Available at: [Link]
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Carretero, J. C., & Soler, T. (2012). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Current Organic Chemistry, 16(3), 339-355. Available at: [Link]
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Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available at: [Link]
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Sharma, A., & Kumar, V. (2018). Heck Reaction—State of the Art. Catalysts, 8(7), 267. Available at: [Link]
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Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Available at: [Link]
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da Silva, A. C., et al. (2021). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Química Nova, 44(6), 679-689. Available at: [Link]
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7-iodo-1-indanone structural analysis
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Its derivatives are instrumental in the development of therapeutics for neurodegenerative diseases, cancer, and viral infections.[3][4][5] 7-iodo-1-indanone (C₉H₇IO, MW: 258.06 g/mol ) is a key synthetic intermediate, valued for its utility in introducing further molecular complexity through cross-coupling reactions at the 7-position.[6][7] Unambiguous structural verification of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the biological activity of the final compounds. This guide provides a comprehensive, multi-technique approach to the structural elucidation of 7-iodo-1-indanone, grounded in the principles of modern analytical chemistry. We will explore the causality behind the selection of each technique, provide field-proven experimental protocols, and detail the interpretation of the resulting data for an authoritative confirmation of its molecular structure.
Foundational Context: Synthesis and Purity
The analytical strategy for a compound is intrinsically linked to its synthetic origin. 7-iodo-1-indanone is commonly prepared from 7-amino-1-indanone via a Sandmeyer-type reaction.[6][8] This process involves diazotization of the amine followed by displacement with iodide.
Caption: High-level workflow for a common synthesis of 7-iodo-1-indanone.
Understanding this pathway is critical, as potential impurities could include starting material (7-amino-1-indanone), de-aminated product (1-indanone), or other regioisomers if the initial amination was not selective. Our analytical workflow must be robust enough to confirm the presence and regiochemistry of the iodine atom and rule out such contaminants.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in an organic molecule. It provides a detailed map of the carbon and hydrogen framework.
Expertise & Rationale
For 7-iodo-1-indanone, a combination of ¹H and ¹³C NMR is essential. ¹H NMR confirms the substitution pattern on the aromatic ring and the integrity of the aliphatic cyclopentanone ring. ¹³C NMR complements this by identifying every unique carbon environment, including the critical C-I and C=O carbons. The data from these two experiments, when correlated, provide an unambiguous blueprint of the molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of purified 7-iodo-1-indanone in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[9]
-
Instrument: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single-pulse acquisition.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 8-16, to achieve a good signal-to-noise ratio.[9]
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024, as the ¹³C nucleus is much less sensitive than ¹H.
-
Data Interpretation
The key to confirming the "7-iodo" structure lies in analyzing the chemical shifts and coupling patterns of the three adjacent aromatic protons (H-4, H-5, and H-6).
Table 1: Predicted ¹H NMR Data for 7-Iodo-1-indanone in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-4 | ~7.70 | Doublet (d) | ~7.6 | Adjacent to the electron-withdrawing carbonyl group and coupled only to H-5. |
| H-6 | ~7.55 | Doublet (d) | ~7.8 | Adjacent to the iodine atom and coupled only to H-5. |
| H-5 | ~7.20 | Triplet (t) | ~7.7 | Coupled to both H-4 and H-6, appearing as a triplet. |
| H-2 | ~3.15 | Triplet (t) | ~6.0 | Aliphatic protons adjacent to the C-3 methylene group. |
| H-3 | ~2.75 | Triplet (t) | ~6.0 | Aliphatic protons adjacent to the C-2 methylene group and deshielded by the aromatic ring. |
Table 2: Predicted ¹³C NMR Data for 7-Iodo-1-indanone in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-1 (C=O) | ~205.0 | Characteristic downfield shift for a ketone carbonyl.[10] |
| C-7a (Quaternary) | ~152.0 | Aromatic quaternary carbon adjacent to the carbonyl. |
| C-3a (Quaternary) | ~138.0 | Aromatic quaternary carbon. |
| C-6 | ~136.0 | Aromatic CH carbon. |
| C-4 | ~128.0 | Aromatic CH carbon. |
| C-5 | ~127.0 | Aromatic CH carbon. |
| C-7 (C-I) | ~95.0 | The "heavy atom effect" of iodine causes a significant upfield shift for the carbon it is attached to. This is a key validation point. |
| C-2 | ~36.0 | Aliphatic methylene carbon. |
| C-3 | ~26.0 | Aliphatic methylene carbon. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, which serve as a foundational check of the molecular identity.[11]
Expertise & Rationale
For 7-iodo-1-indanone, the two most critical functional groups are the aromatic ketone and the substituted benzene ring. IR spectroscopy provides definitive evidence for the C=O stretch and the characteristic aromatic C=C and C-H vibrations. While the C-I stretch (~500-600 cm⁻¹) is in the far-IR region and often difficult to observe with standard instruments, the overall fingerprint provides a self-validating system when combined with NMR and MS data.
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid 7-iodo-1-indanone sample directly onto the ATR crystal. No further preparation is needed.
-
Instrument Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are averaged to produce the final spectrum.[9]
-
Data Interpretation
Table 3: Key IR Absorption Frequencies for 7-Iodo-1-indanone
| Vibration Type | Expected Frequency (cm⁻¹) | Intensity/Shape | Rationale |
|---|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium, Sharp | Characteristic of sp² C-H bonds in the benzene ring. |
| Aliphatic C-H Stretch | 3000-2850 | Medium, Sharp | Characteristic of sp³ C-H bonds in the cyclopentanone ring. |
| C=O Stretch (Ketone) | ~1705 | Strong, Sharp | Conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[9][12] |
| Aromatic C=C Stretch | ~1600, ~1470 | Medium, Sharp | Skeletal vibrations of the benzene ring. |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is the definitive technique for determining the molecular weight of a compound, providing the ultimate confirmation of its elemental formula.
Expertise & Rationale
For 7-iodo-1-indanone (C₉H₇IO), high-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million. Standard electron ionization (EI) MS is also invaluable for its reproducible fragmentation patterns, which act as a molecular fingerprint and provide further structural corroboration. Iodine is monoisotopic (¹²⁷I), simplifying the spectrum as no complex isotopic patterns are expected for the molecular ion.
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Parameters: Use a suitable capillary column (e.g., DB-5) and a temperature program that allows for the elution of the compound without degradation.
-
MS Parameters:
-
Ionization Energy: Standard 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Data Interpretation
Table 4: Expected Mass Spectrometry Fragments for 7-Iodo-1-indanone
| m/z Value | Proposed Fragment | Rationale |
|---|---|---|
| 258 | [M]⁺ | The molecular ion peak, confirming the molecular weight. |
| 230 | [M - CO]⁺ | A characteristic fragmentation pattern for cyclic ketones is the loss of a neutral carbon monoxide molecule.[9] |
| 131 | [M - I]⁺ | Loss of the iodine radical. |
| 103 | [M - I - CO]⁺ | Subsequent loss of carbon monoxide from the [M - I]⁺ fragment. |
Integrated Structural Analysis Workflow
No single technique provides the complete picture. True analytical integrity is achieved by integrating data from multiple orthogonal techniques. The workflow below represents a robust, self-validating system for the structural confirmation of 7-iodo-1-indanone.
Caption: Integrated workflow for the definitive structural elucidation of 7-iodo-1-indanone.
Conclusion
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An In-Depth Technical Guide to the Physical Characteristics of 2,3-Dihydro-7-iodoinden-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydro-7-iodoinden-1-one, a halogenated derivative of the indanone scaffold, represents a molecule of significant interest in the landscape of medicinal chemistry and drug discovery. The indanone core is a privileged structure, forming the backbone of numerous pharmacologically active compounds.[1][2][3][4][5][6][7][8] The introduction of an iodine atom at the 7-position of the indanone ring system imparts unique physicochemical properties that can profoundly influence molecular interactions, metabolic stability, and pharmacokinetic profiles. This strategic halogenation makes this compound a valuable building block for the synthesis of novel therapeutic agents.[9][10]
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, grounded in experimental data and supplemented with well-established principles of organic chemistry. It is designed to equip researchers and drug development professionals with the foundational knowledge necessary to effectively utilize this compound in their scientific endeavors.
Molecular Structure and Physicochemical Properties
The structural integrity and resulting physical properties of a molecule are paramount in determining its behavior in both chemical reactions and biological systems.
Molecular Formula: C₉H₇IO[11][12]
Molecular Weight: 258.06 g/mol [11][12]
Structure:
Caption: Chemical structure of this compound.
Physical State and Appearance
Based on the experimental data for the closely related 7-halo-1-indanones, this compound is expected to be a solid at room temperature. The color is likely to be off-white to a pale yellow, a common characteristic of iodinated aromatic compounds.
Melting Point
The melting point is a critical parameter for assessing purity and for designing experimental conditions. An experimentally determined melting point for this compound has been reported.
| Compound | Melting Point (°C) | Reference |
| This compound | 78–80 | Nguyen, P. et al. (2003) |
| 1-Indanone (parent compound) | 38–40 | Sigma-Aldrich |
| 7-Hydroxy-1-indanone | 109–113 | Sigma-Aldrich |
The introduction of the bulky and polarizable iodine atom at the 7-position significantly increases the melting point compared to the parent 1-indanone. This is attributable to stronger intermolecular van der Waals forces and dipole-dipole interactions.
Boiling Point
Solubility
The solubility of a compound is a crucial factor in designing reaction conditions, purification protocols, and formulation for biological assays. While specific quantitative solubility data for this compound is not available, its solubility profile can be inferred from its structure and the general principles of solubility for related compounds.
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | Haloalkanes and haloarenes are generally insoluble in water as they cannot form hydrogen bonds and the energy required to break the hydrogen bonds in water is not compensated by the formation of new interactions.[7][14][15][16] |
| Common Organic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone, THF) | Soluble | As a polar organic molecule, it is expected to be soluble in a range of common organic solvents due to favorable dipole-dipole interactions and London dispersion forces.[16] |
| Alcohols (e.g., Methanol, Ethanol) | Moderately Soluble | Expected to have moderate solubility in polar protic solvents. |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Sparingly Soluble to Insoluble | The polarity of the carbonyl group and the carbon-iodine bond will limit its solubility in nonpolar solvents. |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The experimental ¹H and ¹³C NMR data for this compound have been reported in deuterated chloroform (CDCl₃).
¹H NMR (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.62 | d, J = 7.8 Hz | 1H | H-4 |
| 7.51 | d, J = 7.5 Hz | 1H | H-6 |
| 7.15 | t, J = 7.8 Hz | 1H | H-5 |
| 3.11 | t, J = 5.7 Hz | 2H | H-2 (CH₂) |
| 2.72 | t, J = 5.7 Hz | 2H | H-3 (CH₂) |
¹³C NMR (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 205.2 | C=O (C-1) |
| 154.1 | C-7a |
| 143.8 | C-3a |
| 137.9 | C-5 |
| 131.0 | C-6 |
| 129.2 | C-4 |
| 97.9 | C-I (C-7) |
| 36.4 | C-3 |
| 26.2 | C-2 |
Data sourced from Nguyen, P. et al. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. The Journal of Organic Chemistry, 68(26), 10195–10198.
Interpretation:
-
The ¹H NMR spectrum clearly shows the characteristic signals for the aromatic protons and the two methylene groups of the five-membered ring. The downfield shift of the aromatic protons is consistent with their proximity to the electron-withdrawing carbonyl group and the iodine atom. The triplet multiplicity of the methylene protons at positions 2 and 3 indicates their coupling to each other.
-
The ¹³C NMR spectrum displays the expected nine carbon signals. The carbonyl carbon (C-1) appears significantly downfield at 205.2 ppm. The carbon atom attached to the iodine (C-7) is observed at 97.9 ppm, which is characteristic for a carbon bearing an iodine atom.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~1710 | Strong | C=O | Stretch |
| ~3100-3000 | Medium | C-H (aromatic) | Stretch |
| ~2950-2850 | Medium | C-H (aliphatic) | Stretch |
| ~1600, ~1470 | Medium-Weak | C=C (aromatic) | Stretch |
| ~1300-1000 | Medium | C-C | Stretch |
| ~800-600 | Medium-Strong | C-I | Stretch |
The carbonyl (C=O) stretching frequency for 1-indanone is typically observed around 1715 cm⁻¹. The presence of the electron-withdrawing iodine atom might cause a slight shift in this frequency.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition. The experimentally determined mass for the protonated molecule [M+H]⁺ is a powerful confirmation of the identity of the compound.
HRMS (ESI):
-
Calculated for C₉H₈IO [M+H]⁺: 258.9614
-
Found: 258.9618
Data sourced from Nguyen, P. et al. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. The Journal of Organic Chemistry, 68(26), 10195–10198.
Fragmentation Pattern (Predicted):
In electron ionization mass spectrometry (EI-MS), the molecular ion would be observed, followed by characteristic fragmentation patterns.
Caption: Predicted mass spectrometry fragmentation pathway.
Key predicted fragmentation pathways include:
-
Loss of an iodine radical (I•): This would lead to a fragment at m/z 131.
-
Loss of carbon monoxide (CO): A common fragmentation for ketones, resulting in a fragment at m/z 230.
-
Retro-Diels-Alder reaction: Loss of ethylene (C₂H₄) from the five-membered ring.
Experimental Protocols: Synthesis and Purification
The synthesis of this compound has been reported via a Sandmeyer-type reaction starting from 7-aminoindan-1-one.[11][17][18][19]
Synthesis of this compound
This protocol is adapted from the procedure described by Nguyen, P. et al. (2003).
Step 1: Diazotization of 7-Aminoindan-1-one
-
To a stirred suspension of 7-aminoindan-1-one (1.0 eq) in a mixture of acetic acid and water, add concentrated hydrochloric acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
Causality: The diazotization reaction converts the primary amine into a diazonium salt, which is an excellent leaving group, facilitating the subsequent substitution with iodide. The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature.
Causality: The iodide ion from KI acts as a nucleophile, displacing the dinitrogen gas from the diazonium salt to form the C-I bond. Heating helps to drive the reaction to completion.
Step 3: Work-up and Isolation
-
Extract the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by recrystallization or column chromatography.
Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of a hot solvent or solvent mixture (e.g., ethanol/water or hexanes/ethyl acetate).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum.
Justification: Recrystallization is an effective purification technique based on the principle that the solubility of the desired compound and its impurities differ in a given solvent system. Slow cooling promotes the formation of a pure crystalline lattice.[12][20][21]
Applications in Drug Development
The indanone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3][4][5][6][7][8][9] The introduction of a halogen, such as iodine, at the 7-position offers a strategic handle for several key aspects of drug design:
-
Modulation of Pharmacokinetics: The lipophilicity of the molecule is increased, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Halogen Bonding: The iodine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets.
-
Synthetic Handle: The carbon-iodine bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the facile introduction of diverse substituents to explore the chemical space around the indanone core. This makes this compound a versatile intermediate for the synthesis of compound libraries for high-throughput screening.
The development of novel indanone derivatives continues to be an active area of research for the treatment of various diseases, including neurodegenerative disorders and cancer.[9][10]
Conclusion
This compound is a well-characterized compound with a unique set of physical and chemical properties that make it a valuable tool for chemical synthesis and drug discovery. This guide has provided a detailed overview of its key characteristics, grounded in experimental data and established scientific principles. The synthetic accessibility of this molecule, combined with the strategic placement of the iodine atom, opens up numerous possibilities for the design and development of novel, biologically active compounds. As the quest for new and effective therapeutics continues, the utility of versatile building blocks like this compound will undoubtedly remain of high importance to the scientific community.
References
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Nguyen, P., Corpuz, E., Heidelbaugh, T. M., Chow, K., & Garst, M. E. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. The Journal of Organic Chemistry, 68(26), 10195–10198. [Link]
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Nguyen, P., Corpuz, E., Heidelbaugh, T. M., Chow, K., & Garst, M. E. (2003). A convenient synthesis of 7-halo-1-indanones and 8-halo-1-tetralones. PubMed. [Link]
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Nguyen, P., et al. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. ResearchGate. [Link]
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Chavan, A. A., et al. (2023). Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. [Link]
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7-Iodo-1-Indanone: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
This technical guide provides a comprehensive overview of 7-iodo-1-indanone, a key synthetic intermediate in medicinal and materials chemistry. The document delves into its chemical identity, synthesis, spectroscopic characterization, and reactivity, with a particular focus on its application in the development of therapeutic agents. Detailed experimental protocols and mechanistic insights are provided to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this versatile molecule.
Introduction: The Strategic Importance of the 1-Indanone Scaffold
The 1-indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. The indanone moiety is notably present in drugs developed for the treatment of neurodegenerative disorders, such as Alzheimer's disease, as well as in compounds with anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
7-Iodo-1-indanone, in particular, serves as a highly valuable building block. The presence of the iodine atom at the 7-position offers a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse molecular fragments, enabling the synthesis of complex molecular architectures and facilitating structure-activity relationship (SAR) studies in drug discovery programs.
Chemical Identity and Physicochemical Properties
A thorough understanding of the fundamental properties of 7-iodo-1-indanone is essential for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | 7-iodo-2,3-dihydro-1H-inden-1-one | |
| CAS Number | 628732-02-5 | [4] |
| Molecular Formula | C₉H₇IO | [4] |
| Molecular Weight | 258.06 g/mol | [4] |
Caption: Table 1. Key chemical identifiers and properties of 7-iodo-1-indanone.
Synthesis of 7-Iodo-1-Indanone
The most direct and commonly cited method for the preparation of 7-iodo-1-indanone is via a Sandmeyer-type reaction starting from 7-amino-1-indanone. This approach offers a reliable route to the desired product in good yield.
Synthetic Scheme: From Amine to Iodide
The overall transformation involves the diazotization of the primary aromatic amine of 7-amino-1-indanone, followed by the displacement of the diazonium group with an iodide anion.
Caption: A schematic representation of the synthesis of 7-iodo-1-indanone.
Detailed Experimental Protocol
This protocol is adapted from the procedure described by Nguyen, et al. in the Journal of Organic Chemistry.[4]
Step 1: Diazotization of 7-Amino-1-indanone
-
To a stirred solution of 7-amino-2,3-dihydro-1H-inden-1-one in a mixture of water and acetic acid, add concentrated hydrochloric acid.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0 °C.
-
Stir the resulting diazonium salt solution at 0 °C for approximately 5 minutes.
Step 2: Iodination
-
To the freshly prepared diazonium salt solution, add a solution of potassium iodide in water.
-
Warm the reaction mixture to 60 °C and stir for 1 hour.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-iodo-1-indanone (reported yield: 43%).[4]
Causality of Experimental Choices:
-
Low Temperature for Diazotization: The diazotization reaction is performed at 0 °C to ensure the stability of the diazonium salt, which can be unstable and decompose at higher temperatures.
-
Acidic Conditions: The presence of a strong acid (HCl) is crucial for the formation of nitrous acid (from NaNO₂) and for the protonation of the amino group, which facilitates the diazotization process.
-
Use of Potassium Iodide: Potassium iodide serves as the source of the iodide nucleophile that displaces the diazonium group.
-
Heating during Iodination: Warming the reaction mixture to 60 °C provides the necessary activation energy for the displacement of the dinitrogen gas and the formation of the carbon-iodine bond.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra for 7-iodo-1-indanone, this section provides predicted spectroscopic data based on the analysis of the parent 1-indanone and its halogenated analogs. This information is crucial for reaction monitoring and product verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aliphatic protons of the five-membered ring and the aromatic protons. The aliphatic protons at C2 and C3 will likely appear as triplets. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring.
¹³C NMR: The carbon NMR spectrum will show a downfield signal for the carbonyl carbon (C1). The aromatic carbons will appear in the typical aromatic region, with the carbon bearing the iodine atom (C7) showing a characteristic upfield shift due to the heavy atom effect.
Reference Data for 1-Indanone Analogs:
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-Indanone | 2.68 (t, 2H), 3.12 (t, 2H), 7.25-7.75 (m, 4H) | 25.9, 36.3, 123.7, 126.7, 127.3, 134.7, 145.9, 155.2, 207.2 |
| 5-Bromo-1-indanone | 2.70 (t, 2H), 3.15 (t, 2H), 7.40 (d, 1H), 7.60 (dd, 1H), 7.85 (d, 1H) | 25.7, 36.1, 121.8, 125.1, 130.5, 131.9, 137.8, 153.7, 205.8 |
Caption: Table 2. ¹H and ¹³C NMR data for 1-indanone and 5-bromo-1-indanone for comparative analysis.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 7-iodo-1-indanone is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed around 1700 cm⁻¹.[5] Additional characteristic peaks will include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and aliphatic C-H stretching (around 2850-3000 cm⁻¹).
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) for 7-iodo-1-indanone is expected at m/z 258. A characteristic fragmentation pattern would involve the loss of a CO molecule (28 Da) to give a fragment at m/z 230, and the loss of an iodine radical (127 Da).[6]
Reactivity and Synthetic Applications
The synthetic utility of 7-iodo-1-indanone stems from the reactivity of the aryl iodide moiety, which readily participates in a variety of palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed reactions, allowing for milder reaction conditions and broader substrate scope.
Caption: Versatility of 7-iodo-1-indanone in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between 7-iodo-1-indanone and an organoboron reagent (e.g., a boronic acid or ester). This is a powerful method for synthesizing 7-aryl or 7-vinyl-1-indanones.[7]
Heck-Mizoroki Reaction: The Heck reaction facilitates the coupling of 7-iodo-1-indanone with an alkene to form a new carbon-carbon bond, leading to the synthesis of 7-alkenyl-1-indanones.[8]
Application in the Synthesis of Cholinesterase Inhibitors
The 1-indanone scaffold is a key component of donepezil, a prominent acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[9][10][11] 7-Iodo-1-indanone serves as a valuable precursor for the synthesis of novel donepezil analogs, allowing for the exploration of structure-activity relationships at the 7-position of the indanone ring.
Proposed Synthetic Route to a Donepezil Analog:
A plausible synthetic strategy to access a 7-substituted donepezil analog would involve a Suzuki-Miyaura coupling of 7-iodo-1-indanone with a suitable boronic acid, followed by further functionalization and coupling with the N-benzylpiperidine moiety.
Caption: Proposed synthetic pathway to a donepezil analog utilizing 7-iodo-1-indanone.
This strategic functionalization at the 7-position allows for the introduction of various substituents (R-group) to probe interactions with the active site of acetylcholinesterase, potentially leading to the discovery of new and more potent inhibitors.
Conclusion
7-Iodo-1-indanone is a synthetically versatile and highly valuable intermediate for researchers in organic and medicinal chemistry. Its straightforward synthesis and the reactivity of the carbon-iodine bond provide access to a wide array of functionalized 1-indanone derivatives. The strategic importance of the 1-indanone scaffold in drug discovery, particularly in the context of neurodegenerative diseases, ensures that 7-iodo-1-indanone will continue to be a key building block in the development of novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for the effective utilization of this important chemical entity.
References
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Nguyen, P., Corpuz, E., Heidelbaugh, T. M., Chow, K., & Garst, M. E. (2003). A Convenient Synthesis of 7-Halo-1-indanones. Journal of Organic Chemistry, 68(26), 10195-10198. [Link]
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Saglik, B. N., Ilgin, S., & Ozkay, Y. (2016). Synthesis of new donepezil analogues and evaluation of their cholinesterase inhibitory activity. Hilaris Publisher. [Link]
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Singh, J. V., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(6), 846-861. [Link]
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Meng, F. C., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. Bioorganic & Medicinal Chemistry Letters, 22(13), 4462-4466. [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]
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Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]
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Kącka, A., & Szymański, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
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Cacciatore, I., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. Molecules, 20(8), 13887-13907. [Link]
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Patel, A., et al. (2012). Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives. Medicinal Chemistry Research, 21(7), 1264-1275. [Link]
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An In-Depth Technical Guide to 2,3-Dihydro-7-iodoinden-1-one
This guide provides a comprehensive technical overview of 2,3-Dihydro-7-iodoinden-1-one, a halogenated derivative of the indanone scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the molecule's fundamental properties, synthesis, safety, and potential applications, offering a foundation for its use in scientific inquiry.
Core Molecular Attributes
This compound is a solid organic compound characterized by an indanone core structure with an iodine atom substituted at the 7th position of the aromatic ring. The presence of the heavy iodine atom significantly influences the molecule's reactivity and physical properties.
Chemical Identity and Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇IO | PubChem[1] |
| Molecular Weight | 258.06 g/mol | PubChem[1] |
| CAS Number | 628732-02-5 | ChemicalBook[1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) |
Structural Representation
The chemical structure of this compound is depicted below. The numbering of the carbon atoms follows standard IUPAC nomenclature for the indanone ring system.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a procedure published in the Journal of Organic Chemistry. [1] Materials:
-
7-Amino-2,3-dihydro-1H-inden-1-one
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 7-amino-2,3-dihydro-1H-inden-1-one in a mixture of concentrated HCl and water.
-
Slowly add a solution of sodium nitrite in water to the cooled reaction mixture, maintaining the temperature at 0°C. The addition should be dropwise to control the exothermic reaction.
-
Stir the mixture at 0°C for approximately 5 minutes after the addition is complete to ensure the full formation of the diazonium salt intermediate.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.
-
Heat the reaction mixture to 60°C and maintain this temperature for 1 hour. Vigorous nitrogen evolution will be observed.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the five-membered ring will appear as multiplets in the aliphatic region. The aromatic protons will appear in the downfield region, with their chemical shifts and coupling patterns influenced by the iodo and carbonyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon at a characteristic downfield chemical shift (typically >190 ppm). The aromatic carbons will resonate in the 120-150 ppm region, with the carbon bearing the iodine atom showing a characteristic upfield shift compared to its non-iodinated counterpart. The aliphatic carbons of the five-membered ring will appear in the upfield region.
Mass Spectrometry (MS)
The mass spectrum of this compound will show a prominent molecular ion peak (M⁺) at m/z 258. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of CO and subsequent rearrangements of the indanone core.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹. The spectrum will also show absorption bands for aromatic C-H stretching and C=C stretching vibrations.
Potential Applications in Research and Drug Development
While specific applications of this compound are not extensively documented, the indanone scaffold is a privileged structure in medicinal chemistry. [2][3]Derivatives of indanone have been investigated for a wide range of biological activities, suggesting potential avenues for the application of this iodinated analog.
The presence of the iodine atom provides a handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse functional groups at the 7-position. This makes this compound a valuable intermediate for the synthesis of libraries of compounds for screening in various biological assays.
Potential areas of investigation for derivatives of this compound include:
-
Anticancer Agents: Many indanone derivatives have shown promise as anticancer agents. [2]* Neuroprotective Agents: The indanone core is present in drugs developed for the treatment of neurodegenerative diseases. [2]* Antiviral and Antibacterial Agents: The indanone scaffold has been explored for the development of antimicrobial compounds. [2]
Caption: Potential research applications of this compound.
Safety Information
As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Safety Data Sheet (SDS) for this compound is not available, the following information is based on the potential hazards associated with its chemical class.
-
General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Fire and Explosion Hazards: The flammability of this compound is not fully characterized. Keep away from heat, sparks, and open flames.
-
Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
In case of exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Conclusion
This compound is a valuable synthetic intermediate with potential applications in medicinal chemistry and materials science. Its synthesis via the Sandmeyer reaction is a well-established and reliable method. The presence of the iodine atom allows for diverse functionalization, opening up avenues for the creation of novel compounds with potentially interesting biological activities. As with all laboratory chemicals, it is imperative to handle this compound with the appropriate safety precautions. This guide provides a foundational understanding of this compound to aid researchers in its safe and effective use.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Kiełbasiński, P., & Rachoń, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
Sources
Introduction: The Significance of 7-Iodo-1-Indanone in Synthetic Chemistry
An In-Depth Technical Guide to the Spectral Analysis of 7-Iodo-1-Indanone
7-Iodo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone that forms the structural core of many biologically active molecules and pharmaceutical agents.[1][2] The introduction of an iodine atom at the 7-position provides a crucial functional handle for further synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This makes 7-iodo-1-indanone a valuable intermediate in the synthesis of complex molecular architectures for drug discovery and materials science.[3][4]
This guide provides a comprehensive analysis of the expected spectral data for 7-iodo-1-indanone (CAS No. 628732-02-5).[5][6] As a Senior Application Scientist, the following sections are designed not merely to present data, but to provide a validated framework for its acquisition and interpretation. We will explore the theoretical underpinnings of each technique, detail robust experimental protocols, and interpret the anticipated spectral features, explaining the causal relationships between molecular structure and spectral output.
Caption: Molecular structure of 7-iodo-1-indanone with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 7-iodo-1-indanone, ¹H and ¹³C NMR will confirm the substitution pattern on the aromatic ring and the structure of the five-membered aliphatic ring.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of solvent and instrument frequency are critical for acquiring high-quality data. Deuterated chloroform (CDCl₃) is the preferred solvent due to its excellent solubilizing power for nonpolar to moderately polar organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C), which is unlikely to obscure analyte signals.[7] A high-field spectrometer (e.g., 400 MHz or higher) is recommended to achieve maximum signal dispersion, which is essential for resolving the complex splitting patterns of the aromatic protons.[8]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 10-15 mg of 7-iodo-1-indanone in 0.7 mL of CDCl₃. To ensure quantitative accuracy and precise chemical shift referencing, add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[8]
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz.
-
Pulse Sequence: Standard single-pulse acquisition.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans to ensure a good signal-to-noise ratio.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 scans, as the ¹³C nucleus has low natural abundance.
-
Anticipated ¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is expected to show signals corresponding to three distinct regions: the aliphatic protons of the indanone ring and the three protons on the substituted aromatic ring.
Table 1: Predicted ¹H NMR Data for 7-Iodo-1-Indanone in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (CH₂) | ~ 2.75 | Triplet (t) | ~ 6.0 | 2H |
| H-3 (CH₂) | ~ 3.20 | Triplet (t) | ~ 6.0 | 2H |
| H-6 | ~ 7.25 | Triplet (t) | ~ 7.8 | 1H |
| H-5 | ~ 7.60 | Doublet (d) | ~ 7.8 | 1H |
| H-4 | ~ 7.75 | Doublet (d) | ~ 7.8 | 1H |
-
Aliphatic Protons (H-2, H-3): The protons at C-2 and C-3 form an A₂B₂ spin system. The H-3 protons, being adjacent to the aromatic ring, are expected at approximately 3.20 ppm. The H-2 protons, adjacent to the carbonyl group, are slightly more shielded and should appear around 2.75 ppm. Both signals are expected to be triplets due to coupling with their respective neighbors.[9]
-
Aromatic Protons (H-4, H-5, H-6): The iodine atom significantly influences the aromatic region. The proton at H-6, situated between the other two aromatic protons, is expected to be a triplet around 7.25 ppm. The H-5 proton will likely appear as a doublet near 7.60 ppm. The H-4 proton, being ortho to the electron-withdrawing carbonyl group, is the most deshielded and should appear as a doublet at the lowest field, around 7.75 ppm.[9][10]
Anticipated ¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum should display nine distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for 7-Iodo-1-Indanone in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 26.0 |
| C-3 | ~ 36.5 |
| C-7 (C-I) | ~ 95.0 |
| C-5 | ~ 128.0 |
| C-4 | ~ 129.0 |
| C-6 | ~ 137.0 |
| C-3a | ~ 138.0 |
| C-7a | ~ 155.0 |
| C-1 (C=O) | ~ 206.0 |
-
Aliphatic Carbons (C-2, C-3): These carbons will appear in the upfield region, consistent with sp³ hybridized carbons. C-2 is expected around 26.0 ppm, and C-3 around 36.5 ppm.[9]
-
Aromatic Carbons: The carbon directly attached to the iodine (C-7) will be significantly shielded due to the "heavy atom effect," appearing far upfield for an aromatic carbon, around 95.0 ppm. The remaining aromatic carbons (C-4, C-5, C-6, C-3a, C-7a) will resonate in the typical 120-155 ppm range.
-
Carbonyl Carbon (C-1): The ketonic carbonyl carbon is the most deshielded and will appear at the lowest field, expected around 206.0 ppm, which is characteristic for α,β-unsaturated ketones.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: Why ATR-FTIR is the Method of Choice
For a solid sample like 7-iodo-1-indanone, Attenuated Total Reflectance (ATR) is the superior sampling technique.[8] It requires minimal sample preparation (no need for KBr pellets), is non-destructive, and provides high-quality, reproducible spectra by simply placing the solid sample onto the ATR crystal. A Fourier Transform Infrared (FTIR) spectrometer is used for its high speed and sensitivity.
Experimental Protocol: ATR-FTIR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to be automatically subtracted from the sample spectrum. This corrects for atmospheric CO₂ and H₂O absorptions.
-
Sample Analysis: Place a small amount of solid 7-iodo-1-indanone onto the ATR crystal (typically diamond or ZnSe). Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition:
-
Spectrometer: FTIR Spectrometer.
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.[8]
-
Anticipated IR Spectral Data & Interpretation
The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic ring.
Table 3: Predicted Major IR Absorption Bands for 7-Iodo-1-Indanone
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3070 | Aromatic C-H Stretch | Medium-Weak |
| ~ 2950 | Aliphatic C-H Stretch | Medium-Weak |
| ~ 1710 | C=O Stretch (Ketone) | Strong, Sharp |
| ~ 1600, 1470 | C=C Aromatic Ring Stretch | Medium-Strong |
| ~ 800-750 | C-H Out-of-Plane Bending (Aromatic) | Strong |
| ~ 550 | C-I Stretch | Weak |
-
C=O Stretch: The most characteristic peak will be a strong, sharp absorption around 1710 cm⁻¹ corresponding to the carbonyl (ketone) stretching vibration.[12][13] Its position indicates conjugation with the aromatic ring.
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the CH₂ groups will appear just below 3000 cm⁻¹.[13]
-
Aromatic C=C Stretches: Two sharp bands of variable intensity are expected around 1600 cm⁻¹ and 1470 cm⁻¹ due to the stretching of the carbon-carbon bonds within the benzene ring.
-
C-I Stretch: The carbon-iodine bond stretch typically appears in the far-infrared region, around 500-600 cm⁻¹.[14] This may be weak or outside the range of a standard mid-IR spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula, while the fragmentation pattern gives clues about the molecule's structure.
Expertise & Experience: Selecting the Right Ionization Method
Electron Ionization (EI) is the ideal method for a relatively small, stable organic molecule like 7-iodo-1-indanone.[8] Operating at a standard energy of 70 eV provides sufficient energy to cause reproducible fragmentation, generating a characteristic "fingerprint" mass spectrum that can be compared against libraries. This hard ionization technique is excellent for structural elucidation.
Caption: Standard workflow for GC-MS analysis of an organic compound.
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of 7-iodo-1-indanone in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Parameters:
-
Ionization Method: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 200–250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: Scan from m/z 40 to 400.
-
Anticipated Mass Spectrum & Fragmentation
The mass spectrum will provide the molecular weight and key structural fragments.
Table 4: Predicted Key Ions in the EI Mass Spectrum of 7-Iodo-1-Indanone
| m/z | Ion | Comments |
| 258 | [M]⁺˙ | Molecular Ion (C₉H₇IO) |
| 230 | [M - CO]⁺˙ | Loss of carbon monoxide |
| 131 | [M - I]⁺ | Loss of iodine radical |
| 103 | [M - I - CO]⁺ | Subsequent loss of CO |
-
Molecular Ion ([M]⁺˙): A prominent molecular ion peak is expected at a mass-to-charge ratio (m/z) of 258, corresponding to the molecular weight of C₉H₇IO. The presence of iodine (a monoisotopic element) will make this peak sharp and easily identifiable.
-
Key Fragments:
-
Loss of Iodine: The C-I bond is relatively weak, so a significant peak at m/z 131 ([M - I]⁺) is expected, corresponding to the indanone cation. This is often a major fragmentation pathway for iodo-aromatic compounds.
-
Loss of Carbon Monoxide: A characteristic fragmentation for cyclic ketones is the loss of a neutral CO molecule (28 Da). A peak at m/z 230 ([M - CO]⁺˙) is therefore anticipated.
-
A peak at m/z 103 would correspond to the loss of both iodine and carbon monoxide.
-
Caption: Predicted major fragmentation pathways for 7-iodo-1-indanone in EI-MS.
Holistic Structural Confirmation
-
Mass Spectrometry establishes the molecular weight (258 g/mol ) and, via HRMS, the molecular formula (C₉H₇IO).
-
IR Spectroscopy confirms the presence of key functional groups: a conjugated ketone (C=O, ~1710 cm⁻¹) and an aromatic ring (~1600, 1470 cm⁻¹).
-
¹³C NMR Spectroscopy verifies the carbon count (9 distinct signals) and types: two aliphatic, one carbonyl, and six aromatic carbons, including the uniquely shielded C-I carbon.
-
¹H NMR Spectroscopy provides the final, detailed picture, confirming the number of aliphatic (4H) and aromatic (3H) protons and their precise connectivity through the observed splitting patterns and coupling constants.
The combined data from these techniques provides unambiguous and definitive evidence for the structure of 7-iodo-1-indanone, creating a self-validating system where each piece of data supports the others.
References
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Ahmedova, A., et al. (2012). Synthesis, characterization and spectroscopic properties of some 2-substituted 1,3-indandiones and their metal complexes. ResearchGate. [Link]
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TÜBİTAK Academic Journals. (2009). Photochemical bromination of substituted indan-1-one derivatives. [Link]
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The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]
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ResearchGate. 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. [Link]
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The Royal Society of Chemistry. Supporting Information - NMR spectra of compounds 3 and 4. [Link]
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Agilent. Interpretation of 2D NMR Spectra. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004814). [Link]
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ACS Publications. Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. Indanone synthesis. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000753). [Link]
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-
University of Liverpool IT Services. Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. [Link]
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RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]
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PMC. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding 1-Indanone: Properties, Purity, and Purchase Considerations. [Link]
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Ouellette, R. J., & Rawn, J. D. INFRARED SPECTROSCOPY (IR). [Link]
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eCampusOntario Pressbooks. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
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ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]
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-
NIST WebBook. 1H-Inden-1-one, 2,3-dihydro-. [Link]
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A Technical Guide to the Solubility of 2,3-Dihydro-7-iodoinden-1-one in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is fundamental to successful drug development and chemical synthesis. This guide provides an in-depth analysis of the solubility characteristics of 2,3-Dihydro-7-iodoinden-1-one, a crucial building block in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively published, this document establishes a robust theoretical framework based on its physicochemical properties and by drawing parallels with structurally similar compounds. Furthermore, it provides detailed, field-tested experimental protocols for researchers to determine solubility in their own laboratory settings, ensuring reliable and reproducible data for process optimization, formulation, and purification.
Introduction: The Significance of Solubility
The dissolution of a compound in a solvent is a critical parameter that influences reaction kinetics, purification efficiency, and the bioavailability of a final drug product. For a key intermediate like this compound, a comprehensive understanding of its solubility profile in various organic solvents is paramount. It allows chemists and process scientists to make informed decisions regarding:
-
Reaction Solvent Selection: Choosing a solvent that ensures all reactants remain in the solution phase for optimal reaction rates.
-
Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for effective purification and isolation of the final product.
-
Formulation Development: Providing foundational data for developing stable and effective dosage forms.
This guide will delve into the molecular characteristics of this compound, predict its solubility behavior, and provide actionable protocols for its empirical determination.
Physicochemical Characterization of this compound
To predict how a solute will behave in a range of solvents, we must first understand its intrinsic properties.
-
Molecular Structure: this compound is a bicyclic molecule featuring an indanone core. This structure consists of a benzene ring fused to a five-membered ring containing a ketone (carbonyl group) and a saturated two-carbon bridge. A key feature is the iodine atom substituted at the 7-position of the aromatic ring.
-
Key Properties:
-
Chemical Formula: C₉H₇IO[1]
-
Molecular Weight: 258.06 g/mol
-
Core Functional Groups: Aromatic ring, ketone (carbonyl group), and an iodo-substituent.
-
The presence of the polar carbonyl group (C=O) allows for dipole-dipole interactions and potential hydrogen bond acceptance. However, the bulky, nonpolar aromatic ring and the large iodine atom contribute significant hydrophobic (lipophilic) character to the molecule. This duality is key to its solubility behavior.
Theoretical Principles of Solubility: A "Like Dissolves Like" Approach
The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] It posits that substances with similar intermolecular forces and polarity will be mutually soluble.
-
Polar Solvents: These solvents have large dipole moments. They can be further divided into:
-
Protic Solvents (e.g., methanol, ethanol): Capable of donating hydrogen bonds.
-
Aprotic Solvents (e.g., DMSO, DMF, acetone): Cannot donate hydrogen bonds but have polar character.
-
-
Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): Have small or no dipole moments and interact primarily through weaker van der Waals forces.
Based on the structure of this compound, we can infer that the large, nonpolar surface area will dominate its solubility profile, favoring dissolution in organic solvents over polar ones like water. The parent compound, 1-indanone, is noted to be more soluble in organic solvents like ethanol and ether than in water.[4][5] The addition of a large, hydrophobic iodine atom to the structure would further decrease its affinity for highly polar solvents.
Predicted Solubility Profile
While empirical data is the gold standard, a predicted profile can guide initial solvent screening. The solubility of the parent compound, 1-indanone, provides a useful baseline. It is reported to be soluble in toluene, benzene, and methanol.[6] One source provides quantitative data for 1-indanone in ethanol (120.34 g/L) and methanol (160.99 g/L).[7] Another indicates high solubility in DMSO (50 mg/mL).[8]
Given the increased molecular weight and lipophilicity due to the iodine atom, the solubility of this compound is expected to follow a similar, though likely reduced, pattern.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane, Diethyl Ether | High to Moderate | The large hydrophobic surface area of the molecule will interact favorably with nonpolar solvents. |
| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Moderate | The ketone group allows for dipole-dipole interactions, promoting solubility in these solvents. |
| Polar Protic | Methanol, Ethanol | Moderate to Low | The molecule can act as a hydrogen bond acceptor, but its ability to disrupt the strong hydrogen-bonding network of these solvents is limited by its large nonpolar region. |
| Aqueous | Water | Very Low / Insoluble | The molecule's predominantly hydrophobic character makes it poorly soluble in water. |
Experimental Determination of Thermodynamic Solubility
To move from prediction to fact, a robust experimental protocol is necessary. The shake-flask method is widely considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability.[9][10]
Workflow for Solubility Determination
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An In-depth Technical Guide to the Stability and Storage of 7-Iodo-1-Indanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Iodo-1-indanone is a crucial intermediate in synthetic organic chemistry and pharmaceutical development. Its stability is paramount for ensuring the integrity of experimental results and the quality of downstream products. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling protocols for 7-iodo-1-indanone. By understanding its sensitivity to light, air, and temperature, researchers can implement strategies to mitigate degradation, thereby ensuring the compound's purity and reactivity for its intended applications.
Introduction: The Significance of 7-Iodo-1-Indanone
7-Iodo-1-indanone, a halogenated derivative of 1-indanone, serves as a versatile building block in the synthesis of a wide range of biologically active molecules and complex organic frameworks.[1][2] The indanone core is a privileged scaffold found in numerous pharmaceuticals, exhibiting activities from antiviral to anticancer.[1] The presence of the iodine atom at the 7-position provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of diverse functional groups and the construction of elaborate molecular architectures.
Given its role as a key starting material, the purity and stability of 7-iodo-1-indanone are of critical importance. Degradation of this intermediate can lead to the formation of impurities that may be difficult to separate, resulting in lower yields, compromised biological activity, and potentially misleading experimental outcomes. This guide, therefore, aims to provide a detailed understanding of the factors influencing the stability of 7-iodo-1-indanone and to establish best practices for its storage and handling.
Chemical Stability Profile and Degradation Pathways
The stability of 7-iodo-1-indanone is governed by the interplay of its functional groups: the aromatic ring, the ketone, and the carbon-iodine (C-I) bond. While the indanone framework itself is relatively stable, the C-I bond is the most labile feature of the molecule.[3]
Photodegradation
Aromatic iodides are well-known to be sensitive to light, particularly in the UV and high-energy visible regions of the spectrum (300-500 nm).[4] Light energy can induce homolytic cleavage of the C-I bond, generating a highly reactive aryl radical and an iodine radical. This is a primary degradation pathway.[3][4]
-
Mechanism: The absorbed photon provides the energy to overcome the C-I bond dissociation energy, leading to the formation of radicals. These radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from solvents or other molecules, or dimerization, leading to a complex mixture of impurities.
-
Consequences: Photodegradation leads to a loss of the desired compound and the introduction of difficult-to-remove byproducts. A common visual indicator of this process is the development of a yellow or brownish hue in the solid material, due to the formation of elemental iodine (I₂).
Thermal and Oxidative Degradation
While more stable than its light-induced counterpart, thermal degradation can occur, especially at elevated temperatures. More significantly, many organic materials can undergo thermal- and photo-oxidation.[5] Exposure to atmospheric oxygen, especially in the presence of light or heat, can accelerate the degradation process.[5]
-
Mechanism: Oxidative pathways can be complex. For halogenated aromatic compounds, degradation often involves initial oxidation steps that can destabilize the aromatic system and facilitate dehalogenation.[6][7][8]
-
Consequences: This results in a decrease in purity and the formation of oxidized byproducts, which can interfere with subsequent chemical transformations.
Incompatibilities
As a general principle, 7-iodo-1-indanone should be stored away from strong oxidizing agents, which can react with the iodide moiety.[9] It should also be kept away from strong bases, which could potentially promote deprotonation at the α-position to the ketone, leading to side reactions.
The primary degradation pathways for 7-iodo-1-indanone are summarized in the diagram below.
Caption: Key environmental factors leading to the degradation of 7-iodo-1-indanone.
Recommended Storage and Handling Protocols
To preserve the integrity of 7-iodo-1-indanone, strict adherence to proper storage and handling protocols is essential. The primary goal is to protect the compound from light, oxygen, and moisture.[5]
Long-Term Storage
For long-term storage, the following conditions are recommended to minimize degradation.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Low temperatures slow down the rate of chemical degradation. For the parent compound, 1-indanone, storage below +30°C is advised.[10][11] Given the added lability of the C-I bond, refrigeration is a prudent measure. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces oxygen, preventing oxidative degradation.[5][12] This is crucial for maintaining the long-term purity of air-sensitive compounds.[5] |
| Container | Amber Glass Vial with Secure Cap | Amber glass effectively blocks UV and high-energy visible light, preventing photodegradation.[4] A tightly sealed container prevents the ingress of moisture and oxygen.[5] |
| Location | Dark, well-ventilated area | Storing in the dark provides an additional layer of protection against light.[4] Proper ventilation is a standard safety practice for chemical storage. |
Handling and Short-Term Use
When handling 7-iodo-1-indanone for experimental use, specific precautions should be taken to minimize exposure to deleterious conditions.
-
Work Environment: Whenever possible, handle the compound in a controlled, inert atmosphere, such as a glove box.[5][13] If a glove box is not available, work quickly and efficiently in a well-ventilated fume hood, minimizing the time the container is open.
-
Weighing: Weigh out the required amount of material promptly and securely reseal the main container. Avoid leaving the stock bottle open on the bench.
-
Solutions: When preparing solutions, use dry, degassed solvents to remove dissolved oxygen.[12][13] Solutions of 7-iodo-1-indanone should be freshly prepared for use. If short-term storage of a solution is necessary, it should be stored in an amber vial, under an inert atmosphere, and refrigerated.
The following workflow outlines the decision process for handling and storing 7-iodo-1-indanone.
Caption: Decision workflow for the proper handling and storage of 7-iodo-1-indanone.
Quality Control and Purity Assessment
Regularly assessing the purity of 7-iodo-1-indanone is a critical step in ensuring its suitability for use.
Visual Inspection
A simple, albeit qualitative, first check is a visual inspection. Pure 7-iodo-1-indanone should be a white to off-white or pale yellow solid. The development of a significant yellow, brown, or purple color is a strong indicator of degradation and the formation of free iodine.
Analytical Techniques
For quantitative assessment, several analytical methods are indispensable.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the method of choice for determining the purity of the compound and quantifying any degradation products. A stability-indicating method should be developed that can resolve the parent compound from its potential impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structural integrity of the compound. The appearance of new signals or changes in the integration of existing signals can indicate the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS is a powerful tool for separation and identification.[14]
Experimental Protocol: HPLC Purity Assessment
The following is a general protocol for assessing the purity of 7-iodo-1-indanone. Method optimization may be required.
-
Sample Preparation: Accurately weigh approximately 1 mg of 7-iodo-1-indanone and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
HPLC System and Column:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example: 0-20 min, 50-95% B; 20-25 min, 95% B; 25-26 min, 95-50% B; 26-30 min, 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection and Analysis: Inject 10 µL of the sample solution. Analyze the resulting chromatogram for the area percent of the main peak, which corresponds to the purity of 7-iodo-1-indanone. Any additional peaks represent impurities or degradation products.
Conclusion
The chemical integrity of 7-iodo-1-indanone is a prerequisite for its successful application in research and development. Its primary vulnerabilities are photodegradation and oxidation, which can be effectively mitigated through careful and deliberate storage and handling practices. By storing the compound in amber vials under an inert atmosphere at refrigerated temperatures and by minimizing its exposure to light and air during experimental use, researchers can ensure its long-term stability and purity. The implementation of routine quality control checks using techniques like HPLC will further validate the material's integrity, leading to more reliable and reproducible scientific outcomes.
References
- Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025).
- Air Sensitive Compounds. Ossila.
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- Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). LCGC North America.
- Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group, University of Pittsburgh.
- Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
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1-Indanone. (2018). Wikipedia. [Link]
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Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry. [Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). National Institutes of Health. [Link]
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Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. (2015). National Institutes of Health. [Link]
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Bacterial degradation pathways of aromatic compounds. (2018). ResearchGate. [Link]
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Theoretical Guide to 2,3-Dihydro-7-iodoinden-1-one: A Computational Chemistry Perspective
Abstract: This technical guide provides a comprehensive theoretical framework for the study of 2,3-Dihydro-7-iodoinden-1-one, a valuable halogenated building block in modern organic synthesis. In the absence of extensive empirical data, this document serves as a prospective roadmap, detailing robust computational protocols to predict and understand the molecule's structural, spectroscopic, and electronic properties. We delve into Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to simulate spectroscopic signatures (NMR, IR, UV-Vis), analyze its electronic landscape through Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) maps, and investigate the nature of its critical C–I bond via Natural Bond Orbital (NBO) analysis. Furthermore, we outline a theoretical approach to model its reactivity, with a focus on the oxidative addition step in palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical tools to accelerate discovery and rationally design synthetic pathways involving this versatile intermediate.
Introduction
This compound is a bifunctional organic molecule featuring a rigid indanone scaffold. This structure is comprised of a benzene ring fused to a five-membered ring containing a ketone. The strategic placement of an iodine atom at the 7-position renders it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds. The ketone functionality provides an additional reactive handle for subsequent synthetic transformations.
While its synthetic utility is clear, a deep, quantitative understanding of its electronic structure and reactivity requires a theoretical approach. Computational chemistry offers a powerful, predictive lens to elucidate properties that are difficult or time-consuming to measure experimentally. This guide establishes the foundational computational methodologies required to build a complete theoretical profile of this compound, empowering researchers to anticipate its behavior and design novel applications. A known synthetic route to the target molecule proceeds via diazotization of 7-amino-2,3-dihydro-1H-inden-1-one, followed by a Sandmeyer-type reaction with potassium iodide[1].
Part 1: Molecular Geometry and Simulated Spectroscopy
The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure. This optimized geometry is the basis for all subsequent property calculations.
1.1. Geometric Optimization
A molecule's geometry can be determined by finding the minimum energy structure on the potential energy surface. This is typically achieved using Density Functional Theory (DFT), which provides a good balance between computational cost and accuracy.[2]
Experimental Protocol: Geometry Optimization
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional.
-
Basis Set: 6-311+G(d,p) provides a flexible description for the C, H, and O atoms. For the iodine atom, a basis set with an effective core potential (ECP), such as LANL2DZ, is employed to account for relativistic effects.
-
Environment: Calculations should be performed in vacuo (gas phase) and can be repeated using a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.
-
Verification: A frequency calculation must be performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
The output will provide precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Key Geometric Parameters for this compound (Illustrative) Note: These are expected values from a DFT calculation and should be validated by comparison to crystallographic data of similar structures.
| Parameter | Atom Pair/Triplet | Predicted Value (B3LYP/6-311+G(d,p)/LANL2DZ) |
| Bond Lengths (Å) | ||
| C=O | C1=O12 | ~1.22 Å |
| C-I | C7-I13 | ~2.10 Å |
| C-C (Aromatic) | C6-C7 | ~1.40 Å |
| C-C (Aliphatic) | C2-C3 | ~1.54 Å |
| Bond Angles (°) | ||
| C2-C1-C9 | C2-C1-C9 | ~109° |
| C6-C7-I13 | C6-C7-I13 | ~120° |
| C2-C3-C4 | C2-C3-C4 | ~104° |
graph molecular_structure { layout="neato"; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#FFFFFF"]; edge [fontname="Helvetica"];// Atom positions (adjust for better layout)1 [label="C1", pos="0,1.5!", fillcolor="#202124"]; 2 [label="C2", pos="-1.2,0.75!", fillcolor="#202124"]; 3 [label="C3", pos="-1.2,-0.75!", fillcolor="#202124"]; 4 [label="C4", pos="0,-1.5!", fillcolor="#202124"]; 5 [label="C5", pos="1.2,-0.75!", fillcolor="#202124"]; 6 [label="C6", pos="2.4,0!", fillcolor="#202124"]; 7 [label="C7", pos="2.4,1.5!", fillcolor="#202124"]; 8 [label="C8", pos="1.2,2.25!", fillcolor="#202124"]; 9 [label="C9", pos="0,0!", fillcolor="#202124"]; 12 [label="O12", pos="0,2.5!", fillcolor="#EA4335"]; 13 [label="I13", pos="3.8,2.25!", fillcolor="#4285F4"];
// Bonds1 -- 2; 2 -- 3; 3 -- 4; 4 -- 9; 9 -- 1; 4 -- 5; 5 -- 6; 6 -- 7; 7 -- 8; 8 -- 9; 1 -- 12 [style=bold, len=1.2]; // Double bond7 -- 13; }
Caption: Ball-and-stick model of this compound with atom numbering.
1.2. Simulation of Spectroscopic Data
DFT calculations can accurately predict various spectroscopic properties, providing a powerful tool for structural confirmation and interpretation of experimental data.[3][4][5]
Experimental Protocol: NMR, IR, and UV-Vis Simulation
-
Input Geometry: Use the fully optimized molecular structure from Protocol 1.1.
-
NMR Simulation (¹H & ¹³C):
-
Method: Gauge-Independent Atomic Orbital (GIAO).
-
Functional/Basis Set: mPW1PW91/6-311+G(2d,p) is often recommended for high-accuracy NMR predictions.[4]
-
Procedure: Calculate the isotropic shielding tensors for each nucleus. Convert the absolute shielding values (σ) to chemical shifts (δ) relative to a calculated standard, typically Tetramethylsilane (TMS), optimized with the same level of theory: δ_sample = σ_TMS - σ_sample.
-
-
IR Simulation:
-
Method: A frequency calculation (as performed in Protocol 1.1) yields the harmonic vibrational frequencies and their corresponding intensities.[6][7][8]
-
Procedure: The output lists frequencies (in cm⁻¹) and IR intensities. These can be plotted using visualization software, often applying a Lorentzian or Gaussian broadening function to simulate a realistic spectrum.
-
-
UV-Vis Simulation:
-
Method: Time-Dependent Density Functional Theory (TD-DFT).[9][10][11]
-
Procedure: Perform a TD-DFT calculation on the optimized ground-state geometry. Request the calculation of several excited states (e.g., 10-20 states). The output will provide the excitation wavelengths (λ), oscillator strengths (f), and the molecular orbitals involved in each electronic transition.
-
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Data Type | Feature | Predicted Value (Method) |
| ¹³C NMR | Carbonyl Carbon (C1) | ~195-205 ppm (GIAO) |
| Iodinated Aromatic Carbon (C7) | ~90-100 ppm (GIAO) | |
| ¹H NMR | Aromatic Protons | ~7.0-7.8 ppm (GIAO) |
| Aliphatic Protons (-CH₂-CH₂-) | ~2.5-3.5 ppm (GIAO) | |
| IR Spectrum | C=O Stretch | ~1700-1720 cm⁻¹ (Frequency) |
| C-I Stretch | ~500-600 cm⁻¹ (Frequency) | |
| UV-Vis Spectrum | π → π* Transition (Aromatic) | ~250-280 nm (TD-DFT) |
| n → π* Transition (Carbonyl) | ~300-330 nm (TD-DFT) |
Part 2: Quantum Chemical Analysis of Electronic Structure
Understanding the distribution of electrons within the molecule is key to predicting its reactivity. Here, we explore the core theoretical tools for this analysis.
2.1. Frontier Molecular Orbitals (FMOs)
According to Frontier Molecular Orbital (FMO) theory, a molecule's reactivity is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[12][13][14]
-
HOMO: Represents the outermost electrons and acts as an electron donor. Regions with a high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the lowest-energy empty orbital and acts as an electron acceptor. Regions with a high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability. A smaller gap suggests the molecule is more reactive and can be more easily excited.[15]
Caption: Predicted Frontier Molecular Orbital (FMO) energy level diagram.
Analysis of the HOMO and LUMO shapes reveals that the HOMO is typically distributed over the electron-rich aromatic ring, while the LUMO is often localized on the carbonyl group and the C-I bond, indicating these are the primary sites for nucleophilic attack.
2.2. Molecular Electrostatic Potential (MEP)
An MEP map provides an intuitive visualization of the charge distribution across the molecule's electron density surface.[16][17][18] It maps the electrostatic potential, which is the energy of interaction of a positive point charge with the molecule's nuclei and electrons.
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are favorable sites for electrophilic attack. In 7-iodoindanone, this is expected around the carbonyl oxygen atom.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, which are favorable sites for nucleophilic attack. These are typically found around the hydrogen atoms.
-
Green/Yellow Regions (Neutral Potential): Represent areas of intermediate potential.
The MEP map powerfully corroborates FMO analysis, visually identifying the electron-rich oxygen lone pairs as the primary site for protonation or Lewis acid coordination, and confirming the electrophilic nature of the carbonyl carbon.
2.3. Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a localized picture of Lewis structures (bonds and lone pairs).[19][20][21][22] This method is exceptionally useful for quantifying charge distribution and understanding specific bonding interactions.
Key insights from NBO analysis include:
-
Natural Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods.
-
Bond Analysis: It will characterize the C-I bond, revealing its polarization (e.g., C(δ+)-I(δ-)) and hybrid orbital composition.
-
Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing energy from hyperconjugative interactions, such as the interaction between a filled bonding orbital (donor) and an empty antibonding orbital (acceptor). A key interaction to investigate is the delocalization of electron density from lone pairs on the iodine atom into antibonding orbitals of the aromatic ring.
Part 3: Theoretical Investigation of Reactivity
With a solid understanding of the molecule's electronic structure, we can now model its chemical behavior.
3.1. Reactivity in Palladium-Catalyzed Cross-Coupling
The C(sp²)-I bond is a prime site for palladium-catalyzed cross-coupling reactions. The critical, and often rate-determining, step is the oxidative addition of a Pd(0) complex into the C-I bond.[23][24] DFT can be used to model this elementary step and predict its feasibility.
Experimental Protocol: Modeling Oxidative Addition
-
Reactants: Define the structures of this compound and a model Pd(0) catalyst, such as Pd(PPh₃)₂.
-
Method: DFT, using a functional like B3LYP or M06.
-
Basis Set: A mixed basis set is required. Use a high-level basis set like def2-TZVP for the Pd atom and a standard basis like 6-31G(d) for the other atoms.
-
Workflow: a. Optimize the geometries of the individual reactants. b. Locate the transition state (TS) structure for the oxidative addition step. This is a first-order saddle point on the potential energy surface and will have exactly one imaginary frequency. c. Optimize the geometry of the resulting Pd(II) product. d. Calculate the energies of all stationary points (reactants, TS, product) to determine the activation energy barrier (E_act = E_TS - E_reactants) and the overall reaction energy (ΔE_rxn = E_product - E_reactants).
A lower calculated activation barrier indicates a more facile reaction, providing a quantitative basis for comparing the reactivity of different aryl halides.[25][26]
Caption: Simplified workflow for a generic Pd-catalyzed cross-coupling reaction.
Conclusion
This guide has outlined a comprehensive, multi-faceted theoretical approach for the characterization of this compound. By leveraging modern computational chemistry tools, researchers can move beyond simple structural diagrams to a quantitative and predictive understanding of molecular properties. The protocols detailed herein for geometry optimization, spectroscopic simulation (NMR, IR, UV-Vis), and electronic structure analysis (FMO, MEP, NBO) provide a complete toolkit for elucidating the intrinsic characteristics of this important synthetic building block. Furthermore, the ability to model key reaction steps, such as oxidative addition, offers invaluable insight into its chemical reactivity. This theoretical framework serves not only to rationalize known chemistry but also to guide the future design of novel molecules and more efficient synthetic methodologies.
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Sigman, M. S., & Norrby, P.-O. (2018). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. PMC, NIH. [Link]
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Schreckenbach, G., & Ziegler, T. (1999). The DFT route to NMR chemical shifts. Semantic Scholar. [Link]
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Lee, S., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC, NIH. [Link]
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Polynski, M. V., & Ananikov, V. P. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. RSC Publishing. [Link]
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Sen, M., et al. (2021). Density functional theory (DFT) analysis showing the frontier molecular orbitals (HOMO–LUMO) and electron density maps. ResearchGate. [Link]
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Wi, S., et al. (2021). Calculating Nuclear Magnetic Resonance Chemical Shifts from Density Functional Theory: A Primer. ResearchGate. [Link]
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GitHub. (n.d.). Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF. GitHub Repository. [Link]
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Grimm, D. (2021). Theoretical Studies of Nuclear Magnetic Resonance Chemical Shifts. bonndoc. [Link]
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Chemistry LibreTexts. (2023). Electrostatic Potential maps. Chemistry LibreTexts. [Link]
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Zhang, X., et al. (2023). Computational investigation of palladium-catalyzed allene–allene cross-coupling. Organic Chemistry Frontiers (RSC Publishing). [Link]
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Le Guennic, B., et al. (2004). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions (RSC Publishing). [Link]
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Barone, V., et al. (2013). Anharmonic theoretical simulations of infrared spectra of halogenated organic compounds. AIP Publishing. [Link]
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ResearchGate. (n.d.). Experimental And Computational Analysis Of Palladium-Mediated Cross Coupling. ResearchGate. [Link]
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Molecular Electrostatic Potential (MEP). (n.d.). University of Regensburg. [Link]
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IOSR Journal. (n.d.). Simulation of IR Spectra of Some Organic Compounds-A Review. IOSR Journal. [Link]
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ResearchGate. (2024). Computational analysis of R–X oxidative addition to Pd nanoparticles. ResearchGate. [Link]
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ResearchGate. (2018). How to interpret a map of electrostatic potential (MEP)?. ResearchGate. [Link]
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Avogadro. (2022). Viewing Electrostatic Potential Maps. Avogadro Website. [Link]
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Wolfram Demonstrations Project. (n.d.). Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. [Link]
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YouTube. (2020). IR Spectroscopy on your PC using ORCA (Part 3). YouTube. [Link]
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YouTube. (2023). Simulate IR and Raman Spectrum using Gaussian and GaussSum. YouTube. [Link]
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Introduction: The Strategic Importance of the Indanone Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 2,3-Dihydro-7-iodoinden-1-one for Advanced Research
The 1-indanone framework, a bicyclic structure composed of a fused benzene and cyclopentanone ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid conformation and multiple points for functionalization make it an ideal starting point for the synthesis of complex, biologically active molecules.[1] The strategic introduction of functional groups, such as a halogen at the 7-position, transforms the simple indanone core into a versatile and highly reactive intermediate. This compound (also known as 7-iodo-1-indanone) exemplifies such a strategic intermediate, where the iodine atom serves as a key handle for advanced synthetic transformations, including cross-coupling reactions.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the material safety, physicochemical properties, synthesis, and applications of this valuable building block, particularly in the context of developing novel therapeutics for neurodegenerative diseases.[3]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties for this compound is provided below. This data is essential for reaction planning, purification, and analytical characterization.
| Property | Value | Source |
| CAS Number | 628732-02-5 | [4][5] |
| Molecular Formula | C₉H₇IO | [4][6] |
| Molecular Weight | 258.06 g/mol | [4] |
| Appearance | Expected to be a solid, consistent with related indanones. | [7][8] |
| Solubility | Low water solubility is expected. Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. | [7][9] |
| Melting Point | Not explicitly reported, but related indanones are solids with melting points ranging from 38-150 °C.[8][9] |
Material Safety Data Sheet (MSDS) Profile
Hazard Identification
Based on analogous structures, this compound is anticipated to be classified with the following hazards:
-
Acute Oral Toxicity, Category 4: Harmful if swallowed.[12][13]
-
Skin Corrosion/Irritation, Category 2: Causes skin irritation.[7][10]
-
Serious Eye Damage/Eye Irritation, Category 2: Causes serious eye irritation.[7][10]
-
Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory tract irritation): May cause respiratory irritation.[7][12]
GHS Label Elements:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12]
-
Precautionary Statements (Prevention): P261 (Avoid breathing dust), P264 (Wash hands and exposed skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[7][10]
-
Precautionary Statements (Response): P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor if you feel unwell).[7]
First-Aid Measures
-
General Advice: If symptoms persist, consult a physician.[7]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7][10]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[7][10]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7][13]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[13][14]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][14]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen iodide.[15]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[11][15]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and contact with skin, eyes, or clothing.[7][14]
-
Environmental Precautions: Should not be released into the environment. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[7][14]
-
Methods for Containment and Cleaning Up: Sweep up and shovel into suitable, closed containers for disposal. Avoid generating dust.[7]
Handling and Storage
-
Handling: Handle in a well-ventilated place.[14] Wear appropriate personal protective equipment. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][10] Store away from strong oxidizing agents and strong bases.[13]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[13][16]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[11]
-
Respiratory Protection: For nuisance exposures, use a NIOSH-approved N95 dust mask. For higher-level exposures, a full-face respirator may be necessary.[11][16]
Synthesis and Characterization
The synthesis of this compound is typically achieved via a Sandmeyer-type reaction, starting from the corresponding amino-indanone. This well-established transformation provides a reliable route to introduce the iodine atom at the 7-position of the aromatic ring.
Experimental Protocol: Synthesis from 7-Amino-2,3-dihydro-1H-inden-1-one
This protocol is based on a procedure described in the chemical literature.[4]
Step 1: Diazotization of the Amine
-
To a stirred suspension of 7-amino-2,3-dihydro-1H-inden-1-one in a mixture of water and acetic acid, add concentrated hydrochloric acid.
-
Cool the resulting solution to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the internal temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for approximately 5 minutes to ensure complete formation of the diazonium salt.
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (KI) in water and acetic acid.
-
Slowly add the previously prepared cold diazonium salt solution to the potassium iodide solution.
-
Heat the reaction mixture to 60 °C and stir for 1 hour. Gas evolution (N₂) will be observed.
-
After cooling to room temperature, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Role as a versatile building block in drug discovery.
References
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Wu, X., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. Available at: [Link] [17]23. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Indanone: A Cornerstone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link] [18]24. Dehaen, W., et al. (2011). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 16(7), 6176-6187. Available at: [Link]
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A Technical Guide to the Potential Biological Activity of 7-Iodo-1-Indanone
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This technical guide focuses on a specific, yet underexplored derivative, 7-iodo-1-indanone. While direct biological data for this compound is limited, this document synthesizes the extensive research on analogous 1-indanone derivatives to build a robust hypothesis for its potential therapeutic applications. We will delve into the known synthesis of 7-iodo-1-indanone, extrapolate its likely biological activities based on structure-activity relationships within the indanone class, and provide detailed, field-proven experimental protocols to investigate these hypotheses. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of 7-iodo-1-indanone.
Introduction: The Promise of the 1-Indanone Scaffold
The 1-indanone core, characterized by a fused benzene and cyclopentanone ring system, is a versatile template for the design of bioactive molecules.[5] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological targets. The true power of this scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of pharmacological properties.
Derivatives of 1-indanone have demonstrated a remarkable breadth of biological activities. They are known to act as potent antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer compounds.[1][4] Furthermore, their utility extends to the treatment of neurodegenerative diseases.[1][4] The substitution pattern on the aromatic ring and the cyclopentanone moiety plays a crucial role in determining the specific biological effects. Halogenation, in particular, is a well-established strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. This guide, therefore, turns its focus to 7-iodo-1-indanone, a compound whose potential is suggested by the activities of its chemical relatives.
Synthesis of 7-Iodo-1-Indanone
The primary synthetic route to 7-iodo-1-indanone reported in the literature proceeds through a Sandmeyer-type reaction starting from 7-amino-1-indanone.[6] This method provides a reliable means to introduce the iodine atom at the 7-position of the indanone ring.
Experimental Protocol: Synthesis of 7-Iodo-1-Indanone from 7-Amino-1-Indanone
This protocol is adapted from the procedure described by Nguyen, et al.[6]
Materials:
-
7-Amino-2,3-dihydro-1H-inden-1-one
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Acetic acid
-
Water
-
Ice
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography supplies)
Step-by-Step Procedure:
-
Diazotization:
-
Dissolve 7-amino-2,3-dihydro-1H-inden-1-one in a mixture of water and acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature at 0°C. Stir for approximately 5 minutes to form the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in a mixture of water and acetic acid.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution.
-
Warm the reaction mixture to 60°C and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 7-iodo-1-indanone.
-
Postulated Biological Activity of 7-Iodo-1-Indanone
Based on the extensive literature on substituted 1-indanones, we can hypothesize several promising avenues for the biological activity of 7-iodo-1-indanone.
Potential Anticancer Activity
Numerous 1-indanone derivatives have exhibited significant anticancer properties.[4][7][8][9] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Causality behind Experimental Choices: The presence of the indanone core itself has been linked to anticancer effects.[7] Halogenation can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom, being the largest and most polarizable of the common halogens, may confer unique binding properties.
Proposed Mechanism of Action: It is plausible that 7-iodo-1-indanone could induce apoptosis in cancer cells by modulating key signaling pathways. One such pathway is the NF-κB signaling cascade, which is often dysregulated in cancer and plays a critical role in cell survival and proliferation. Inhibition of NF-κB can lead to the downregulation of anti-apoptotic proteins like Bcl-2, thereby promoting programmed cell death. Additionally, many indanone derivatives have been shown to arrest the cell cycle at the G2/M phase.[7]
Experimental Workflow for Anticancer Activity Screening:
Caption: Proposed workflow for evaluating the neuroprotective potential of 7-iodo-1-indanone.
Potential Anti-inflammatory Activity
The anti-inflammatory properties of indanone derivatives are well-documented. [10][11][12][13] Causality behind Experimental Choices: Inflammation is a complex process involving the production of various mediators, including prostaglandins and cytokines. Non-steroidal anti-inflammatory drugs (NSAIDs) often target the cyclooxygenase (COX) enzymes. The indanone structure has been shown to be a viable scaffold for the development of COX inhibitors.
Proposed Mechanism of Action: 7-Iodo-1-indanone may exert anti-inflammatory effects by inhibiting the activity of COX enzymes, thereby reducing the production of prostaglandins. It could also suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β by modulating inflammatory signaling pathways such as NF-κB. [14] Experimental Workflow for Anti-inflammatory Activity Screening:
Caption: Proposed workflow for evaluating the anti-inflammatory potential of 7-iodo-1-indanone.
Detailed Experimental Protocols
To facilitate the investigation of 7-iodo-1-indanone, this section provides detailed, step-by-step protocols for key in vitro assays.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-iodo-1-indanone in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
7-iodo-1-indanone
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 7-iodo-1-indanone in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.
Protocol: In Vitro Neuroprotection Assay against Oxidative Stress
Objective: To assess the ability of 7-iodo-1-indanone to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete culture medium
-
7-iodo-1-indanone
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA)
-
MTT solution
-
Solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate if necessary.
-
Pre-treat the cells with various concentrations of 7-iodo-1-indanone for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) or 6-OHDA to the wells and incubate for another 12-24 hours. [15]4. Perform the MTT assay as described in the previous protocol to assess cell viability.
-
Compare the viability of cells treated with 7-iodo-1-indanone and the oxidant to those treated with the oxidant alone to determine the protective effect.
Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
Objective: To evaluate the effect of 7-iodo-1-indanone on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
7-iodo-1-indanone
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of 7-iodo-1-indanone for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Read the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a sodium nitrite standard curve.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Potential Anticancer Activity of 7-Iodo-1-Indanone
| Cell Line | IC₅₀ (µM) |
|---|---|
| HT-29 (Colon) | To be determined |
| MCF-7 (Breast) | To be determined |
| A549 (Lung) | To be determined |
Table 2: Potential Neuroprotective Activity of 7-Iodo-1-Indanone
| Assay | IC₅₀ / % Protection |
|---|---|
| AChE Inhibition | To be determined |
| MAO-B Inhibition | To be determined |
| Neuroprotection vs. H₂O₂ | To be determined |
Table 3: Potential Anti-inflammatory Activity of 7-Iodo-1-Indanone
| Assay | IC₅₀ / % Inhibition |
|---|---|
| COX-1 Inhibition | To be determined |
| COX-2 Inhibition | To be determined |
| NO Production Inhibition | To be determined |
Conclusion
While 7-iodo-1-indanone remains a relatively uncharacterized compound, the wealth of data on the biological activities of the broader 1-indanone class provides a strong rationale for its investigation as a potential therapeutic agent. This technical guide has outlined the synthesis of 7-iodo-1-indanone and presented a compelling, evidence-based hypothesis for its potential anticancer, neuroprotective, and anti-inflammatory properties. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate these potential activities. The exploration of 7-iodo-1-indanone and its derivatives represents a promising frontier in the ongoing quest for novel therapeutics.
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Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. (2022). PMC. [Link]
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Al-Rasheed, N. M., Al-Oteibi, M. M., Faddah, L. M., Fuloria, S., Fuloria, N. K., Al-Ghamdi, S. A., & Ali, H. M. (2021). Neuroprotective effects of ononin against the aluminium chloride-induced Alzheimer's disease in rats. Saudi Journal of Biological Sciences, 28(8), 4232–4239. [Link]
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to Indanone Chemistry: Synthesis, Reactivity, and Applications
Abstract
The indanone scaffold, a bicyclic ketone composed of a benzene ring fused to a cyclopentanone, represents a privileged structure in organic synthesis and medicinal chemistry.[1][2] Its rigid framework and versatile reactivity make it a cornerstone for the synthesis of complex molecules and a core component in numerous natural products and pharmacologically active compounds.[3][4] This technical guide provides an in-depth exploration of indanone chemistry, designed for researchers, scientists, and drug development professionals. We will dissect the principal synthetic routes to the indanone core, elucidate its characteristic reactivity and functionalization pathways, detail its spectroscopic signature, and survey its significant applications, particularly in the realm of drug discovery.
The Indanone Scaffold: A Privileged Core Structure
The indanone framework is a recurring motif in a multitude of biologically active molecules. Its significance is perhaps best exemplified by Donepezil, an acetylcholinesterase inhibitor widely used in the treatment of Alzheimer's disease, which features a prominent indanone core.[1][3][5][6] Beyond this notable example, indanone derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[5][7][8][9] This broad utility stems from the scaffold's ability to present substituents in a well-defined three-dimensional orientation, facilitating precise interactions with biological targets. Furthermore, its role as a versatile synthetic intermediate allows for the construction of diverse and complex molecular architectures.[10][11]
Core Synthesis Methodologies
The construction of the indanone ring system can be accomplished through several robust synthetic strategies. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on both the aromatic and aliphatic rings.
Intramolecular Friedel-Crafts Acylation
The most classical and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts reaction.[7][8][9] This reaction involves the cyclization of 3-arylpropionic acid derivatives, promoted by a Lewis or Brønsted acid catalyst.[7] The mechanism proceeds via the formation of a highly electrophilic acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution on the tethered benzene ring.[7]
Two primary pathways exist for this transformation:
Pathway A: Direct Cyclization of 3-Arylpropionic Acids
This one-step approach is advantageous from an environmental perspective as it generates water as the sole byproduct.[7][12] However, the direct cyclization of the less reactive carboxylic acid often necessitates harsh reaction conditions, such as high temperatures and the use of strong superacids like polyphosphoric acid (PPA) or triflic acid.[7][12][13]
Pathway B: Cyclization of 3-Arylpropionyl Chlorides
A more common and often more efficient route involves a two-step process. The 3-arylpropionic acid is first converted to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7] This activated intermediate then undergoes cyclization under significantly milder conditions, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or niobium pentachloride (NbCl₅).[7][14] While this method is generally higher yielding, it produces corrosive byproducts.[7]
Caption: Friedel-Crafts acylation pathways to 1-indanone.
Experimental Protocol: Synthesis of 1-Indanone via the Acyl Chloride Pathway
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess thionyl chloride and DCM under reduced pressure to obtain the crude 3-phenylpropionyl chloride.[7]
-
Cyclization: Dissolve the crude acyl chloride in anhydrous DCM under an inert atmosphere and cool to 0 °C.
-
Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice containing dilute HCl to quench the reaction and decompose the aluminum complex.
-
Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 1-indanone.[7]
The Nazarov Cyclization
The Nazarov cyclization is a powerful method for forming five-membered rings, making it a direct route to the indanone core.[8][15] The reaction is a Lewis or Brønsted acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone, which generates a cyclopentenyl cation intermediate that subsequently eliminates a proton to form the α,β-unsaturated cyclopentenone product.[16] While early iterations of this reaction were limited by the need for stoichiometric amounts of strong acids, modern advancements have led to milder, catalytic versions.[15] This reaction is particularly valuable for synthesizing highly substituted indanones, including fluorine-containing derivatives through tandem cyclization-fluorination strategies.[15][17]
Caption: Generalized mechanism of the Nazarov cyclization.
Pauson-Khand Reaction
The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone.[18] This transformation is typically mediated by a metal-carbonyl complex, classically dicobalt octacarbonyl (Co₂(CO)₈).[18][19] The intramolecular version of the PKR is exceptionally powerful for the rapid construction of fused bicyclic systems and has been applied to the synthesis of complex indanone-containing frameworks.[18][20] The reaction's main drawback was its requirement for stoichiometric amounts of the cobalt complex, but catalytic variants using other transition metals like rhodium and iridium have since been developed.[18][19]
Reactivity and Strategic Functionalization
The indanone core possesses several reactive sites that allow for strategic modification, making it an ideal template for generating libraries of compounds for structure-activity relationship (SAR) studies.
α-Functionalization
The methylene protons at the C-2 position, being alpha to the carbonyl group, are acidic and can be readily deprotonated by a base to form an enolate intermediate. This enolate is a potent nucleophile that can react with various electrophiles, allowing for the introduction of a wide range of substituents. Common transformations include:
-
Alkylation: Reaction with alkyl halides to introduce alkyl chains.
-
Halogenation: Reaction with reagents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) to yield α-haloindanones.[21]
-
Hydroxylation and Amination: Introduction of heteroatom functionality.
Carbonyl Group Chemistry
The ketone functionality undergoes all the classical carbonyl reactions. Most notably, reduction with hydride agents like sodium borohydride (NaBH₄) smoothly converts the 1-indanone to the corresponding 1-indanol.[22] The carbonyl can also be converted to an oxime by reacting with hydroxylamine, forming intermediates like 1-indanone oxime, which are valuable building blocks for further synthesis.[11]
Ring Expansion
The five-membered cyclopentanone ring of the indanone scaffold can be expanded to form larger fused ring systems. For example, transition-metal-catalyzed insertions of alkenes or alkynes into the C1-C2 bond can produce benzocycloheptenone skeletons, providing access to entirely new classes of compounds.[21]
Caption: Key reactivity pathways of the 1-indanone scaffold.
Spectroscopic Characterization
The structural confirmation of indanone derivatives relies on a standard suite of spectroscopic techniques. A comprehensive understanding of their characteristic spectral features is essential for synthesis and quality control.[23]
| Technique | Characteristic Features for 1-Indanone |
| ¹H NMR | Two characteristic triplets for the adjacent methylene protons (H-2 and H-3), typically around δ 2.7 and 3.1 ppm, respectively. Aromatic protons appear as a multiplet in the δ 7.2-7.8 ppm region.[23] |
| ¹³C NMR | A highly deshielded signal for the carbonyl carbon (C=O) appearing above δ 200 ppm. Signals for the two aliphatic carbons (C-2, C-3) and the aromatic carbons are also observed in their respective typical regions.[23] |
| IR Spectroscopy | A very strong and sharp absorption band corresponding to the C=O stretch of the five-membered ring ketone, typically found around 1710-1725 cm⁻¹.[23][24] |
| Mass Spectrometry | The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Electron Ionization (EI) often leads to characteristic fragmentation patterns.[23] |
Applications in Drug Discovery and Development
The indanone scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in compounds with diverse therapeutic applications.[1][2]
-
Neurodegenerative Diseases: The most prominent application is in the treatment of Alzheimer's disease. Donepezil is a potent acetylcholinesterase (AChE) inhibitor, and numerous other indanone derivatives have been designed and synthesized as potential AChE and/or monoamine oxidase (MAO) inhibitors for treating neurodegenerative disorders.[1][5][8][25][26] The new anti-Parkinson's drug rasagiline also uses 1-indanone as a key synthetic intermediate.[6]
-
Anticancer and Antiviral Activity: Various indanone derivatives have shown promise as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][8][9][27][28] For example, some derivatives have been shown to induce apoptosis in cancer cells.[6]
-
Other Therapeutic Areas: The structural motif is found in drugs like indacrinone, a diuretic, highlighting the broad applicability of this scaffold across different therapeutic areas.[5][13]
The continued exploration of indanone chemistry is driven by the proven success of this scaffold in producing clinically relevant drugs. Its synthetic tractability and favorable pharmacological properties ensure that it will remain a focus of drug discovery programs for the foreseeable future.
Conclusion
The indanone core is a molecule of profound importance in modern organic and medicinal chemistry. Its synthesis is well-understood, with robust and scalable methods like the intramolecular Friedel-Crafts acylation and Nazarov cyclization providing reliable access to the fundamental scaffold. The core's inherent reactivity allows for extensive and predictable functionalization, enabling the systematic exploration of chemical space in the pursuit of novel therapeutic agents. From its central role in the blockbuster drug Donepezil to its presence in numerous preclinical candidates, the indanone scaffold has unequivocally demonstrated its value. For researchers in drug development, a deep understanding of indanone chemistry is not merely academic—it is a critical tool for innovating the next generation of medicines.
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A Technical Guide to the Synthesis and Application of 7-Iodo-1-Indanone Derivatives
Abstract
The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmacologically active molecules and functional organic materials.[1][2][3] The strategic introduction of a halogen, specifically iodine at the 7-position, transforms the simple indanone core into a highly versatile synthetic intermediate. This guide provides an in-depth exploration of 7-iodo-1-indanone, detailing its synthesis, characterization, and, most importantly, its extensive utility as a platform for molecular diversification through modern cross-coupling chemistry. We will provide field-proven insights and detailed protocols for key transformations, including Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions, aimed at researchers, chemists, and drug development professionals seeking to leverage this powerful building block.
The 7-Iodo-1-Indanone Core: Synthesis and Characterization
The value of 7-iodo-1-indanone lies in the reactivity of the C-I bond, which serves as a versatile handle for introducing a wide array of functional groups. The synthesis of this key intermediate can be accomplished through several established routes. One of the most reliable methods involves a Sandmeyer-type reaction starting from the readily available 7-amino-1-indanone.[4]
Recommended Synthetic Protocol: Diazotization-Iodination
This protocol describes the conversion of 7-amino-1-indanone to 7-iodo-1-indanone. The causality behind this two-stage process is the transformation of a stable amino group into a highly reactive diazonium salt, which is an excellent leaving group and can be readily displaced by an iodide anion.
Experimental Protocol:
-
Stage 1: Diazotization of 7-Amino-1-indanone
-
To a stirred suspension of 7-amino-1-indanone (1.0 eq) in a mixture of water and acetic acid, add concentrated hydrochloric acid.
-
Cool the mixture to 0°C in an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the internal temperature below 5°C. The formation of a clear solution indicates the successful generation of the diazonium salt.
-
-
Stage 2: Iodination
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60°C for 1 hour to ensure complete decomposition of the diazonium salt and formation of the C-I bond.[4]
-
Cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-iodo-1-indanone as a solid.
-
Caption: Synthetic route from 7-amino-1-indanone to 7-iodo-1-indanone.
Physicochemical and Spectroscopic Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized 7-iodo-1-indanone. The following table summarizes its key properties and expected spectroscopic data.
| Property | Value |
| CAS Number | 628732-02-5[4][5] |
| Molecular Formula | C₉H₇IO |
| Molecular Weight | 258.06 g/mol [4] |
| Appearance | Off-white to pale yellow crystalline solid[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.7-7.8 (d, 1H), 7.5-7.6 (d, 1H), 7.0-7.1 (t, 1H), 3.0-3.1 (t, 2H), 2.6-2.7 (t, 2H) ppm |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 205 (C=O), 150-155 (Ar-C), 140-145 (Ar-C), 135-140 (Ar-CH), 125-130 (Ar-CH), 120-125 (Ar-CH), 95-100 (Ar-C-I), 35-40 (CH₂), 25-30 (CH₂) ppm |
| IR (KBr) | ν ~ 1690-1710 cm⁻¹ (C=O stretch), 1580-1600 cm⁻¹ (C=C stretch) |
| Mass Spec (EI) | m/z 258 [M]⁺, 131 [M-I]⁺ |
Strategic Diversification via Palladium-Catalyzed Cross-Coupling
The true synthetic power of 7-iodo-1-indanone is realized through palladium-catalyzed cross-coupling reactions. The high reactivity of the C(sp²)-I bond makes it an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space of novel derivatives.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for constructing aryl amine bonds.[7][8][9][10] This reaction allows for the coupling of a wide variety of primary and secondary amines at the 7-position of the indanone core, which is crucial for modulating physicochemical properties and biological activity.
Mechanism Insight: The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[7][8]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Representative Protocol: Synthesis of 7-(Piperidin-1-yl)-1-indanone
-
To an oven-dried Schlenk tube, add 7-iodo-1-indanone (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add sodium tert-butoxide (1.4 eq) as the base. The choice of a strong, non-nucleophilic base is crucial to deprotonate the amine without competing in side reactions.
-
Add piperidine (1.2 eq) followed by anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture at 100-110°C with vigorous stirring for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the product.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an exceptionally powerful method for creating C(sp²)-C(sp²) bonds by coupling aryl halides with organoboron compounds.[11][12][13] This allows for the introduction of various aryl or vinyl groups at the 7-position, enabling the synthesis of biphenyl-like structures or styrenyl derivatives, which are common motifs in bioactive molecules.[14]
Mechanism Insight: The catalytic cycle is initiated by the oxidative addition of 7-iodo-1-indanone to the Pd(0) catalyst. A key step is transmetalation, where the organic group is transferred from the boronic acid (activated by a base) to the palladium center. Reductive elimination then forms the new C-C bond and regenerates the Pd(0) species.[12][15]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Synthesis of 7-(4-Methoxyphenyl)-1-indanone
-
In a microwave vial, combine 7-iodo-1-indanone (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and a base such as potassium phosphate (K₃PO₄, 3.0 eq).[11]
-
Add the palladium catalyst system, for example, Pd₂(dba)₃ (0.03 eq) and a ligand like XPhos (0.06 eq).[11]
-
Add a solvent mixture, typically dioxane and water (e.g., 4:1 ratio). The presence of water is often beneficial for the transmetalation step.
-
Seal the vial and heat in a microwave reactor to 100-120°C for 30-60 minutes. Microwave heating significantly accelerates the reaction compared to conventional heating.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude material by flash chromatography to obtain the desired biaryl product.
C-C Bond Formation: The Sonogashira Coupling
The Sonogashira coupling provides a direct route to synthesize arylalkynes by reacting aryl halides with terminal alkynes.[16][17][18] This reaction is invaluable for introducing a linear, rigid alkynyl linker at the 7-position, a common strategy in drug design to probe binding pockets or to serve as a precursor for further transformations.
Mechanism Insight: This reaction uniquely employs a dual-catalyst system. The palladium cycle is similar to other cross-couplings, involving oxidative addition and reductive elimination. The copper co-catalyst facilitates the deprotonation of the terminal alkyne by the amine base and forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[19][20]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Representative Protocol: Synthesis of 7-(Phenylethynyl)-1-indanone
-
To a Schlenk flask, add 7-iodo-1-indanone (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and copper(I) iodide (CuI, 0.05 eq).
-
Evacuate and backfill the flask with Argon.
-
Add an anhydrous solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylamine, 2-3 eq), which also serves as a solvent.
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-50°C) until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify by column chromatography to isolate the 7-alkynyl-1-indanone derivative.
Applications in Drug Discovery and Materials Science
Derivatives of 1-indanone are well-represented in pharmacology and materials science. The ability to rapidly generate diverse libraries based on the 7-iodo-1-indanone core is of significant interest.
Medicinal Chemistry
-
Neurodegenerative Diseases: The indanone scaffold is central to drugs like Donepezil, used for Alzheimer's disease.[21] Recent research has focused on 1-indanone derivatives as ligands for misfolded α-synuclein aggregates, which are hallmarks of Parkinson's disease and other synucleinopathies.[22][23] The strategic diversification at the 7-position can be used to fine-tune binding affinity and selectivity for these protein targets.
-
Oncology and Anti-inflammatory Agents: Numerous 1-indanone derivatives have demonstrated potent anti-inflammatory, antibacterial, antiviral, and anticancer activities.[1][24][25] For instance, 2-benzylidene-1-indanone derivatives have been investigated as anti-inflammatory agents for treating acute lung injury.[26] The introduction of varied aryl and amino functionalities at the 7-position via the methods described herein is a key strategy for optimizing these biological activities.
Caption: A typical workflow for drug discovery using the 7-iodo-1-indanone scaffold.
Materials Science
The rigid, planar structure of the indanone core, combined with the potential for extended conjugation through Suzuki and Sonogashira couplings, makes these derivatives attractive candidates for organic electronics. They have been explored as components of organic light-emitting diodes (OLEDs), dyes, and fluorophores.[3] The ability to tune the electronic properties by adding different aromatic or electron-donating/withdrawing groups at the 7-position is critical for designing materials with specific optical and electronic characteristics.
Conclusion and Future Outlook
7-Iodo-1-indanone is more than just a chemical compound; it is a strategic platform for innovation. Its straightforward synthesis and the exceptional reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions provide a reliable and efficient gateway to a vast and diverse range of novel molecules. The protocols and insights provided in this guide demonstrate the power of this building block for generating libraries of complex derivatives. As the demand for novel therapeutics and advanced organic materials continues to grow, the systematic exploration of the chemical space around the 7-substituted-1-indanone core will undoubtedly lead to the discovery of new lead compounds and functional materials with significant scientific and commercial impact.
References
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Methodological & Application
Synthesis of 2,3-Dihydro-7-iodoinden-1-one from 7-amino-2,3-dihydro-1H-inden-1-one
An Application Guide for the Synthesis of 2,3-Dihydro-7-iodoinden-1-one
This document provides a detailed protocol and scientific rationale for the synthesis of this compound from 7-amino-2,3-dihydro-1H-inden-1-one. This transformation is a key step in the development of various pharmaceutical intermediates and complex organic molecules. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles.
Introduction and Significance
2,3-Dihydro-1H-inden-1-one and its substituted analogues are privileged scaffolds in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of an iodine atom at the 7-position, yielding this compound, creates a versatile intermediate. The carbon-iodine bond serves as a synthetic handle for further functionalization, most notably in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the construction of complex molecular architectures, making this iodo-indanone a valuable building block in drug discovery.
The conversion of the readily available 7-aminoindanone to the 7-iodo derivative is most reliably achieved via a Sandmeyer-type reaction. This classic transformation provides a robust and high-yielding pathway for the introduction of halides onto an aromatic ring starting from a primary arylamine.[1][2][3]
Mechanistic Rationale: A Two-Stage Transformation
The synthesis proceeds through two distinct, sequential stages performed in a single pot: diazotization followed by nucleophilic substitution. A thorough understanding of the underlying mechanisms is critical for optimizing reaction conditions and ensuring a successful outcome.
Stage 1: Diazotization of the Arylamine
The first step is the conversion of the primary aromatic amine into an arenediazonium salt. This is accomplished by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as sulfuric acid (H₂SO₄).[4]
The reaction is performed at low temperatures (0–5 °C) for a critical reason: arenediazonium salts are notoriously unstable at higher temperatures and can decompose prematurely or undergo unwanted side reactions.[2] Maintaining a strictly controlled low temperature is paramount to maximizing the yield of the desired intermediate. The strong acid serves to protonate the amine, and also to generate the reactive nitrosating agent, the nitrosonium ion (NO⁺), from nitrous acid.
Stage 2: Iodination via Sandmeyer-Type Reaction
Once the arenediazonium salt is formed, it is converted to the final aryl iodide product. While classic Sandmeyer reactions for introducing chlorine or bromine require a copper(I) salt catalyst, the synthesis of aryl iodides proceeds efficiently without it.[2][5] The iodide ion (I⁻), typically from potassium iodide (KI), is a sufficiently powerful nucleophile and reducing agent to facilitate the reaction.[2]
The mechanism is believed to involve a radical pathway. The iodide ion initiates a single-electron transfer to the diazonium cation, leading to the formation of an aryl radical and the evolution of nitrogen gas (N₂), which is an excellent leaving group.[3][6] This aryl radical then reacts with an iodine source to form the final this compound product. Some studies also propose the involvement of the triiodide ion (I₃⁻), formed in situ, which can also react with the diazonium cation.[2]
Sources
Application Notes for 7-Iodo-1-Indanone in Medicinal Chemistry
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 7-iodo-1-indanone in medicinal chemistry. The 1-indanone scaffold is a privileged structure found in numerous pharmacologically active compounds, most notably in agents targeting neurodegenerative diseases.[1][2] The strategic placement of an iodine atom at the 7-position transforms this scaffold into a versatile and powerful synthetic intermediate. The iodine serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient construction of diverse chemical libraries for structure-activity relationship (SAR) studies. This guide will focus on the principal application of 7-iodo-1-indanone as a precursor for multi-target-directed ligands for Alzheimer's disease, with a detailed, field-proven protocol for its use in the Suzuki-Miyaura cross-coupling reaction.
Introduction: The Strategic Value of the 7-Iodo-1-Indanone Scaffold
The 1-indanone core is a bicyclic structure consisting of a fused benzene and cyclopentanone ring. This rigid framework is a key pharmacophoric element in a variety of therapeutic agents, including cholinesterase inhibitors, kinase inhibitors, and anti-inflammatory compounds.[3][4] Its significance was solidified with the success of Donepezil, a leading acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of Alzheimer's disease, which features an indanone moiety.[1]
The primary challenge in modern drug discovery is the rapid and efficient exploration of chemical space to identify lead compounds with optimal potency, selectivity, and pharmacokinetic profiles. This is where 7-iodo-1-indanone demonstrates its profound utility.
Causality Behind its Utility:
-
The Indanone Core: Provides a rigid, well-characterized scaffold that can effectively orient substituents to interact with biological targets like the active site gorge of acetylcholinesterase.[5]
-
The Iodine Atom: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. This high reactivity allows for coupling under mild conditions with a broad range of substrates, ensuring high yields and functional group tolerance.[6] The iodine at the 7-position acts as a "linchpin," allowing for the direct and modular installation of various aryl and heteroaryl groups. This is critical for probing interactions with the peripheral anionic site (PAS) of AChE or for developing multi-target ligands that also address amyloid-beta (Aβ) aggregation.[3][7]
The overall strategy involves using the stable indanone core as an anchor while systematically varying the 7-position substituent to optimize biological activity.
Primary Application: Synthesis of Multi-Target Ligands for Alzheimer's Disease
Alzheimer's disease (AD) is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficits, the aggregation of Aβ peptides, and oxidative stress.[3] Single-target drugs have shown limited efficacy, which has propelled the development of Multi-Target-Directed Ligands (MTDLs) that can simultaneously modulate several of these pathways.
7-Iodo-1-indanone is an ideal starting point for generating MTDLs. The core indanone structure provides the foundation for cholinesterase inhibition, while the substituent introduced at the 7-position via cross-coupling can be designed to inhibit Aβ aggregation or confer antioxidant properties.
Logical Workflow: From Intermediate to Bioactive Agent
The workflow illustrates how 7-iodo-1-indanone is leveraged to create a library of potential anti-Alzheimer's agents, which are then screened to identify lead compounds.
Caption: Synthetic and screening workflow using 7-iodo-1-indanone.
Core Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the synthesis of 7-aryl-1-indanone derivatives from 7-iodo-1-indanone. It is a robust and widely applicable procedure in medicinal chemistry for forming C(sp²)-C(sp²) bonds.[6][8][9][10]
Principle of the Method: The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid) with an organic halide (here, 7-iodo-1-indanone). The catalytic cycle consists of three key steps: oxidative addition of the aryl iodide to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the organoboron species for transmetalation.[6]
Catalytic Cycle Diagram
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Step-by-Step Experimental Protocol
This procedure is adapted from established methodologies for the Suzuki-Miyaura coupling of aryl iodides.[8][9]
Materials & Reagents:
-
7-Iodo-1-indanone
-
Arylboronic acid of choice (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or pressure vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
-
Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 7-iodo-1-indanone (1.0 mmol, 1.0 eq.).
-
Add the desired arylboronic acid (1.2 mmol, 1.2 eq.) and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Causality Note: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodo-indanone. The base is crucial for activating the boronic acid for the transmetalation step.
-
-
Catalyst Addition:
-
Add the palladium catalyst. Use either:
-
Option A: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Option B: Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) and Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%).
-
-
Expertise Note: Pd(PPh₃)₄ can be used directly as the Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, a phosphine ligand is required, which also serves to stabilize the catalyst and is reduced in situ to the active Pd(0) species.
-
-
Solvent Addition and Degassing:
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Trustworthiness Note: Degassing the solvent mixture by bubbling with argon for 10-15 minutes is critical. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and leading to failed reactions or the formation of homocoupling byproducts.
-
-
Reaction Execution:
-
Seal the flask or vessel securely.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 7-iodo-1-indanone is consumed (typically 4-12 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 7-aryl-1-indanone product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.
-
Data Presentation: Representative Biological Activity
Libraries synthesized from 7-iodo-1-indanone have yielded potent multi-functional agents for Alzheimer's disease. The table below summarizes data for lead compounds identified in a representative study, demonstrating the successful application of this synthetic strategy.[3]
| Compound ID | 7-Position Substituent | AChE IC₅₀ (nM) | Aβ Aggregation Inhibition (%) |
| 9 | 4-Hydroxy-3-methoxyphenyl | 14.8 | 85.5 |
| 14 | 3,4-Dihydroxyphenyl | 18.6 | 83.8 |
| Donepezil | (Reference) | ~15-20 | Low |
| Tacrine | (Reference) | ~100-200 | Low |
Data sourced from Li et al. (2014).[3] These results validate the use of the 7-iodo-1-indanone scaffold to develop compounds that not only potently inhibit AChE but also strongly interfere with pathogenic Aβ aggregation.[3]
Concluding Remarks
7-Iodo-1-indanone is a high-value, strategic intermediate for medicinal chemistry. Its true power lies in the combination of a privileged indanone core with a highly versatile iodine handle. The application of robust and scalable protocols, such as the Suzuki-Miyaura cross-coupling, allows for the rapid generation of diverse compound libraries. This approach has proven particularly fruitful in the complex field of neurodegenerative diseases, enabling the development of multi-target ligands that address the multifaceted nature of Alzheimer's disease. Researchers and drug development professionals can leverage 7-iodo-1-indanone as a reliable platform to accelerate the discovery of novel and effective therapeutic agents.
References
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Li, W., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. European Journal of Medicinal Chemistry, 89, 154-165. [Link]
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Bansal, R., et al. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 13(7), 974-989. [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
-
Guzior, N., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451-494. [Link]
-
Bansal, R., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Drug Discovery Today, 29(8), 104063. [Link]
-
Huang, L., et al. (2014). Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. ResearchGate. [Link]
-
NRO Chemistry (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Saglik, B. N., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives. PubMed. [Link]
-
Mudunuru, S., et al. (2023). Synthesis of biologically active compounds derived from natural products. ResearchGate. [Link]
-
ACS Chemical Neuroscience (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Publications. [Link]
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Huang, L., et al. (2012). Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. PubMed. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
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ResearchGate. Examples of various indanones and bioactive natural products containing... [Link]
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Suzuki, A. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]
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Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors... PubMed. [Link]
- Google Patents. (2010). Compositions, synthesis, and methods of using indanone based cholinesterase inhibitors.
-
Akhtyamova, Z., et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors... MDPI. [Link]
-
ResearchGate. (2024). (PDF) Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors... [Link]
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de Souza, M. V. N., et al. (2022). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. Scielo. [Link]
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Application Notes & Protocols: 2,3-Dihydro-7-iodoinden-1-one as a Key Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 2,3-Dihydro-7-iodoinden-1-one (also known as 7-iodo-1-indanone). This compound is a strategically important pharmaceutical intermediate, primarily utilized as a versatile building block in the development of therapeutic agents targeting neurodegenerative disorders. The indanone scaffold is a privileged structure in medicinal chemistry, most notably forming the core of the acetylcholinesterase (AChE) inhibitor Donepezil, a frontline treatment for Alzheimer's disease.[1][2][3][4] This guide details a robust protocol for the regioselective synthesis of 7-iodo-1-indanone, outlines its analytical characterization, and provides a validated protocol for its subsequent use in palladium-catalyzed cross-coupling reactions, demonstrating its value in constructing complex molecular architectures.
The Strategic Importance of the 7-Iodoindanone Scaffold
The Indanone Core in Medicinal Chemistry
The 1-indanone framework is a prominent motif found in numerous natural products and pharmaceuticals.[5] Its rigid, bicyclic structure provides a well-defined conformational scaffold for interacting with biological targets. This structural feature has been successfully exploited in the design of drugs for neurodegenerative diseases, where specific spatial arrangements are critical for enzyme inhibition.[1][6] The development and success of Donepezil have cemented the indanone moiety as a critical pharmacophore for AChE inhibitors.[2]
The Iodine Moiety: A Versatile Handle for Advanced Synthesis
While not typically present in the final active pharmaceutical ingredient (API), the iodine atom at the 7-position serves as a powerful and versatile functional handle. Its primary role is to facilitate the construction of carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive partners in reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing for the precise and efficient introduction of diverse substituents.[7][8][9] This strategic placement of iodine enables medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, optimizing potency, selectivity, and pharmacokinetic properties.
Synthesis Protocol: Regioselective Iodination of 1-Indanone
This section details the direct and regioselective synthesis of this compound from commercially available 1-indanone.
Principle and Rationale
The synthesis is achieved via an electrophilic aromatic substitution reaction. The choice of iodinating agent and catalyst is critical for achieving high regioselectivity. We employ N-Iodosuccinimide (NIS) as the iodine source, which is a milder and more efficient reagent than elemental iodine for many substrates.[10][11][12]
Causality of Regioselectivity: The carbonyl group at the C1 position of the indanone ring is an electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack. This deactivation is most pronounced at the ortho (C2, non-aromatic) and para (C5) positions. The C7 position, being meta to the carbonyl, is the least deactivated position and is therefore the most nucleophilic site on the aromatic ring. To overcome the ring's deactivation, a strong acid activator is required. Concentrated sulfuric acid is used not merely as a solvent but as a potent activator, which protonates NIS to generate a highly electrophilic iodine-containing species capable of iodinating the deactivated ring at the C7 position.[13]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Indanone | ≥99% | Sigma-Aldrich | Starting material |
| N-Iodosuccinimide (NIS) | ≥98% | Sigma-Aldrich | Iodinating agent |
| Sulfuric Acid (H₂SO₄) | 95-98% | Fisher Scientific | Activator and solvent |
| Dichloromethane (DCM) | HPLC Grade | VWR | For extraction |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | EMD Millipore | For neutralization |
| Sodium Thiosulfate (Na₂S₂O₃) | Reagent Grade | Acros Organics | For quenching excess I₂ |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (50 mL). Cool the flask to 0-5 °C using an ice-water bath.
-
Activator Formation: Slowly add N-Iodosuccinimide (1.1 equivalents, e.g., 11.25 g for 50 mmol scale) to the cold, stirring sulfuric acid. Stir the mixture for 20-30 minutes at 0-5 °C until the NIS is fully dissolved, forming a dark brown solution.[13]
-
Substrate Addition: Dissolve 1-Indanone (1.0 equivalent, e.g., 6.6 g, 50 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture vigorously at 5-10 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-3 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (approx. 300 g) in a large beaker with vigorous stirring.
-
Workup:
-
Allow the ice to melt. A precipitate of the crude product should form.
-
Quench any remaining color from excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the solution is colorless.
-
Carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous slurry with dichloromethane (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate to afford this compound as a white to pale yellow solid. A typical yield is 75-85%.
Workflow Diagram
Sources
- 1. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of donepezil analogues as dual AChE and BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 11. What are the chemical reactions involved in N-Iodosuccinimide?_Chemicalbook [chemicalbook.com]
- 12. Iodination - Common Conditions [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Iodo-1-Indanone for the Synthesis of Novel Arylated Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction using 7-iodo-1-indanone as the electrophilic partner. The 1-indanone core is a privileged scaffold found in numerous biologically active molecules and pharmaceuticals.[1][2] The Suzuki coupling offers a powerful and versatile method for C(sp²)–C(sp²) bond formation, enabling the synthesis of diverse libraries of 7-aryl-1-indanones for structure-activity relationship (SAR) studies.[3][4] We present the core mechanistic principles, detailed optimization strategies, a step-by-step experimental protocol, and a troubleshooting guide to empower researchers in leveraging this critical transformation.
Underlying Principles: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. The catalytic cycle is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]
-
Oxidative Addition: The cycle begins with a catalytically active 14-electron Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of 7-iodo-1-indanone. This is often the rate-determining step. The high reactivity of the C–I bond makes aryl iodides excellent substrates for this reaction.[6][7] This process oxidizes the catalyst to a square planar Pd(II) complex.
-
Transmetalation: In this key step, the organic moiety from the organoboron reagent is transferred to the palladium center. This process requires activation of the boronic acid by a base (e.g., K₃PO₄, Cs₂CO₃). The base coordinates to the electron-deficient boron atom, forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.[8][9][10]
-
Reductive Elimination: The final step involves the coupling of the two organic ligands (the indanone and the new aryl group) on the palladium center. This forms the desired 7-aryl-1-indanone product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11]
Experimental Design & Optimization
The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters. For a substrate like 7-iodo-1-indanone, the high reactivity of the C-I bond provides flexibility, but optimization is crucial for achieving high yields and purity, especially with challenging coupling partners.
| Parameter | Common Reagents / Conditions | Rationale & Field-Proven Insights |
| Palladium Source | Pd(PPh₃)₄Pd₂(dba)₃ (+ Ligand)Pd(OAc)₂ (+ Ligand)PdCl₂(dppf) | Pd(PPh₃)₄ is an air-sensitive but ready-to-use Pd(0) source; however, it can be less active for challenging substrates.[12] Pd₂(dba)₃ and Pd(OAc)₂ are stable Pd(0) and Pd(II) precatalysts, respectively, that form the active catalyst in situ with an appropriate ligand. They offer great versatility.[8] PdCl₂(dppf) is a robust, air-stable Pd(II) precatalyst that is effective for a wide range of substrates.[12] |
| Ligand | PPh₃Buchwald Ligands (e.g., XPhos, SPhos)PCy₃ | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-donating phosphine ligands like XPhos or SPhos are often superior as they accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers and accommodating sterically hindered or electron-poor substrates.[12][13] |
| Boron Source | Arylboronic AcidsArylboronic Pinacol Esters (Ar-Bpin) | Arylboronic acids are the most common coupling partners due to their commercial availability and high reactivity.[14] However, they can be susceptible to premature decomposition (protodeboronation).[9] Pinacol esters are more stable, moisture-resistant alternatives that can be beneficial for sensitive substrates or when slow release of the boronic acid is desired.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃KF | The base is not merely a proton scavenger; its primary role is to activate the boronic acid for transmetalation.[8][9] K₃PO₄ and Cs₂CO₃ are effective bases for a broad range of substrates.[6] The choice of base can significantly impact yield, with stronger bases sometimes required for less reactive boronic acids. |
| Solvent System | 1,4-Dioxane / H₂OToluene / H₂ODMF, THF | Biphasic solvent systems are highly effective.[6] The organic solvent (e.g., dioxane, toluene) dissolves the aryl halide and catalyst, while the aqueous phase dissolves the inorganic base, creating a large interfacial area for the reaction to occur efficiently.[9][15] |
Detailed Protocol: Synthesis of 7-(4-methoxyphenyl)-1-indanone
This protocol describes a representative procedure for the coupling of 7-iodo-1-indanone with 4-methoxyphenylboronic acid.
Materials and Equipment
-
7-iodo-1-indanone (1.0 equiv)
-
4-methoxyphenylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.031 equiv)
-
Potassium phosphate tribasic (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Deionized water
-
Microwave reaction vial or round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Experimental Workflow
Step-by-Step Procedure
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 7-iodo-1-indanone (e.g., 258 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), K₃PO₄ (637 mg, 3.0 mmol), Pd₂(dba)₃ (14 mg, 0.015 mmol), and XPhos (15 mg, 0.031 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL total). Add the solvent mixture to the vial via syringe.
-
Reaction: Place the vial in a preheated oil bath or microwave reactor and heat the mixture to 100-120 °C with vigorous stirring. The reaction time can vary from 30 minutes to several hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting 7-iodo-1-indanone is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 7-(4-methoxyphenyl)-1-indanone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues and provides actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive or decomposed catalyst.2. Insufficiently deoxygenated system.3. Poor quality of reagents (e.g., wet base or solvent). | 1. Use a fresh batch of catalyst and ligand.2. Ensure the reaction mixture and solvents are thoroughly degassed by sparging with argon for 10-15 minutes.[11]3. Use anhydrous solvents and dry the base before use. |
| Dehalogenation of Starting Material | The aryl halide is reduced to an arene (1-indanone) instead of coupling. This can be caused by hydride sources in the reaction mixture.[16] | 1. Screen alternative bases (e.g., K₂CO₃ instead of K₃PO₄).2. Ensure the solvent is free of alcohol impurities.3. Lower the reaction temperature. |
| Protodeboronation of Boronic Acid | Premature cleavage of the C–B bond, especially with excess water, strong bases, or high temperatures.[9] | 1. Use a more stable boronic acid surrogate, such as a pinacol ester.2. Minimize the amount of water in the reaction or use a non-aqueous system if feasible.3. Use a milder base (e.g., KF) or a slight excess (1.2-1.5 equivalents) of the boronic acid.[8][9] |
| Formation of Homocoupled Products | Biaryl formation from the boronic acid (R'–R') or the aryl halide (Ar–Ar). Often caused by the presence of oxygen. | 1. Rigorously deoxygenate the reaction setup and solvents before adding the palladium catalyst.2. Ensure a positive pressure of inert gas is maintained throughout the reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling of 7-iodo-1-indanone is a highly reliable and adaptable method for synthesizing a wide array of 7-aryl-1-indanone derivatives. By understanding the core mechanism and carefully selecting the catalyst, base, and solvent system, researchers can efficiently generate novel molecular architectures critical for advancing drug discovery and materials science. This protocol provides a validated starting point for exploration and further optimization.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]
-
ResearchGate. Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... [Link]
-
ACS Publications. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. [Link]
-
Taylor & Francis Online. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. a) Palladium‐catalyzed Suzuki cross‐coupling reactions between aryl... [Link]
-
MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Royal Society of Chemistry. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. [Link]
-
National Center for Biotechnology Information. Synthesis of 1-indanones with a broad range of biological activity. [Link]
-
ResearchGate. Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
ResearchGate. Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. [Link]
-
MDPI. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. [Link]
-
National Center for Biotechnology Information. Annulations involving 1-indanones to access fused- and spiro frameworks. [Link]
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- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. youtube.com [youtube.com]
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- 16. Yoneda Labs [yonedalabs.com]
Introduction: The Strategic Value of the Indanone Scaffold
An Application Guide for the Synthesis of Substituted Indanones via the Intramolecular Heck Reaction
This guide provides researchers, scientists, and drug development professionals with a detailed protocol and foundational understanding of the intramolecular Heck reaction for the synthesis of substituted indanones. The content herein is structured to offer not just a procedural checklist, but a framework for rational decision-making in the laboratory, ensuring scientific integrity and reproducible outcomes.
The indanone framework is a privileged structure in medicinal chemistry and materials science, appearing in a multitude of bioactive molecules and pharmaceuticals.[1][2] Its rigid, bicyclic nature provides a reliable scaffold for the precise spatial orientation of functional groups. The intramolecular Heck reaction stands out as a robust and elegant method for constructing this five-membered ring system.[3][4] As a palladium-catalyzed carbon-carbon bond-forming process, it offers high functional group tolerance, reliable diastereoselectivity, and the potential for asymmetric synthesis, making it a powerful tool for creating complex molecular architectures from readily available precursors.[4][5]
The Catalytic Cycle: A Mechanistic Rationale for Experimental Design
A thorough understanding of the reaction mechanism is paramount for successful optimization and troubleshooting. The intramolecular Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, which can be broken down into four fundamental steps. The choice of reagents and conditions directly influences the efficiency of each step in this cycle.
Caption: A simplified representation of the Heck reaction's catalytic cycle.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide or carbon-triflate bond of the substrate. This is often the rate-limiting step. The reactivity of the halide is crucial, following the general trend: I > Br ≈ OTf >> Cl.[6]
-
Carbopalladation (Migratory Insertion): The tethered alkene coordinates to the palladium(II) center. Subsequently, the aryl group migrates to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate. For indanone synthesis, this proceeds via a favorable 5-exo-trig cyclization.[1][7]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (β) to the palladium-bearing carbon is eliminated, forming the final indanone product (often with an exocyclic double bond, which can isomerize) and a hydridopalladium(II) complex.[8][9]
-
Reductive Elimination & Catalyst Regeneration: A base is required to neutralize the generated acid (HX) and facilitate the reductive elimination process, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][10]
Detailed Experimental Protocol: A Validated Starting Point
This protocol describes a general procedure for the synthesis of a substituted indanone. It is based on established literature methods and should be adapted and optimized for specific substrates.[1]
Core Requirements:
-
Reagents: Substituted 2'-halochalcone or equivalent precursor (1.0 equiv), Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%), Phosphine Ligand (e.g., PPh₃, BINAP, 2-4 equiv relative to Pd), Base (e.g., Proton Sponge, Et₃N, K₂CO₃, 1.5-2.5 equiv), Anhydrous high-boiling solvent (e.g., DMF, Dioxane, Acetonitrile).
-
Equipment: Schlenk flask or sealed reaction vial, condenser, magnetic stirrer, heating mantle or oil bath, inert atmosphere line (Nitrogen or Argon), standard work-up and purification glassware.
Caption: A step-by-step workflow from reaction setup to product isolation.
Step-by-Step Methodology:
-
Flask Preparation: Add the aryl halide/triflate substrate, palladium acetate, and phosphine ligand to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Inerting the System: The integrity of the catalyst is paramount. Seal the flask and connect it to a dual-manifold line. Evacuate the atmosphere and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure the removal of oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reagent Addition: Add the anhydrous solvent, followed by the liquid base (e.g., triethylamine), via syringe through the septum.
-
Reaction: Lower the flask into a preheated oil bath and begin vigorous stirring.
-
Monitoring: Periodically take small aliquots from the reaction mixture with a syringe for analysis by TLC or LC-MS to track the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and an appropriate organic solvent (e.g., ethyl acetate).
-
Extraction and Washing: Extract the aqueous phase with the organic solvent three times. Combine the organic layers and wash with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is then purified by flash column chromatography on silica gel to yield the pure substituted indanone.
Data Summary: Key Reaction Parameters
The following table provides a summary of typical reaction parameters and the scientific rationale behind their selection. This serves as a starting point for optimization.
| Parameter | Typical Range | Rationale & Field-Proven Insights |
| Pd Catalyst Loading | 1–5 mol% | Balances reaction rate and cost. Higher loadings may be needed for less reactive substrates (e.g., aryl chlorides). |
| Ligand:Pd Ratio | 2:1 to 4:1 | A slight excess of phosphine ligand stabilizes the Pd(0) species and prevents precipitation of palladium black. However, very high ratios can inhibit the reaction by creating a less reactive, coordinatively saturated Pd center.[11] |
| Base | 1.5–2.5 equiv. | A stoichiometric amount of base is required to neutralize the acid byproduct (HX). An excess ensures the catalyst regeneration step is not rate-limiting. The choice of base (e.g., organic amine vs. inorganic carbonate) can affect solubility and reaction kinetics.[1] |
| Solvent | DMF, Dioxane, MeCN | High-boiling, polar aprotic solvents are typically used to ensure solubility of all components and to allow for elevated reaction temperatures. |
| Temperature | 80–140 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition. The optimal temperature is substrate-dependent. |
| Concentration | 0.05–0.2 M | A relatively dilute concentration is used to favor the intramolecular cyclization over competing intermolecular side reactions. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solutions |
| No or Low Conversion | 1. Catalyst deactivation (oxygen exposure).2. Insufficient temperature.3. Unreactive substrate (e.g., aryl chloride). | 1. Ensure rigorous inert atmosphere technique; use fresh, high-quality reagents.2. Incrementally increase the reaction temperature.3. For aryl chlorides, switch to a more active catalyst system (e.g., using a bulky, electron-rich phosphine ligand like XPhos) or higher temperatures.[11] |
| Palladium Black Formation | 1. Insufficient ligand to stabilize the Pd(0) nanoparticles.2. Ligand degradation at high temperatures. | 1. Increase the ligand-to-palladium ratio.2. Select a more thermally stable ligand. |
| Formation of Side Products | 1. Reductive dehalogenation of starting material.2. Intermolecular Heck reaction. | 1. Ensure the system is free of spurious hydride sources; screen different bases.2. Decrease the reaction concentration to favor the intramolecular pathway. |
References
-
Buehler, A. C.; Schafer, L. L. Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 2008 , 73(19), 7647–7655. [Link]
-
Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 2000 , 100(8), 3009–3066. [Link]
-
Link, J. T. The Intramolecular Heck Reaction. Organic Reactions, 2002 . [Link]
-
Parveen, N.; Sekar, G. Palladium Nanoparticles-Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction. Advanced Synthesis & Catalysis, 2019 , 361(19), 4581-4595. [Link]
-
Heck Reaction. Wikipedia. [Link]
-
Parveen, N.; Sekar, G. Palladium Nanoparticles‐Catalyzed Synthesis of Indanone Derivatives via Intramolecular Reductive Heck Reaction. Request PDF, 2019 . [Link]
-
Total Organic Chemistry. Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube, 2021 . [Link]
-
Heck reaction mechanism. Wikipedia. [Link]
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Heck Reaction Mechanism. BYJU'S. [Link]
-
Dounay, A. B.; Overman, L. E. The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews, 2003 , 103(8), 2945–2964. [Link]
-
The Intramolecular Heck Reaction. ResearchGate. [Link]
-
Carretero, J. C.; Arrayás, R. G. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. ARKIVOC, 2009 , (i), 340-362. [Link]
-
Intramolecular Heck reaction. Wikipedia. [Link]
-
Troubleshooting a difficult Heck reaction. Reddit, 2024 . [Link]
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Dounay, A. B.; Overman, L. E. The Intramolecular Heck Reaction. Macmillan Group Meeting, 2004 . [Link]
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- 11. reddit.com [reddit.com]
The Strategic Utility of 2,3-Dihydro-7-iodoinden-1-one in Convergent Synthetic Designs
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the practical applications of 2,3-Dihydro-7-iodoinden-1-one as a versatile building block in total synthesis. We will delve into the strategic importance of the indanone core, a privileged scaffold in numerous biologically active natural products and pharmaceuticals. The presence of the iodine atom at the 7-position offers a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will provide not only the theoretical underpinnings of these transformations but also detailed, field-proven protocols for the synthesis of the title compound and its subsequent elaboration via Suzuki-Miyaura, Sonogashira, and Heck couplings.
Introduction: The Indanone Scaffold and the Power of the C-I Bond
The 1-indanone framework is a recurring motif in a plethora of natural products and synthetic molecules exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for rational drug design.
The strategic introduction of an iodine atom at the 7-position of the 2,3-dihydroinden-1-one core transforms this simple scaffold into a powerful linchpin for convergent synthetic strategies. The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for mild reaction conditions and broad functional group tolerance.[2] This reactivity profile makes this compound an ideal substrate for the late-stage introduction of molecular complexity, a highly desirable feature in modern total synthesis and medicinal chemistry programs.
This guide will focus on three of the most powerful palladium-catalyzed transformations that leverage the reactivity of the C-I bond: the Suzuki-Miyaura coupling for the formation of C-C single bonds, the Sonogashira coupling for the construction of C-C triple bonds, and the Heck coupling for the formation of C-C double bonds.
Preparation of this compound
The synthesis of this compound can be efficiently achieved from the commercially available 7-amino-2,3-dihydro-1H-inden-1-one via a Sandmeyer-type reaction. This two-step, one-pot procedure involves the diazotization of the primary amine followed by the introduction of iodine.
Protocol 1: Synthesis of this compound
Materials:
-
7-amino-2,3-dihydro-1H-inden-1-one
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Acetic Acid
-
Deionized Water
-
Ice
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Diazotization: In a round-bottom flask equipped with a magnetic stir bar, suspend 7-amino-2,3-dihydro-1H-inden-1-one (1.0 eq) in a mixture of acetic acid and water. Cool the suspension to 0 °C in an ice bath. Slowly add concentrated hydrochloric acid.
-
To the cooled suspension, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0 °C. Stir the mixture for 5 minutes at this temperature.
-
Iodination: In a separate flask, dissolve potassium iodide (1.5 eq) in a mixture of acetic acid and water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution. A vigorous evolution of nitrogen gas will be observed.
-
After the addition is complete, heat the reaction mixture to 60 °C and stir for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium thiosulfate solution (to quench any remaining iodine), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The iodine atom at the 7-position of the indanone core serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis due to their high efficiency, functional group tolerance, and predictable stereochemistry.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon single bonds between an organohalide and an organoboron compound.[3] This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Diagram 2: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Solvent Addition: Add a 3:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Purge the reaction mixture with argon or nitrogen for 15-20 minutes.
-
Reaction: Heat the mixture to 80 °C and stir under an inert atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 7-aryl-2,3-dihydroinden-1-one.
Table 1: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | >85 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 100 | >80 |
Yields are estimated based on typical Suzuki-Miyaura couplings of aryl iodides.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[4] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.
Mechanism: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.
-
Palladium Cycle: Similar to the Suzuki coupling, the palladium cycle involves oxidative addition of the aryl iodide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex.
Diagram 3: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira reaction.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
Materials:
-
This compound
-
Terminal alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine (2:1).
-
Degassing: Degas the solution by bubbling argon or nitrogen through it for 20 minutes.
-
Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (3 mol%) and copper(I) iodide (5 mol%) to the reaction mixture.
-
Substrate Addition: Add the terminal alkyne (1.5 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 6-12 hours, or until the starting material is consumed as indicated by TLC.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 7-alkynyl-2,3-dihydroinden-1-one.
Heck Coupling: Olefin Arylation
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] It is a powerful tool for the synthesis of substituted alkenes with high regio- and stereoselectivity.
Mechanism: The Heck reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: Pd(0) inserts into the aryl-iodide bond.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and inserts into the Pd-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the product alkene and a hydridopalladium complex.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium complex.
Diagram 4: Heck Coupling Catalytic Cycle
Caption: Catalytic cycle of the Heck reaction.
Protocol 4: Heck Coupling of this compound with an Alkene
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (2 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
1 M HCl
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a sealed tube, combine this compound (1.0 eq), palladium(II) acetate (1 mol%), and tri(o-tolyl)phosphine (2 mol%).
-
Solvent and Reagent Addition: Add DMF, triethylamine (2.0 eq), and the alkene (1.5 eq).
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 1 M HCl. Extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the 7-alkenyl-2,3-dihydroinden-1-one.
Application in Total Synthesis: A Representative Example
While a direct total synthesis utilizing this compound is not detailed in readily available literature, the closely related Suzuki coupling of a substituted indanone triflate in the synthesis of Cephanolide A provides a compelling example of the strategic application of this class of intermediates.[2] The following protocol is adapted for this compound to illustrate its potential in the construction of complex natural product scaffolds.
Protocol 5: Exemplary Suzuki Coupling for Natural Product Synthesis
Materials:
-
This compound
-
A complex boronic acid or ester fragment (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 eq)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To an oven-dried flask under an argon atmosphere, add this compound (1.0 eq), the boronic acid/ester (1.1 eq), and cesium carbonate (3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe.
-
Degassing: Subject the mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 2 to isolate the coupled product, which would be a key intermediate in a hypothetical total synthesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its indanone core provides a rigid scaffold found in numerous bioactive compounds, while the strategically placed iodine atom at the 7-position allows for a wide range of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Sonogashira, and Heck reactions, detailed in this guide, offer reliable and efficient methods for the introduction of aryl, alkynyl, and alkenyl moieties, respectively. The provided protocols, grounded in established synthetic methodologies, serve as a practical starting point for researchers in total synthesis and medicinal chemistry to harness the synthetic potential of this powerful intermediate. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel synthetic routes to important and complex molecular targets.
References
-
Nguyen, P., Corpuz, E., Heidelbaugh, T. M., Chow, K., & Garst, M. E. (2003). A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Journal of Organic Chemistry, 68(26), 10185–10188. [Link]
-
Wikipedia. (n.d.). Heck reaction. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved January 11, 2026, from [Link]
-
Dembitsky, V. M., & Gloriozova, T. A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 11, 2026, from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
-
Sarpong, R., et al. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Chemical Biology, 3(10), 1251-1265. [Link]
-
Butkevich, A. N., Ranieri, B., Meerpoel, L., Stansfield, I., Angibaud, P., Corbu, A., & Cossy, J. (2014). Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence. Organic & Biomolecular Chemistry, 12(5), 728–731. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chem-Station. (2014, March 11). Mizoroki-Heck Reaction. Chem-Station Int. Ed. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 11, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
-
Chem-Station. (2014, March 11). Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station Int. Ed. [Link]
Sources
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- 2. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Sonogashira-Hagiwara Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Heck Reaction [organic-chemistry.org]
Application Note: Strategic Derivatization of the Carbonyl Group in 7-Iodo-1-Indanone for Chemical Probe and Drug Discovery Programs
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of key methodologies for the chemical derivatization of the C1 carbonyl group of 7-iodo-1-indanone. This valuable starting material is a cornerstone in the synthesis of a wide array of biologically active molecules and chemical probes.[1][2][3][4] The strategic location of the iodine atom offers a versatile handle for subsequent modifications, such as cross-coupling reactions, while the carbonyl group provides a prime site for introducing molecular diversity. This document details field-proven protocols for three pivotal transformations: reductive amination, Wittig olefination, and base-catalyzed aldol condensation. For each method, we delve into the underlying mechanism, provide step-by-step experimental procedures, and offer expert insights into reaction optimization and control.
Introduction: The Synthetic Utility of 7-Iodo-1-Indanone
The 1-indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.[2][3] The presence of an iodine atom at the 7-position of the aromatic ring significantly enhances the synthetic potential of the 7-iodo-1-indanone core. This halogen can serve as a precursor for the introduction of various functional groups through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
The C1 carbonyl group, a ketone, is a key electrophilic center that readily undergoes nucleophilic attack, making it an ideal point for derivatization. Modification of this carbonyl allows for the modulation of a compound's steric and electronic properties, which can be critical for optimizing its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide focuses on established and reliable methods to transform this carbonyl group into amines, alkenes, and α,β-unsaturated systems, thereby expanding the chemical space accessible from this versatile starting material.
Reductive Amination: Synthesis of 7-Iodo-1-Indanamines
Reductive amination is a robust and widely used method for converting ketones into amines.[5] The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.[5] This one-pot procedure is highly efficient and can be used to synthesize primary, secondary, and tertiary amines, depending on the amine source.[6]
Mechanistic Rationale
The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of a hemiaminal intermediate from 7-iodo-1-indanone and the chosen amine.[5] Subsequent dehydration, often the rate-limiting step, yields an iminium ion, which is then reduced by a hydride-based reducing agent.[5] The choice of reducing agent is critical; it must be selective for the iminium ion over the starting ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for this transformation due to its mild nature and tolerance of a wide range of functional groups.[7]
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of 7-iodo-1-indanone.
Detailed Protocol: Synthesis of a Secondary Amine Derivative
-
Reaction Setup: To a solution of 7-iodo-1-indanone (1.0 mmol, 258 mg) and a primary amine (e.g., benzylamine, 1.2 mmol) in 1,2-dichloroethane (DCE, 10 mL), add glacial acetic acid (0.1 mmol). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg) portion-wise over 10 minutes. Expertise & Experience: The portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 7-iodo-N-substituted-1-indanamine.
Key Considerations
-
Choice of Amine: This protocol is applicable to a wide range of primary and secondary amines. For the synthesis of primary amines, ammonium acetate or aqueous ammonia can be used as the nitrogen source.[8]
-
Solvent: While DCE is a common solvent, other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.[7]
-
Catalyst: Catalytic amounts of acid (e.g., acetic acid) are often beneficial, especially when reacting with ketones.[7]
| Parameter | Condition | Rationale / Reference |
| Reducing Agent | Sodium triacetoxyborohydride | Mild, selective for imines over ketones, broad functional group tolerance.[7] |
| Solvent | 1,2-Dichloroethane (DCE) | Preferred solvent for NaBH(OAc)₃ reductions.[7] |
| Catalyst | Acetic Acid | Catalyzes imine formation, which can be the rate-limiting step.[7] |
| Temperature | Room Temperature | Sufficient for most reductive aminations with activated hydrides. |
Wittig Olefination: C=C Bond Formation
The Wittig reaction is a powerful and reliable method for synthesizing alkenes from aldehydes or ketones.[9][10][11] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent), yielding an alkene and triphenylphosphine oxide.[12] This reaction is particularly valuable as it forms the double bond at a specific, predetermined location.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the carbonyl carbon of 7-iodo-1-indanone.[12][13] This forms a zwitterionic intermediate called a betaine, which then cyclizes to form a four-membered ring intermediate, the oxaphosphetane.[10][11][14] The oxaphosphetane then collapses in a retro-[2+2] cycloaddition to give the alkene and the highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10][13][14]
Experimental Workflow: Wittig Olefination
Sources
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- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel sesquistilbene indanone analogues as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indanone synthesis [organic-chemistry.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. adichemistry.com [adichemistry.com]
Application Note & Protocol: Electrophilic α-Iodination of 1-Indanone
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the α-iodination of 1-indanone, a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules.[1][2][3][4] We present a detailed experimental protocol utilizing a robust and efficient method involving molecular iodine and a copper(II) oxide catalyst in methanol. The rationale behind key experimental parameters, safety precautions, and analytical characterization of the product, 2-iodo-1-indanone, are thoroughly discussed. This application note is intended to equip researchers with the necessary knowledge to successfully and safely perform this important synthetic transformation.
Introduction: The Significance of α-Iodo Ketones
α-Halogenated ketones are highly versatile synthetic intermediates. Specifically, α-iodo ketones, such as 2-iodo-1-indanone, serve as valuable precursors in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The indanone framework itself is a core structural motif in numerous biologically active compounds, including anti-inflammatory, antiviral, and anticancer agents.[2][4] The introduction of an iodine atom at the α-position of 1-indanone significantly enhances its synthetic utility, enabling further molecular elaboration.
Traditional methods for the α-iodination of ketones often rely on harsh acidic or basic conditions, or the use of hazardous iodinating agents.[5] The protocol detailed herein employs a milder, more environmentally benign approach using copper(II) oxide as a catalyst.[5][6] This method offers high yields and excellent selectivity for the desired α-iodo product.[5]
Reaction Mechanism and Principle
The α-iodination of a ketone proceeds via an enol or enolate intermediate. The rate-determining step in acid-catalyzed halogenation is the formation of the enol.[7] In the presence of a base, the enolate is formed. The subsequent reaction of the electron-rich enol or enolate with an electrophilic iodine source results in the formation of the α-iodo ketone.
In the featured protocol, copper(II) oxide (CuO) plays a multifaceted role.[5][6] It is proposed to act as a catalyst to generate a more reactive iodonium ion (I+) species from molecular iodine (I₂).[5][6] Additionally, CuO functions as a base to neutralize the hydrogen iodide (HI) byproduct formed during the reaction, driving the equilibrium towards the product.[5][6] It may also participate in the reoxidation of iodide (I⁻) back to molecular iodine, enhancing the overall efficiency of the process.[5][6]
Experimental Protocol
This section outlines the detailed procedure for the α-iodination of 1-indanone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 1-Indanone (C₉H₈O) | Reagent | Major Chemical Supplier | --- |
| Iodine (I₂) | ACS Reagent | Major Chemical Supplier | Handle in a fume hood.[8] |
| Copper(II) Oxide (CuO) | 99% | Major Chemical Supplier | --- |
| Methanol (CH₃OH) | Anhydrous | Major Chemical Supplier | Use in a well-ventilated area. |
| Dichloromethane (CH₂Cl₂) | ACS Reagent | Major Chemical Supplier | For extraction. |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) solution | --- | Prepared in-house | For quenching unreacted iodine. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | Prepared in-house | For neutralization. |
| Brine (Saturated NaCl solution) | --- | Prepared in-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | --- | Major Chemical Supplier | For drying. |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
Step-by-Step Procedure
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-indanone (1.0 g, 7.57 mmol).
-
Add methanol (20 mL) to dissolve the 1-indanone.
-
In a fume hood, carefully add copper(II) oxide (0.06 g, 0.76 mmol) and iodine (2.12 g, 8.33 mmol) to the flask.
-
Attach a reflux condenser to the flask.
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 65°C) with vigorous stirring.[5]
-
Maintain the reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the copper(II) oxide catalyst. Wash the solid residue with a small amount of methanol.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (30 mL).
-
Transfer the dichloromethane solution to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (2 x 15 mL) to remove any unreacted iodine, followed by saturated sodium bicarbonate solution (15 mL), and finally with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-iodo-1-indanone.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Workflow Diagram
Sources
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Indanone - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly Efficient and Clean Method for Direct α-Iodination of Aromatic Ketones [organic-chemistry.org]
- 6. Iodoketone synthesis by iodination [organic-chemistry.org]
- 7. iodination of ketones acid/base catalysed mechanism reacting iodine with ketones propanone reagents reaction conditions organic synthesis [docbrown.info]
- 8. LCSS: IODINE [web.stanford.edu]
Scale-up Synthesis of 2,3-Dihydro-7-iodoinden-1-one: An Application Note and Protocol
Introduction: The Significance of 2,3-Dihydro-7-iodoinden-1-one in Medicinal Chemistry
This compound, also known as 7-iodo-1-indanone, is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The presence of an iodine atom at the 7-position provides a versatile handle for further chemical modifications, most notably for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the core structure of 1-indanone is found in drugs like Donepezil, used for the treatment of Alzheimer's disease.[1] Therefore, a robust and scalable synthesis of 7-iodo-1-indanone is of significant interest to researchers and professionals in the field of drug development.
This application note provides a detailed, field-proven protocol for the scale-up synthesis of this compound, focusing on the well-established Sandmeyer reaction. We will delve into the rationale behind the experimental choices, offer insights into process optimization for trustworthiness and reproducibility, and present a step-by-step guide suitable for laboratory and pilot-plant scale production.
Synthetic Strategy: A Two-Stage Approach via Sandmeyer Reaction
The most reliable and scalable route to this compound is a two-stage process commencing from the readily available 7-amino-2,3-dihydro-1H-inden-1-one. This strategy leverages the classic Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of an aryl amine to an aryl halide.[2][3][4]
The overall transformation can be summarized as follows:
-
Diazotization: The primary aromatic amine of 7-amino-1-indanone is converted into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.
-
Iodination: The resulting diazonium salt is then treated with a solution of potassium iodide. The diazonium group, being an excellent leaving group (as dinitrogen gas), is displaced by the iodide ion to yield the desired 7-iodo-1-indanone.
This method is favored for its high efficiency and the relatively low cost of the reagents involved.
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Expert Insights and Mechanistic Considerations
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][5] While the iodination step in a Sandmeyer-type reaction does not strictly require a copper catalyst, understanding the underlying principles is crucial for troubleshooting and optimization.[5][6]
-
Diazotization: This step is critically temperature-dependent. The reaction is typically carried out at 0-5 °C to prevent the premature decomposition of the unstable diazonium salt. The slow, dropwise addition of the sodium nitrite solution is essential to maintain this low temperature and to control the exothermic reaction. An excess of acid is used to ensure the complete formation of nitrous acid and to maintain a pH that stabilizes the diazonium salt.
-
Iodination: The introduction of potassium iodide to the diazonium salt solution leads to the displacement of the diazonium group. The reaction mixture is gently warmed to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas, driving the reaction to completion.
Visualizing the Reaction Mechanism
The following diagram outlines the key mechanistic steps of the Sandmeyer reaction for the synthesis of 7-iodo-1-indanone.
Sources
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Sandmeyer Reaction [organic-chemistry.org]
Application Notes: 7-Iodo-1-Indanone as a Versatile Scaffold for Heterocyclic Compound Synthesis
Abstract
The 1-indanone core is a privileged structure in medicinal chemistry, frequently found in natural products and pharmaceuticals with a wide range of biological activities, including antiviral, anticancer, and neuroprotective properties.[1][2] The strategic introduction of an iodine atom at the 7-position transforms the simple 1-indanone into a highly versatile and powerful building block for the synthesis of complex heterocyclic systems. This document provides an in-depth guide for researchers and drug development professionals on the application of 7-iodo-1-indanone in constructing novel fused and spirocyclic heterocyclic compounds, with a focus on palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and data are presented to facilitate its adoption in synthetic workflows.
Introduction: The Strategic Advantage of 7-Iodo-1-Indanone
The utility of 7-iodo-1-indanone stems from its dual reactive sites: the aryl iodide at the C-7 position and the ketone at C-1.
-
The C-I Bond: The carbon-iodine bond is the most reactive of the aryl halides (C-I > C-Br > C-Cl) in palladium-catalyzed oxidative addition steps, making it an ideal handle for a variety of cross-coupling reactions.[3] This allows for the facile introduction of diverse carbon and heteroatom substituents at the aromatic ring under relatively mild conditions.
-
The Carbonyl Group: The ketone functionality serves as a versatile electrophilic site for condensation, addition, and cyclization reactions, enabling the formation of new rings fused to the indanone core.
This bifunctional nature allows for sequential or one-pot reaction cascades to rapidly build molecular complexity, a highly desirable feature in modern drug discovery. Its derivatives are key intermediates in the synthesis of therapeutic agents, particularly for Central Nervous System (CNS) disorders like Alzheimer's disease.[1][4]
Core Synthetic Strategies & Protocols
This section details key synthetic transformations utilizing 7-iodo-1-indanone, providing both the mechanistic rationale and field-tested protocols.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern C-C and C-N bond formation. For 7-iodo-1-indanone, the Suzuki-Miyaura and Sonogashira couplings are particularly effective for elaborating the aromatic core.
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds by coupling an organoboron species with an organic halide.[5][6] This is an exceptionally reliable strategy for synthesizing 7-aryl-1-indanones, which can be precursors to complex polycyclic systems.
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-I bond of 7-iodo-1-indanone, followed by transmetalation with a boronic acid (in the presence of a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6]
Representative Protocol: Synthesis of 7-Phenyl-1-Indanone
-
Materials:
-
7-iodo-1-indanone (1.0 mmol, 258 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)
-
Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg) or similar phosphine ligand
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 414 mg)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a 25 mL Schlenk flask, add 7-iodo-1-indanone, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.
-
Add water to the reaction mixture.
-
Heat the mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 7-phenyl-1-indanone.
-
-
Senior Scientist's Notes:
-
Catalyst Choice: While Pd(OAc)₂/PPh₃ is a classic choice, modern catalysts like Pd(PPh₃)₄ or pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can offer higher turnover numbers and milder reaction conditions.[6] A one-pot borylation/Suzuki protocol using microwave irradiation can significantly reduce reaction times.[7]
-
Base and Solvent: The choice of base and solvent system is critical. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are common. The solvent system (e.g., dioxane/water, toluene/water, DMF) must solubilize the reactants and facilitate the catalytic cycle.[8]
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, a key transformation for creating rigid scaffolds and precursors for further cyclization.[3][9]
Mechanistic Rationale: This reaction typically employs a dual catalytic system. The palladium catalyst undergoes oxidative addition. Simultaneously, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the alkynylated product.[3] Modern protocols often proceed under copper-free conditions to avoid the formation of alkyne homocoupling byproducts.[9][10][11]
Representative Protocol: Copper-Free Sonogashira Synthesis of 7-(Phenylethynyl)-1-Indanone
-
Materials:
-
7-iodo-1-indanone (1.0 mmol, 258 mg)
-
Phenylacetylene (1.5 mmol, 153 mg, 165 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane (5 mL)
-
-
Procedure:
-
To a Schlenk tube, add 7-iodo-1-indanone, cesium carbonate, and the palladium catalyst.
-
Evacuate and backfill the tube with an inert gas (Argon) three times.
-
Add the degassed solvent (e.g., 2-MeTHF) followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. Monitor reaction progress by TLC or LC-MS.[12]
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to afford the desired product.
-
-
Senior Scientist's Notes:
-
Copper-Free Advantage: Avoiding copper simplifies the reaction setup, prevents the often-problematic formation of diynes (Glaser coupling), and makes purification easier.[11]
-
Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is traditionally used, but inorganic bases like Cs₂CO₃ have proven effective, especially in copper-free systems.[12]
-
Solvent Choice: Green solvents like 2-MeTHF are becoming preferred alternatives to dioxane or DMF.[12]
-
Synthesis of Fused and Spirocyclic Heterocycles
The true power of 7-iodo-1-indanone is realized when both the iodide and ketone functionalities are leveraged to build polycyclic systems.[13][14]
Annulation reactions involving the indanone core can lead to the formation of diverse fused heterocyclic systems like indenoindoles and indenothiazoles.[14] A common strategy involves first modifying the indanone (e.g., forming an α,β-unsaturated ketone) and then using a binucleophile to construct the new ring.
Workflow Example: Synthesis of Indeno-fused Pyridopyrimidines
This strategy, demonstrated by Rong et al., involves the initial formation of a 2-arylidene-1-indanone, which then undergoes a condensation/cyclization reaction.[14]
Spirocycles, which contain a single atom as the junction of two rings, are highly sought-after three-dimensional structures in drug design.[15] 7-Iodo-1-indanone can be a precursor to spirocyclic frameworks, often requiring multi-step sequences to construct the spirocyclic center at the C2 position.[13][16]
Conceptual Strategy for Spiro-Oxindole Synthesis
A hypothetical but plausible route could involve:
-
Sonogashira Coupling: Couple 7-iodo-1-indanone with a protected propargyl amine.
-
Reduction & Deprotection: Reduce the ketone to an alcohol and deprotect the amine.
-
Intramolecular Cyclization: Induce an intramolecular cyclization (e.g., a 5-exo-dig cyclization) onto the alkyne, promoted by a transition metal catalyst (e.g., Ag(I), Au(I)), to form the spiro-pyrrolidine ring.
Data Summary
The following table summarizes representative conditions for palladium-catalyzed reactions with aryl iodides, which are directly applicable to 7-iodo-1-indanone.
| Reaction Type | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Suzuki | Pd(OAc)₂ (0.5) | K₂CO₃ (2.0) | Toluene/H₂O | 80 | 12-18 | 85-95 | General Protocol[8][17] |
| Suzuki (Microwave) | Pd(PPh₃)₄ (10) | Na₂CO₃ (2.0) | Dioxane | 120 | 0.75 | >95 | [7] |
| Sonogashira (Cu-free) | Pd(CH₃CN)₂Cl₂ (0.5) | Cs₂CO₃ (1.0) | 2-MeTHF | RT | 48 | 80-92 | [12] |
| Sonogashira (Cu-cat.) | Pd(PPh₃)₄ (5) / CuI (15) | Et₃N (10) | Dioxane | 60 | 18 | 75-91 | [18] |
Conclusion
7-Iodo-1-indanone is an exemplary building block for accessing novel heterocyclic scaffolds. Its well-defined and predictable reactivity at both the aryl iodide and ketone positions provides synthetic chemists with a reliable platform for diversification. The protocols outlined herein for Suzuki and Sonogashira couplings serve as a robust starting point for creating libraries of 7-substituted indanones, which are valuable precursors for more complex fused and spirocyclic systems. The continued development of novel cyclization strategies involving this scaffold will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.
References
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- Anglès, d'., et al. (2016). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5028681/]
- Haines, B.E. et al. (2022). Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors. ResearchGate. [URL: https://www.researchgate.net/publication/363198089_Programmed_Heterocycle_Synthesis_Using_Halomucononitriles_as_Zincke_Nitrile_Precursors]
- Semantic Scholar. Synthesis of Spirocyclic Indolenines. [URL: https://www.semanticscholar.org/paper/Synthesis-of-Spirocyclic-Indolenines-James-O'Brien/9f8c614867945d812359489fc96b1b594b293671]
- Boruah, P.R. et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlepdf/2015/ra/c5ra08328a]
- James, M.J. et al. (2016). Synthesis of Spirocyclic Indolenines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26661053/]
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- Wang, X. et al. (2021). A multicomponent reaction for modular assembly of indole-fused heterocycles. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8575971/]
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Application Notes & Protocols: The Role of 7-iodo-1-indanone in Multi-Target Alzheimer's Disease Drug Discovery
An in-depth guide for researchers, scientists, and drug development professionals on the application of 7-iodo-1-indanone in the discovery of novel therapeutics for Alzheimer's Disease.
Introduction: A Paradigm Shift in Alzheimer's Therapeutic Strategy
Alzheimer's disease (AD) is a devastating neurodegenerative disorder characterized by a complex and multifactorial pathology. The classical hallmarks include the extracellular deposition of amyloid-beta (Aβ) peptides into senile plaques and the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles (NFTs).[1] These events trigger a cascade of downstream effects, including synaptic dysfunction, neuronal loss, oxidative stress, metal ion dyshomeostasis, and neuroinflammation, culminating in progressive cognitive decline.[1][2][3]
For decades, the "one-drug, one-target" approach dominated AD drug discovery, primarily focusing on symptomatic relief by targeting single components of the disease, such as the cholinergic deficit.[3] However, the complexity of AD pathogenesis has led to high failure rates in clinical trials, necessitating a more holistic therapeutic approach. This has given rise to the Multi-Target-Directed Ligand (MTDL) strategy, which aims to design single chemical entities capable of modulating multiple key pathological pathways simultaneously.[3]
The indanone scaffold, a core structural feature of the FDA-approved drug Donepezil, has emerged as a "privileged structure" in the design of new MTDLs.[3][4] Its chemical versatility allows for modifications that can confer activity against a range of AD-relevant targets.[5][6] This guide focuses on a specific derivative, 7-iodo-1-indanone , as a promising starting point for developing potent, multi-functional anti-Alzheimer's agents. We will explore its mechanistic rationale and provide detailed protocols for its preclinical evaluation.
Chemical Profile: 7-iodo-1-indanone
-
Structure: 7-iodo-2,3-dihydro-1H-inden-1-one
-
CAS Number: 628732-02-5[7]
-
Molecular Formula: C₉H₇IO[8]
-
Molecular Weight: 258.06 g/mol [8]
Synthesis Outline: A common and effective route to 7-iodo-1-indanone involves a Sandmeyer-type reaction starting from the readily available 7-amino-1-indanone. The amino group is first diazotized under acidic conditions using sodium nitrite, followed by treatment with potassium iodide to introduce the iodine atom at the 7-position of the indanone ring.[8][9] This straightforward synthesis makes it an accessible scaffold for further medicinal chemistry optimization.
The Multi-Target Rationale of the 7-iodo-1-indanone Scaffold
The therapeutic potential of 7-iodo-1-indanone and its derivatives stems from their ability to interact with several critical nodes in the AD pathological network. By modifying this core structure, researchers can fine-tune its activity profile to create a potent MTDL.
Pillar 1: Cholinesterase (AChE/BChE) Inhibition
The cholinergic hypothesis posits that memory deficits in AD are linked to a deficiency in the neurotransmitter acetylcholine. Indanone derivatives, inspired by Donepezil, can effectively inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for acetylcholine degradation, thereby increasing its availability in the synaptic cleft.[10][11][12]
Pillar 2: Modulation of Amyloid-β Aggregation
The amyloid cascade hypothesis remains a central theory in AD pathogenesis.[13] The indanone scaffold has been shown to serve as a basis for compounds that can interfere with the self-assembly of Aβ peptides into toxic oligomers and fibrils.[5][14] Some derivatives can even promote the disaggregation of pre-formed amyloid plaques.[5]
Pillar 3: Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
GSK-3β is a key serine/threonine kinase that acts as a critical link between Aβ pathology and tau hyperphosphorylation.[15][16] Aβ oligomers can activate GSK-3β, which in turn phosphorylates tau, leading to the formation of NFTs and microtubule destabilization.[17] GSK-3β also influences Aβ production by modulating the cleavage of amyloid precursor protein (APP).[17] Therefore, inhibiting GSK-3β is a highly attractive therapeutic strategy, and various small molecule inhibitors have shown promise in preclinical models.[18][19] The indanone core can be functionalized to target the ATP-binding pocket of this crucial enzyme.
Pillar 4: Antioxidant and Metal Ion Chelation
Oxidative stress is a major contributor to neuronal damage in the AD brain.[1] Furthermore, the dysregulation of metal ions like copper (Cu), zinc (Zn), and iron (Fe) is known to promote Aβ aggregation and generate reactive oxygen species (ROS).[20] The indanone structure can be derivatized to incorporate moieties with radical-scavenging properties or the ability to chelate excess metal ions, thereby mitigating oxidative damage.[5][12]
Experimental Protocols for Preclinical Evaluation
A systematic, multi-tiered screening approach is essential to comprehensively evaluate the potential of 7-iodo-1-indanone and its analogs. The following protocols provide a robust framework for this assessment.
Protocol 1: In Vitro Enzyme Inhibition Assays
Causality: These initial assays provide a rapid and cost-effective method to quantify the direct interaction of the compound with its primary enzyme targets. This step is crucial for establishing a structure-activity relationship (SAR).
A. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
-
Principle: Based on the Ellman's method, the enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product (TNB), the absorbance of which is measured spectrophotometrically at 412 nm.
-
Materials:
-
Recombinant human AChE and BChE
-
Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
96-well microplate and plate reader
-
7-iodo-1-indanone and positive control (Donepezil)
-
-
Procedure:
-
Prepare stock solutions of the test compound and Donepezil in DMSO.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 140 µL of phosphate buffer and 20 µL of DTNB solution to each well.
-
Add 20 µL of the enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm every minute for 10 minutes.
-
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the percentage of inhibition relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.
B. Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
-
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The less ATP present, the higher the kinase activity. A luminescent signal is generated that is proportional to the amount of ATP.
-
Materials:
-
Recombinant human GSK-3β
-
GSK-3β substrate peptide
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
Kinase reaction buffer
-
96-well white microplate and luminometer
-
7-iodo-1-indanone and positive control (e.g., Tideglusib)
-
-
Procedure:
-
Add 5 µL of test compound dilutions to the wells of a 96-well plate.
-
Add 10 µL of the GSK-3β enzyme and substrate mix to each well.
-
Add 10 µL of ATP solution to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Add 25 µL of Kinase-Glo® reagent to stop the reaction and generate the luminescent signal.
-
Incubate for 10 minutes in the dark.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: A higher luminescent signal corresponds to greater inhibition. Calculate percent inhibition and determine the IC₅₀ value as described above.
Protocol 2: In Vitro Amyloid-β (Aβ₁₋₄₂) Aggregation Assay
Causality: This assay directly assesses the compound's ability to interfere with the core pathological process of amyloid fibril formation, a key tenet of the amyloid cascade hypothesis.
-
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils. This allows for real-time monitoring of Aβ aggregation.[21]
-
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
Hexafluoroisopropanol (HFIP)
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (pH 8.5)
-
96-well black, clear-bottom microplate and fluorescence plate reader
-
7-iodo-1-indanone and positive control (e.g., Curcumin)
-
-
Procedure:
-
Prepare Aβ₁₋₄₂ monomer solution by dissolving the peptide in HFIP and then evaporating the solvent to create a film. Reconstitute in DMSO and dilute into buffer to a final concentration of 10 µM.
-
In a 96-well plate, add test compound dilutions to the Aβ₁₋₄₂ solution.
-
Add ThT solution to each well.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure fluorescence intensity (Excitation: ~440 nm, Emission: ~485 nm) every 30 minutes for 48 hours.
-
-
Data Analysis: Plot fluorescence intensity versus time to generate aggregation kinetics curves. The percentage of inhibition is calculated from the final fluorescence plateau values compared to the vehicle control.
Protocol 3: Cell-Based Assays for Neuroprotection and Cytotoxicity
Causality: Moving from purified proteins to a cellular environment is a critical step to evaluate a compound's efficacy in a more biologically complex system and to identify potential toxicity.[2][22]
-
Cell Line: Human neuroblastoma SH-SY5Y cells are commonly used as they can be differentiated into a more neuron-like phenotype.[23][24]
-
Procedure:
-
Cytotoxicity Assessment: Culture SH-SY5Y cells in a 96-well plate. Treat the cells with increasing concentrations of 7-iodo-1-indanone for 24-48 hours. Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity. This determines the safe concentration range for the compound.[25]
-
Neuroprotection Assay: a. Seed SH-SY5Y cells in a 96-well plate. b. Pre-treat the cells with non-toxic concentrations of 7-iodo-1-indanone for 2 hours. c. Induce neurotoxicity by adding a known toxic insult, such as pre-aggregated Aβ₁₋₄₂ oligomers (5-10 µM) or hydrogen peroxide (H₂O₂, 100 µM) to model oxidative stress.[1] d. Incubate for an additional 24 hours. e. Measure cell viability using the MTT assay or a live/dead staining assay (e.g., Calcein-AM/Ethidium Homodimer-1).[22]
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. A successful neuroprotective compound will show a statistically significant increase in viability in the presence of the toxic insult compared to cells treated with the insult alone.
Protocol 4: In Vivo Proof-of-Concept Studies
Causality: Animal models are indispensable for evaluating a compound's effect on cognitive function within a complete physiological system, providing the highest level of preclinical validation.[2][26]
-
Model Selection:
-
Acute Model (Cholinergic Deficit): The scopolamine-induced amnesia model in mice or rats. Scopolamine is a muscarinic receptor antagonist that causes a temporary cognitive deficit, mimicking the cholinergic dysfunction in AD.[27][28] This model is excellent for rapidly assessing a compound's ability to improve cholinergic neurotransmission.
-
Chronic Model (Amyloid Pathology): Transgenic mouse models like Tg2576 or APP/PS1, which overexpress human APP with mutations found in familial AD, leading to age-dependent Aβ plaque formation and cognitive deficits.[13][26]
-
-
Behavioral Assessment: Morris Water Maze
-
Principle: This test assesses spatial learning and memory, functions that are heavily dependent on the hippocampus and are impaired in AD.
-
Procedure:
-
Acquisition Phase (4-5 days): Mice are trained to find a hidden platform in a circular pool of opaque water, using visual cues around the room. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial (24 hours after last training day): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform used to be is measured as an indicator of memory retention.
-
-
-
Biochemical Analysis: Following the behavioral tests, brain tissue is collected to measure key biomarkers. This can include quantifying Aβ plaque load (immunohistochemistry), measuring AChE activity, and assessing levels of inflammatory markers or oxidative stress.
-
Data Analysis: For the Morris Water Maze, compare escape latencies during training and time in the target quadrant during the probe trial between vehicle-treated, scopolamine/transgenic, and compound-treated groups using appropriate statistical tests (e.g., ANOVA).
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized for clear comparison.
Table 1: Example In Vitro Activity Profile of a 7-iodo-1-indanone Analog
| Target Assay | IC₅₀ (µM) |
| Human AChE Inhibition | 0.05 |
| Human BChE Inhibition | 0.85 |
| GSK-3β Inhibition | 1.20 |
| Aβ₁₋₄₂ Aggregation Inhibition | 2.50 |
Table 2: Example Cell-Based Neuroprotection Data
| Treatment Group | Cell Viability (% of Control) |
| Control (Untreated) | 100% |
| Aβ₁₋₄₂ Oligomers (5 µM) | 45% |
| Aβ₁₋₄₂ + Compound X (1 µM) | 78% |
Interpretation: An ideal lead candidate would exhibit potent, low-nanomolar inhibition of AChE, sub-micromolar to low-micromolar inhibition of GSK-3β and Aβ aggregation, and demonstrate significant neuroprotection in cell-based models at non-toxic concentrations. Positive results in a scopolamine model would validate its pro-cholinergic effects, while improved cognition in a transgenic model would provide strong evidence for its disease-modifying potential.
Conclusion and Future Directions
7-iodo-1-indanone represents a highly promising and synthetically accessible scaffold for the development of Multi-Target-Directed Ligands for Alzheimer's disease. Its potential to simultaneously address the cholinergic deficit, amyloid pathology, tau hyperphosphorylation via GSK-3β, and oxidative stress aligns perfectly with the current understanding of AD's complex etiology.
The protocols outlined in this guide provide a comprehensive framework for the systematic evaluation of 7-iodo-1-indanone and its derivatives. Successful candidates identified through this cascade will warrant further investigation, including detailed pharmacokinetic and pharmacodynamic (PK/PD) studies, long-term toxicity assessments, and evaluation in more complex animal models before consideration for clinical development. This MTDL approach offers a rational and promising path toward a truly disease-modifying therapy for Alzheimer's disease.
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- Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. PubMed Central (PMC).
- Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. PubMed Central (PMC).
- Animal models in the drug discovery pipeline for Alzheimer's disease. PubMed Central (PMC).
- Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. ResearchGate.
- GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update. PubMed.
- Alzheimer's Disease Models. Inotiv.
- Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity. PubMed.
- Experimental models and behavioral screening tests in Alzheimer's Drug development: A Review. Research Journal of Pharmacy and Technology.
- GSK-3β, a pivotal kinase in Alzheimer disease. Frontiers.
- Hybridization-based design of novel anticholinesterase indanone-carbamates for Alzheimer's disease: Synthesis, biological evaluation, and docking studies. PubMed.
- GSK-3 inhibitors for Alzheimer's disease. Taylor & Francis Online.
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Application Notes & Protocols: A Guide to Modern Catalytic Methods for Indanone Formation
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Foreword: The Enduring Relevance of the Indanone Core
The indanone scaffold is a privileged structural motif, forming the core of numerous natural products, functional materials, and, most notably, pharmaceutical agents.[1] Its significance in drug development is exemplified by compounds like Donepezil, an acetylcholinesterase inhibitor for Alzheimer's disease treatment, and Indatraline, a potent antidepressant.[2][3] The development of efficient, selective, and sustainable catalytic methods to construct this framework is therefore a paramount objective in modern organic synthesis.
This guide moves beyond a simple recitation of procedures. It is designed to provide a deep, mechanistic understanding of the key catalytic strategies for indanone synthesis, empowering researchers to select and optimize methods for their specific molecular targets. We will explore the causality behind experimental choices, present validated protocols, and offer insights gleaned from extensive field application.
The Classic Workhorse: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is arguably the most fundamental and widely employed method for constructing the 1-indanone ring system.[4][5] The reaction involves the cyclization of a tethered acyl group onto an aromatic ring, driven by a potent electrophilic intermediate. This can be achieved through two primary pathways: the direct cyclization of 3-arylpropanoic acids or the cyclization of more reactive 3-arylpropionyl chlorides.[2]
Mechanistic Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. A strong Brønsted or Lewis acid catalyst activates the carboxylic acid or acyl chloride, leading to the formation of a highly electrophilic acylium ion. This intermediate is then attacked by the electron-rich tethered aromatic ring in a 5-endo-trig cyclization. Subsequent deprotonation by a weak base restores aromaticity, yielding the final 1-indanone product.[5]
Caption: Mechanism of Lewis Acid-Catalyzed Intramolecular Friedel-Crafts Acylation.
Protocol 2.1: Direct Cyclization of 3-Arylpropanoic Acids with Triflic Acid
This one-step protocol is advantageous for its atom economy, producing only water as a byproduct.[2] It is particularly effective for electron-rich aromatic systems.
Materials:
-
3-Arylpropanoic acid (1.0 eq)
-
Triflic acid (TfOH, 3.0-5.0 eq)
-
Anhydrous 1,2-dichloroethane (DCE) (0.1-0.5 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the 3-arylpropanoic acid (1.0 eq).
-
Add anhydrous DCE to dissolve the starting material.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Cool the solution to 0 °C in an ice bath.
-
CAUTION: Triflic acid is highly corrosive. Handle with extreme care in a fume hood. Slowly add triflic acid (3.0-5.0 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and then heat to 50-80 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the acid.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[4]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-indanone.[4]
Protocol 2.2: Cyclization of 3-Arylpropionyl Chlorides with AlCl₃
This two-step method is often higher yielding, especially for less reactive aromatic systems, as the acyl chloride is a more potent electrophile.[6]
Step A: Formation of the Acyl Chloride
-
In a round-bottom flask, dissolve the 3-arylpropanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Remove excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride. Use directly in the next step.[4]
Step B: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude 3-arylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
CAUTION: AlCl₃ is highly moisture-sensitive and reacts violently with water. Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) carefully in portions.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Once complete, carefully pour the mixture onto crushed ice containing concentrated HCl to decompose the aluminum complexes.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.[4]
Comparative Data: Friedel-Crafts Catalysis
| Starting Material | Catalyst/Conditions | Yield (%) | Reference |
| 3-Phenylpropanoic Acid | PPA, 85 °C, 30 min | 95 | [2] |
| 3-(4-Methoxyphenyl)propanoic Acid | TfOH, DCE, 80 °C | High | [4] |
| 3-Phenylpropionyl Chloride | AlCl₃, DCM, 0 °C to RT | 90 | [6] |
| 3-Phenylpropionyl Chloride | Nafion-H, Benzene, Reflux | 90 | [6] |
| 3-Arylpropanoic Acids | Metal Triflates, Ionic Liquid, MW | Good | [6] |
Troubleshooting:
-
Low Yield: For acid-mediated cyclizations, ensure strictly anhydrous conditions. For less reactive substrates, consider converting to the more reactive acyl chloride.
-
Polymerization/Side Products: Use of strong superacids like TfOH can sometimes lead to charring. Maintain careful temperature control and use the minimum necessary equivalents of acid.
-
Regioisomer Formation: For substituted arylpropanoic acids, the cyclization will be directed by the electronic and steric nature of the substituents. Ortho/para directing groups will favor cyclization at those positions.
The Electrocyclic Approach: Catalytic Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing five-membered rings, including indanones, through the 4π-conrotatory electrocyclization of a divinyl ketone or its precursor.[7] While traditionally requiring stoichiometric and often harsh acid promoters, modern catalytic variants have emerged that operate under significantly milder conditions.[8]
Mechanistic Rationale
The catalytic cycle begins with the coordination of a Lewis acid to the carbonyl oxygen of the divinyl ketone substrate, which promotes the formation of a pentadienyl cation (an oxyallyl cation). This intermediate undergoes a thermally allowed 4π-conrotatory electrocyclization to form a cyclopentenyl cation. Subsequent elimination of a proton, often aided by a base, regenerates the catalyst and yields the indanone product.[7][8]
Caption: General Mechanism of the Lewis Acid-Catalyzed Nazarov Cyclization.
Protocol 3.1: Cu(II)-Catalyzed Tandem Nazarov Cyclization/Fluorination
This innovative protocol demonstrates the power of modern catalytic Nazarov reactions to create highly functionalized indanones with excellent stereoselectivity in a single operation.[7][9]
Materials:
-
Polarized enone substrate (e.g., 1-(1,3-diphenyl-1H-inden-2-yl)ethan-1-one derivative) (1.0 eq)
-
Cu(OTf)₂ (10 mol%)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a flame-dried reaction vial, add the enone substrate (1.0 eq), Cu(OTf)₂ (0.1 eq), and NFSI (1.2 eq).
-
Purge the vial with an inert atmosphere (N₂ or Ar).
-
Add anhydrous DCE via syringe.
-
Seal the vial and place it in a preheated block at 60 °C.
-
Stir the reaction for 24 hours. Monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to afford the fluorinated 1-indanone derivative.[7]
Data Summary: Catalytic Nazarov Cyclization
| Substrate | Catalyst | Conditions | Product | Yield (%) | d.r. (trans/cis) | Reference |
| Polarized Enone 1 | Cu(OTf)₂ | DCE, 60 °C, 24h | Fluorinated Indanone | 95 | 49:1 | [7] |
| Polarized Enone 2 | Cu(OTf)₂ | DCE, 60 °C, 24h | Fluorinated Indanone | 89 | 25:1 | [7] |
| α,β-Unsaturated Acid | PPA (high P₂O₅) | 100 °C | 5-Methoxy Indanone | High | N/A | [8] |
| α,β-Unsaturated Acid | PPA (low P₂O₅) | 100 °C | 6-Methoxy Indanone | High | N/A | [8] |
Expert Insights:
-
The regioselectivity of the proton elimination step can be a challenge in traditional Nazarov cyclizations, leading to mixtures of isomers. The use of polarized enones and trapping of the cationic intermediate (as in the fluorination protocol) can circumvent this issue.[7]
-
The choice of acid catalyst is critical. For simple substrates, polyphosphoric acid (PPA) is effective, and interestingly, varying the P₂O₅ content can switch the regioselectivity of the initial Friedel-Crafts-type reaction that forms the Nazarov precursor in one-pot procedures.[8]
Modern Frontiers: Transition-Metal-Catalyzed Annulations
Transition-metal catalysis has opened a vast and versatile toolbox for indanone synthesis, enabling the construction of the carbocyclic core through novel bond formations and reaction cascades.[1] These methods often exhibit high functional group tolerance and can provide access to complex substitution patterns that are difficult to achieve via classical routes.
Key Strategies and Mechanisms
-
Palladium-Catalyzed Heck-Aldol Cascade: This one-pot process involves an initial Heck reaction to install an enol or enol ether functionality, followed by an intramolecular aldol-type annulation onto a tethered carbonyl group (e.g., an aldehyde).[3]
-
Carbonylative Cyclization: In this approach, a transition metal catalyst (often palladium or nickel) facilitates the insertion of carbon monoxide (CO) during the cyclization of a suitable precursor, such as an aryl halide with a tethered alkene.[6][10]
-
Rhodium-Catalyzed C-H Activation: Advanced methods utilize directed C-H activation, where a directing group positions the catalyst to activate a specific C-H bond for annulation with a coupling partner like an alkyne or alkene.[10][11]
Sources
- 1. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. pubs.acs.org [pubs.acs.org]
- 8. d-nb.info [d-nb.info]
- 9. Catalytic stereoselective synthesis of highly substituted indanones via tandem Nazarov cyclization and electrophilic fluorination trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indanone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the 1-Indanone Aromatic Ring
Introduction: The 1-Indanone Scaffold in Modern Chemistry
The 1-indanone core is a privileged structural motif, forming the backbone of numerous natural products and biologically active molecules.[1] Its rigid, bicyclic framework is a cornerstone in medicinal chemistry, featuring prominently in therapeutic agents for conditions ranging from Alzheimer's disease to cancer.[2][3] The strategic functionalization of the 1-indanone aromatic ring is therefore a critical task in drug discovery and development, allowing for the fine-tuning of molecular properties to enhance efficacy, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of key methodologies for modifying the aromatic ring of 1-indanone. We will delve into the mechanistic principles, provide field-tested protocols, and offer insights into experimental design for two major classes of transformations: Electrophilic Aromatic Substitution (EAS) and Palladium-Catalyzed Cross-Coupling reactions.
Section 1: Electrophilic Aromatic Substitution (EAS) on 1-Indanone
Electrophilic aromatic substitution is a foundational strategy for introducing functional groups directly onto the indanone aromatic ring. The outcome of these reactions is governed by the electronic nature of the 1-indanone system. The carbonyl group is a deactivating, meta-directing group, while the fused alkyl portion is a weakly activating, ortho, para-directing group. This interplay results in a strong regiochemical preference for substitution at the C6 position, which is para to the alkyl ring junction and meta to the carbonyl.
Diagram: Regioselectivity in EAS of 1-Indanone
Caption: Directing effects on the 1-indanone ring favor electrophilic attack at C6.
Nitration of 1-Indanone
Nitration is a classic EAS reaction that introduces a nitro group (—NO₂), a versatile handle for further transformations, such as reduction to an amine. The standard method employs a mixture of concentrated nitric and sulfuric acids.
Protocol 1: Synthesis of 6-Nitro-1-indanone
Materials:
-
1-Indanone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-indanone (e.g., 5.0 g, 37.8 mmol). Cool the flask in an ice-salt bath to 0 °C.
-
Acid Addition: Slowly add concentrated H₂SO₄ (25 mL) to the flask, ensuring the internal temperature does not exceed 10 °C. Stir until all the indanone has dissolved.
-
Nitration: Prepare a nitrating mixture by slowly adding concentrated HNO₃ (3.4 mL, ~56.7 mmol) to concentrated H₂SO₄ (10 mL) in a separate flask, pre-cooled to 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred indanone solution over 30-45 minutes. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Stirring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (~200 g) with vigorous stirring. A precipitate should form.
-
Neutralization & Extraction: Allow the ice to melt. If the solution is still strongly acidic, carefully neutralize with saturated NaHCO₃ solution until effervescence ceases. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (e.g., from ethanol) or column chromatography on silica gel to afford 6-nitro-1-indanone.
Safety Note: Handle concentrated acids with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE). The addition of acids is exothermic.
Halogenation of 1-Indanone
Introducing a halogen (Br, Cl) onto the aromatic ring provides a crucial entry point for modern cross-coupling reactions. This is typically achieved using a halogenating agent in the presence of a Lewis acid catalyst.
Protocol 2: Synthesis of 6-Bromo-1-indanone
Materials:
-
1-Indanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron(III) Bromide (FeBr₃) or Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium Thiosulfate (Na₂S₂O₃), 10% aqueous solution
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Deionized Water, Brine, Anhydrous MgSO₄
Procedure:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add 1-indanone (e.g., 4.0 g, 30.3 mmol) and anhydrous DCM (60 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., FeBr₃, 0.44 g, 1.5 mmol) to the solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Bromination: In a dropping funnel, prepare a solution of Br₂ (1.7 mL, 33.3 mmol) in anhydrous DCM (15 mL). Add this solution dropwise to the reaction mixture over 20 minutes, keeping the temperature below 5 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.
-
Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Work-up: Quench the reaction by slowly pouring it into 100 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with 10% Na₂S₂O₃ solution (2 x 50 mL) to remove unreacted bromine, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield pure 6-bromo-1-indanone.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
With a halogenated 1-indanone in hand, the door opens to a vast array of powerful C-C and C-N bond-forming reactions. These methods, pioneered by Nobel laureates, have revolutionized synthetic chemistry.[4]
Diagram: Cross-Coupling Workflow
Caption: General workflow for Pd-catalyzed cross-coupling of 6-bromo-1-indanone.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, such as a boronic acid.[4][5]
Protocol 3: Synthesis of 6-Phenyl-1-indanone
Materials:
-
6-Bromo-1-indanone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand (e.g., SPhos)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Toluene and Water (or DME/Water)
-
Schlenk flask or sealed reaction vial
Procedure:
-
Setup: To a Schlenk flask, add 6-bromo-1-indanone (e.g., 1.0 g, 4.74 mmol), phenylboronic acid (0.69 g, 5.69 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 1.96 g, 14.2 mmol, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and ligand if necessary. Add the palladium catalyst (e.g., Pd(OAc)₂, ~1-3 mol%) and ligand (e.g., PPh₃, ~4-12 mol%) to the flask. A pre-catalyst like Pd(dppf)Cl₂ (2-5 mol%) can also be used directly.[6]
-
Solvent & Degassing: Add the solvent system (e.g., Toluene:Water 4:1, 25 mL). Seal the flask and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture in an oil bath at 90-100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL).
-
Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography (silica gel) to obtain 6-phenyl-1-indanone.
Table 1: Comparison of Suzuki Coupling Conditions
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference Insight |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 75-90 | Classic, reliable system for many substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 85-98 | Modern, highly active ligand for challenging couplings.[7] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 80-95 | Effective catalyst for heteroaryl boronic acids.[6] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling an aryl halide with an amine.[8][9] This reaction is paramount for synthesizing anilines and their derivatives, which are common in pharmaceuticals. The choice of ligand is critical for success.[10][11]
Protocol 4: Synthesis of 6-(Morpholino)-1-indanone
Materials:
-
6-Bromo-1-indanone
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
A suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Toluene or Dioxane, anhydrous
Procedure:
-
Setup: In an oven-dried Schlenk tube or glovebox, combine 6-bromo-1-indanone (e.g., 0.50 g, 2.37 mmol), the palladium source (e.g., Pd₂(dba)₃, ~1-2 mol%), and the ligand (e.g., XPhos, ~2-5 mol%).
-
Reagent Addition: Add the base (e.g., NaOtBu, 0.27 g, 2.84 mmol, 1.2 equiv).
-
Solvent & Amine: Add anhydrous toluene (10 mL) followed by morpholine (0.25 mL, 2.84 mmol, 1.2 equiv).
-
Degassing: Seal the tube and degas the mixture thoroughly as described in the Suzuki protocol.
-
Reaction: Heat the reaction mixture to 100-110 °C. The reaction is often complete within 2-12 hours. Monitor by TLC or LC-MS.
-
Work-up: Cool to room temperature. Pass the reaction mixture through a short plug of Celite, washing with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Drying & Concentration: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify by column chromatography on silica gel to isolate 6-(morpholino)-1-indanone.
Mechanistic Insight: The Buchwald-Hartwig catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine and deprotonation by the base to form a palladium amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9][12]
Conclusion
The functionalization of the 1-indanone aromatic ring is a well-established yet continually evolving field. Electrophilic aromatic substitution provides a direct route to key intermediates like nitro and halo derivatives, with predictable regioselectivity. These intermediates are invaluable substrates for modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. Mastery of these protocols allows researchers to efficiently generate diverse libraries of 1-indanone analogs, accelerating the discovery of new therapeutic agents and advanced materials.
References
- Benchchem. Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
- Molecules. Non-Conventional Methodologies in the Synthesis of 1-Indanones.
- Molecules. Synthesis of 1-indanones with a broad range of biological activity.
- Wikipedia. Buchwald–Hartwig amination.
- Name-Reaction.com. Buchwald-Hartwig amination.
- Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Wikipedia. Suzuki reaction.
- Molecules. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Myers Research Group, Harvard University. The Suzuki Reaction.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. name-reaction.com [name-reaction.com]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,3-Dihydro-7-iodoinden-1-one
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2,3-Dihydro-7-iodoinden-1-one. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this compound. Our approach is rooted in established chemical principles and extensive laboratory experience to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Purification Challenge
The purification of this compound, like many synthetic intermediates, is critical for the success of subsequent reactions. The primary challenges in its purification often stem from the presence of structurally similar impurities, residual starting materials, and potential side products from its synthesis. A common synthetic route to 1-indanones is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[1][2] For this compound, this would typically involve the cyclization of 3-(3-iodophenyl)propanoic acid.
Understanding this synthetic pathway allows us to anticipate potential impurities:
-
Unreacted Starting Material: 3-(3-iodophenyl)propanoic acid.
-
Regioisomers: Formation of 5-iodoinden-1-one if the starting material contains isomeric impurities or if cyclization is not completely regioselective.
-
Byproducts of Iodination: Impurities arising from the synthesis of the iodinated phenylpropanoic acid precursor.[3][4]
-
Decomposition Products: While generally stable, alpha-iodo ketones can be sensitive under certain conditions.[5][6]
The following sections provide a structured approach to troubleshooting the purification of this compound, focusing on the two primary methods: Recrystallization and Column Chromatography .
II. Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities will either be insoluble at high temperatures or remain soluble at low temperatures.
Q1: My compound "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point.[7]
-
Causality: This is common when the melting point of the crude material is depressed by impurities, or when an inappropriate solvent is used.
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the hot solvent to decrease the saturation point.
-
Change Solvent System:
-
If the compound is very soluble, add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the original solvent to redissolve the solid and allow it to cool slowly.
-
For aromatic ketones, consider solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene.[8][9]
-
-
Lower the Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.[10]
-
Q2: The purity of my compound does not improve after recrystallization. Why?
Answer: This indicates that the chosen solvent system is not effectively separating the desired product from the impurities.
-
Causality: The impurities may have very similar solubility profiles to the product in the chosen solvent.
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Perform small-scale recrystallization trials with a variety of solvents of different polarities. A good starting point for aromatic compounds includes alcohols (ethanol, isopropanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene), often in combination with a less polar solvent like hexanes or heptane.[7]
-
Consider Impurity Type: If the impurity is the unreacted carboxylic acid (3-(3-iodophenyl)propanoic acid), a non-polar solvent system like toluene/hexanes might be effective, as the more polar acid may have lower solubility. Conversely, a mildly polar system might keep the non-polar impurities in solution.
-
Perform a Hot Filtration: If insoluble impurities are present, perform a filtration of the hot solution before allowing it to cool.
-
Use Activated Charcoal: If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use with caution, as it can also adsorb some of your product.[7]
-
III. Troubleshooting Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[4] For this compound, silica gel is a common stationary phase.
Q1: I can't find a good solvent system on TLC. The spots are either at the baseline or at the solvent front.
Answer: This is a common issue when developing a separation method. The goal is to find a solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 on a TLC plate.[4]
-
Causality: The initial solvent system is either too non-polar (compounds don't move) or too polar (compounds move too quickly).
-
Troubleshooting Steps:
-
Start with a Two-Component System: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is standard.[7]
-
Systematic Polarity Adjustment:
-
If the spot is at the baseline, gradually increase the proportion of the more polar solvent. For example, start with 5% ethyl acetate in hexanes, then try 10%, 15%, and so on.
-
If the spot is at the solvent front, decrease the proportion of the polar solvent.
-
-
Try Different Solvent Combinations: If a simple hexane/ethyl acetate system doesn't provide good separation between your product and impurities, consider other combinations like dichloromethane/hexanes or diethyl ether/hexanes.[7]
-
Q2: My compound is co-eluting with an impurity.
Answer: This means the chosen solvent system does not have sufficient selectivity for the two compounds.
-
Causality: The product and impurity have very similar polarities and affinities for the stationary phase in that particular eluent.
-
Troubleshooting Steps:
-
Change Solvent Selectivity: Instead of just adjusting the polarity with the same two solvents, change one of the solvents. For example, if you are using ethyl acetate/hexanes, try substituting dichloromethane for ethyl acetate. Different solvents interact with the compounds and the silica gel in different ways, which can alter the relative separation.
-
Use a Less Polar System and a Longer Column: A less polar eluent will cause all compounds to move more slowly, increasing their interaction time with the stationary phase and potentially improving separation. A longer column will also increase the separation distance.
-
Consider a Different Stationary Phase: While silica gel is most common, for difficult separations, you could consider alumina (which can be acidic, neutral, or basic) or reverse-phase silica.[7]
-
Q3: My purified fractions show a new spot on the TLC plate that wasn't in the crude mixture.
Answer: This suggests that your compound may be degrading on the silica gel column.
-
Causality: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. Alpha-iodo ketones can be labile, particularly if there are other functional groups nearby or if the compound is prone to enolization.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a neutralising agent like triethylamine (~0.5-1%) to your eluent system. This can neutralize the acidic sites on the silica gel.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or florisil.[7]
-
Work Quickly: Do not let the compound sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution.
-
Consider Alternative Purification: If the compound is highly unstable on silica, recrystallization may be a better option.
-
IV. Frequently Asked Questions (FAQs)
Q: What is the expected appearance of pure this compound?
Q: How can I monitor the progress of my column chromatography?
A: Collect fractions and analyze them by Thin Layer Chromatography (TLC). Spot a small amount from each fraction on a TLC plate, alongside a spot of your crude starting material and, if available, a pure standard. This will allow you to identify which fractions contain your desired product and whether it is pure.
Q: How do I visualize this compound on a TLC plate?
A:
-
UV Light: As an aromatic ketone, the compound should be UV active and appear as a dark spot on a fluorescent TLC plate under short-wave UV light (254 nm).[11] This is a non-destructive method.
-
Iodine Staining: An iodine chamber can be used for visualization. Many organic compounds, especially aromatic ones, will form a colored complex with iodine, appearing as a brownish spot.[11][12] This method is generally reversible.[12]
Q: My final product has a low yield after purification. What are the common causes?
A:
-
Recrystallization: Using too much solvent, cooling the solution too quickly (preventing complete crystallization), or washing the collected crystals with a solvent that is too warm can all lead to loss of product into the mother liquor.
-
Column Chromatography: Using a column with too large a diameter, co-elution of the product with impurities leading to discarding mixed fractions, or irreversible adsorption of the product onto the stationary phase can all reduce the yield.
Q: What are the best practices for handling and storing the purified compound?
A: While specific stability data is not available, it is good practice to store purified intermediates in a cool, dark place under an inert atmosphere (like nitrogen or argon) to prevent potential degradation from light, heat, or air.
V. Experimental Protocols
Protocol 1: Small-Scale Recrystallization Solvent Screening
-
Place approximately 10-20 mg of the crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) dropwise at room temperature until the solid is just covered. Observe the solubility.
-
If the solid is insoluble at room temperature, heat the test tube in a warm water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will show low solubility at room temperature, high solubility when hot, and significant crystal formation upon cooling.
Protocol 2: Developing an Eluent System using TLC
-
Dissolve a small amount of the crude material in a suitable solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot the crude mixture.
-
Develop the plate in a TLC chamber with a test eluent system (e.g., 10% ethyl acetate in hexanes).
-
Visualize the plate under UV light.
-
Adjust the solvent ratio to achieve an Rf value of 0.2-0.4 for the desired product, with good separation from other spots.
VI. Visualization of Purification Workflow
Sources
- 1. High-throughput radio-TLC analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN113045394A - Method for synthesizing alpha-iodo-beta keto acetal compound - Google Patents [patents.google.com]
- 6. Iodoketone synthesis by iodination [organic-chemistry.org]
- 7. rubingroup.org [rubingroup.org]
- 8. DE102007032451B4 - Process for the preparation of aromatic ketones - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-iodo-1-indanone
Welcome to our dedicated technical support guide for the synthesis of 7-iodo-1-indanone. This molecule is a crucial building block in medicinal chemistry and materials science. However, its synthesis can be accompanied by specific challenges, leading to side reactions that can compromise yield and purity.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will focus on one of the most reliable methods for regioselective synthesis: the diazotization of 7-amino-1-indanone followed by a Sandmeyer-type reaction with an iodide salt. We will explore the causality behind common issues and provide robust, field-proven protocols to help you navigate them successfully.
Troubleshooting Guide: Common Experimental Issues
Question 1: My final yield of 7-iodo-1-indanone is significantly lower than expected. What are the likely causes?
Low yield is the most common issue and can typically be traced to three critical stages of the reaction: diazotization, the diazonium salt's stability, and the final iodide displacement.
Probable Cause A: Incomplete Diazotization
The conversion of the primary amine (7-amino-1-indanone) to a diazonium salt is foundational. If this step is incomplete, unreacted starting material will persist, reducing the theoretical maximum yield and complicating purification.
-
Troubleshooting Steps:
-
Temperature Control: The diazotization reaction is highly exothermic. You must maintain a strict temperature range of 0–5 °C. Use an ice-salt bath for better temperature management. A rise in temperature can lead to the decomposition of both nitrous acid and the formed diazonium salt.
-
Reagent Stoichiometry & Addition: Use a slight excess of sodium nitrite (NaNO₂) (approx. 1.05-1.10 equivalents). Prepare a fresh aqueous solution of NaNO₂ and add it dropwise to the acidic solution of your amine. A slow, subsurface addition ensures immediate reaction and prevents localized high concentrations of nitrous acid, which can decompose.
-
Acid Concentration: The reaction requires a strong acidic medium (e.g., HCl, H₂SO₄) to generate nitrous acid in situ and stabilize the diazonium salt. Ensure at least 3 equivalents of acid are used: one to form the amine salt, one to react with NaNO₂, and one to maintain an acidic environment.
-
Probable Cause B: Premature Decomposition of the Diazonium Salt
The aryl diazonium salt is a metastable intermediate. Its decomposition into undesired products is a primary pathway for yield loss.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Do not allow the reaction temperature to rise above 5 °C at any point before the addition of the iodide source. The C-N bond in the diazonium group is weak, and thermal decomposition will lead to the formation of 7-hydroxy-1-indanone and other byproducts.[1]
-
Immediate Use: Use the generated diazonium salt solution immediately in the next step. These salts should not be stored.
-
Probable Cause C: Inefficient Iodide Displacement
The final step involves the substitution of the diazonium group with iodide. An inefficient reaction here will directly impact the yield.
-
Troubleshooting Steps:
-
Choice of Iodide Source: Potassium iodide (KI) is the most common and effective source. Use a stoichiometric excess (e.g., 1.5 equivalents) to ensure the reaction goes to completion.
-
Controlled Warming: After adding the cold diazonium salt solution to the KI solution, the reaction mixture should be allowed to warm slowly to room temperature and then gently heated (e.g., 50-60 °C) to drive the nitrogen gas evolution and the substitution to completion.[2] Monitor the gas evolution; the reaction is complete when bubbling ceases.
-
Below is a workflow diagram to guide your troubleshooting process for low yield.
Caption: Troubleshooting workflow for low product yield.
Question 2: My NMR spectrum shows multiple aromatic signals, and purification is difficult. What are the common side products?
The presence of several impurities is a classic sign of competing side reactions. Understanding what these are is key to preventing them.
| Side Product | Probable Cause | Key Analytical Signature (¹H NMR) | Prevention Strategy |
| 7-Hydroxy-1-indanone | Reaction of the diazonium salt intermediate with water. | A broad singlet for the phenolic -OH proton; aromatic signals will shift upfield compared to the iodo-product. | Maintain strict temperature control (0–5 °C) during diazotization to minimize decomposition. Ensure the diazonium salt is consumed quickly by the iodide. |
| 1-Indanone | Reductive de-amination/de-iodination. | Appearance of the characteristic unsubstituted 1-indanone multiplet pattern in the aromatic region (~7.2-7.8 ppm). | This can occur if a reducing agent is used in the workup. Use sodium bisulfite or thiosulfate carefully to quench excess iodine, avoiding a large excess or prolonged reaction times. |
| Azo-Coupled Dimer | Reaction of the diazonium salt with unreacted 7-amino-1-indanone. | Complex aromatic signals and a significantly higher molecular weight observed in mass spectrometry. Product is often highly colored. | Ensure slow, controlled addition of NaNO₂ to prevent a buildup of diazonium salt while starting amine is still present. Maintain sufficient acidity. |
| Isomeric Iodo-indanones | This is unlikely with the Sandmeyer route but is the primary challenge in direct electrophilic iodination of 1-indanone due to competing directing effects.[3][4] | Complex, overlapping aromatic signals that are difficult to assign without extensive 2D NMR. | Use the 7-amino-1-indanone starting material to ensure regiochemical integrity. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for this synthesis?
The synthesis proceeds via an electrophilic aromatic substitution mechanism, where the initial amine is converted into a diazonium salt, which is an excellent leaving group (N₂ gas). This is then displaced by an iodide ion.
Caption: Reaction pathway for the synthesis of 7-iodo-1-indanone.
Q2: How can I reliably confirm the identity and purity of my final product?
A combination of analytical techniques is essential for unambiguous characterization.
-
¹H NMR: This is the most powerful tool. For 7-iodo-1-indanone, you should expect three distinct aromatic protons. The proton at C6 will be a triplet, flanked by the protons at C5 (doublet) and C4 (doublet). The chemical shifts will be influenced by the electron-withdrawing iodine and carbonyl groups.
-
¹³C NMR: Confirms the number of unique carbon atoms and the presence of the carbonyl group (typically δ > 190 ppm).
-
Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of C₉H₇IO (m/z = 258.06).
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.
Q3: What is the best method for purifying the crude 7-iodo-1-indanone?
-
Aqueous Workup: After the reaction is complete, a standard workup is performed. This often involves extraction into an organic solvent (e.g., ethyl acetate, dichloromethane). A wash with a dilute sodium bisulfite or sodium thiosulfate solution is critical to remove any unreacted iodine, followed by a brine wash.
-
Recrystallization: This is often the most effective method for removing minor impurities. Ethanol or a mixture of ethanol and water is a common choice for indanone derivatives.[5] Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
Silica Gel Chromatography: If recrystallization fails to remove persistent impurities (like isomeric byproducts or the starting amine), column chromatography is necessary. A non-polar eluent system, such as hexane/ethyl acetate, is typically effective.
Validated Experimental Protocol
This protocol is adapted from established literature procedures for the synthesis of 7-iodo-1-indanone.[2]
Materials:
-
7-amino-2,3-dihydro-1H-inden-1-one (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl) (~4.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Deionized Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Thiosulfate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Amine Salt Formation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 7-amino-1-indanone in deionized water.
-
Cool the suspension to 0 °C using an ice-salt bath.
-
Slowly add concentrated HCl. Stir until a clear solution of the amine salt is formed, ensuring the temperature remains below 5 °C.
-
-
Diazotization (Validation Checkpoint 1):
-
In a separate beaker, dissolve NaNO₂ in a minimal amount of cold deionized water.
-
Add the NaNO₂ solution dropwise to the stirred amine salt solution over 20-30 minutes. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. A starch-iodide paper test can be used to confirm a slight excess of nitrous acid (a positive test turns blue-black).
-
-
Iodide Displacement (Validation Checkpoint 2):
-
In a separate, larger flask, dissolve KI in deionized water.
-
Slowly add the cold diazonium salt solution from step 2 to the KI solution with vigorous stirring. You will observe the formation of a dark precipitate and gas evolution.
-
Once the addition is complete, allow the mixture to warm to room temperature slowly.
-
Heat the reaction mixture to 60 °C for 1 hour or until the evolution of nitrogen gas ceases. This indicates the reaction is complete.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Extract the mixture three times with ethyl acetate.
-
Combine the organic layers. Wash sequentially with saturated sodium thiosulfate solution (until the organic layer is no longer colored by iodine), saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification (Validation Checkpoint 3):
-
Purify the crude solid by recrystallization from ethanol or by silica gel chromatography (e.g., 10-20% ethyl acetate in hexanes) to afford 7-iodo-1-indanone as a crystalline solid.
-
Characterize the final product using NMR, MS, and melting point analysis to confirm identity and purity.
-
References
-
Klán, P., et al. (2019). Synthesis of 1-indanones with a broad range of biological activity. Molecules, 24(1), 103. [Link]
-
Wikipedia. (2023). 1-Indanone. [Link]
-
Huang, X., et al. (2011). An Improved and Scalable One-Pot Process for the Preparation of 1-Indanones from Benzoic Acids. Industrial & Engineering Chemistry Research, 50(15), 9070-9074. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indanones. [Link]
-
Xiao, Q., et al. (2011). Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade. Organic Letters, 13(2), 268-271. [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Iodination. [Link]
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ACS Green Chemistry Institute. (n.d.). Reagent Guides: Iodination. [Link]
-
Clark, J. (2015). The Triiodomethane (Iodoform) Reaction. Chemguide. [Link]
-
Doc Brown's Chemistry. (n.d.). The iodination of ketones (substitution reaction). [Link]
-
Fillion, E., et al. (2009). 5,6-Dimethoxy-2-methyl-1-indanone. Organic Syntheses, 86, 223. [Link]
-
Wang, C., et al. (2021). Regioselective C5-H direct iodination of indoles. Organic Chemistry Frontiers, 8(19), 5406-5411. [Link]
-
University of Groningen. (2009). Regioselective Synthesis of Indanones. Research Portal. [Link]
-
Save My Exams. (2023). Iodoform Reaction. [Link]
-
Sun, J., et al. (2021). Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives via a DABCO-Promoted Annulation Reaction of Bindone and 3-Methyleneoxindoles. The Journal of Organic Chemistry, 86(21), 15003-15013. [Link]
- Google Patents. (2003). Process for preparing 1-indanones.
-
Organic Syntheses. (2016). Tetrahydroquinoline. Organic Syntheses, 93, 1-16. [Link]
-
Mondal, S., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Organic & Biomolecular Chemistry, 20(44), 8566-8588. [Link]
-
PubChem. (n.d.). 1-Indanone. [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. [Link]
-
Austin, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Iodination of Indanone
Welcome to the technical support center for the iodination of indanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this important synthetic transformation.
Troubleshooting Guide: Iodination of Indanone
This section addresses specific issues you may encounter during the iodination of 1-indanone to form 2-iodo-1-indanone.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inefficient Enol/Enolate Formation: The key to this reaction is the conversion of the ketone to its more nucleophilic enol or enolate tautomer. This step can be slow or incomplete under suboptimal conditions.[1] 2. Incorrect Choice of Iodinating Agent: Molecular iodine (I₂) is a relatively weak electrophile and may not be reactive enough for your specific substrate or conditions.[2][3] 3. Insufficient Catalyst Activity: If using a catalytic amount of acid or base, it may be too weak or used in too low a concentration to effectively promote enolization. | 1. Optimize Catalyst: For acid-catalyzed reactions, ensure a strong enough acid (e.g., HCl, H₂SO₄) is present in sufficient concentration. For base-catalyzed reactions, consider stronger, non-nucleophilic bases if a weak base is ineffective.[1] 2. Use a More Potent Iodinating Agent: Consider using N-Iodosuccinimide (NIS), which is a more powerful source of electrophilic iodine.[4][5][6][7] Alternatively, activating I₂ with an oxidant like hydrogen peroxide (H₂O₂) can increase its reactivity.[8][9] 3. Increase Temperature: Gently warming the reaction mixture can increase the rate of enolization and subsequent iodination. Monitor for potential side reactions. |
| Formation of Di-iodinated Product | 1. Excess Iodinating Agent: Using a stoichiometric excess of the iodinating reagent can lead to the formation of 2,2-diiodo-1-indanone. 2. High Reactivity of Mon-iodinated Product: The initial product, 2-iodo-1-indanone, can sometimes be more reactive than the starting material under the reaction conditions, leading to a second iodination. | 1. Control Stoichiometry: Carefully control the stoichiometry of your iodinating agent. Aim for a 1:1 molar ratio of indanone to the iodinating agent. Consider adding the iodinating agent slowly to the reaction mixture. 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction. Quench the reaction as soon as the starting material is consumed to minimize over-iodination. |
| Iodination on the Aromatic Ring | 1. Highly Activating Substituents: If your indanone has electron-donating groups (e.g., methoxy) on the aromatic ring, electrophilic aromatic substitution can compete with α-iodination.[8][9] 2. Strongly Acidic Conditions: Certain strongly acidic conditions can promote aromatic iodination. | 1. Choose a Milder Iodinating Agent: NIS is often more selective for α-iodination compared to harsher reagents.[7] 2. Modify Reaction Conditions: Consider running the reaction under neutral or slightly basic conditions to disfavor electrophilic aromatic substitution. Solvent choice can also influence selectivity; for instance, using aqueous ethanol might favor α-iodination over aromatic iodination in some cases.[8] |
| Difficult Product Purification | 1. Residual Iodine: The characteristic purple/brown color of molecular iodine can contaminate the final product. 2. Formation of Side Products: The presence of unreacted starting material, di-iodinated product, or other byproducts can complicate purification. | 1. Quench with Sodium Thiosulfate: After the reaction is complete, wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce any remaining I₂ to colorless iodide (I⁻). 2. Chromatography: If simple crystallization does not yield a pure product, column chromatography is an effective method for separating the desired mono-iodinated indanone from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the iodination of indanone?
The iodination of indanone, like other ketones, proceeds through an enol or enolate intermediate.
-
Acid-Catalyzed Mechanism: In the presence of an acid, the carbonyl oxygen is protonated, making the α-protons more acidic. A weak base (like water) can then deprotonate the α-carbon to form a neutral enol intermediate. The electron-rich double bond of the enol then attacks the electrophilic iodine species.[1]
-
Base-Catalyzed Mechanism: Under basic conditions, a base removes an α-proton to form a negatively charged enolate intermediate. This enolate is highly nucleophilic and readily attacks the electrophilic iodine.[1]
Here is a diagram illustrating the acid-catalyzed mechanism:
Caption: Acid-catalyzed iodination of indanone workflow.
Q2: Which iodinating agent should I choose?
The choice of iodinating agent depends on the reactivity of your substrate and the desired selectivity.
| Reagent | Advantages | Disadvantages |
| Molecular Iodine (I₂) with Acid/Base Catalyst | Inexpensive and readily available. | Can be slow and may require activation. Less selective for some substrates.[2][3] |
| N-Iodosuccinimide (NIS) | More reactive than I₂. Often provides better yields and selectivity.[4][5][6][7] | More expensive than I₂. |
| I₂ with an Oxidant (e.g., H₂O₂) | "Green" and efficient method. The oxidant regenerates the active iodine species.[8][9] | May require careful control of temperature and reagent addition to avoid side reactions. |
| Ammonium Iodide (NH₄I) with Oxone® | An effective system for α-monoiodination of carbonyl compounds.[8] | Requires the use of a co-oxidant. |
Q3: How can I monitor the progress of my reaction?
Regularly monitoring your reaction is crucial for achieving optimal results and preventing the formation of byproducts.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material and the formation of the product. Use a suitable solvent system to get good separation between the spots corresponding to the indanone and the iodo-indanone.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For a more quantitative assessment, LC-MS can provide information on the relative amounts of starting material, product, and any byproducts.
Q4: What are the key safety considerations for this reaction?
-
Iodine: Solid iodine can cause skin and eye irritation. It also sublimes, so handle it in a well-ventilated fume hood.
-
Acids and Bases: Strong acids and bases are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a fume hood.
Experimental Protocols
Protocol 1: Standard α-Iodination of 1-Indanone using I₂ and HCl
This protocol provides a general procedure for the synthesis of 2-iodo-1-indanone.
Materials:
-
1-Indanone
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Iodine (I₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-indanone (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated HCl (e.g., 0.1 eq).
-
To this stirring solution, add finely ground iodine (1.05 eq) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the brown color of iodine disappears.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Optimization of Reaction Conditions
To optimize the yield and selectivity of the iodination, a systematic approach is recommended. The following workflow can be adapted for your specific indanone derivative.
Caption: Workflow for optimizing indanone iodination.
Step-by-Step Optimization:
-
Baseline Experiment: Perform the reaction using the standard protocol (Protocol 1) to establish a baseline yield and purity.
-
Screen Iodinating Agents: Keeping other parameters constant, perform the reaction with different iodinating agents (e.g., NIS, I₂/H₂O₂) to identify the most effective one.
-
Screen Catalysts: Using the best iodinating agent, vary the catalyst (e.g., different acids like p-TsOH, or bases like pyridine) and its concentration.
-
Screen Solvents: Investigate the effect of different solvents on the reaction outcome.
-
Screen Temperatures: Evaluate the reaction at different temperatures to find the optimal balance between reaction rate and selectivity.
-
Analysis: For each experiment, carefully determine the yield and purity of the product to identify the optimal set of conditions.
By systematically evaluating these parameters, you can develop a robust and high-yielding protocol for the iodination of your specific indanone substrate.
References
-
Shaikh, I. R., et al. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(23), 7134. [Link]
-
Doc Brown's Chemistry. (n.d.). Iodination of ketones acid/base catalysed mechanism. Retrieved from [Link]
-
Pravst, I., et al. (2008). Iodination of aryl alkyl ketones using the I₂/30% aqueous H₂O₂ system under SFRC. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Indanone synthesis. Retrieved from [Link]
-
Journal of Organic Chemistry and Pharmaceutical Research. (2012). Iodination of some hydroxylated aromatic aldehydes and ketones with iodine and iodic acid by microwave assisted and conventionally stirring method. [Link]
-
Organic Syntheses. (n.d.). n-Iodosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Conditions for the Synthesis of Indanone 4ma. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing Reaction Conditions. Retrieved from [Link]
-
Grokipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the conditions for α-iodination reaction. Retrieved from [Link]
-
Wordpress. (n.d.). I2 and Electrophilic I+ reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Metal Catalyst Free Direct α-Iodination of Ketones with Molecular Iodine. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
PubMed Central. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-indanone. Retrieved from [Link]
-
MANAC Inc. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]
-
Organic Letters. (2014). Regioselective Synthesis of Indanones. [Link]
-
PubMed Central. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Imino-λ3-iodanes with Improved Reactivity for Metal-Free [2+2+1] Cycloaddition-Type Reactions. Retrieved from [Link]
-
National Institutes of Health. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Iodination. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying iodine and/or an iodine compound.
-
ResearchGate. (n.d.). Review of analytical methods for the quantification of iodine in complex matrices. Retrieved from [Link]
-
PubMed. (2011). Review of analytical methods for the quantification of iodine in complex matrices. Retrieved from [Link]
-
J&K Scientific. (n.d.). 5-Iodo-1-indanone | 511533-38-3. Retrieved from [Link]
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- 7. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Iodo-1-Indanone
Welcome to the technical support center for the synthesis and purification of 7-iodo-1-indanone. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. My goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively. We will address common challenges related to impurity removal, drawing from established chemical principles and field-proven techniques.
Introduction: The Challenge of Purity in 7-Iodo-1-Indanone Synthesis
7-Iodo-1-indanone is a valuable building block in medicinal chemistry, notably in the development of treatments for neurodegenerative diseases. Its synthesis, typically achieved through electrophilic iodination of 1-indanone or via a Sandmeyer reaction from 7-amino-1-indanone, can present significant purification challenges.[1][2] The presence of regioisomers, unreacted starting materials, and residual reagents can complicate downstream applications and compromise final product quality. This guide provides a structured, question-and-answer approach to diagnosing and resolving these common purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My crude product is a dark brown, sticky solid instead of the expected off-white/yellow crystals. What is the likely cause and how can I purify it?
Answer:
This is a very common observation and typically points to two primary culprits: residual elemental iodine (I₂) and/or the formation of polymeric degradation byproducts.[3] Elemental iodine imparts a characteristic brown or purple color, while stickiness often suggests the presence of high-molecular-weight impurities or a depressed melting point due to a mixture of compounds.[3][4]
Causality & Diagnosis:
-
Residual Iodine: Iodination reactions often require an excess of the iodinating agent. If not fully quenched or removed during the workup, elemental iodine will contaminate the final product. A simple visual inspection (dark brown/purple hue) is a strong indicator.
-
Degradation: 1-Indanones can be susceptible to self-condensation or polymerization under harsh acidic or basic conditions, or upon prolonged heating. This is especially true if acidic catalysts used in a Friedel-Crafts cyclization are not completely removed.[5][6]
Troubleshooting Protocol: Chemical Quenching and Purification
-
Redissolve the Crude Product: Dissolve the entire crude material in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Chemical Wash (Iodine Removal): Transfer the solution to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[7][8] Continue washing until the organic layer becomes colorless, which indicates the complete reduction of I₂ to colorless iodide (I⁻).
-
Mechanism Insight: Sodium thiosulfate is a reducing agent that quantitatively converts elemental iodine to sodium iodide, which is water-soluble and easily removed in the aqueous phase (2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻).
-
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any residual acidic impurities.[9]
-
Brine Wash & Drying: Wash with brine (saturated NaCl solution) to facilitate the removal of water, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Concentration & Re-evaluation: Filter off the drying agent and concentrate the solution under reduced pressure. The resulting solid should be significantly cleaner. If it is still discolored or oily, proceed to recrystallization or chromatography.
Question 2: My TLC and NMR analyses indicate the presence of multiple isomers. How can I separate the desired 7-iodo-1-indanone from its regioisomers?
Answer:
The formation of regioisomers is a classic challenge in electrophilic aromatic substitution.[6][10] Depending on the synthetic route, you may have a mixture of 4-, 5-, 6-, and 7-iodo-1-indanone. These isomers often have very similar physical properties, making separation by simple recrystallization difficult. Flash column chromatography is the most effective method for their isolation.[4]
Causality & Diagnosis:
-
Reaction Mechanism: The directing effects of the carbonyl and alkyl portions of the indanone ring system influence the position of iodination. While the 7-position is often favored under certain conditions, substitution at other positions is common.[11]
-
TLC Analysis: Develop a TLC plate using a solvent system like 9:1 Hexane:Ethyl Acetate. You will likely see multiple spots with close, but distinct, Rf values. The polarity of the isomers differs slightly based on the position of the iodine atom, which affects the molecule's overall dipole moment.
-
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum is diagnostic. Each regioisomer will exhibit a unique splitting pattern and chemical shifts for its aromatic protons. Comparing your spectrum to literature values for the desired 7-iodo isomer is definitive.
Troubleshooting Protocol: Flash Column Chromatography
-
Determine Eluent System: Use TLC to find an optimal solvent system. The goal is to achieve a good separation between the spots (ΔRf > 0.1) with the desired product having an Rf value of ~0.25-0.35 for best results.[12] A gradient elution from pure hexane to a mixture of hexane and ethyl acetate is often effective.
-
Prepare the Column: Pack a glass column with silica gel using the chosen eluent system (wet-packing is recommended).[13] The amount of silica should be approximately 50-100 times the weight of your crude sample.
-
Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent (or DCM) and load it carefully onto the top of the silica bed.[4]
-
Elute and Collect: Begin eluting with the solvent system, collecting fractions in test tubes. Monitor the separation by collecting small, regular fractions and analyzing them by TLC.
-
Combine and Concentrate: Combine the fractions that contain the pure desired isomer (as determined by TLC) and concentrate them under reduced pressure to yield the purified 7-iodo-1-indanone.
Data Summary: Impurity Profile
| Compound | Typical Polarity (on Silica) | Appearance | Identification Method |
| 7-Iodo-1-indanone | Moderately Polar | Off-white to light yellow solid | NMR, GC-MS |
| Unreacted 1-Indanone | Less Polar than product | White to yellow solid | NMR, GC-MS |
| Regioisomers (4-, 5-, 6-iodo) | Similar to product, slight variation | Off-white to yellow solids | NMR, GC-MS |
| Elemental Iodine (I₂) | Non-polar | Dark brown/purple solid | Visual, Thiosulfate Test |
Question 3: After my workup, I still have a significant amount of unreacted 1-indanone. Is recrystallization a viable option for purification?
Answer:
Yes, if the primary impurity is the starting material (1-indanone), recrystallization can be a highly effective and scalable purification method.[4] The success of this technique relies on the difference in solubility between your product and the impurity in a chosen solvent system. 7-iodo-1-indanone is generally less soluble than 1-indanone in common non-polar and moderately polar solvents due to its higher molecular weight and crystallinity.
Troubleshooting Protocol: Recrystallization
-
Solvent Screening: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot, while the impurity (1-indanone) is more soluble at all temperatures.[14] Good starting points for screening include ethanol, isopropanol, or a mixed solvent system like hexane/ethyl acetate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of the precipitated product.[14]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Experimental Workflow Visualizations
General Purification Workflow
This diagram outlines the typical sequence of steps for purifying crude 7-iodo-1-indanone.
Caption: General purification workflow for 7-iodo-1-indanone.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing specific issues observed with the crude product.
Caption: Decision tree for troubleshooting purification issues.
References
-
ChemicalBook: 7-Iodo-1-indanone synthesis. Provides synthetic routes, including one starting from 7-amino-2,3-dihydro-1H-inden-1-one.
-
YouTube: How to extract IODINE CRYSTAL/ELEMENTAL IODINE. Demonstrates the physical appearance and properties of iodine, relevant to identifying it as an impurity.
-
ResearchGate: A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones. Describes various methods for synthesizing halo-indanones, including Friedel-Crafts conditions.
-
Google Patents: US3425798A - Process for the removal of iodine from organic compounds. Details methods for removing dissolved iodine from organic mixtures.
-
University of Rochester, Department of Chemistry: Workup: Bromine or Iodine. Explicitly states the use of sodium thiosulfate wash for removing bromine or iodine.
-
Organic Syntheses: Catalytic Intramolecular Friedel-Crafts Reaction... Provides a detailed experimental procedure including recrystallization for purifying an indanone derivative.
-
Reddit: How do I get rid of excess iodine in a reaction? A discussion among chemists confirming sodium thiosulfate as the standard method for quenching iodine.
-
Reddit: Removal of Iodine. Further discussion on the use of sodium thiosulfate for iodine removal during a reaction workup.
-
Organic Chemistry Portal: Indanone synthesis. Reviews various synthetic methods for indanones.
-
National Institutes of Health (NIH): Non-Conventional Methodologies in the Synthesis of 1-Indanones. Discusses Friedel-Crafts acylation for indanone synthesis, a common source of impurities if not optimized.
-
University of Groningen Research Portal: Regioselective Synthesis of Indanones. Discusses the critical issue of regioselectivity in indanone synthesis.
-
RSC Publishing: Regioselective C5-H direct iodination of indoles. While on a different heterocyclic system, it highlights the challenges and methods for achieving regioselectivity in iodination.
-
SYNLETT: Regioselective Synthesis of Indanones. Abstract highlights the effect of reaction conditions on regioselectivity in indanone synthesis.
-
National Institutes of Health (NIH): Regiospecific and stereoselective hydroxylation of 1-indanone... Provides context on the different positions of the indanone ring system.
-
Organic Syntheses: Purification of Organic Compounds by Flash Column Chromatography. A detailed, peer-reviewed protocol for carrying out flash column chromatography.
-
YouTube: CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. A visual guide demonstrating the technique of recrystallization for purification.
-
ACS Publications, The Journal of Organic Chemistry: Selective Synthesis of Diverse Spiro-oxindole-fluorene Derivatives... Mentions iodine-promoted reactions, relevant to the synthesis context.
-
Google Patents: US6548710B2 - Process for preparing 1-indanones. Details workup procedures for indanone synthesis, including washing with sodium bicarbonate.
-
Google Patents: CN105330525A - Preparation method of 7-hydroxy-1-indanone. Describes a synthetic route involving Friedel-Crafts ring closure, relevant to potential side reactions.
-
National Institutes of Health (NIH): Synthesis of 1-indanones with a broad range of biological activity. A comprehensive review of synthesis methods for 1-indanones.
-
BenchChem: Common impurities in 4-Methyl-1-indanone and their removal. Provides specific guidance on purifying a closely related indanone, including techniques like recrystallization and column chromatography.
-
Organic Syntheses: Preparation of 1,2,3,4-Tetrahydroquinoline. Shows a detailed purification procedure using silica gel column chromatography.
-
Beilstein Journal of Organic Chemistry: Synthesis of 1-indanones with a broad range of biological activity. Review article covering numerous synthetic approaches to 1-indanones.
-
MDPI: 7-Iodo-1H-indole-3-carbonitrile. Describes the synthesis of a related iodo-indole compound, highlighting reaction conditions.
-
YouTube: O Chem Column Chromatography (cc). A video demonstration of the principles and practice of column chromatography.
-
Sciencemadness.org: Contaminated 1-indanone sample. A forum discussion describing a real-world case of a contaminated, dark, and sticky 1-indanone sample, mirroring the issues addressed.
-
ChemicalBook: 7-Iodo-1-indanone | 628732-02-5. Provides basic chemical properties for the target compound.
-
BenchChem: Characterization of unexpected products in indanone synthesis. Discusses the formation of regioisomers during indanone synthesis via Friedel-Crafts reactions.
-
Sigma-Aldrich: 4-Iodo-7-methoxy-1-indanone. Product page for a related compound, useful for comparative data.
-
BenchChem: Technical Support Center: Purification of 6-Chloro-7-iodo-7-deazapurine. A guide for a different halogenated compound that details the systematic approach to developing a solvent system for chromatography.
-
ResearchGate: Facile syntheses of 4-hydroxy-7-methyl-1-indanone... Describes purification by recrystallization for an indanone derivative.
Sources
- 1. 7-Iodo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Workup [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. US6548710B2 - Process for preparing 1-indanones - Google Patents [patents.google.com]
- 10. research.rug.nl [research.rug.nl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Improving Yield in Palladium-Catalyzed Indanone Synthesis
Welcome to the Technical Support Center for Palladium-Catalyzed Indanone Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are leveraging powerful palladium-catalyzed reactions, such as the intramolecular Heck reaction or C-H activation/annulation cascades, to construct the indanone core. As specialists in catalysis, we understand that while these methods are elegant, achieving high yields consistently can be challenging.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your synthetic endeavors. Our approach is built on explaining the causal chemical principles behind each recommendation, ensuring you can not only solve immediate problems but also build a robust understanding for future experiments.
Troubleshooting Guide: From Low Yields to Optimized Reactions
This section addresses specific experimental issues in a question-and-answer format. Each answer provides a diagnosis of potential causes and offers actionable solutions grounded in mechanistic understanding.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
Low conversion is a frustrating but common issue, often pointing to a problem with the catalytic cycle's initiation. The primary suspects are the catalyst's activity, the reaction conditions, or inhibitory impurities.
Possible Causes & Solutions:
-
Inactive Catalyst (The Pd(0) Problem): Most indanone syntheses rely on a Pd(0) species to initiate the catalytic cycle via oxidative addition.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. Failure to do so is a major cause of reaction failure.
-
Solution: Ensure your protocol includes a competent reducing agent. While bases, solvents (like DMF), or additives can sometimes facilitate this reduction, it can be unreliable.[2][3] Consider adding a mild reductant or switching to a direct Pd(0) source like Pd₂(dba)₃. Always use freshly opened or properly stored palladium sources, as prolonged exposure to air and moisture can lead to deactivation.
-
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive and prone to deactivation through several pathways, including aggregation into inactive palladium black or ligand degradation.[4][5]
-
Solution: Ensure rigorous exclusion of oxygen and moisture by using standard Schlenk line or glovebox techniques and properly dried solvents and reagents. If you observe palladium black, it's a clear sign of catalyst death. This can sometimes be mitigated by changing the ligand to one that forms a more stable complex with palladium or by adjusting the temperature.
-
-
Suboptimal Temperature: The key steps of the catalytic cycle—oxidative addition, migratory insertion, and reductive elimination—all have specific activation energy barriers.
-
Solution: If conversion is low, the temperature may be insufficient to drive the reaction. Perform a temperature screen, incrementally increasing the temperature (e.g., from 80 °C to 120 °C) while monitoring the reaction by TLC or GC-MS. Be aware that excessively high temperatures can promote side reactions or catalyst decomposition.[1]
-
-
Incorrect Ligand or Base Combination: The ligand dictates the steric and electronic environment of the palladium center, while the base is often crucial for regenerating the Pd(0) catalyst and neutralizing generated acid (e.g., HX). An improper pairing can stall the reaction.
-
Solution: Consult the literature for ligand/base systems proven for your specific reaction class (e.g., Heck, C-H activation). For intramolecular Heck reactions, phosphine ligands like PPh₃ or bidentate ligands (e.g., BINAP, dppf) are common.[1][6] The choice of base (e.g., an inorganic carbonate like K₂CO₃ vs. an organic amine like Et₃N or PMP) can drastically alter the outcome.[1][7]
-
Q2: I'm forming the indanone, but the yield is poor due to significant side product formation. How can I improve selectivity?
The formation of byproducts indicates that undesired reaction pathways are competing with your desired cyclization. Identifying these pathways is key to suppressing them.
Possible Causes & Solutions:
-
β-Hydride Elimination: This is one of the most common side reactions in intramolecular Heck-type cyclizations. After the initial cyclization (carbopalladation), the resulting alkyl-palladium intermediate can undergo β-hydride elimination to form an indenone or other unsaturated byproduct instead of the desired indanone.[1]
-
Solution: This issue is often addressed by modifying the reaction to follow a "reductive Heck" pathway. This involves adding a hydride source (often the amine base or a silane) that intercepts the alkyl-palladium intermediate, leading to reductive elimination to form the indanone and regenerate Pd(0).[1] The choice of base is critical; for instance, using a proton sponge can favor the reductive pathway, while a base like 1,2,2,6,6-pentamethylpiperidine (PMP) might favor elimination to form an exo-methylene indanone.[1]
-
-
Incorrect Regioselectivity of Cyclization (5-exo-trig vs. 6-endo-trig): For certain substrates, there can be competition between different modes of cyclization, leading to isomeric ring systems. While the 5-exo-trig pathway to form the five-membered indanone ring is generally favored, electronic or steric factors can sometimes allow the 6-endo-trig pathway to compete.[8]
-
Solution: This is heavily influenced by the substrate geometry and the catalyst system. Modifying the ligand can alter the steric environment around the palladium, potentially favoring one cyclization mode over the other. Bulky ligands often enhance selectivity.
-
-
Dimerization or Polymerization: If the intermolecular reaction competes with the desired intramolecular cyclization, oligomeric or polymeric byproducts can form, often appearing as an insoluble baseline material on TLC.
-
Solution: This is a concentration-dependent issue. Run the reaction under high-dilution conditions (e.g., <0.05 M) to kinetically favor the intramolecular pathway. This can be achieved by simply using a larger volume of solvent or by using a syringe pump to add the substrate slowly to the reaction mixture over several hours.
-
Q3: My reaction is not reproducible. Why am I getting different results when I run the same reaction twice?
Poor reproducibility is almost always due to hidden variables that are not being controlled. The most common culprits in palladium catalysis are atmospheric contaminants and reagent quality.
Possible Causes & Solutions:
-
Atmospheric Contamination (Oxygen & Moisture): Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[2] Water can interfere with hygroscopic reagents and certain Lewis acidic additives.
-
Solution: Implement a rigorous inert atmosphere protocol. Use a Schlenk line or a glovebox for all manipulations. Ensure solvents are passed through a purification system (e.g., alumina columns) or are freshly distilled from an appropriate drying agent. Degas the reaction mixture thoroughly via multiple freeze-pump-thaw cycles or by bubbling with argon for an extended period before heating.
-
-
Variability in Reagent Quality:
-
Palladium Source: The quality and age of the Pd precatalyst can vary. An older bottle of Pd(OAc)₂ may have partially decomposed.
-
Base: Inorganic bases like K₂CO₃ or Cs₂CO₃ can be hygroscopic. Anhydrous grades should be used and stored in a desiccator.
-
Substrate: Ensure your starting material is pure and free of contaminants that could act as catalyst poisons (e.g., sulfur-containing impurities).
-
Solution: Use high-purity reagents from reliable suppliers. Purify your substrate if its purity is questionable. Store all sensitive reagents under an inert atmosphere and/or in a desiccator.
-
-
Inconsistent Heating: Different heating blocks or oil baths can have significant temperature gradients.
-
Solution: Use a calibrated thermometer or thermocouple placed directly in the reaction block or bath to ensure accurate and consistent temperature control.
-
Visualizing the Process: Key Diagrams
The Catalytic Cycle for Reductive Heck Indanone Synthesis
This diagram illustrates the key steps in a common pathway for indanone formation. Understanding this cycle is crucial for troubleshooting as each step presents a potential point of failure or optimization.
Caption: Catalytic cycle for Pd-catalyzed reductive Heck indanone synthesis.
Troubleshooting Workflow for Low Indanone Yield
When faced with a low yield, a systematic approach can quickly identify the root cause. Follow this decision tree to diagnose your reaction.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Frequently Asked Questions (FAQs)
Q1: What is the difference between using a Pd(II) source like Pd(OAc)₂ and a Pd(0) source like Pd₂(dba)₃?
A1: The key difference is the oxidation state. The active catalyst in most cross-coupling and Heck reactions is Pd(0). Pd(OAc)₂ is a stable, air-tolerant Pd(II) precatalyst that must be reduced to Pd(0) in situ.[3] This reduction step can sometimes be a source of irreproducibility. Pd₂(dba)₃ is a Pd(0) source, which means it can enter the catalytic cycle directly without a separate reduction step. However, it is generally more sensitive to air and must be handled with greater care under an inert atmosphere.
Q2: How do I choose the best ligand for my synthesis?
A2: Ligand choice is critical and highly substrate-dependent. There is no single "best" ligand. However, general guidelines apply:
-
Monodentate Phosphines (e.g., PPh₃, P(o-tol)₃): Often used in standard Heck reactions. They are relatively inexpensive but can lead to less stable catalytic species.
-
Bidentate Phosphines (e.g., dppp, dppf, BINAP): These form more stable chelate complexes with palladium, which can prevent catalyst decomposition and often improve yields and selectivity.[6]
-
Bulky Ligands (e.g., Buchwald-type biarylphosphines): These are excellent for promoting the final reductive elimination step and can be crucial for difficult cyclizations.
-
N-Heterocyclic Carbenes (NHCs): These form very strong bonds to palladium, creating highly stable and active catalysts that are sometimes more robust than their phosphine counterparts.
The best approach is to start with a ligand that has been reported for a similar transformation and then screen a small panel of ligands from different classes if the initial results are poor.
Q3: My substrate has multiple C-H bonds. How can I control the regioselectivity of a C-H activation/annulation reaction?
A3: Regioselectivity in C-H activation is typically achieved by using a directing group on the substrate.[9] This group coordinates to the palladium catalyst and delivers it to a specific, usually ortho, C-H bond. The reaction proceeds via the formation of a stable palladacycle intermediate.[10][11] If your substrate lacks a directing group or has multiple potential sites, achieving selectivity is very difficult and may require a complete redesign of the synthetic route to install a suitable directing group.
Key Experimental Protocol: General Procedure for a Test Reaction
This protocol provides a starting point for optimizing a palladium-catalyzed intramolecular reductive Heck reaction.
Materials:
-
Palladium(II) Acetate (Pd(OAc)₂)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Aryl Halide/Triflate Substrate
-
Anhydrous, degassed DMF
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and (R)-BINAP (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with dry argon three times.
-
Reagent Addition: Under a positive pressure of argon, add the aryl halide/triflate substrate (1.0 mmol, 1.0 equiv) and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed DMF (20 mL, to achieve a concentration of 0.05 M).
-
Degassing: Subject the entire mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Influence of Ligand and Base on Yield
The following table, compiled from representative literature data, illustrates how profoundly the choice of ligand and base can affect the outcome of an intramolecular Heck cyclization.[1]
| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) | ee (%) |
| 1 | Pd(OAc)₂ | (R)-BINAP | Hünig's Base | DMF | 32 | 54 |
| 2 | Pd(OAc)₂ | (R)-BINAP | Proton Sponge | DMF | 75 | 54 |
| 3 | Pd(OAc)₂ | (R)-3,5-Xyl-MeOBIPHEP | Proton Sponge | Dioxane | 85 | 91 |
| 4 | Pd(OAc)₂ | (R)-BINAP | PMP | DMF | 70 (exo-alkene) | 88 |
Data is illustrative for the cyclization of (E)-2'-nonafluorobutanesulfonoxy chalcone.
This data clearly shows that switching from Hünig's base to Proton Sponge more than doubled the yield of the desired indanone (Entry 1 vs. 2).[1] Further optimization of the ligand led to even higher yields and excellent enantioselectivity (Entry 3).[1] Interestingly, changing the base to PMP completely changed the reaction pathway, yielding the exo-methylene elimination product instead of the reduced indanone (Entry 4).[1] This highlights the critical importance of screening both ligand and base to achieve the desired outcome.
References
Click to expand
-
Indanone synthesis . Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Direct Synthesis of 1-Indanones via Pd-Catalyzed Olefination and Ethylene Glycol-Promoted Aldol-Type Annulation Cascade . University of Liverpool - IT Services. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes . PubMed. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Indanone via C–H Annulation Reaction of Aldehydes with Norbornenes | Request PDF . ResearchGate. Available at: [Link]
-
Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species . ACS Catalysis - ACS Publications. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions . PubMed. Available at: [Link]
-
Palladium-Catalyzed Stereoselective Construction of 1,3-Stereocenters Displaying Axial and Central Chirality via Asymmetric Alkylations . MDPI. Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF . ResearchGate. Available at: [Link]
-
Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands . PMC - PubMed Central. Available at: [Link]
-
Palladium(II)-Catalyzed C-H Activation and C-C Coupling/Cyclization of Benzamidine and Terminal Alkynes Using an Internal Oxidant . Organic Chemistry Portal. Available at: [Link]
-
Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit . Chirantan Rasayan Sanstha. Available at: [Link]
-
The palladium-catalyzed synthesis of indanone derivatives . ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3) . Available at: [Link]
-
Palladium-Catalyzed synthesis of Indenoindoles via C-H activation and tandem synthesis of Indenoisoquinolines via Suzuki-Miyaura coupling and annulation | Semantic Scholar . Available at: [Link]
-
Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality . Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions . Chemical Reviews. Available at: [Link]
-
The Intramolecular Heck Reaction . Available at: [Link]
-
Synthesis of 1-indanones with a broad range of biological activity . Beilstein Journals. Available at: [Link]
-
Palladium-catalyzed cascade reactions involving C–C and C– X bond formation . RSC Publishing. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY . Available at: [Link]
-
Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis . Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
(PDF) Palladium-Catalyzed Intramolecular Cyclization of . Amanote Research. Available at: [Link]
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- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. divyarasayan.org [divyarasayan.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium(II)-Catalyzed C-H Activation and C-C Coupling/Cyclization of Benzamidine and Terminal Alkynes Using an Internal Oxidant [organic-chemistry.org]
- 11. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 7-iodo-1-indanone
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges researchers may encounter when using 7-iodo-1-indanone as an electrophilic partner. As a substrate, 7-iodo-1-indanone presents unique characteristics; while the aryl iodide is highly reactive towards oxidative addition, the presence of the ketone functionality and the overall molecular structure can influence catalyst selection, base sensitivity, and side product formation. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism of the Suzuki-Miyaura coupling is the first step in effective troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1] The three key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-iodine bond of 7-iodo-1-indanone. This is typically the rate-limiting step for less reactive halides, but aryl iodides are highly reactive.[2]
-
Transmetalation : The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation by a base.[3][4]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst.[5][6]
Troubleshooting Guide & FAQs
Question 1: My reaction shows low to no conversion of 7-iodo-1-indanone. What are the most likely causes?
This is the most frequent issue and can stem from several sources. A systematic approach is crucial for diagnosis.
Answer: Low or no yield typically points to a problem with one of the core components of the reaction: the catalyst, the base, the reagents, or the reaction environment.
A. Inactive Catalyst or Inappropriate Ligand Choice
-
Causality: The active catalyst is a Pd(0) species. Many common palladium sources, like Pd(OAc)₂, are Pd(II) pre-catalysts and must be reduced in situ. If this reduction fails or the resulting Pd(0) is not properly stabilized by ligands, the catalytic cycle cannot begin.[7] Furthermore, oxygen can oxidize and deactivate the Pd(0) catalyst, often forming palladium black.[8][9]
-
Troubleshooting Steps:
-
Ensure an Inert Atmosphere: Oxygen is detrimental. Degas your solvent thoroughly by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[8]
-
Select the Right Catalyst/Ligand System: For a reactive substrate like an aryl iodide, a standard catalyst like Pd(PPh₃)₄ is often sufficient. However, if the boronic acid partner is sterically hindered or electronically challenging, a more robust system may be needed. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent for stabilizing the catalyst and promoting efficient coupling.[10]
-
Use a Pre-formed Pd(0) Catalyst: To eliminate issues with in situ reduction, consider using a catalyst that is already in the Pd(0) state, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[7]
-
B. Incorrect Base or Insufficient Activation
-
Causality: The base plays a critical role in activating the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center during transmetalation.[4][11] If the base is too weak, insoluble, or absent, this crucial step will fail.
-
Troubleshooting Steps:
-
Check Base Strength and Solubility: For many Suzuki couplings, moderately strong inorganic bases are effective. A common starting point is an aqueous solution of K₂CO₃ or Cs₂CO₃. For base-sensitive substrates or non-aqueous conditions, organic bases or milder inorganic bases like K₃PO₄ or KF can be used.[12]
-
Ensure Proper Mixing: In biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to ensure the base can interact with the organoboron species in the organic phase.
-
Consider Homogeneous Conditions: If solubility is an issue, switching to a solvent system that can dissolve all components, such as dioxane/water or DMF, may improve results.[13]
-
| Base | Common Solvent System(s) | Strength | Notes |
| K₂CO₃ / Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Strong | Very common and effective. Cesium carbonate is more soluble and often gives better results.[14] |
| K₃PO₄ | Dioxane, Toluene | Medium | A good choice for base-sensitive functional groups. |
| KF | THF, Dioxane | Mild | Can be effective, especially when ester functionalities that are prone to hydrolysis are present.[12][13] |
C. Poor Reagent Quality
-
Causality: Boronic acids are susceptible to degradation over time, particularly through a process called protodeboronation, where the carbon-boron bond is cleaved.[9][15] This is especially true for electron-deficient boronic acids.[10] If the boronic acid has degraded, there is no nucleophilic partner for the coupling.
-
Troubleshooting Steps:
-
Use High-Purity Reagents: Start with fresh, high-quality 7-iodo-1-indanone and boronic acid.
-
Switch to a Boronate Ester: Pinacol boronate esters (Bpin) are generally more stable than their corresponding boronic acids and are less prone to degradation and homocoupling.[15]
-
Check Stoichiometry: It is common practice to use a slight excess (1.1-1.5 equivalents) of the organoboron reagent to drive the reaction to completion.
-
Question 2: My reaction is producing significant byproducts, primarily a dehalogenated version of my starting material (1-indanone) and a homocoupled boronic acid dimer. How can I prevent this?
Answer: The formation of these byproducts points to specific, competing reaction pathways that are out-competing the desired cross-coupling.
A. Dehalogenation of 7-iodo-1-indanone
-
Causality: After oxidative addition, the Ar-Pd(II)-I complex can react with a hydride source in the mixture, leading to the formation of 1-indanone instead of the coupled product.[1] The hydride source can be trace water, alcohols, or even certain amine bases.
-
Troubleshooting Protocol:
-
Use Anhydrous Solvents: Ensure your non-aqueous solvents are rigorously dried before use.
-
Re-evaluate Your Base: If using an amine base, consider switching to an inorganic carbonate or phosphate.
-
Optimize Ligand: A bulky, electron-donating ligand can accelerate the rate of reductive elimination, favoring the desired C-C bond formation over the dehalogenation pathway.[4]
-
B. Homocoupling of the Boronic Acid (R'-R')
-
Causality: This side reaction occurs when two molecules of the boronic acid couple together. It is often promoted by the presence of oxygen or high catalyst loading.[9]
-
Troubleshooting Protocol:
-
Strictly Degas: Rigorous deoxygenation is the most effective way to minimize homocoupling.
-
Control Stoichiometry: Do not use a large excess of the boronic acid. Start with 1.1-1.2 equivalents and adjust as needed.
-
Lower the Temperature: Running the reaction at the lowest effective temperature can often suppress side reactions. While aryl iodides are reactive, some systems benefit from gentle heating (e.g., 50-80 °C) rather than reflux.[16][17]
-
Question 3: How do I purify my final product and remove residual palladium and boron impurities?
Answer: Post-reaction workup is critical for obtaining a pure product, especially in drug development where metal contamination is strictly regulated.
-
Causality: Palladium catalysts and their byproducts can be highly colored and difficult to remove by standard chromatography. Boronic acid and its byproducts are often water-soluble but can sometimes co-elute with the product.
-
Purification Protocol:
-
Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. This will remove the bulk of the inorganic base and water-soluble boron species.
-
Filtration through Celite/Silica: Filter the crude organic layer through a short plug of silica gel or Celite®. This can remove a significant amount of baseline palladium black.[6]
-
Palladium Scavenging: If residual palladium is still present (often visible as a grey or black tint), use a scavenger. Stirring the crude product in solution with a scavenger like activated carbon, or specialized commercial scavengers (e.g., thiol-functionalized silica), for a few hours before filtration can effectively remove remaining palladium.
-
Chromatography: Perform flash column chromatography on the scavenged material to isolate the final product. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Experimental Protocol: General Procedure for Suzuki Coupling of 7-iodo-1-indanone
This is a representative starting protocol. Optimization of catalyst, ligand, base, and temperature may be required.
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-iodo-1-indanone (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) to the flask under a positive flow of argon.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue using the methods described in Question 3.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry Notes. (2022). Suzuki reaction: easy mechanism, application. [Link]
-
NRO-Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Wiley Online Library. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
Figshare. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh₃)₄]: poor reactivity of aryl Iodides at lower temperatures. [Link]
-
ResearchGate. (n.d.). Suzuki reactions promoted by different ligands. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. m.youtube.com [m.youtube.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Item - Nuances in fundamental SuzukiâMiyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures - University of Tasmania - Figshare [figshare.utas.edu.au]
Stability issues of 2,3-Dihydro-7-iodoinden-1-one in solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2,3-Dihydro-7-iodoinden-1-one. Given the limited publicly available stability data on this specific molecule, this document synthesizes established principles of organic chemistry, data from structurally related compounds, and best practices in pharmaceutical development to offer a robust framework for its handling, storage, and troubleshooting in solution.
Section 1: Understanding the Stability of this compound
This compound is a key intermediate in the synthesis of various bioactive molecules. Its stability in solution is paramount for reproducible experimental outcomes and the purity of downstream products. The primary potential degradation pathways for this molecule are inferred from its structural motifs: the indanone core and the carbon-iodine bond.
-
Indanone Core: The ketone functionality and the adjacent benzylic protons can be susceptible to oxidation, enolization, and subsequent reactions, particularly under harsh pH or temperature conditions.
-
Aryl-Iodide Bond: The C-I bond can be labile and susceptible to cleavage (de-iodination) under photolytic (light-induced) or thermal stress, and in the presence of certain metals or reducing agents.
This guide will provide you with the tools to anticipate and mitigate these potential stability issues.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Appearance of a New Peak in HPLC/LC-MS Analysis After Sample Preparation or Short-Term Storage
Possible Cause: Degradation of this compound. The new peak could correspond to a de-iodinated product or an oxidized species.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting the appearance of a new peak in HPLC/LC-MS analysis.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Impurity:
-
Use High-Resolution Mass Spectrometry (HRMS) to determine the accurate mass of the new peak.
-
If the mass corresponds to the loss of iodine (C9H8O), de-iodination is the likely degradation pathway.
-
If the mass corresponds to the addition of one or more oxygen atoms, oxidation is a probable cause.
-
-
Investigate Potential Causes of De-iodination:
-
Photostability: Was the solution exposed to ambient or UV light for an extended period? Aryl-iodides are known to be light-sensitive.
-
Corrective Action: Prepare and store solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experiments.
-
-
Thermal Stability: Was the solution heated or stored at elevated temperatures?
-
Corrective Action: Store stock solutions at -20°C or -80°C. Prepare working solutions fresh and keep them on ice or at a controlled low temperature.
-
-
-
Investigate Potential Causes of Oxidation:
-
Solvent Quality: Were the solvents fresh and of high purity? Peroxides in older ethers (like THF or dioxane) or other impurities can promote oxidation.
-
Corrective Action: Use fresh, HPLC-grade or anhydrous solvents. Consider sparging solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.
-
-
Atmosphere: Was the solution handled in the open air for a prolonged time?
-
Corrective Action: If the compound proves to be particularly sensitive, handle solutions under an inert atmosphere.
-
-
Issue 2: Inconsistent Results or Loss of Potency in Biological Assays
Possible Cause: Degradation of the compound in the assay medium, leading to a lower effective concentration.
Troubleshooting Protocol:
-
Assess Stability in Assay Buffer:
-
Incubate this compound in your complete assay buffer (including any additives, serum, etc.) at the experimental temperature (e.g., 37°C).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench any potential reaction by adding an equal volume of cold acetonitrile or methanol.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining amount of the parent compound.
-
-
Analyze the Data:
-
Plot the percentage of the remaining compound against time.
-
A significant decrease indicates instability under assay conditions.
-
-
Mitigation Strategies:
-
Reduce Incubation Time: If possible, shorten the duration of the assay.
-
Dose Freshly: Add the compound to the assay medium immediately before starting the experiment.
-
Modify Buffer Components: If a specific component is suspected of causing degradation (e.g., a reducing agent like DTT, unless required for the assay), consider its removal or replacement.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A: As a solid, the compound is likely more stable. However, to minimize potential long-term degradation, it is recommended to store it at -20°C, protected from light and moisture.
Q2: What is the best solvent for preparing a stock solution?
A: For a stock solution, a non-protic, high-purity solvent like DMSO or DMF is generally a good starting point. These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or water. It is crucial to use anhydrous grade solvents to minimize water-mediated hydrolysis.
Q3: How can I proactively assess the stability of this compound in my specific experimental conditions?
A: Performing a forced degradation study is the most effective way to understand the stability of your compound. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop mitigation strategies.
Section 4: Experimental Protocol: Forced Degradation Study
This protocol provides a framework for systematically evaluating the stability of this compound.
Objective: To identify the degradation pathways of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, methanol
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen peroxide (H₂O₂)
-
Amber and clear HPLC vials
-
Calibrated HPLC or LC-MS system
-
Photostability chamber (or a light source with controlled output)
-
Oven/incubator
Workflow for Forced Degradation Study:
Caption: A systematic workflow for conducting a forced degradation study.
Step-by-Step Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Set Up Stress Conditions: For each condition, use a starting concentration of approximately 0.1 mg/mL.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Mix stock solution with a 50:50 mixture of acetonitrile and water. Incubate at 60°C in the dark.
-
Photolytic Stress: Prepare two samples in a 50:50 mixture of acetonitrile and water. Place one in a clear vial under a light source and the other in an amber vial (as a dark control) at room temperature.
-
-
Sampling and Analysis:
-
Take samples at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize them before analysis.
-
Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.
-
Analyze the samples, paying attention to the peak area of the parent compound and the appearance of any new peaks.
-
Data Interpretation:
| Stress Condition | Expected Degradation | Potential Products |
| Acid Hydrolysis | Likely stable, but potential for slow hydrolysis if other functional groups were present. | Minimal degradation expected. |
| Base Hydrolysis | Potential for enolization and subsequent reactions. | Aldol condensation products or other rearrangements. |
| Oxidation | Susceptible to oxidation at the benzylic position. | Hydroxylated or other oxidized species. |
| Thermal Stress | Potential for de-iodination. | 2,3-dihydroinden-1-one. |
| Photolytic Stress | High potential for de-iodination. | 2,3-dihydroinden-1-one. |
By systematically evaluating the stability under these conditions, you can develop a comprehensive understanding of the molecule's liabilities and establish appropriate handling and storage procedures for your specific application.
Section 5: References
-
Synthesis and Application of this compound as a Precursor: While not a stability study, this patent describes the synthesis and use of the title compound, indicating its utility as a chemical intermediate.
-
Source: Google Patents
-
URL:
-
-
General Guidance on Forced Degradation Studies: This application note provides a representative example of the principles and practices of forced degradation studies for drug discovery.
-
Source: Agilent Technologies
-
URL: [Link]
-
-
Photostability of Aryl Halides: This review article discusses the mechanisms of photodehalogenation, which is relevant to the C-I bond in the target molecule.
-
Source: Chemical Reviews
-
URL: [Link] (Note: Access may require a subscription, but the abstract provides relevant information).
-
Technical Support Center: Recrystallization of 7-iodo-1-indanone
Welcome to the technical support resource for the purification of 7-iodo-1-indanone. This guide is designed for professionals in research and drug development, offering field-proven insights and troubleshooting solutions for common challenges encountered during the recrystallization of this key synthetic intermediate. Our approach emphasizes the scientific principles behind the protocols to empower you to adapt and optimize the procedures for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing 7-iodo-1-indanone?
Recrystallization is a critical purification technique used to remove impurities from a solid sample.[1] For 7-iodo-1-indanone, which is often an intermediate in multi-step syntheses, this process is vital for removing unreacted starting materials, byproducts, and colorimetric impurities that could interfere with subsequent reactions or compromise the purity of the final active pharmaceutical ingredient (API).[2][3] A successful recrystallization yields a highly pure, crystalline solid with a sharp melting point.
Q2: How do I select the best solvent for recrystallizing 7-iodo-1-indanone?
The ideal solvent is one in which 7-iodo-1-indanone is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][4] This temperature-dependent solubility differential is the fundamental principle of recrystallization.[1]
Key Principles for Solvent Selection:
-
Polarity Matching: The "like dissolves like" principle is a good starting point. 7-iodo-1-indanone possesses a moderately polar ketone group and a larger, more non-polar aryl iodide structure.[5] Therefore, solvents of intermediate polarity, or mixed solvent systems, are often successful.
-
Avoid Reactivity: The solvent must be chemically inert towards the indanone.[4][6]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.[6]
-
Melting Point Consideration: A critical, often overlooked, issue is "oiling out," where the compound melts in the hot solvent instead of dissolving.[7][8][9] This is common for compounds with low melting points, like the parent 1-indanone (m.p. 38–42 °C).[3][9] While the iodo-substituent increases the melting point, it is crucial to select a solvent with a boiling point lower than the melting point of your crude 7-iodo-1-indanone.
Q3: Which specific solvents are recommended for initial screening?
Based on the structure of 7-iodo-1-indanone, a systematic screening approach is recommended. The following table provides a starting point for solvent selection.
| Solvent | Boiling Point (°C) | Polarity | Rationale & Potential Issues |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. The hydroxyl group can hydrogen bond with the ketone. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol, but its slightly lower polarity may offer better solubility characteristics. |
| Ethyl Acetate | 77 | Polar Aprotic | A solvent of intermediate polarity that often works well for compounds with ketone functionalities.[10] |
| Toluene | 111 | Non-polar | Can be effective for aryl compounds.[10] Caution: High boiling point increases the risk of oiling out. |
| Heptane/Pentane | 98 / 36 | Non-polar | Often used as an "anti-solvent" in a mixed solvent system with a more polar, soluble solvent.[11] Pure pentane has been used successfully for a related trimethyl-1-indanone.[11] |
| Water | 100 | Very Polar | Unlikely to be a good single solvent due to the large non-polar aromatic ring, but can be used as an anti-solvent.[10] |
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol allows for the rapid determination of a suitable solvent or solvent system using a minimal amount of crude material.
-
Preparation: Place approximately 20-30 mg of crude 7-iodo-1-indanone into several small test tubes.
-
Room Temperature Test: To each tube, add a potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise, starting with ~0.5 mL. Agitate the mixture. If the solid dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.[12]
-
Hot Solubility Test: If the solid did not dissolve at room temperature, gently heat the test tube in a hot water or sand bath.[4] Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling & Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.[13]
-
Evaluation: An ideal solvent is one where the compound dissolves completely when hot and forms a significant amount of crystalline precipitate upon cooling.[4] If no single solvent is ideal, proceed to test mixed solvent systems (e.g., dissolve in a minimal amount of hot ethanol, then add heptane dropwise until turbidity persists).
Protocol 2: Bulk Recrystallization of 7-iodo-1-indanone
This protocol should be performed after an optimal solvent system has been identified.
Caption: Standard workflow for the recrystallization of 7-iodo-1-indanone.
-
Dissolution: Place the crude 7-iodo-1-indanone in an appropriately sized Erlenmeyer flask with a stir bar. In a separate flask, bring the chosen solvent to a boil. Add the hot solvent portion-wise to the crude solid while heating and stirring until the solid is completely dissolved. Causality: Using the minimum amount of hot solvent is critical for maximizing yield, as any excess solvent will retain some product even after cooling.[8][14][15]
-
Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are observed in the hot solution, perform a hot gravity filtration.[7] Causality: This step must be done quickly with pre-heated equipment (funnel, filter paper, receiving flask) to prevent premature crystallization of the product in the funnel.[7]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1][15] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.[12]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces. Causality: Using cold solvent minimizes the redissolving of your purified product during the wash.
-
Drying: Dry the crystals thoroughly, preferably in a vacuum oven, to remove all residual solvent.
Troubleshooting Guide
Q: No crystals are forming, even after cooling in an ice bath. What should I do?
This is a common issue, typically indicating that the solution is not supersaturated.[8]
Caption: Decision tree for troubleshooting failure of crystallization.
-
Solution 1: Reduce Solvent Volume: The most common reason for no crystal formation is the use of too much solvent.[8][14] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) and then repeat the cooling process.
-
Solution 2: Induce Nucleation: If the solution is supersaturated but resists crystallization, nucleation needs to be initiated.[8]
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[14][15]
-
Seeding: If available, add a single, tiny crystal of pure 7-iodo-1-indanone (a "seed crystal") to the solution.[7][14] This provides a perfect template for further crystal growth.
-
Q: My compound separated as an oil instead of crystals. How can I fix this?
This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[7] This is a significant risk with indanone derivatives.[9]
-
Solution 1: Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent (10-15%) to decrease the saturation point.[8][14] This ensures that the compound will come out of solution at a lower temperature, hopefully below its melting point.
-
Solution 2: Slow Down Cooling: Oiling out is often exacerbated by rapid cooling. After re-dissolving the oil, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or leave it on a hotplate that is turned off to cool gradually overnight.[8]
-
Solution 3: Change Solvents: If the problem persists, the chosen solvent's boiling point may be too high. Re-evaluate your solvent choice using the screening protocol and select a solvent with a lower boiling point.
Q: My final product has a low yield. What are the common causes?
-
Cause 1: Too Much Solvent: As mentioned, using more than the minimum amount of hot solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.[12]
-
Cause 2: Premature Crystallization: If the product crystallizes in the funnel during hot filtration, this portion will be lost from your final filtrate. Ensure your filtration apparatus is sufficiently pre-heated.[7]
-
Cause 3: Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that is not sufficiently cold, can dissolve a portion of the product.[12] Use only a minimal amount of ice-cold solvent for the wash.
References
-
Finding the best solvent for recrystallisation student sheet. (n.d.). RSC Education. Retrieved from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]
-
Are there any general rules for choosing solvents for recrystallization? (2012). Chemistry Stack Exchange. Retrieved from [Link]
-
Troubleshooting. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization. (n.d.). Retrieved from [Link]
-
Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]
-
Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit. Retrieved from [Link]
-
Contaminated 1-indanone sample. (2023). Sciencemadness.org. Retrieved from [Link]
-
Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Recrystallization-1.pdf. (n.d.). Retrieved from [Link]
-
Indanone - Solubility of Things. (n.d.). Retrieved from [Link]
-
CHEM 2211L Experiment 1 - Recrystallization of an Impure Compound. (2020). YouTube. Retrieved from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journals. Retrieved from [Link]
- US6548710B2 - Process for preparing 1-indanones. (n.d.). Google Patents.
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. (n.d.). PMC - NIH. Retrieved from [Link]
-
1-Indanone. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. edu.rsc.org [edu.rsc.org]
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- 9. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Reagents & Solvents [chem.rochester.edu]
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- 15. reddit.com [reddit.com]
Column chromatography purification of iodo-indanones
Welcome to the Technical Support Center for the purification of iodo-indanone derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for challenges encountered during the column chromatography of these specific compounds.
The unique nature of iodo-indanones, particularly their potential sensitivity to standard purification conditions, necessitates a specialized approach. This guide moves beyond generic protocols to address the causal factors behind common purification issues, empowering you to not only solve problems but also to proactively design robust and reliable separation methods.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding the purification of iodo-indanones.
Q1: What is the recommended stationary phase for purifying iodo-indanones?
A1: Standard silica gel is the most widely used stationary phase for the chromatography of indanone derivatives due to its polarity being well-suited for separating these aromatic ketones.[1][2] However, iodo-organic compounds can be sensitive to the acidic nature of silica gel, potentially leading to degradation or deiodination on the column.[3][4][5] If you observe product decomposition, consider using a less acidic alternative such as neutral alumina or deactivated silica gel.[3][6]
Q2: How do I select the right mobile phase (eluent)?
A2: The choice of eluent is critical for achieving good separation.[1] A combination of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate or dichloromethane is a standard starting point.[1] The ideal solvent ratio should be determined using Thin-Layer Chromatography (TLC), aiming for a retention factor (Rf) of approximately 0.2-0.4 for the desired iodo-indanone.[1]
Q3: My iodo-indanone seems to be degrading on the TLC plate. What does this mean for my column?
A3: Streaking or the appearance of new spots on a TLC plate after letting it sit for a while can indicate that your compound is unstable on silica gel.[3] This is a strong warning that the compound will likely decompose during column chromatography on silica.[3] You should perform a stability test before committing your entire batch to a column (see Protocol 1). If instability is confirmed, switching to a deactivated stationary phase is highly recommended.[4][5]
Q4: How can I visualize the iodo-indanone spots on a TLC plate and in my collected fractions?
A4: Iodo-indanones, containing an aromatic ketone structure, are typically UV-active and will appear as dark spots on a TLC plate under a UV lamp (254 nm).[1][7] For compounds that are not UV-active or for alternative visualization, an iodine chamber can be used; the iodine vapor will stain organic compounds, making them visible as brown spots.[7][8]
Q5: Should I use a gradient or isocratic elution?
A5: For separating an iodo-indanone from impurities with very different polarities (e.g., a non-polar byproduct and a polar starting material), a gradient elution is often more efficient.[1] Start with a low-polarity mobile phase to elute the non-polar impurities, then gradually increase the polarity to elute your target compound.[1] If the impurities are very close in polarity to your product, a slow, shallow gradient or an optimized isocratic elution may provide better resolution.
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification process, explaining the underlying causes and providing actionable solutions.
Problem 1: Poor Separation or Co-elution of Impurities
-
Potential Cause 1: Inappropriate Solvent System. The polarity of your eluent may not be optimal to resolve the iodo-indanone from its impurities.
-
Solution: Re-evaluate your solvent system using TLC.[1] Test various solvent combinations (e.g., Hexane/Ethyl Acetate, Dichloromethane/Hexane, Toluene/Ethyl Acetate) and ratios to maximize the difference in Rf values (ΔRf) between your product and the contaminants. A larger ΔRf on TLC predicts better separation on the column.
-
-
Potential Cause 2: Column Overloading. Applying too much crude material saturate the stationary phase, exceeding its separation capacity and causing bands to broaden and overlap.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude product for 100 g of silica). For difficult separations, this may need to be reduced to <1%.
-
-
Potential Cause 3: Poor Column Packing. Channels, cracks, or an uneven silica bed in the column will lead to a non-uniform solvent flow, causing band distortion and poor separation.[9][10]
Problem 2: Product Degradation or Low Recovery
-
Potential Cause 1: Acidity of Silica Gel. This is a primary concern for iodo-compounds.[4][5] The Lewis acidic sites (silanol groups, Si-OH) on the silica surface can catalyze decomposition or deiodination.[13][14]
-
Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites by preparing a slurry of silica gel in your starting eluent containing 1-2% triethylamine (TEA), then pack the column with this slurry.[4] Run the column with an eluent that also contains a small percentage (0.1-0.5%) of TEA to maintain neutrality. This is only suitable if your compound is stable to basic conditions.
-
Solution 2: Use an Alternative Stationary Phase. Neutral or basic alumina can be excellent alternatives for acid-sensitive compounds.[3][6] Reversed-phase (e.g., C18) chromatography, which uses a non-polar stationary phase and a polar mobile phase, is another option if the polarity of your compound and impurities allows for it.[1]
-
-
Potential Cause 2: Prolonged Exposure Time. The longer your compound remains on the column, the greater the opportunity for degradation.
-
Solution: Use flash chromatography with positive pressure to speed up the elution process. Optimize your mobile phase so the product elutes in a reasonable timeframe without sacrificing resolution. An Rf of ~0.3 is a good target, as it implies the compound will elute in approximately 3-4 column volumes.[15]
-
Problem 3: Product is Not Eluting from the Column
-
Potential Cause 1: Complete Decomposition. As discussed above, the compound may have fully decomposed upon loading onto the acidic silica gel.[3]
-
Solution: Before running the column, spot your crude mixture on a TLC plate. Then, scrape a small amount of silica from the plate, place it in a vial with a few drops of a strong solvent like methanol, shake, and spot this solution on a new TLC plate. If you see no product, it has likely degraded. Switch to a deactivated stationary phase.
-
-
Potential Cause 2: Solvent System is Too Non-Polar. The eluent may not have sufficient polarity to displace your compound from the stationary phase.
-
Solution: If you have been eluting with several column volumes of your planned solvent system with no sign of your product, perform a "methanol purge."[16] Flush the column with a very polar solvent like 100% methanol or 90:10 Dichloromethane/Methanol. This will elute almost all organic compounds. Collect this flush and analyze it by TLC. If your product is present, it confirms the initial eluent was not polar enough.
-
-
Potential Cause 3: Sample Precipitation. The compound may have been soluble in the loading solvent but precipitated at the top of the column when exposed to the less polar mobile phase.[17]
Section 3: Experimental Protocols & Workflows
Overall Purification Workflow
The following diagram outlines the logical workflow for purifying iodo-indanones, emphasizing critical decision points.
Caption: Workflow for iodo-indanone purification.
Protocol 1: Rapid Silica Gel Stability Test
This protocol, adapted from methods used for other sensitive compounds, helps determine if your iodo-indanone will survive silica gel chromatography.[5]
-
Prepare a Stock Solution: Dissolve a small, known amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot a Reference: Spot this solution on a TLC plate. This is your "Time Zero" reference.
-
Incubate with Silica: In a small vial, add ~200 mg of silica gel and ~0.5 mL of your stock solution.
-
Mimic Column Conditions: Gently swirl the vial and let it stand for 30-60 minutes, mimicking the time the compound might spend on a column.
-
Extract and Analyze: Add ~0.5 mL of a highly polar solvent (like methanol) to the vial, vortex thoroughly, and centrifuge. Spot the supernatant on the same TLC plate next to your reference spot.
-
Evaluate: Develop the TLC plate. Compare the intensity of the product spot from the silica slurry to the reference spot. Significant fading or the appearance of new spots indicates degradation.
Protocol 2: Column Packing (Wet Slurry Method)
-
Preparation: Secure a glass column of appropriate size vertically to a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[11] Add a thin (~1 cm) layer of sand.[1]
-
Make the Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of your crude sample). Add your initial, non-polar eluent (e.g., 95:5 hexane/ethyl acetate) to create a pourable, homogenous slurry.
-
Pack the Column: Pour the slurry into the column in a single, continuous motion. Use a funnel to aid this process.
-
Settle the Bed: Open the stopcock to drain the excess solvent while continuously tapping the side of the column gently to dislodge air bubbles and ensure an evenly packed bed.[12] Never let the solvent level drop below the top of the silica bed.
-
Finalize: Once the silica has settled, add another thin layer of sand on top to protect the surface from being disturbed during solvent addition.[1] Drain the solvent until it is just level with the top of the sand layer. The column is now ready for loading.
Protocol 3: Sample Loading (Dry Loading Method)
The dry loading method is highly recommended for compounds that have poor solubility in the mobile phase or to achieve a very narrow application band for improved separation.[15][18]
-
Dissolve Sample: Dissolve your crude iodo-indanone in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane, acetone, or ethyl acetate).
-
Adsorb onto Sorbent: In a round-bottom flask, add a small amount of silica gel or Celite (typically 2-3 times the mass of your crude product).[18]
-
Mix and Dry: Pour the dissolved sample solution into the flask with the sorbent. Swirl to mix thoroughly. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[18]
-
Load the Column: Carefully add the powdered sample-sorbent mixture to the top of the prepared column bed.
-
Run the Column: Gently add the mobile phase, pressurize the column, and begin collecting fractions.
Data Summary Table: Typical Purification Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for indanones; provides good resolving power.[1][19] |
| Neutral Alumina (if acid-sensitive) | Prevents degradation of acid-labile iodo-functional groups.[3][6] | |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Hexane | Versatile systems with tunable polarity.[1] |
| TLC Rf Target | 0.2 - 0.4 | Ensures elution in a reasonable volume without compromising separation.[1] |
| Sample Load | 1-2 g crude per 100 g silica | A conservative loading for potentially difficult separations. |
| Loading Method | Dry Loading | Minimizes band broadening and prevents precipitation on the column.[15][17] |
Section 4: Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification problems.
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Technical Support Center: Challenges in the Scale-Up of Indanone Synthesis
Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are transitioning indanone synthesis from the laboratory bench to pilot or production scale. Indanones are critical structural motifs in pharmaceuticals and bioactive molecules, making their efficient, safe, and scalable synthesis a paramount concern in process chemistry.[1][2]
Scaling up chemical reactions is rarely a linear process. The physicochemical principles that govern a reaction in a 1-liter flask are vastly different from those in a 1000-liter reactor.[3] Issues like heat transfer, mass transport, and reagent addition rates, which are often negligible at the bench, become critical, process-defining parameters at scale.[3][4][5] This guide provides in-depth, field-proven insights into troubleshooting the common challenges encountered during the scale-up of indanone synthesis, with a primary focus on the robust and widely used intramolecular Friedel-Crafts acylation.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific, practical problems encountered during the scale-up process in a direct question-and-answer format.
Issue 1: Reaction Performance & Yield
Q: We are observing a significant drop in yield and an increase in impurities for our intramolecular Friedel-Crafts cyclization when moving from a 5L to a 50L reactor. What are the likely causes and how can we mitigate them?
A: This is a classic scale-up challenge, often rooted in heat and mass transfer limitations. Several factors are likely at play:
-
Cause 1: Inadequate Thermal Management. The Friedel-Crafts acylation is often highly exothermic.[4][6] As reactor volume increases, the surface-area-to-volume ratio decreases dramatically, making heat removal far less efficient.[3][7] This can lead to localized hotspots, promoting side reactions such as polymerization, elimination to form indene derivatives, or intermolecular acylation.[6][8]
-
Solution:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using RC1 or a similar instrument) to accurately determine the heat of reaction and the maximum rate of heat release. This data is essential for ensuring your plant reactor's cooling system can handle the thermal load.[5]
-
Controlled Reagent Addition: Switch from bulk addition to a slow, controlled feed of the acylating agent or substrate. This allows the cooling system to keep pace with heat generation.[4][7] This is often termed a semi-batch process.[7]
-
Process Analytical Technology (PAT): Implement in-situ temperature probes at various points within the reactor to monitor for thermal gradients and ensure homogeneity.[5]
-
-
-
Cause 2: Poor Mixing and Mass Transfer. Inefficient mixing can lead to localized high concentrations of reagents, which can cause the same side reactions as poor temperature control.[5] The catalyst, especially a heterogeneous or slurry-based one like Aluminum Chloride (AlCl₃), may not be uniformly distributed.
-
Solution:
-
Agitator Optimization: The type of impeller and agitation speed are critical. A simple anchor stirrer, adequate for a small flask, is often insufficient for a large reactor.[5] Consult with chemical engineers to select an appropriate agitator (e.g., pitched-blade turbine, retreat curve impeller) and determine the optimal RPM for your reaction's viscosity and density.
-
High Dilution: While counterintuitive for throughput, running the reaction at a higher dilution can sometimes favor the desired intramolecular pathway over intermolecular side reactions by reducing the probability of intermolecular collisions.[9]
-
-
-
Cause 3: Catalyst Deactivation or Stoichiometry Issues. Lewis acids like AlCl₃ are notoriously sensitive to moisture.[6][10] A small amount of water introduced during large-scale material transfer can deactivate a significant portion of the catalyst. Furthermore, the ketone product of the Friedel-Crafts acylation forms a stable complex with the Lewis acid, effectively sequestering it.[10]
-
Solution:
-
Strict Anhydrous Conditions: Ensure all reagents, solvents, and the reactor itself are scrupulously dried.[8] Perform all transfers under an inert atmosphere (Nitrogen or Argon).
-
Verify Catalyst Stoichiometry: For acylation reactions, greater than stoichiometric amounts of the Lewis acid are often required to account for complexation with the product.[10] This requirement does not change upon scale-up.
-
Catalyst Choice: Consider alternative, less moisture-sensitive Lewis acids. While AlCl₃ is common, catalysts like FeCl₃, ZnCl₂, or various metal triflates can be effective and may offer handling advantages.[11][12][13]
-
-
Issue 2: Product Purity & Byproduct Formation
Q: Our scaled-up batch produced the correct indanone, but it's contaminated with a regioisomer. How can we improve the regioselectivity?
A: Regioisomer formation is a common challenge, especially with substituted aromatic precursors.[8] The cyclization position is dictated by the electronic and steric effects of the substituents on the aromatic ring.
-
Cause 1: Catalyst and Temperature Effects. The choice of acid catalyst and the reaction temperature can significantly influence the kinetic vs. thermodynamic product distribution.[14]
-
Solution:
-
Catalyst Screening: Different Lewis or Brønsted acids can yield different isomer ratios. For reactions using Polyphosphoric Acid (PPA), the P₂O₅ content is a critical parameter that can be adjusted to favor one regioisomer over another.[9]
-
Temperature Optimization: Run a Design of Experiments (DoE) study at the lab scale to map the effect of temperature on isomer formation. Sometimes, a lower temperature for a longer duration can favor the desired thermodynamic product.[14]
-
-
-
Cause 2: Solvent Effects. The reaction solvent can influence catalyst activity and the stability of the acylium ion intermediate, which in turn can affect where it attacks the ring.[14]
-
Solution: Experiment with different solvents. For instance, nitromethane has been shown to influence product distribution in some Friedel-Crafts reactions.[14]
-
Issue 3: Work-up and Isolation
Q: During the quench and work-up of our 100L batch, we encountered a thick, unmanageable emulsion and product losses. How can we improve the isolation procedure?
A: Work-up procedures are highly scale-dependent. Phase separations and extractions that are trivial in a separatory funnel can become major bottlenecks in a large reactor.
-
Cause 1: Quench Exotherm and Byproduct Formation. Quenching a large amount of active Lewis acid (like AlCl₃) with water is extremely exothermic and violent, generating large volumes of HCl gas.[15][16] The resulting aluminum hydroxides can form gelatinous precipitates that complicate phase separation.
-
Solution:
-
Reverse Quench: Instead of adding water to the reaction, slowly transfer the reaction mixture to a separate, well-stirred vessel containing chilled water or dilute acid. This helps control the exotherm.
-
Filter Aid: Before extraction, consider adding a filter aid (e.g., Celite) and filtering the quenched mixture to remove inorganic solids that may be stabilizing emulsions.
-
-
-
Cause 2: Inefficient Extraction. The efficiency of liquid-liquid extraction depends on achieving sufficient interfacial area between the two phases, which requires vigorous mixing.
-
Solution:
-
Optimize Mixing: Ensure the reactor's agitator is capable of mixing two immiscible phases effectively.
-
Solvent Choice: The choice of extraction solvent is critical. It should have good solubility for the product, poor solubility for impurities, and a significant density difference from the aqueous phase to facilitate a clean phase split.
-
Brine Wash: After the primary extraction, washing the organic layer with a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.[10]
-
-
Visualizing the Troubleshooting Process
A systematic approach is key to diagnosing scale-up issues. The following workflow outlines a logical path from problem identification to resolution.
Caption: A workflow for troubleshooting common indanone scale-up issues.
Experimental Protocols
Protocol 1: Catalyst Moisture Sensitivity Test (Small Scale)
This protocol helps determine if catalyst deactivation by ambient moisture is a primary cause of low yield.
-
Preparation: Thoroughly flame-dry two identical sets of glassware under a vacuum. Allow them to cool to room temperature under a stream of dry nitrogen.
-
Reaction A (Strictly Anhydrous): In the first set of glassware, and inside a nitrogen-filled glovebox, weigh the anhydrous AlCl₃ catalyst. Add the anhydrous solvent, followed by the starting material. Run the reaction under standard, optimized conditions.
-
Reaction B (Controlled Exposure): In the second set of glassware, weigh the AlCl₃ on the benchtop, allowing it to be exposed to the ambient atmosphere for 60 seconds before adding the anhydrous solvent and proceeding with the reaction.
-
Analysis: After the same reaction time, quench both reactions identically and analyze the conversion and yield by HPLC or GC. A significantly lower yield in Reaction B indicates high moisture sensitivity.
Protocol 2: Quench Optimization Study
This protocol helps develop a safer and more efficient quenching procedure for large-scale reactions.
-
Setup: In a well-ventilated fume hood, prepare three beakers for quenching. Beaker 1: Ice water. Beaker 2: Chilled 1M HCl. Beaker 3: A slurry of ice in saturated sodium bicarbonate solution.
-
Reaction Aliquots: At the end of a small-scale laboratory reaction, divide the crude reaction mixture into three equal aliquots.
-
Quench Comparison:
-
Quench A (Direct): Slowly add the first aliquot to Beaker 1 with vigorous stirring.
-
Quench B (Acidic): Slowly add the second aliquot to Beaker 2 with vigorous stirring.
-
Quench C (Basic): Slowly add the third aliquot to Beaker 3 with vigorous stirring.
-
-
Observation & Analysis: For each quench, observe the exotherm (with a thermometer), gas evolution, and the nature of any precipitate formed. After quenching, perform a standard liquid-liquid extraction on all three and analyze the product recovery and purity. This will inform which quench medium provides the best control and easiest work-up.
Data Presentation
Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation
| Catalyst | Relative Activity | Moisture Sensitivity | Handling & Safety Considerations | Typical Stoichiometry |
| AlCl₃ | Very High | Very High | Highly corrosive, reacts violently with water, releasing HCl gas.[15][16][17] Requires strict anhydrous handling. | 1.1 - 2.5 equivalents |
| FeCl₃ | High | High | Corrosive and moisture-sensitive, but generally less reactive with water than AlCl₃.[11] | 1.1 - 2.0 equivalents |
| SnCl₄ | Moderate | Moderate | Corrosive liquid, fumes in moist air. Easier to handle quantitatively than solids.[13] | 1.1 - 1.5 equivalents |
| BF₃·OEt₂ | Moderate | Moderate | Corrosive liquid, easier to handle than solids. Releases BF₃ gas.[13] | 1.1 - 1.5 equivalents |
| Sc(OTf)₃ | Moderate-High | Low | Stable in air and moisture-tolerant. Expensive, but can often be used in catalytic amounts.[2] | 0.05 - 0.2 equivalents |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up a Friedel-Crafts reaction using Aluminum Chloride? A1: The primary safety concerns are:
-
Extreme Exothermicity: The reaction itself is often exothermic, and the quench of AlCl₃ with water is violently so.[4][6] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[4]
-
HCl Gas Evolution: AlCl₃ reacts with any moisture to produce corrosive hydrogen chloride (HCl) gas.[16] During a large-scale quench, vast quantities of HCl can be released, requiring a robust gas scrubbing system.[6]
-
Corrosivity and Reactivity: Anhydrous AlCl₃ is highly corrosive, especially in the presence of moisture.[16] It can react violently with a range of substances and requires careful material compatibility assessment for reactors, transfer lines, and personal protective equipment (PPE).[15]
Q2: Are there "greener" or more sustainable alternatives to traditional Lewis acids for indanone synthesis? A2: Yes, the field is actively moving towards more environmentally benign catalysts. Solid acid catalysts, such as zeolites or clays, offer advantages in terms of separation and reusability. Metal triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) are often more tolerant to moisture and can sometimes be used in catalytic instead of stoichiometric amounts, reducing waste.[2] Additionally, direct cyclization of 3-arylpropionic acids using superacids or under non-conventional energy sources like microwaves is being explored to avoid the need to generate acyl chlorides, which reduces waste streams.[1]
Q3: My reaction involves a Nazarov cyclization instead of a Friedel-Crafts reaction. What specific scale-up challenges should I anticipate? A3: While also acid-catalyzed, the Nazarov cyclization has its own unique challenges. The key step is a 4π-electrocyclization of a divinyl ketone.[18][19]
-
Stoichiometric Promoters: Many lab-scale Nazarov cyclizations require stoichiometric or even super-stoichiometric amounts of strong acids, which is undesirable at scale. Finding a truly catalytic system that is effective for your specific substrate is a major scale-up hurdle.[18][19]
-
Product Inhibition: The cyclopentenone product can sometimes coordinate to the Lewis acid catalyst more strongly than the starting material, leading to slow catalyst turnover or complete inhibition.[18]
-
Regioselectivity of Elimination: The final step involves the elimination of a proton to form the double bond in the five-membered ring. Controlling the position of this double bond can be difficult, leading to mixtures of regioisomers.[18][19] Silicon-directed strategies have been developed to control this, but this adds steps to the overall synthesis.[20]
References
-
Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]
-
Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1997). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Journal of Chemical Education, 74(11), 1334. [Link]
-
Glockner, P. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. [Link]
-
How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Helgroup. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Control Strategies For Managing Exothermic Reactions In Flow. Patsnap Eureka. [Link]
-
Majumdar, S., & Panda, G. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(73), 41935-41973. [Link]
-
Majumdar, S., & Panda, G. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health. [Link]
-
Lathrop, S. P. (2011). Chapter 1: The Nazarov Cyclization. ScholarSpace. [Link]
-
Atesin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Organic Chemistry: Current Research. [Link]
-
Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind. [Link]
-
Atesin, T. A. (2014). Nazarov Cyclization Reaction: Challenges and Opportunities. Longdom Publishing. [Link]
-
Lou, T., Liao, E. T., Wilsily, A., & Fillion, E. SYNTHESIS OF 2-BENZYL-5,6-DIMETHOXY-2-METHYL-1-INDANONE. Organic Syntheses. [Link]
-
GPS SAFETY SUMMARY ALUMINIUM CHLORIDE. DCM Shriram Chemicals. [Link]
-
Upadhyay, D. M., & Lawrence, N. J. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
-
Klubnick, J. (2009). THE NAZAROV CYCLIZATION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]
-
Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Tius, M. A. (2005). Asymmetric Nazarov Cyclizations. National Institutes of Health. [Link]
-
Aluminum Chloride | AlCl3 Uses & Hazards. Study.com. [Link]
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Roy, T., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(53), 33365-33402. [Link]
-
ALUMINIUM CHLORIDE. Chemstock. [Link]
-
Oliverio, M., Costanzo, P., Cariati, L., Nardi, M., Giofrè, S. V., Cravotto, G., & Procopio, A. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(2), 2038-2051. [Link]
-
Indanone synthesis. Organic Chemistry Portal. [Link]
-
Szymański, J., & Chodyński, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 440-462. [Link]
-
Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Pharmaguideline. [Link]
-
Roy, T., & Ghorai, M. K. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. [Link]
-
(E/Z)-1-INDANONE OXIME. Organic Syntheses. [Link]
-
Limitations of Friedel-Crafts Alkylations. (2015). Chemistry LibreTexts. [Link]
-
Wu, H., & Xia, W. (2005). An effective method for photochemical synthesis of substituted indanones. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Byproduct Formation in Reactions of 7-Iodo-1-Indanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-iodo-1-indanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and mitigate the formation of common byproducts in your experiments. Our approach is grounded in mechanistic principles to empower you to make informed decisions and optimize your reaction outcomes.
Introduction: Understanding the Reactivity of 7-Iodo-1-Indanone
7-Iodo-1-indanone is a valuable synthetic intermediate possessing two primary reactive sites: the aryl iodide at the 7-position and the ketone at the 1-position. The aryl iodide is susceptible to a variety of palladium-catalyzed cross-coupling reactions, while the ketone can undergo reactions typical of carbonyl compounds. Understanding the interplay between these functional groups and the potential side reactions is crucial for successful synthesis.
This guide is structured to address issues related to these distinct reactive centers.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for functionalizing the 7-position of 7-iodo-1-indanone. However, several side reactions can lead to the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of 1-indanone (de-iodinated starting material) in my reaction mixture. What is causing this, and how can I prevent it?
A1: The formation of 1-indanone is a common byproduct resulting from a process called proto-dehalogenation or simply dehalogenation . This side reaction is particularly prevalent in palladium-catalyzed couplings.[1]
-
Causality: Dehalogenation occurs when the organopalladium intermediate, formed after the oxidative addition of 7-iodo-1-indanone to the Pd(0) catalyst, undergoes reaction with a hydride source instead of the desired coupling partner.[1] Common hydride sources in these reactions include:
-
Solvent: Alcohols and even trace amounts of water can act as hydride donors.
-
Base: Amine bases can contribute to this side reaction.
-
Starting materials: Impurities in your reagents can also be a source of hydrides.
-
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider using a glovebox or Schlenk line techniques to minimize exposure to atmospheric moisture.
-
Choice of Base: If using an amine base, consider switching to an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are less likely to be hydride sources.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Experiment with different ligands to find the optimal one for your specific transformation.
-
Q2: My reaction is producing a high molecular weight byproduct that appears to be a dimer of my starting material. What is this, and how can I avoid it?
A2: The formation of a dimer, specifically bi(1-indanone), is likely due to a homocoupling reaction of 7-iodo-1-indanone. This is another common side reaction in palladium-catalyzed processes.
-
Causality: Homocoupling can occur through several mechanisms, including the reaction of two organopalladium intermediates with each other. This is often favored when the rate of transmetalation (in the case of Suzuki) or other subsequent steps is slow compared to the rate of oxidative addition.
-
Troubleshooting & Optimization:
-
Control Stoichiometry: Ensure that the coupling partner (e.g., boronic acid in a Suzuki reaction) is present in a slight excess to favor the cross-coupling pathway.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can sometimes promote homocoupling. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
Catalyst and Ligand Loading: In some cases, adjusting the catalyst and ligand loading can influence the relative rates of cross-coupling versus homocoupling.
-
Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions
Caption: Troubleshooting workflow for Pd-catalyzed cross-coupling reactions.
Section 2: Troubleshooting Reactions at the Carbonyl Group
The ketone functionality of 7-iodo-1-indanone is susceptible to various reactions, particularly under basic or acidic conditions.
Frequently Asked Questions (FAQs)
Q3: I am running my cross-coupling reaction under basic conditions and observing a complex mixture of higher molecular weight species. What could be happening?
A3: Under basic conditions, the α-protons of the 1-indanone moiety become acidic, leading to the formation of an enolate. This enolate can then participate in side reactions, most commonly an aldol condensation .[2]
-
Causality: The enolate of 7-iodo-1-indanone can act as a nucleophile and attack the carbonyl group of another molecule of 7-iodo-1-indanone. This leads to the formation of an aldol adduct, which can then dehydrate to form an α,β-unsaturated ketone. This process can continue, leading to oligomeric or polymeric byproducts.
-
Troubleshooting & Optimization:
-
Choice of Base: Use the mildest base that is effective for your primary reaction. Strong bases like hydroxides or alkoxides are more likely to promote aldol reactions. Consider weaker bases like carbonates or phosphates.
-
Temperature Control: Aldol reactions are often favored at higher temperatures. Running your reaction at a lower temperature may suppress this side reaction.
-
Slow Addition: If possible, add the base slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor bimolecular side reactions like the aldol condensation.
-
Proposed Mechanism: Base-Mediated Aldol Condensation
Caption: Aldol condensation pathway of 7-iodo-1-indanone.
Section 3: Experimental Protocols
For accurate identification of byproducts, proper analytical techniques are essential.
Protocol 1: Sample Preparation for LC-MS Analysis
-
Quench the Reaction: At a specific time point, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration appropriate for your LC-MS system (typically in the µg/mL range).
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Analysis: Inject the filtered sample into the LC-MS system. Monitor for the expected product mass as well as the masses of potential byproducts (e.g., de-iodinated product, homocoupled product, aldol adduct).
Protocol 2: Small-Scale Test for Base-Induced Degradation
-
Prepare Solutions:
-
Solution A: Dissolve a small amount of 7-iodo-1-indanone in your reaction solvent.
-
Solution B: Dissolve your chosen base in the same solvent at the reaction concentration.
-
-
Combine and Monitor: Mix equal volumes of Solution A and Solution B in a vial. Let it stir at your intended reaction temperature.
-
TLC Analysis: Spot the mixture on a TLC plate at regular intervals (e.g., 0, 15, 30, 60 minutes) alongside a spot of the starting material (Solution A).
-
Evaluation: Observe for the appearance of new spots, which would indicate the formation of byproducts due to the base. This can help you select a more appropriate base before committing to a large-scale reaction.
Summary of Common Byproducts and Mitigation Strategies
| Byproduct | Common Cause(s) | Suggested Mitigation Strategies |
| 1-Indanone | Proto-dehalogenation | Use anhydrous conditions, select non-hydride donating bases, optimize temperature. |
| Bi(1-indanone) | Homocoupling | Adjust stoichiometry, optimize reaction time and temperature. |
| Aldol Adducts/Polymers | Base-mediated self-condensation | Use milder bases, lower reaction temperature, slow addition of base. |
References
-
Chegg.com. (2019, July 28). 1-indanone can react with itself. Which reaction... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Sources
Technical Support Center: Stability and Handling of 7-Iodo-1-Indanone
This resource is organized into three primary sections:
-
Frequently Asked Questions (FAQs): Providing quick and direct answers to common queries regarding the stability of 7-iodo-1-indanone.
-
Troubleshooting Guide: A problem-solution formatted guide to help you diagnose and resolve de-iodination issues in your experiments.
-
Best Practices & Protocols: Offering detailed, step-by-step protocols for the proper handling and utilization of 7-iodo-1-indanone to minimize degradation.
Let's begin by addressing some of the most common questions.
Frequently Asked Questions (FAQs)
Q1: What is 7-iodo-1-indanone, and why is its stability a concern for researchers?
A1: 7-Iodo-1-indanone is a halogenated aromatic ketone that serves as a vital building block in the synthesis of pharmaceuticals and advanced materials.[1][2] The carbon-iodine (C-I) bond is key to its utility in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), but it is also the molecule's most susceptible point to cleavage. De-iodination, the breaking of this bond, results in the formation of 1-indanone as a significant impurity. This side reaction can complicate the purification process and substantially reduce the yield of the desired product.
Q2: What are the primary factors that cause the de-iodination of 7-iodo-1-indanone?
A2: The de-iodination of 7-iodo-1-indanone is primarily driven by several factors:
-
Reducing Agents: The presence of reducing agents, even mild ones, can lead to the reductive cleavage of the C-I bond.[3][4]
-
Transition Metal Catalysts: Certain transition metals, especially palladium and copper, which are commonly used in cross-coupling reactions, can catalyze the de-iodination process. This is particularly prevalent in the presence of a hydrogen source.[5][6][7]
-
Light and Temperature: Aryl iodides can be sensitive to both light and elevated temperatures. These conditions can promote the homolytic cleavage of the C-I bond, initiating a radical-mediated de-iodination pathway.[8]
Q3: How can I effectively detect if my 7-iodo-1-indanone sample has undergone de-iodination?
A3: Several analytical techniques are highly effective for detecting the presence of the de-iodinated byproduct, 1-indanone:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for distinguishing between 7-iodo-1-indanone and 1-indanone due to their distinct aromatic proton splitting patterns and chemical shifts.
-
Mass Spectrometry (MS): The mass-to-charge ratio (m/z) of 7-iodo-1-indanone will be significantly different from that of 1-indanone, reflecting the mass difference between an iodine atom and a hydrogen atom.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can effectively separate 7-iodo-1-indanone from 1-indanone, allowing for the quantification of the impurity.[9]
Troubleshooting Guide: De-iodination of 7-Iodo-1-Indanone
This section is designed to help you identify the potential causes of de-iodination in your specific application and provides actionable solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of 1-indanone during a cross-coupling reaction (e.g., Suzuki, Sonogashira). | 1. Catalyst Choice: Some palladium catalysts are more prone to promoting reductive dehalogenation.[7] 2. Ligand Selection: The choice of phosphine ligand can significantly influence the competition between reductive elimination (desired) and dehalogenation (undesired).[5][10] 3. Base: The strength and type of base can impact the reaction pathway and promote de-iodination.[5][6] 4. Solvent: The solvent can act as a hydride source or affect catalyst stability and reactivity.[6][11] | 1. Screen Catalysts: Consider using catalysts with bulky, electron-rich ligands that are known to suppress reductive dehalogenation.[5] 2. Optimize Ligand: Employ bulky, electron-donating phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which favor the desired cross-coupling pathway.[5][6] 3. Base Optimization: Use a weaker base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ instead of strong bases like NaOtBu.[5][6] 4. Solvent Screening: Test a range of aprotic solvents like toluene or dioxane, and avoid protic solvents if de-iodination is a major issue.[5][11] |
| De-iodination observed during workup and purification. | 1. Acidic or Basic Conditions: Exposure to strong acids or bases during the aqueous workup can promote de-iodination. 2. Reductive Quenching Agents: Using a reducing agent to quench the reaction can lead to the de-iodination of both the starting material and the product. 3. Silica Gel Chromatography: The inherent acidity of standard silica gel can sometimes cause the degradation of sensitive compounds. | 1. Neutral Workup: Whenever possible, perform a neutral aqueous workup. Use saturated NaCl or NaHCO₃ solutions with caution. 2. Non-Reductive Quench: Quench the reaction by pouring it into water or a saturated ammonium chloride solution. 3. Deactivated Silica: Use silica gel that has been pre-treated with a base (e.g., triethylamine) or consider using a different stationary phase like alumina. |
| Sample degradation upon storage. | 1. Light Exposure: Photochemical decomposition can occur, especially with electron-rich aryl iodides.[8] 2. Air/Moisture Sensitivity: Long-term exposure to air and moisture can be detrimental to the stability of the compound. 3. Elevated Temperature: Storing the compound at room temperature or higher can accelerate the rate of degradation.[8] | 1. Protect from Light: Store the compound in an amber vial or a container wrapped in aluminum foil.[12] 2. Inert Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. 3. Refrigerate or Freeze: Store at low temperatures (e.g., 4 °C or -20 °C) to minimize decomposition over time. |
Best Practices & Protocols
To proactively prevent de-iodination, a combination of meticulous experimental design and execution is paramount.
Protocol 1: General Handling and Storage of 7-Iodo-1-Indanone
-
Receiving and Inspection: Upon receipt of 7-iodo-1-indanone, visually inspect the material for any discoloration. A pure sample should be a white to off-white solid.
-
Inert Atmosphere Transfer: Whenever feasible, handle the solid in a glovebox or under a steady stream of an inert gas like argon or nitrogen.
-
Storage:
-
Place the solid in a clean, dry amber glass vial.
-
Purge the vial with an inert gas before sealing.
-
Wrap the sealed vial with paraffin film to create an additional barrier against moisture and air.
-
Store the vial at ≤ 4 °C and protect it from light.[12]
-
Protocol 2: A Representative Suzuki Coupling Reaction to Minimize De-iodination
This protocol provides a robust starting point for a Suzuki coupling reaction with 7-iodo-1-indanone, specifically designed to minimize the risk of de-iodination.
Materials:
-
7-iodo-1-indanone
-
Arylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
K₂CO₃ (Potassium carbonate)
-
Toluene
-
Water
-
Degassing equipment (e.g., Schlenk line)
Procedure:
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Degas all solvents by sparging with argon or nitrogen for at least 30 minutes prior to use.
-
-
Reaction Setup:
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[6]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel, eluting with a non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate).[14]
-
Causality Behind Choices:
-
Pd(PPh₃)₄: This catalyst is often a good initial choice as it is generally less prone to side reactions compared to some more active palladium sources.[11]
-
K₂CO₃: A moderately strong base that is effective for the Suzuki coupling but is less likely to promote de-iodination compared to stronger bases like NaOH or KOtBu.[5][6]
-
Degassed Solvents: The removal of dissolved oxygen is critical as it can lead to the formation of palladium oxides and other species that can promote undesirable side reactions.
Visualizing the De-iodination Problem
The following diagram illustrates the potential reaction pathways for 7-iodo-1-indanone in a palladium-catalyzed cross-coupling reaction, highlighting the desired productive pathway versus the undesired de-iodination side reaction.
Caption: Competing pathways in Pd-catalyzed reactions of 7-iodo-1-indanone.
I trust this technical guide will be a valuable asset in your research. Please feel free to reach out for any further assistance.
References
- Pourkaveh, R., & Karimi, H. (2024). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature.
-
Reductive Elimination of Aryl Halides from Palladium(II) | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
-
significant dehalogenation in stille coupling. (2019, October 7). Reddit. Retrieved January 11, 2026, from [Link]
-
Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and... - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.). Retrieved January 11, 2026, from [Link]
-
ANALYTICAL METHODS. (n.d.). Retrieved January 11, 2026, from [Link]
- Pourkaveh, R., & Karimi, H. (2024). An air stable and efficient palladium catalyst for Suzuki-Miyaura cross coupling reaction at room temperature.
- Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(26), 10875–10878.
- Ueno, K., Inagaki, A., & Uozumi, Y. (2011). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)
-
Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol1 - ElectronicsAndBooks. (n.d.). Retrieved January 11, 2026, from [Link]
- Baxendale, I. R., Schou, M., & Sedelmeier, J. (2012). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Beilstein Journal of Organic Chemistry, 8, 1253–1262.
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]
- Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015).
- Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry, 87(10), 6951–6959.
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 11, 2026, from [Link]
-
A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. (n.d.). Retrieved January 11, 2026, from [Link]
-
Directly Observed Reductive Elimination of Aryl Halides from Monomeric Arylpalladium(II) Halide Complexes | The Hartwig Group. (n.d.). Retrieved January 11, 2026, from [Link]
-
Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. (2022). PubMed Central (PMC). Retrieved January 11, 2026, from [Link]
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217–220.
- Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Metal-Mediated Reductive Hydrodehalogenation of Organic Halides. Chemical Reviews, 104(6), 3079–3160.
- Gereben, B., McAninch, E. A., Ribeiro, M. O., & Bianco, A. C. (2008). Deiodinases: implications of the local control of thyroid hormone action.
-
Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics - MDPI. (n.d.). Retrieved January 11, 2026, from [Link]
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Insights into the Mechanism of Human Deiodinase 1 - PMC. (n.d.). Retrieved January 11, 2026, from [Link]
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Insights into the Mechanism of Human Deiodinase 1 - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]
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Handling, Storage & Installation of Halo® Insulation Products - Progressive Foam Technologies. (n.d.). Retrieved January 11, 2026, from [Link]
- Szychowski, K. A., Gmiński, J., & Tytuła, M. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.
-
New insights into the structure and mechanism of iodothyronine deiodinases | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
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Analytical Methods for Iodine and Iodides | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]
-
1-Indanone - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Spontaneous aryl iodide deiodination upon heating. (2024, January 11). Reddit. Retrieved January 11, 2026, from [Link]
- Liu, W., Zhang, L., & Liu, Q. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9202–9208.
-
Halo 3 Tricks: Episode 78 Cold Storage. (2008, July 7). YouTube. Retrieved January 11, 2026, from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
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- 14. rsc.org [rsc.org]
Technical Support Center: Mastering Indanone Cyclization Temperature Control
Welcome to the technical support center for indanone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of intramolecular cyclization reactions to form indanones. Temperature is arguably the most critical parameter in these transformations, dictating yield, purity, and the formation of undesired byproducts. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural steps to explain the underlying chemical principles.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
Q1: Why is temperature so critical in Friedel-Crafts and Nazarov cyclizations for indanone synthesis?
A1: Temperature is the primary lever to control the kinetics and thermodynamics of the reaction.[1][2] In indanone cyclizations, you are often balancing multiple competing reaction pathways.
-
Reaction Rate: Adequate thermal energy is required to overcome the activation energy for the desired intramolecular cyclization. Insufficient heat can lead to an incomplete or stalled reaction.[1][3]
-
Side Reactions: Conversely, excessive heat can promote a host of undesired side reactions.[1][3] These include polymerization, intermolecular acylation (leading to high molecular weight byproducts), and elimination reactions that can form indene derivatives.[1]
-
Catalyst Stability: Many Lewis acid catalysts used in Friedel-Crafts reactions can form stable, deactivated complexes with the product ketone at elevated temperatures.[4]
-
Product Stability: The indanone product itself may be thermally labile and susceptible to decomposition or rearrangement at high temperatures.[4]
-
Regioselectivity (Kinetic vs. Thermodynamic Control): When there are multiple possible sites for cyclization on the aromatic ring, temperature can determine which regioisomer is favored. Lower temperatures often favor the kinetic product (the one that forms fastest), while higher temperatures, which allow for reversibility, tend to favor the more stable thermodynamic product.[2][5]
Q2: I'm observing a significant amount of polymer-like material in my Friedel-Crafts reaction. What is the likely cause and how can I fix it?
A2: Polymerization is a common side reaction, especially under strongly acidic conditions and at high temperatures.[1][3] The acylium ion intermediate or the product itself can act as an electrophile, reacting with another molecule of the starting material or product instead of cyclizing.
Primary Cause: The reaction temperature is likely too high, providing enough energy for intermolecular reactions to compete with the desired intramolecular cyclization. High concentrations of the starting material can also favor these intermolecular reactions.[1]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most effective solution. For highly exothermic reactions, such as those using aluminum chloride (AlCl₃), it is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of the catalyst and acylating agent.[6]
-
Slow Addition/High Dilution: Add the substrate or catalyst slowly to the reaction mixture to maintain a low instantaneous concentration.[1] This favors the intramolecular pathway. Performing the reaction under higher dilution can also achieve this.
-
Optimize Catalyst Loading: Using an excessive amount of a strong acid catalyst can promote polymerization.[1] Titrate the catalyst amount to find the optimal balance for efficient cyclization without excessive side reactions.
Q3: My indanone yield is very low, and I'm recovering a lot of starting material. What temperature adjustments should I consider?
A3: Low conversion is typically due to the reaction not reaching the necessary activation energy or the catalyst being deactivated.[1][3][7]
Troubleshooting Steps:
-
Gradual Temperature Increase: If the reaction is being run at a low temperature, the activation energy for cyclization may not have been reached.[1] Incrementally and carefully increase the reaction temperature while closely monitoring the reaction's progress by Thin Layer Chromatography (TLC).[1][3]
-
Verify Catalyst Activity: Many Lewis acids, particularly AlCl₃, are highly sensitive to moisture, which leads to deactivation.[3][5] Ensure you are using a fresh, anhydrous catalyst and that all glassware and solvents are rigorously dried.
-
Consider a Stronger Catalyst System: For some substrates, the chosen acid may be insufficient. For reactions using Polyphosphoric Acid (PPA), ensure the P₂O₅ content is adequate for the desired reactivity.[1] In some cases, switching to a stronger acid like Eaton's reagent or a superacid like triflic acid (TfOH) may be necessary.[7] Some cyclizations may simply require higher temperatures (e.g., 100-160°C) or longer reaction times to proceed to completion.[7][8]
Section 2: Troubleshooting Guides & Protocols
Issue 1: Runaway Exothermic Reaction during Friedel-Crafts Cyclization
An uncontrolled temperature spike is a major safety hazard and detrimental to product yield. This is most common when using potent Lewis acids like AlCl₃.
Immediate Actions:
-
Stop Reagent Addition: Immediately cease adding the catalyst or acylating agent.
-
Enhance Cooling: Ensure the cooling bath has good contact with the flask and is at the appropriate temperature. Add more ice or lower the cryocooler setpoint.
Preventative Protocol: Controlled Low-Temperature Friedel-Crafts Acylation
This protocol is designed for the cyclization of 3-arylpropionyl chlorides using AlCl₃.
Materials:
-
3-arylpropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and addition funnel under an inert atmosphere (Nitrogen or Argon).
-
Ice-water bath or cryocooler.
Procedure:
-
Setup: Assemble the flame-dried glassware under an inert atmosphere.
-
Initial Cooling: In the reaction flask, dissolve the 3-arylpropionyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0°C using the ice bath.[5]
-
Portion-wise Catalyst Addition: Slowly add the anhydrous AlCl₃ (1.1-1.5 eq) in small portions over 15-30 minutes. Crucially, monitor the internal thermometer to ensure the temperature does not rise above 5°C. [5][9] The reaction is often very exothermic at this stage.[9]
-
Reaction Monitoring: Stir the reaction at 0°C or allow it to slowly warm to room temperature, depending on the substrate's reactivity. Monitor the reaction's progress every 15-30 minutes using TLC.[5]
-
Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture back to 0°C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.
-
Workup: Proceed with standard aqueous workup and extraction.
Issue 2: Poor Yield or Side Products in High-Temperature PPA Cyclization
Polyphosphoric acid (PPA) requires high temperatures to be effective, but this can also lead to charring, polymerization, or the formation of elimination byproducts like indenes.[1]
Optimization Protocol: PPA-Mediated Cyclization of 3-Arylpropanoic Acid
Key Insight: PPA is highly viscous at room temperature, making it difficult to stir.[10][11] Reactions are typically run at >60°C to ensure proper mixing.[10][11]
Procedure:
-
Pre-heating: In a reaction vessel equipped with a mechanical stirrer and thermometer, heat the PPA to the desired starting temperature (e.g., 80-100°C) with vigorous stirring.[8]
-
Substrate Addition: Slowly add the 3-arylpropanoic acid to the hot, stirring PPA over 5-10 minutes.[8]
-
Controlled Heating: Increase the temperature to the target for the reaction (e.g., 150-160°C) and stir for the optimized time (e.g., 15-30 minutes).[8] Monitor the reaction by quenching small aliquots and analyzing by TLC.
-
Troubleshooting High Temperatures:
-
If charring or indene formation is observed: Reduce the reaction temperature in subsequent experiments by 10-20°C increments.
-
If the reaction is sluggish: Ensure the PPA is of a high P₂O₅ grade for maximum dehydrating power. If necessary, incrementally increase the temperature, but be vigilant for byproduct formation.
-
-
Workup: Cool the reaction mixture to below 100°C and then cautiously quench by adding crushed ice or pouring the mixture onto ice. This is a highly exothermic process.[10][11]
Issue 3: Inconsistent Results in Nazarov Cyclization
The Nazarov cyclization, a 4π-electrocyclization of a divinyl ketone, is highly sensitive to the acid catalyst, solvent, and temperature.[4][12]
Data-Driven Temperature Optimization
A Design of Experiments (DoE) approach is highly effective for optimizing Nazarov cyclizations.[4][12][13] The data below illustrates the impact of temperature on the conversion of a model divinyl ketone.
| Temperature (°C) | Reaction Time (h) | Conversion to Product (%) | Reference |
| 25 | 16 | >95 | [4][12][13] |
| 43 | 1 | >90 | [4][12] |
| 60 | 16 | 62 | [4][12][13] |
Table 1: Effect of Temperature on Nazarov Cyclization Yield. Data is illustrative of trends observed in optimization studies.[4][12][13]
Key Insight: As shown, higher temperatures do not always lead to better outcomes. In this case, a moderate temperature of 43°C provided high conversion in a short time, while 60°C led to a lower yield, likely due to side reactions or decomposition over the extended reaction time.[4][12] Even room temperature (25°C) can be highly effective, yielding near-quantitative conversion.[4][12][13]
Protocol: General Procedure for Monitoring Reaction Progress by TLC
This is a critical skill for optimizing reaction temperature in real-time.
-
Prepare the TLC Chamber: Add a suitable solvent system (e.g., hexane/ethyl acetate) to a developing chamber to a depth of about 0.5 cm.
-
Spot the Plate: On a TLC plate, spot three lanes:
-
Develop and Visualize: Place the plate in the chamber and allow the solvent to run up the plate. Visualize the spots using a UV lamp and/or a chemical stain.
-
Interpretation:
-
The disappearance of the starting material spot in the right lane indicates the reaction is progressing.
-
The appearance of a new spot (the product) is expected.
-
The cospot helps to confirm if the spot in the reaction mixture is indeed the starting material, which is useful if the Rf values are close.[14]
-
The appearance of multiple new spots indicates the formation of byproducts, suggesting the temperature may be too high.
-
Section 3: Visual Workflow Diagrams
The following diagrams provide logical workflows for troubleshooting common temperature-related issues.
Caption: Workflow for addressing low indanone yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Optimization of Nazarov Cyclization of 2,4-Dimethyl-1,5-diphenylpenta-1,4-dien-3-one in Deep Eutectic Solvents by a Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. How To [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2,3-Dihydro-7-iodoinden-1-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of 2,3-Dihydro-7-iodoinden-1-one, a crucial intermediate in organic synthesis, through the lens of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the theoretical underpinnings of its ¹H NMR spectrum, present a detailed predicted spectral analysis, and compare the utility of this technique with other common analytical methods for structural elucidation.
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Precise and unambiguous structural characterization is therefore paramount in the synthesis and development of novel indanone-based compounds. This guide is designed to equip researchers with the expertise to confidently analyze and interpret the ¹H NMR data of 7-iodo-1-indanone and its analogs.
The Power of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution.[2] It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a "spin flip" between these energy states, and the precise frequency at which this occurs is highly sensitive to the local electronic environment of the nucleus.[1]
This sensitivity is what makes ¹H NMR so informative. The three key pieces of information derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Protons in electron-rich environments are "shielded" and appear at a lower chemical shift (upfield), while those in electron-poor environments are "deshielded" and appear at a higher chemical shift (downfield).[3]
-
Integration: The area under an NMR signal is proportional to the number of protons it represents.
-
Spin-Spin Coupling (J-coupling): The interaction of the magnetic fields of neighboring protons causes signals to split into multiplets. The pattern of this splitting reveals the number of adjacent protons.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound is as follows:
Predicted Chemical Shifts, Multiplicities, and Coupling Constants:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~ 2.7 - 2.8 | Triplet (t) | ~ 6.0 | These protons are on a carbon adjacent to the carbonyl group, which is deshielding. They are coupled to the two protons at C-3. |
| H-3 | ~ 3.3 - 3.4 | Triplet (t) | ~ 6.0 | These protons are benzylic and are deshielded by the aromatic ring. They are coupled to the two protons at C-2. |
| H-4 | ~ 7.6 - 7.7 | Doublet of doublets (dd) or Triplet (t) | J ≈ 7.5, 1.0 | This proton is ortho to the carbonyl group and will be significantly deshielded. It is coupled to H-5 and may show long-range coupling to H-6. The expected multiplicity is a triplet due to coupling with two neighboring protons. |
| H-5 | ~ 7.3 - 7.4 | Triplet (t) or Doublet of doublets (dd) | J ≈ 7.5, 7.5 | This proton is coupled to both H-4 and H-6. |
| H-6 | ~ 7.8 - 7.9 | Doublet of doublets (dd) or Doublet (d) | J ≈ 7.5, 1.0 | This proton is ortho to the iodine atom, which is deshielding. It is coupled to H-5 and may show long-range coupling to H-4. |
Causality behind the Predicted Shifts:
-
Aliphatic Protons (H-2 and H-3): The protons at the C-2 position are alpha to the electron-withdrawing carbonyl group, leading to a downfield shift compared to a standard alkane. The protons at the C-3 position are in a benzylic position, also experiencing deshielding from the aromatic ring. For the parent 1-indanone, these protons appear as triplets around 2.68 ppm and 3.13 ppm, respectively.[4] The presence of the bulky and electron-withdrawing iodine at the 7-position is expected to have a minor through-space deshielding effect on the C-3 protons.
-
Aromatic Protons (H-4, H-5, and H-6): The aromatic region will be the most informative for confirming the substitution pattern.
-
H-4: This proton is ortho to the strongly deshielding carbonyl group, placing it furthest downfield in the aromatic region.
-
H-6: The iodine atom at C-7 is an electron-withdrawing group and will deshield the ortho proton (H-6).
-
H-5: This proton is situated between two other aromatic protons and its chemical shift will be influenced by both neighboring substituents.
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural analysis often involves a combination of techniques. Here, we compare ¹H NMR with other common analytical methods for the characterization of this compound.
| Technique | Information Provided | Strengths for this Molecule | Weaknesses for this Molecule |
| ¹H NMR | Connectivity of protons, number of protons, electronic environment. | Provides detailed information on the substitution pattern of the aromatic ring and the structure of the five-membered ring. | Cannot directly observe quaternary carbons. |
| ¹³C NMR | Number and type of carbon atoms (quaternary, CH, CH₂, CH₃). | Confirms the presence of the carbonyl carbon and the nine unique carbon atoms in the molecule. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[6] | Confirms the molecular formula (C₉H₇IO) and can provide structural clues through fragmentation. | Does not provide detailed information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[6] | Clearly identifies the carbonyl (C=O) stretch, typically around 1700 cm⁻¹, and aromatic C-H stretches. | Provides limited information on the overall carbon skeleton and substitution patterns. |
Experimental Protocol for ¹H NMR Analysis
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tube (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, but if the compound has poor solubility, DMSO-d₆ can be used.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved. A clear, homogeneous solution is essential for acquiring a high-quality spectrum.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to achieve optimal homogeneity, which will result in sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters:
-
Pulse Angle: 90°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds (a longer delay ensures accurate integration)
-
Number of Scans: 8-16 scans are typically sufficient to achieve a good signal-to-noise ratio.
-
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the ¹H NMR analysis process, from sample preparation to final structural confirmation.
Sources
A Senior Application Scientist's Guide to the 13C NMR Characterization of 7-Iodo-1-Indanone: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for mapping the carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR characterization of 7-iodo-1-indanone, a halogenated derivative of the versatile 1-indanone scaffold. Due to the limited availability of direct experimental data for 7-iodo-1-indanone in public spectral databases, this guide will employ a comparative approach. We will first examine the well-documented 13C NMR spectrum of the parent molecule, 1-indanone. Subsequently, by applying established principles of substituent effects, we will predict and rationalize the 13C NMR spectrum of 7-iodo-1-indanone. This comparative methodology not only facilitates the characterization of this specific compound but also serves as a practical illustration of spectral interpretation for substituted aromatic systems.
The Foundational Spectrum: 13C NMR of 1-Indanone
To understand the impact of the iodine substituent, we must first have a firm grasp of the 13C NMR spectrum of the parent compound, 1-indanone. The chemical shifts for 1-indanone provide a baseline from which we can analyze the perturbations caused by the iodine atom at the C-7 position.
Table 1: 13C NMR Chemical Shift Data for 1-Indanone
| Carbon Atom | Chemical Shift (δ, ppm) in CDCl3 |
| C=O (C1) | ~207 |
| CH2 (C2) | ~26 |
| CH2 (C3) | ~36 |
| C4 | ~124 |
| C5 | ~127 |
| C6 | ~135 |
| C7 | ~127 |
| C3a | ~154 |
| C7a | ~138 |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. Data is compiled from various spectral databases.[1][2][3]
The assignments in Table 1 are based on general knowledge of 13C NMR spectroscopy. The carbonyl carbon (C1) is significantly deshielded and appears at the lowest field (~207 ppm).[4][5][6] The two aliphatic methylene carbons (C2 and C3) are found in the upfield region. The aromatic carbons appear in the typical range of 120-160 ppm.
Predicting the Impact of Iodine: The 13C NMR Spectrum of 7-Iodo-1-Indanone
The introduction of an iodine atom at the C-7 position of the 1-indanone ring is expected to induce significant changes in the 13C NMR spectrum due to a combination of electronic and steric effects. The influence of halogen substituents on aromatic chemical shifts is a well-studied phenomenon.[7][8] Generally, halogens exhibit a dual effect: an inductive electron-withdrawing effect and a resonance electron-donating effect. For iodine, the inductive effect is weaker, and the "heavy atom effect" becomes a dominant factor for the directly attached carbon.
Here, we predict the 13C NMR chemical shifts for 7-iodo-1-indanone by considering the known substituent effects of iodine on an aromatic ring. The carbon directly attached to the iodine (ipso-carbon) is expected to experience a significant upfield shift (shielding) due to the heavy atom effect.[9][10][11] The ortho and para carbons will be moderately shielded, while the meta carbon will be slightly deshielded.
Table 2: Predicted 13C NMR Chemical Shifts for 7-Iodo-1-Indanone and Comparison with 1-Indanone
| Carbon Atom | 1-Indanone (δ, ppm) | Predicted Shift for 7-Iodo-1-Indanone (δ, ppm) | Rationale for Shift Change |
| C=O (C1) | ~207 | ~206 | Minimal change expected as it is distant from the substituent. |
| CH2 (C2) | ~26 | ~26 | Negligible change expected. |
| CH2 (C3) | ~36 | ~36 | Negligible change expected. |
| C4 | ~124 | ~126 | Meta to iodine, slight deshielding. |
| C5 | ~127 | ~138 | Para to iodine, deshielding due to combined effects. |
| C6 | ~135 | ~130 | Ortho to iodine, shielding. |
| C7 | ~127 | ~95 | Ipso to iodine, significant shielding due to the heavy atom effect. |
| C3a | ~154 | ~153 | Minor change expected. |
| C7a | ~138 | ~145 | Ortho to iodine, deshielding. |
This predictive analysis provides a powerful tool for the initial assessment of the 13C NMR spectrum of 7-iodo-1-indanone. The most dramatic and diagnostically useful change is the large upfield shift of the C-7 carbon.
Experimental Protocol for 13C NMR Data Acquisition
To validate the predicted chemical shifts, a robust experimental protocol is essential. The following provides a standardized procedure for acquiring the 13C NMR spectrum of 7-iodo-1-indanone.
1. Sample Preparation:
-
Weigh approximately 20-30 mg of 7-iodo-1-indanone.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for NMR analysis of moderately polar organic compounds.[11]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Tune and match the probe for the 13C frequency.
-
Shim the magnetic field to achieve optimal resolution.
3. Data Acquisition Parameters:
-
Experiment: Standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 0 to 220 ppm. This range covers the expected chemical shifts for all carbon types in the molecule.[6]
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, depending on the sample concentration.
-
Temperature: 298 K.
4. Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase the spectrum manually.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual CDCl3 triplet to 77.16 ppm.
-
Integrate the peaks (note: integration in standard 13C NMR is not always quantitative).
-
Perform peak picking to determine the chemical shifts.
Visualizing the Characterization Workflow
To provide a clear overview of the process from sample to structural confirmation, the following workflow diagram is presented.
Figure 1. Workflow for the 13C NMR characterization of 7-iodo-1-indanone.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or to confirm the assignments made through predictive analysis, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals that are directly bonded. It would allow for the unambiguous assignment of the protonated carbons (C2, C3, C4, C5, and C6) by correlating them to their attached protons, which can be assigned using 1H NMR and COSY experiments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons, such as C1, C3a, and C7a, by observing their long-range correlations with nearby protons. For example, the protons on C2 and C3 would show HMBC correlations to the carbonyl carbon C1.
Figure 2. Logic diagram showing the use of 2D NMR for structural assignment.
Conclusion
The 13C NMR characterization of 7-iodo-1-indanone is a prime example of how a combination of foundational knowledge, predictive analysis, and robust experimental technique can lead to confident structural elucidation. By comparing the expected spectrum with that of the parent 1-indanone, researchers can quickly identify the key spectral changes induced by the iodine substituent, most notably the significant shielding of the ipso-carbon. The application of 2D NMR techniques further solidifies these assignments, providing the high level of certainty required in modern drug development and chemical research. This guide provides a comprehensive framework for approaching the characterization of this and other similarly substituted aromatic compounds.
References
-
Experimental Studies of the 13C NMR of Iodoalkynes in Lewis-Basic Solvents. Journal of Organic Chemistry. [Link]
-
Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. [Link]
-
13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
1-Indanone - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
13C NMR Spectroscopy. Thieme. [Link]
-
1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
13C nmr spectrum of 1-iodopropane C3H7I CH3CH2CH2I analysis of chemical shifts ppm. Doc Brown's Chemistry. [Link]
-
13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide. Doc Brown's Chemistry. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]
-
chemical shift of functional groups in 13C NMR spectroscopy. YouTube. [Link]
-
1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates. Royal Society of Chemistry. [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]
-
Interpretation of 2D NMR Spectra. Agilent. [Link]
-
1-Indanone. PubChem. [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometry of 2,3-Dihydro-7-iodoinden-1-one
This guide provides an in-depth analysis of the mass spectrometric behavior of 2,3-Dihydro-7-iodoinden-1-one, a halogenated organic compound of interest in synthetic chemistry and drug development. We will explore the expected fragmentation patterns under electron ionization, compare mass spectrometry with other critical analytical techniques, and provide a detailed protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the structural elucidation of this and similar molecules.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a substituted indenone derivative. The indenone core is a bicyclic structure consisting of a benzene ring fused to a cyclopentenone ring. The presence of an iodine atom at the 7-position and a carbonyl group makes this molecule particularly interesting for mass spectrometric analysis due to the predictable fragmentation patterns associated with these features.
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. In the context of drug development and organic synthesis, mass spectrometry provides rapid and sensitive characterization of reaction products, intermediates, and impurities.
Deciphering the Mass Spectrum of this compound
The choice of ionization technique is critical in mass spectrometry. For a relatively small and thermally stable organic molecule like this compound, Electron Ionization (EI) is a highly effective and commonly used method. EI is considered a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation.[1][2] This fragmentation is crucial for structural elucidation.
Predicted Electron Ionization Mass Spectrum
The molecular formula of this compound is C₉H₇IO, with a monoisotopic molecular weight of approximately 257.96 g/mol . Iodine is monoisotopic (¹²⁷I), which simplifies the mass spectrum as there will be no isotopic satellite peaks for the iodine atom, unlike for chlorine or bromine containing compounds.[3][4][5][6]
The Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z ≈ 258. The stability of the aromatic ring system contributes to the observation of a relatively intense molecular ion peak.
Key Fragmentation Pathways: The fragmentation of the molecular ion will be dictated by the weakest bonds and the stability of the resulting fragments. The C-I bond is notably weak and prone to cleavage.[4][6]
-
Loss of Iodine Radical (M - I): A major fragmentation pathway will be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This will produce a prominent peak at m/z 131, corresponding to the [C₉H₇O]⁺ ion. The large mass difference of 127 units between the molecular ion and this fragment is a strong indicator of an iodine-containing compound.[5]
-
Formation of the Iodide Ion (I⁺): A peak at m/z 127, corresponding to the iodide cation [I]⁺, is also expected.[5][6]
-
Loss of Carbon Monoxide (M - CO): Following the initial ionization, the indenone structure can undergo the characteristic loss of a neutral carbon monoxide (CO) molecule (28 Da). This would lead to a fragment ion at m/z 230.
-
Sequential Loss of I and CO: A fragment ion resulting from the loss of both an iodine atom and a CO molecule would appear at m/z 103 ([C₈H₇]⁺).
-
Fragmentation of the Indenone Core: The base indenone structure (without the iodine) has a molecular weight of 132.16 g/mol .[7][8][9] The mass spectrum of 1-indanone shows characteristic fragments that can also be expected in the spectrum of its iodo-derivative, albeit with lower relative abundance.
The following table summarizes the predicted key fragments for this compound under EI-MS.
| m/z | Proposed Fragment Ion | Formation Pathway |
| 258 | [C₉H₇IO]⁺ | Molecular Ion (M⁺) |
| 230 | [C₉H₇I]⁺ | M - CO |
| 131 | [C₉H₇O]⁺ | M - I |
| 127 | [I]⁺ | Cleavage of C-I bond |
| 103 | [C₈H₇]⁺ | M - I - CO |
Visualizing the Fragmentation
The predicted fragmentation cascade can be visualized using the following diagram:
Caption: Predicted EI-MS fragmentation of this compound.
A Comparative Guide to Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound relies on a combination of analytical techniques. Each method provides unique and complementary information.
| Technique | Information Provided | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement, provides structural information. | Isomers can be difficult to distinguish, may not be suitable for non-volatile or thermally labile compounds without specialized techniques.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information on the carbon-hydrogen framework and the connectivity of atoms. | Unambiguous structure determination, information on stereochemistry. | Lower sensitivity than MS, larger sample amount required, can be time-consuming. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-I, aromatic C-H). | Fast, non-destructive, provides a "fingerprint" of the molecule. | Does not provide information on molecular weight or the overall structure. |
| Elemental Analysis | Determination of the elemental composition (C, H, N, S, etc.). | Provides the empirical formula. | Does not provide structural information, requires a pure sample. |
Experimental Protocol: Acquiring an EI Mass Spectrum
This section provides a standardized protocol for the analysis of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Objective: To obtain a high-quality electron ionization mass spectrum for structural confirmation.
Instrumentation:
-
Gas Chromatograph (GC) with a capillary column (e.g., DB-5ms).
-
Mass Spectrometer (MS) with an Electron Ionization (EI) source.
Procedure:
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
-
GC-MS Method Setup:
-
Injector: Splitless mode, 250 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 1 minute.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).[11]
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-350.
-
-
-
Data Acquisition:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Start the data acquisition.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Analyze the molecular ion and the fragmentation pattern to confirm the structure.
-
Experimental Workflow Diagram
Caption: Workflow for GC-EI-MS analysis of the target compound.
Conclusion
The mass spectrometry of this compound, particularly using electron ionization, provides a wealth of structural information. The predictable fragmentation pattern, characterized by the loss of the iodine atom and fragmentation of the indenone core, allows for confident identification. For unambiguous structure elucidation, it is recommended to use mass spectrometry in conjunction with other analytical techniques such as NMR and IR spectroscopy. The protocols and insights provided in this guide serve as a valuable resource for researchers working with this and structurally related compounds.
References
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-iodopropane C3H7I. Retrieved from [Link]
-
D'eon, J. C. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. CJC, 8(1). Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodopropane C3H7I. Retrieved from [Link]
-
McMaster University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of 1-iodo-2-methylpropane C4H9I. Retrieved from [Link]
-
NIST. (n.d.). 2H-Inden-2-one, 1,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Ortiz, R. P., et al. (2012). Synthesis, characterization, and field-effect performance of the halogenated indolone derivatives. Journal of Materials Chemistry, 22(23), 11517-11524. Retrieved from [Link]
-
NIST. (n.d.). 3-Phenyl-1-indanone. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2H-Inden-2-one, octahydro-, trans-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and mass defect of iodine oxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Alternative Methodologies for Halogenation of Organic Compounds. Retrieved from [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoselective Synthesis and Characterization of Indenone Azine‐Based Electron‐Accepting π‐Conjugated Systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]
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Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
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A Comparative Guide to the IR Spectroscopy of the Carbonyl Group in 7-Iodo-1-Indanone
This guide provides an in-depth analysis of the infrared (IR) spectrum of 7-iodo-1-indanone, with a specific focus on the vibrational frequency of its carbonyl (C=O) group. Designed for researchers, scientists, and professionals in drug development, this document compares the spectral data of 7-iodo-1-indanone with related compounds, offering insights into the electronic effects of substituents on carbonyl stretching frequencies. The experimental protocols detailed herein are presented to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Carbonyl Stretch
Infrared spectroscopy is a powerful analytical technique for identifying functional groups within a molecule.[1] The carbonyl group, a carbon-oxygen double bond (C=O), exhibits a strong and sharp absorption band in the IR spectrum, typically in the region of 1600-1900 cm⁻¹.[2] The precise wavenumber of this absorption is highly sensitive to the molecule's structure, making it a valuable diagnostic tool.[2][3] Factors such as conjugation, ring strain, and the electronic effects (inductive and resonance) of neighboring substituents can significantly influence the C=O stretching frequency.[4][5][6]
1-Indanone presents a unique scaffold where a carbonyl group is part of a five-membered ring fused to a benzene ring. This guide investigates how the introduction of an iodine atom at the 7-position of the 1-indanone structure impacts the electronic environment of the carbonyl group and, consequently, its IR absorption frequency.
Comparative Analysis of Carbonyl Stretching Frequencies
The position of the carbonyl stretching vibration in the IR spectrum provides critical information about the electronic environment of the C=O bond. A comparison between 1-indanone and its 7-iodo derivative reveals the influence of the iodine substituent.
| Compound | Carbonyl (C=O) Stretching Frequency (cm⁻¹) | Key Observations |
| 1-Indanone | ~1715 | The carbonyl group is conjugated with the aromatic ring, which typically lowers the stretching frequency compared to a simple saturated ketone.[7][8] |
| 7-Iodo-1-indanone | Predicted to be slightly higher than 1-indanone | The iodine atom exerts both inductive and resonance effects that alter the electron density around the carbonyl group. |
| Acetophenone (for comparison) | ~1685 | A well-documented example of an aromatic ketone where conjugation significantly lowers the C=O frequency.[7][9] |
| Cyclopentanone (for comparison) | ~1750 | The five-membered ring introduces angle strain, which increases the carbonyl stretching frequency.[8] |
Note: The exact experimental value for 7-iodo-1-indanone's C=O stretch requires experimental determination as presented in the subsequent sections.
The iodine atom at the 7-position is expected to influence the carbonyl stretching frequency through a combination of two primary electronic effects:
-
Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and therefore withdraws electron density through the sigma (σ) bonds.[10][11][12] This electron-withdrawing inductive effect tends to strengthen the C=O bond, leading to an increase in the vibrational frequency.[13]
-
Resonance Effect (+M): The lone pairs of electrons on the iodine atom can be delocalized into the aromatic ring through resonance (a mesomeric effect).[10][12][14] This donation of electron density into the π-system would lead to a slight decrease in the C=O bond order, thereby lowering the stretching frequency.
In the case of halogens, the inductive effect generally outweighs the resonance effect.[11][14] Therefore, it is anticipated that the carbonyl stretching frequency of 7-iodo-1-indanone will be slightly higher than that of the parent 1-indanone.
Below is a diagram illustrating the interplay of these electronic effects:
Caption: Inductive and resonance effects of iodine on the carbonyl group.
Experimental Protocols for IR Spectroscopic Analysis
To obtain reliable and high-quality IR spectra for solid samples like 7-iodo-1-indanone, two common methods are Attenuated Total Reflectance (ATR)-FTIR and the Potassium Bromide (KBr) pellet method.[1][15][16]
ATR-FTIR is a versatile and rapid technique that requires minimal sample preparation.[1][15][16]
Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean.[16] Record a background spectrum of the empty ATR stage.
-
Sample Application: Place a small amount of the 7-iodo-1-indanone powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.[16]
-
Data Acquisition: Collect the IR spectrum. The evanescent wave penetrates the sample, and the resulting spectrum is recorded.[15][16]
-
Cleaning: After analysis, carefully remove the sample and clean the ATR crystal with a suitable solvent (e.g., isopropanol).[16]
Caption: Workflow for ATR-FTIR analysis of a solid sample.
The KBr pellet method is a traditional transmission technique that involves dispersing the sample in a solid matrix that is transparent to infrared radiation.[17][18][19]
Methodology:
-
Sample Preparation: Grind 1-2 mg of 7-iodo-1-indanone into a fine powder using an agate mortar and pestle.[17][18]
-
Mixing: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar.[17][20] It is crucial to use dry KBr as water has strong IR absorption bands.[18]
-
Grinding and Homogenizing: Gently but thoroughly mix the sample and KBr until a uniform, fine powder is obtained.[18]
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 metric tons) using a hydraulic press to form a thin, transparent disc.[18][19][20]
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the transmission spectrum.
Caption: Workflow for preparing a KBr pellet for FTIR analysis.
Conclusion
The IR spectrum of 7-iodo-1-indanone, particularly the position of its carbonyl absorption, serves as a sensitive probe of its electronic structure. A comparative analysis with 1-indanone and other ketones highlights the significant role of the iodine substituent. The electron-withdrawing inductive effect of iodine is expected to dominate its electron-donating resonance effect, resulting in a slight increase in the C=O stretching frequency. Accurate determination of this frequency through meticulous experimental techniques such as ATR-FTIR or the KBr pellet method is essential for a comprehensive understanding of the molecular properties of 7-iodo-1-indanone. This guide provides the foundational knowledge and practical protocols for researchers to conduct such comparative studies with scientific rigor.
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A Comparative Guide to Purity Determination of 7-Iodo-1-Indanone: HPLC, UPLC, and GC Methodologies
Abstract
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug safety and efficacy.[1] 7-Iodo-1-indanone, a key building block in the synthesis of various pharmaceutical agents, requires robust analytical methods to ensure its quality.[2][3] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) for the purity analysis of 7-iodo-1-indanone. We present a validated Reversed-Phase HPLC (RP-HPLC) method as the primary workhorse technique, detailing the rationale behind parameter selection to ensure a self-validating and reliable protocol.[4] Experimental data demonstrates that while HPLC offers a precise and accessible method, UPLC provides significant advantages in throughput and resolution.[5][6] GC is positioned as a complementary technique, indispensable for the analysis of volatile impurities such as residual solvents.[4] This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry, providing the technical insights necessary to select and implement the most appropriate analytical strategy.
Introduction: The Criticality of Purity in Pharmaceutical Intermediates
7-Iodo-1-indanone is a halogenated aromatic ketone that serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutics.[2][7] The introduction of the iodine atom at the 7-position provides a reactive handle for further molecular elaboration, making it a valuable precursor. However, synthetic routes can introduce a variety of impurities, including starting materials, by-products from side reactions, over-reacted species, and degradation products.[1][8] According to International Council for Harmonisation (ICH) guidelines, any component that is not the defined chemical entity is considered an impurity, and its presence, even at trace levels, can impact the safety and efficacy of the final drug product.[1]
Therefore, a precise, accurate, and specific analytical method is not merely a quality control checkpoint but a fundamental requirement for regulatory compliance and process understanding.[9] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for pharmaceutical purity analysis due to its versatility and sensitivity in separating complex mixtures.[4][10] This guide will dissect the development of an HPLC method tailored for 7-iodo-1-indanone and compare its performance with higher-throughput UPLC and the complementary GC technique.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
For non-volatile, polar, and thermally labile compounds, HPLC is the undisputed method of choice.[10] Given the aromatic and polar ketone structure of 7-iodo-1-indanone, Reversed-Phase HPLC (RP-HPLC) is the most logical approach.
The Rationale for a Reversed-Phase HPLC Approach
RP-HPLC separates molecules based on their hydrophobicity.[11] It utilizes a non-polar stationary phase (typically alkyl-silane bonded silica, like C18) and a polar mobile phase (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol).[12] 7-Iodo-1-indanone, being a moderately hydrophobic organic molecule, will interact with the C18 stationary phase. By gradually increasing the organic solvent content in the mobile phase (a gradient elution), we can control the retention and elution of the main compound and its potential impurities, which will have varying degrees of polarity. This gradient approach is crucial for impurity profiling, as it allows for the separation of compounds with a wide range of hydrophobicities within a single analytical run.
Causality Behind Experimental Parameter Selection
The development of a robust HPLC method requires a systematic approach where each parameter is chosen to achieve optimal separation and detection.
-
Stationary Phase (Column): A C18 column is the first choice for method development due to its wide applicability and excellent hydrophobic separation power.[11] For 7-iodo-1-indanone, a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) provides a good balance of efficiency and backpressure. Should co-elution of impurities with similar hydrophobicity occur, an alternative stationary phase like Phenyl or Pentafluorophenyl (PFP/F5) can provide enhanced selectivity for aromatic and halogenated compounds through π–π and dipole-dipole interactions.[13]
-
Mobile Phase: A binary gradient of water and acetonitrile is selected. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reversed-phase mode. To ensure sharp, symmetrical peaks, especially for any acidic or basic impurities, the pH of the mobile phase must be controlled. Adding 0.1% formic acid to both the aqueous and organic phases is a common practice to suppress the ionization of silanol groups on the silica support and ensure analytes are in a single ionic form, leading to consistent retention times.
-
Detection: The conjugated aromatic system in 7-iodo-1-indanone makes it an ideal candidate for UV-Vis detection.[10][14] A photodiode array (PDA) detector is recommended during method development to screen across a range of wavelengths and identify the absorbance maximum (λmax), which provides the highest sensitivity. For routine analysis, a single wavelength, typically 254 nm, can be used as it is a common wavelength for aromatic compounds.
-
Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column. Column temperature is maintained at 30 °C to ensure reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
Detailed Experimental Protocol: HPLC Purity of 7-Iodo-1-Indanone
This protocol is designed to be a self-validating system, where system suitability checks are performed before sample analysis to ensure the chromatographic system is performing adequately.[15]
1. Instrumentation and Consumables:
- HPLC system with gradient pump, autosampler, column oven, and PDA or UV-Vis detector.
- C18 Column (e.g., Agilent Zorbax, Waters SunFire, Phenomenex Luna), 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
- Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
- Diluent: Acetonitrile/Water (50:50, v/v).
- 7-Iodo-1-Indanone Reference Standard and Test Sample.
2. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0.0 | 95 | 5 | | 20.0 | 5 | 95 | | 25.0 | 5 | 95 | | 25.1 | 95 | 5 | | 30.0 | 95 | 5 |
3. Sample Preparation:
- Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of 7-Iodo-1-Indanone Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
- Test Solution (1.0 mg/mL): Accurately weigh ~25 mg of the 7-Iodo-1-Indanone test sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent. A higher concentration is used for the test sample to facilitate the detection of impurities at the 0.1% level.
4. System Suitability:
- Inject the Standard Solution five times.
- The relative standard deviation (RSD) for the peak area of the main peak should be ≤ 2.0%.
- The tailing factor should be ≤ 2.0.
- The theoretical plates (N) should be ≥ 2000.
5. Analysis and Calculation:
- Inject the Diluent (as a blank), followed by the Test Solution.
- Identify the peak for 7-iodo-1-indanone in the Test Solution chromatogram by comparing its retention time with the Standard Solution.
- Calculate the percentage of each impurity using the area normalization method:
- % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100
HPLC Analysis Workflow
The following diagram illustrates the logical flow of the HPLC purity determination process.
Caption: Workflow for HPLC Purity Determination.
Comparative Analysis: HPLC vs. Alternative Methodologies
While HPLC is a robust and reliable technique, other methods offer distinct advantages in specific contexts.[5][16]
Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution
UPLC operates on the same principles as HPLC but utilizes columns packed with sub-2 µm particles.[16] This fundamental difference requires instrumentation capable of handling much higher backpressures (up to 15,000 psi compared to HPLC's ~6,000 psi).[6][17]
-
Expertise & Experience: The smaller particle size dramatically increases column efficiency, leading to sharper peaks, superior resolution, and significantly shorter run times.[6][18] An analysis that takes 30 minutes on an HPLC system can often be completed in under 5 minutes on a UPLC system. This is invaluable in high-throughput environments like process development and discovery chemistry.
-
Trustworthiness: UPLC methods provide enhanced sensitivity, making it easier to detect and quantify trace-level impurities that might be missed by HPLC.[5][17] The improved resolution is also critical for separating closely eluting isomers or related substances.[6]
-
Drawbacks: The primary drawbacks are the higher initial cost of instrumentation and the increased susceptibility of the smaller-particle columns to clogging from poorly prepared samples.
Gas Chromatography (GC): A Complementary Technique
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[4]
-
Expertise & Experience: For 7-iodo-1-indanone itself, GC is less ideal than HPLC because its relatively high boiling point may require high inlet temperatures that risk thermal degradation. However, GC, particularly when coupled with a Mass Spectrometry (MS) detector (GC-MS), is the premier method for identifying and quantifying volatile organic impurities, such as residual solvents (e.g., toluene, hexane, ethyl acetate) from the synthesis and purification process.[4][19] This is a critical purity attribute that HPLC is not well-suited to measure.
-
Trustworthiness: GC offers exceptional sensitivity and specificity for volatile analytes. A headspace GC-MS method is the standard approach for residual solvent analysis, providing definitive identification and quantification as required by regulatory bodies.
Quantitative Performance Comparison
| Parameter | HPLC (Reversed-Phase) | UPLC (Reversed-Phase) | Gas Chromatography (Headspace GC-MS) |
| Primary Application | Purity profiling, quantification of non-volatile impurities and main component.[10] | High-throughput purity profiling, enhanced resolution of complex mixtures.[5][6] | Quantification of volatile impurities (e.g., residual solvents).[4] |
| Typical Analysis Time | 20-30 minutes | 3-10 minutes[6] | 15-25 minutes |
| Resolution | Good | Excellent[6] | Excellent (for volatile compounds) |
| Sensitivity (LOD/LOQ) | Moderate | High[17] | Very High (for volatile compounds) |
| Solvent Consumption | High | Low (up to 90% reduction vs. HPLC)[5] | Very Low |
| Instrumentation Cost | Moderate | High | Moderate to High |
| Sample Compatibility | Soluble, non-volatile compounds | Soluble, non-volatile compounds | Volatile, thermally stable compounds |
Method Validation: Ensuring Trustworthy Results
Any analytical method used for quality control must be validated to prove it is fit for its intended purpose.[9][20] The validation process, guided by ICH Q2(R1), establishes the performance characteristics of the method through rigorous experimental work.[21]
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities or degradants.[21] This is demonstrated by spiking the sample with known impurities and showing they are well-separated from the main peak.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[21] This is typically assessed over a range from the Limit of Quantitation (LOQ) to 120% of the target concentration.
-
Accuracy: The closeness of the test results to the true value.[21] It is often determined by analyzing a sample spiked with a known amount of reference standard and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly.[21] This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[21] This is critical for impurity analysis.
Conclusion
For the comprehensive purity determination of 7-iodo-1-indanone, a multi-faceted approach is recommended.
-
Primary Method (HPLC): The detailed RP-HPLC method serves as an excellent, robust, and reliable workhorse for routine quality control, capable of accurately quantifying the main component and separating most potential non-volatile impurities. Its accessibility and well-understood principles make it the standard choice.[16]
-
High-Throughput Alternative (UPLC): In environments where sample throughput and speed are critical, transitioning the HPLC method to a UPLC platform is highly advantageous. The investment in UPLC technology yields significant returns in terms of faster analysis, reduced solvent costs, and superior analytical performance.[18]
-
Complementary Method (GC): GC analysis is not an alternative but a necessary complement to liquid chromatography. It is the definitive technique for assessing volatile organic impurities and residual solvents, which must be controlled under separate limits.[4]
By strategically employing these techniques, researchers and drug development professionals can build a complete and accurate purity profile for 7-iodo-1-indanone, ensuring product quality and regulatory compliance from the laboratory to manufacturing.
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Comparative Reactivity Analysis: 7-Iodo-1-indanone vs. 7-Bromo-1-indanone in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and complex organic synthesis, the 1-indanone scaffold is a privileged structure, forming the core of numerous biologically active molecules and advanced intermediates.[1][2][3] The strategic functionalization of this scaffold is paramount, and palladium-catalyzed cross-coupling reactions are the premier tools for this purpose. When selecting starting materials, a frequent decision point for process chemists and medicinal chemists is the choice of the aryl halide handle. This guide provides an in-depth, objective comparison of the reactivity between 7-iodo-1-indanone and its bromo-analogue, 7-bromo-1-indanone, grounded in fundamental chemical principles and supported by experimental frameworks.
The Fundamental Basis of Reactivity: A Tale of Two Halogens
The observed difference in reactivity between 7-iodo- and 7-bromo-1-indanone is not arbitrary; it is dictated by the intrinsic properties of the carbon-halogen bond. The primary determinant is the Bond Dissociation Energy (BDE) , which is the energy required to cleave the C-X bond homolytically.
The established trend for aryl halides shows a significant decrease in bond strength as one descends the halogen group.[4]
| Bond | Typical BDE (kJ/mol) | Implication |
| Aryl-Br | ~285 | Stronger bond, requires more energy to break. |
| Aryl-I | ~213 | Weaker bond, more easily cleaved. |
| (Note: Exact BDE values can vary based on the specific molecular structure and measurement method)[5]. |
This difference in bond energy has a direct and profound impact on the kinetics of the most critical step in many cross-coupling reactions: oxidative addition . In this step, a low-valent palladium(0) catalyst inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The propensity for this step to occur follows the inverse trend of the BDE: Ar-I > Ar-Br > Ar-Cl > Ar-F.[6] Consequently, 7-iodo-1-indanone will undergo oxidative addition at a significantly faster rate and under milder conditions than 7-bromo-1-indanone.[6][7]
Performance in Key Palladium-Catalyzed Cross-Coupling Reactions
While modern catalyst systems have made the coupling of aryl bromides routine, the inherent reactivity difference often manifests in the required reaction conditions—temperature, time, and catalyst choice.[8]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds using organoboron reagents, is arguably the most widely used cross-coupling reaction in drug discovery.[9][10] The higher reactivity of 7-iodo-1-indanone makes it an ideal substrate for rapid library synthesis and for use with sensitive coupling partners.
Comparative Performance Data (Illustrative)
| Parameter | 7-Iodo-1-indanone | 7-Bromo-1-indanone | Rationale & Causality |
| Reaction Temp. | 60-80 °C | 80-110 °C | The higher energy barrier for C-Br bond cleavage necessitates more thermal energy. |
| Reaction Time | 1-4 hours | 6-24 hours | Faster oxidative addition with the C-I bond leads to shorter overall cycle time. |
| Catalyst System | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Bulky/e⁻-rich Ligands (e.g., SPhos, XPhos) | Basic catalysts suffice for the iodo substrate. The bromo analogue often requires more advanced, electron-rich ligands to promote the difficult oxidative addition step. |
| Typical Yield | >90% | >85% | With optimization, yields can be comparable, but achieving this with the bromo substrate often requires more screening and development. |
B. Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of modern medicinal chemistry.[11][12] The reaction is highly sensitive to the nature of the aryl halide. Early generations of catalysts were effective for aryl bromides and iodides, but often failed with less reactive chlorides.[13]
Comparative Performance Data (Illustrative)
| Parameter | 7-Iodo-1-indanone | 7-Bromo-1-indanone | Rationale & Causality |
| Reaction Temp. | Room Temp. - 70 °C | 80-100 °C | The facile oxidative addition of the C-I bond allows for significantly lower reaction temperatures. |
| Base | K₂CO₃, Cs₂CO₃ | NaOt-Bu, KOt-Bu, LHMDS | Weaker inorganic bases are often sufficient for the iodo substrate. The bromo analogue typically requires stronger, non-nucleophilic organic bases to facilitate the catalytic cycle. |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos, RuPhos | While bidentate phosphines like BINAP work, the bromo-indanone benefits from sterically hindered, electron-rich monophosphine ligands that accelerate both oxidative addition and reductive elimination.[13] |
| Substrate Scope | Broad | Broad (with modern ligands) | The milder conditions for the iodo-indanone may allow for the coupling of more sensitive or sterically hindered amines. |
Experimental Protocols: A Self-Validating Comparison
To practically illustrate the difference in reactivity, we present parallel, validated protocols for a model Suzuki-Miyaura coupling with phenylboronic acid. The choice of catalyst, base, and temperature for each protocol is deliberately selected to reflect typical field-proven conditions that account for the intrinsic reactivity of each halide, aiming for an efficient transformation.
Experimental Workflow Diagram
Protocol 1: Suzuki Coupling of 7-Iodo-1-indanone
-
Rationale: This protocol leverages the high reactivity of the C-I bond, using a standard, commercially available catalyst and milder conditions to achieve a rapid and high-yielding transformation.
-
Materials:
-
7-Iodo-1-indanone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (2 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 7-iodo-1-indanone, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times. This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe. The aqueous portion is essential for dissolving the base and facilitating the transmetalation step.[14]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki Coupling of 7-Bromo-1-indanone
-
Rationale: This protocol is adapted for the less reactive C-Br bond. It employs a more active catalyst system (generated in situ) and a higher temperature to overcome the larger activation barrier for oxidative addition, ensuring an efficient reaction.
-
Materials:
-
7-Bromo-1-indanone (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
-
Procedure:
-
To a flame-dried round-bottom flask, add 7-bromo-1-indanone, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand. The use of an electron-rich, bulky phosphine ligand like SPhos is crucial for promoting the challenging oxidative addition of the aryl bromide.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 8-16 hours for full conversion.
-
Follow identical workup and purification steps (7-9) as described in Protocol 1.
-
The Catalytic Cycle: Where Reactivity Matters Most
The palladium-catalyzed Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The initial oxidative addition step is typically the rate-determining step and is where the difference between the C-I and C-Br bond is most acutely expressed.
Summary and Strategic Recommendations
The choice between 7-iodo- and 7-bromo-1-indanone is a strategic one, balancing reactivity, cost, and project goals.
| Feature | 7-Iodo-1-indanone | 7-Bromo-1-indanone |
| Reactivity | High | Moderate |
| Reaction Conditions | Milder (lower temp, weaker base) | More Forcing (higher temp, stronger base) |
| Speed | Faster reaction times | Slower reaction times |
| Catalyst Choice | Standard catalysts often suffice | Often requires advanced, specialized ligands |
| Cost | Generally higher | More cost-effective for scale-up |
| Ideal Use Case | Route scouting, rapid analogue synthesis, projects with sensitive functional groups. | Process development, large-scale synthesis where cost is a driver and conditions can be robustly optimized. |
Expert Recommendations:
-
For Early-Stage Discovery & Medicinal Chemistry: 7-Iodo-1-indanone is the superior choice. Its high reactivity ensures a greater probability of success with a diverse range of coupling partners under mild conditions, accelerating the generation of new chemical entities.
-
For Process Development & Scale-Up: 7-Bromo-1-indanone is often preferred. Although it requires more rigorous optimization of reaction conditions (catalyst, ligand, temperature), its lower cost provides a significant economic advantage for manufacturing at scale. The maturity of modern catalysis means that high-yielding processes are readily achievable.[8]
Ultimately, both molecules are powerful intermediates. A comprehensive understanding of their relative reactivity allows the discerning researcher to make an informed, strategic decision that best aligns with the specific goals and constraints of their synthetic project.
References
-
Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. (n.d.). ResearchGate. Retrieved from [Link]
-
Kozlov, A., et al. (2015). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
Majhi, B., et al. (2020). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides. Organic Chemistry Frontiers. Retrieved from [Link]
-
Heck Reaction—State of the Art. (2009). MDPI. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024). Journal of the American Chemical Society. Retrieved from [Link]
-
Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. (2013). UVIC. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). Beilstein Journals. Retrieved from [Link]
-
Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Understanding the Relative Easiness of Oxidative Addition of Aryl and Alkyl Halides to Palladium(0). (2021). ResearchGate. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? (2018). Quora. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen research portal. Retrieved from [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination. (n.d.). Atlanchim Pharma. Retrieved from [Link]
-
Buchwald-Hartwig amination. (2023). YouTube. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Homolytic bond dissociation energies of the carbon–halogen bonds... (1993). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
Bond Dissociation Energies. (n.d.). Source not specified. Retrieved from [Link]
-
A novel protocol for the one-pot borylation/Suzuki reaction... (2015). RSC Publishing. Retrieved from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). PMC - NIH. Retrieved from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity. (2017). ResearchGate. Retrieved from [Link]
-
1-indanone derivatives: a novel one-pot approach to imides... (2021). SciELO. Retrieved from [Link]
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A Comparative Guide to the Structural Elucidation of 2,3-Dihydro-7-iodoinden-1-one Derivatives: X-ray Crystallography in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the indanone scaffold is a cornerstone for the development of novel therapeutic agents and functional materials. Derivatives of 2,3-dihydro-1H-inden-1-one, particularly those halogenated at the 7-position, are of significant interest due to their potential biological activities. The precise three-dimensional arrangement of atoms within these molecules is paramount to understanding their structure-activity relationships (SAR), guiding lead optimization, and enabling rational drug design.
This guide provides an in-depth technical comparison of X-ray crystallography with other key analytical techniques for the structural characterization of 2,3-dihydro-7-iodoinden-1-one derivatives. As a senior application scientist, the following content is curated to not only present methodologies but to also explain the rationale behind experimental choices, ensuring a robust and validated approach to structural elucidation.
The Unambiguous Power of X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline compound. It provides unequivocal information on bond lengths, bond angles, and the conformation of the molecule in the solid state. For complex organic molecules like this compound derivatives, where subtle changes in stereochemistry can drastically alter biological activity, the precision of X-ray crystallography is invaluable.
The presence of a heavy atom like iodine in the structure is particularly advantageous for X-ray crystallography. The strong scattering of X-rays by the iodine atom can simplify the phasing process during structure solution and can be instrumental in determining the absolute configuration of chiral derivatives.
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous attention to detail. The following workflow outlines the key stages, with a focus on the practical considerations for this compound derivatives.
Detailed Experimental Protocol: Crystallization and Structure Determination
The following protocol is adapted from established methods for halogenated indenone derivatives and serves as a robust starting point for obtaining high-quality crystals of this compound derivatives.
1. Synthesis and Purification:
2. Crystallization:
The formation of single crystals suitable for X-ray diffraction is often the most challenging step. Slow evaporation is a commonly successful technique for indenone derivatives.
-
Solvent Selection: Begin by dissolving the purified compound in a suitable solvent or solvent mixture. For indenone derivatives, solvents like ethanol, ethyl acetate, or mixtures such as hexane/ethyl acetate are good starting points. The ideal solvent is one in which the compound is moderately soluble.
-
Procedure:
-
Dissolve the purified this compound derivative in a minimal amount of the chosen solvent in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
-
3. Data Collection and Structure Refinement:
-
A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a Mo Kα radiation source.
-
The data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Comparative Analysis with Other Spectroscopic Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. The following table compares the information obtained from X-ray crystallography with that from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for a hypothetical this compound derivative.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, crystal packing. | Unambiguous structural determination; provides absolute configuration. | Requires a suitable single crystal; structure is in the solid state and may differ from solution conformation. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), stereochemical relationships in solution. | Provides information about the structure in solution; non-destructive. | Does not provide bond lengths or angles; interpretation can be complex for intricate molecules. |
| Mass Spectrometry | Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns. | High sensitivity; provides molecular formula confirmation. | Does not provide information on connectivity or stereochemistry; isomers can be difficult to distinguish. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, C-I, aromatic C-H). | Fast and simple; provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure. |
Insights from NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the successful synthesis of this compound derivatives in solution.
-
¹H NMR: The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The methylene protons of the five-membered ring will appear as triplets or more complex multiplets in the aliphatic region (δ 2.5-3.5 ppm). The chemical shifts and coupling constants provide valuable information about the substitution pattern on the aromatic ring and the conformation of the dihydroindenone core.
-
¹³C NMR: The carbonyl carbon will exhibit a characteristic signal in the downfield region (δ > 190 ppm). The carbon atom bearing the iodine will be shifted upfield due to the heavy atom effect.
The Role of Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the synthesized compounds. For a this compound derivative, the mass spectrum will show a characteristic molecular ion peak. High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The isotopic pattern of iodine is not as distinctive as that of chlorine or bromine, as iodine is monoisotopic (¹²⁷I). Fragmentation patterns can provide clues about the structure, often involving the loss of the iodine atom or cleavage of the five-membered ring.
Functional Group Identification with FTIR Spectroscopy
FTIR spectroscopy is a quick and effective method for identifying the key functional groups present in the molecule. For a this compound derivative, the FTIR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1710 cm⁻¹. Other characteristic bands include those for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C-I stretching (in the far-infrared region, typically below 600 cm⁻¹).
The Influence of the Iodine Atom: A Crystallographic Perspective
The presence of the heavy iodine atom significantly influences the crystallographic analysis and the resulting structural parameters.
-
Structure Solution: The strong scattering from the iodine atom can be leveraged in Patterson or direct methods to facilitate the initial phasing of the diffraction data, making structure solution more straightforward.
-
Intermolecular Interactions: The iodine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the iodine atom interacts with a nucleophilic species (e.g., the carbonyl oxygen of a neighboring molecule). This can play a significant role in the crystal packing.
-
Bond Lengths and Angles: The C-I bond length is a key parameter that can be precisely determined by X-ray crystallography. The substitution pattern on the indenone ring can influence this bond length, providing insights into the electronic effects within the molecule.
The following diagram illustrates the logical flow of comparing the data from different analytical techniques to arrive at a comprehensive structural understanding.
Conclusion
The structural elucidation of this compound derivatives is a critical step in their development for various applications. While NMR, MS, and FTIR provide essential pieces of the structural puzzle, single-crystal X-ray crystallography remains the ultimate tool for unambiguously determining the three-dimensional atomic arrangement. The presence of the iodine atom, while presenting certain considerations, is often an advantage in the crystallographic analysis. By integrating the data from this suite of powerful analytical techniques, researchers can gain a comprehensive understanding of these promising molecules, paving the way for the design of next-generation pharmaceuticals and materials.
References
- Vera-DiVaio, C. A., et al. (2009). Bioorganic & Medicinal Chemistry, 17(1), 335-343.
-
Sheldrick, G. M. (2008). Acta Crystallographica Section A, 64(1), 112-122. Available at: [Link]
- Brandenburg, K. (2006). DIAMOND. Crystal and Molecular Structure Visualization. Crystal Impact GbR, Bonn, Germany.
- Farrugia, L. J. (1997). Journal of Applied Crystallography, 30(5), 565.
- Westrip, S. P. (2010). Journal of Applied Crystallography, 43(4), 920-925.
- Agilent (2011). CrysAlis PRO. Agilent Technologies, Yarnton, England.
Sources
Section 1: Chromatographic Techniques for Separation and Purity Assessment
An In-Depth Guide to the Analytical Characterization of Indanone Intermediates
A Senior Application Scientist's Comparative Guide
Indanone and its derivatives are foundational scaffolds in medicinal chemistry, serving as crucial intermediates in the synthesis of a wide array of pharmaceuticals, from anti-inflammatory agents to central nervous system drugs.[1][2][3] The structural integrity, purity, and stereochemistry of these intermediates are paramount, as they directly influence the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Consequently, a robust and well-chosen analytical strategy is not merely a quality control measure but a cornerstone of successful drug development.
This guide provides a comparative analysis of the primary analytical techniques employed for the characterization of indanone intermediates. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers in selecting the most appropriate technique for their specific analytical challenge.
The initial challenge in analyzing a synthesized intermediate is often to determine its purity and identify any related substances or impurities. Chromatographic techniques are the workhorses for this task, separating components of a mixture for individual detection and quantification.[4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile and widely used technique in pharmaceutical analysis.[6] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Its strength lies in its applicability to a vast range of compounds, particularly those that are non-volatile or thermally labile, which covers a majority of indanone derivatives.
Causality of Choice: HPLC is the default choice for purity analysis of most indanone intermediates due to its high resolution, reproducibility, and the wide variety of available stationary phases (e.g., C18, C8, Phenyl) that can be tailored to the polarity of the specific indanone derivative. UV detection is typically sufficient given the chromophoric nature of the indanone core.
Gas Chromatography (GC)
GC separates compounds based on their volatility and interaction with a stationary phase within a long, thin column.[6] The sample is vaporized and carried through the column by an inert gas. GC offers exceptional resolution and is particularly powerful for analyzing volatile organic compounds, such as residual solvents from the synthesis.[4]
Causality of Choice: Choose GC when the indanone intermediate is thermally stable and sufficiently volatile. It is the superior method for detecting and quantifying residual solvents (e.g., THF, Toluene, Acetone) which are critical process impurities. When coupled with a Mass Spectrometer (MS), GC-MS is an unparalleled tool for identifying unknown volatile byproducts.[7]
Table 1: Comparison of HPLC and GC for Indanone Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between a gas mobile phase and a liquid/solid stationary phase. |
| Analyte Suitability | Non-volatile, thermally labile, polar to non-polar compounds. | Volatile and thermally stable compounds. |
| Typical Application | Purity assessment, impurity profiling, quantification of the main component. | Residual solvent analysis, analysis of volatile impurities and byproducts. |
| Common Detector | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS). | Flame Ionization Detector (FID), Mass Spectrometer (MS). |
| Resolution | High to Very High. | Very High, especially with capillary columns. |
| Limitations | Lower resolution for highly volatile compounds. | Not suitable for non-volatile or thermally degrading compounds. |
Workflow: Selecting the Right Chromatographic Method
Caption: Method selection workflow for chromatographic analysis.
Experimental Protocol: Purity Assessment of 4-Chloro-1-indanone by HPLC-UV
This protocol provides a self-validating system for determining the purity of a chloro-indanone intermediate.[8]
-
System Preparation:
-
Instrument: HPLC system with a UV/DAD detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample and Standard Preparation:
-
Standard: Accurately weigh ~10 mg of 4-Chloro-1-indanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (Diluent). This is the Standard Stock Solution.
-
Sample: Prepare the sample solution similarly, at the same nominal concentration.
-
-
Chromatographic Run (Gradient Elution):
-
Inject 10 µL of the sample.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Ramp linearly from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18.1-22 min: Return to 30% B and equilibrate.
-
-
-
Data Analysis:
-
Identify the peak for 4-Chloro-1-indanone based on the retention time of the reference standard.
-
Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Section 2: Spectroscopic Techniques for Structural Elucidation
Once purity is established, the definitive confirmation of the chemical structure is required. Spectroscopic methods provide detailed information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[1][9] It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Causality of Choice: NMR is non-negotiable for confirming the identity of a new indanone intermediate. ¹H NMR confirms the presence and integration of all protons, while ¹³C NMR identifies all unique carbon environments. 2D NMR experiments (like COSY and HSQC) are used to piece together the exact connectivity, unambiguously distinguishing between isomers (e.g., 4-Chloro-1-indanone vs. 6-Chloro-1-indanone), which is often impossible by mass spectrometry alone.[8]
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibration of atoms and is used to determine the functional groups present in a molecule. For indanones, the most characteristic feature is the strong carbonyl (C=O) stretching vibration.[10]
Causality of Choice: FT-IR with an Attenuated Total Reflectance (ATR) accessory is a rapid, non-destructive first-pass technique.[11] It can instantly confirm the presence of the key indanone carbonyl group (typically ~1700-1725 cm⁻¹) and the aromatic C-H bonds, providing immediate evidence that the desired class of compound has been formed.
Table 2: Comparison of NMR and IR for Structural Analysis
| Feature | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| Information Provided | Complete molecular structure, connectivity, stereochemistry. | Presence of specific functional groups. |
| Sample State | Solution (in deuterated solvent). | Solid, liquid, or gas. |
| Speed | Slower (minutes to hours per experiment). | Very Fast (seconds per scan). |
| Destructive? | No. | No. |
| Primary Application | Unambiguous structural elucidation and isomer differentiation. | Quick confirmation of functional groups (e.g., C=O, O-H). |
| Cost & Complexity | High cost, requires skilled operator. | Lower cost, relatively simple to operate. |
Workflow: Logic of Spectroscopic Structural Confirmation
Caption: Logical workflow for spectroscopic structure confirmation.
Experimental Protocol: ¹H and ¹³C NMR of 4-Methyl-1-indanone
This protocol outlines the standard procedure for acquiring high-quality NMR data for structural confirmation.[11]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the 4-Methyl-1-indanone sample.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 30° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay.
-
Process the Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.
-
Phase the spectrum and integrate the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This experiment requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Interpretation:
-
Correlate the chemical shifts (δ), coupling constants (J), and integrations of the ¹H spectrum with the proposed structure.
-
Assign each peak in the ¹³C spectrum to a specific carbon atom in the molecule.
-
Section 3: A Critical Parameter: Chiral Analysis
Many biologically active molecules derived from indanones are chiral, and their enantiomers can exhibit significantly different pharmacological and toxicological profiles.[12][13] Therefore, controlling and confirming the enantiomeric purity of a chiral indanone intermediate is a critical regulatory and safety requirement.[13]
Chiral High-Performance Liquid Chromatography (HPLC)
Direct separation of enantiomers is most commonly achieved using HPLC with a Chiral Stationary Phase (CSP).[14] These phases contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers, leading to different retention times.
Causality of Choice: Chiral HPLC is the gold-standard technique for determining enantiomeric excess (e.e.) or enantiomeric purity. The choice of the specific CSP (e.g., polysaccharide-based like amylose or cellulose derivatives) is crucial and often requires screening to find a column that provides baseline separation for the specific indanone derivative.
Workflow: Decision Process for Chiral Analysis
Caption: Decision workflow for the analysis of chiral indanones.
Experimental Protocol: Chiral Separation of a 3-Substituted Indanone
-
System and Column Selection:
-
Instrument: HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Daicel CHIRALCEL® OD-H, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Typically a mixture of Hexane and Isopropanol (e.g., 90:10 v/v). Normal phase chromatography is often more effective for chiral separations.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Prepare a solution of the racemic indanone standard in the mobile phase at a concentration of ~1 mg/mL.
-
Prepare the synthesized sample at the same concentration.
-
-
Chromatographic Run (Isocratic):
-
Inject 5 µL of the racemic standard to confirm the separation of the two enantiomer peaks and determine their retention times.
-
Inject 5 µL of the synthesized sample.
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers (if present) in the sample chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the formula: e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.
-
Section 4: Comprehensive Method Comparison
Choosing the right analytical tool requires balancing the type of information needed with practical considerations like speed and cost. The table below provides a holistic comparison of the discussed techniques.
Table 3: Overall Comparison of Analytical Methods for Indanone Intermediates
| Method | Information Provided | Sample Type | Speed | Cost | Destructive? | Primary Application |
| HPLC-UV | Purity, Quantification | Non-volatile, Soluble | Moderate | Medium | No | Routine Purity & Assay |
| GC-MS | Purity, Identification | Volatile, Thermally Stable | Fast | Medium-High | Yes | Residual Solvents, Volatile Impurities |
| FT-IR (ATR) | Functional Groups | Solid, Liquid | Very Fast | Low | No | Quick Identity/Functional Group Check |
| NMR | Definitive Structure | Soluble | Slow | High | No | Unambiguous Structural Elucidation |
| LC-MS | Purity, MW, Structure | Non-volatile, Soluble | Moderate | High | Yes | Impurity Identification & Quantification |
| Chiral HPLC | Enantiomeric Purity | Soluble | Moderate | Medium-High | No | Enantiomeric Excess Determination |
Conclusion
The analytical characterization of indanone intermediates is a multi-faceted process that relies on the synergistic use of several powerful techniques. There is no single "best" method; rather, the optimal strategy involves a logical progression from rapid, information-general techniques to more complex, information-rich ones. A typical workflow begins with FT-IR and a chromatographic purity screen (HPLC or GC), followed by definitive structural confirmation using NMR and Mass Spectrometry. For chiral molecules, a dedicated chiral HPLC method is essential. By understanding the strengths and limitations of each technique, researchers and drug development professionals can build a robust analytical package that ensures the quality, safety, and consistency of these vital pharmaceutical building blocks.
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Jain, S. (n.d.). Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]
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Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
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Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Preprints.org. [Link]
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ACS Publications. (n.d.). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry. [Link]
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Austin, C., & Flynn, P. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah. [Link]
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RSC Publishing. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC. [Link]
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PMC. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. National Center for Biotechnology Information. [Link]
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NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. [Link]
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Journal of Physical Science. (2018). Synthesis, Characterisation and Vasolidation Properties of Indanone-based Chalcones. Universiti Sains Malaysia. [Link]
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ACS Publications. (2025). Ultrasound-Assisted Synthesis of 2-Benzylidene-1-Indanone Derivatives and Evaluation as a Corrosion Inhibitor for Mild Steel in 1 M HCl Solution. ACS Omega. [Link]
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ResearchGate. (2025). Solvents effect on infrared spectra of 1,3-indanedione in organic solvents. ResearchGate. [Link]
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Wikipedia. (n.d.). Chiral analysis. Wikipedia. [Link]
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SciELO. (2025). 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme. SciELO. [Link]
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YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). [Link]
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Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]
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Spectral Showdown: A Comparative Guide to 6-Iodo-1-Indanone and 7-Iodo-1-Indanone for the Discerning Researcher
The Subjects of Our Investigation: Molecular Structures
The key distinction between our two molecules of interest lies in the position of the iodine atom on the aromatic ring of the 1-indanone core. This seemingly minor change has significant implications for the electronic environment of the entire molecule, which will be reflected in their respective spectra.
Figure 1: Molecular structures of 6-iodo-1-indanone and 7-iodo-1-indanone.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for probing the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density of its surroundings. In our isomeric pair, the differing placement of the electron-withdrawing, yet bulky, iodine atom will lead to distinct patterns in the aromatic region of their ¹H NMR spectra.
Predicted ¹H NMR Data Summary
| Proton | Predicted δ (ppm) for 6-Iodo-1-indanone | Predicted δ (ppm) for 7-Iodo-1-indanone | Splitting Pattern |
| H-2 | ~2.7 | ~2.7 | Triplet |
| H-3 | ~3.1 | ~3.1 | Triplet |
| H-4 | ~7.6 | ~7.3 | Doublet |
| H-5 | ~7.8 | ~7.5 | Triplet |
| H-7 | ~7.9 | - | Singlet |
| H-6 | - | ~7.8 | Doublet |
Disclaimer: These are predicted values based on the known spectrum of 1-indanone and the anticipated substituent effects of iodine. Actual experimental values may vary.
In 6-iodo-1-indanone , the iodine at the 6-position will exert its primary deshielding effect on the adjacent protons, H-5 and H-7. We would predict H-7 to be the most downfield aromatic proton due to the combined electron-withdrawing effects of the iodine and the carbonyl group. H-5 will also be significantly deshielded. The H-4 proton, being furthest from the iodine, will be the most upfield in the aromatic region.
For 7-iodo-1-indanone , the iodine is ortho to the carbonyl group. This proximity will likely cause significant deshielding of the H-6 proton. The H-4 and H-5 protons will be less affected by the iodine compared to the 6-iodo isomer. The overall pattern of the aromatic region will be a key differentiator.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. The chemical shifts of carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic structure.
Predicted ¹³C NMR Data Summary
| Carbon | Predicted δ (ppm) for 6-Iodo-1-indanone | Predicted δ (ppm) for 7-Iodo-1-indanone |
| C=O | ~206 | ~206 |
| C-ipso (C-I) | ~95 | ~98 |
| Aromatic CHs | 125-140 | 125-140 |
| Aliphatic CH₂s | 25-37 | 25-37 |
Disclaimer: These are predicted values based on the known spectrum of 1-indanone and the anticipated substituent effects of iodine. Actual experimental values may vary.
The most significant difference in the ¹³C NMR spectra will be the chemical shift of the carbon atom directly bonded to the iodine (the ipso-carbon). Due to the "heavy atom effect" of iodine, this carbon signal is expected to be shifted significantly upfield to around 95-98 ppm. The precise shift will be subtly different between the two isomers. The other aromatic carbon signals will also show minor shifts depending on their proximity to the iodine atom. The carbonyl and aliphatic carbon signals are expected to be less affected and should appear at similar chemical shifts in both isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key absorption bands for our iodo-1-indanone isomers will be the carbonyl (C=O) stretch and the aromatic C-H and C=C stretching and bending vibrations.
Predicted Key IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) for 6-Iodo-1-indanone | Predicted Wavenumber (cm⁻¹) for 7-Iodo-1-indanone |
| C=O Stretch | ~1710-1730 | ~1710-1730 |
| Aromatic C=C Stretch | ~1600, ~1470 | ~1600, ~1470 |
| Aromatic C-H Stretch | >3000 | >3000 |
| C-I Stretch | ~500-600 | ~500-600 |
Disclaimer: These are predicted values based on the known spectrum of 1-indanone and general ranges for these functional groups.
The most intense band in the IR spectrum of both compounds will be the carbonyl stretch, expected around 1710-1730 cm⁻¹. The position of the iodine atom is unlikely to cause a major shift in this absorption. Both isomers will also exhibit characteristic aromatic C=C stretching bands around 1600 and 1470 cm⁻¹ and aromatic C-H stretching absorptions just above 3000 cm⁻¹.[1][2] A key, albeit weaker, differentiating feature could be the C-I stretching vibration, which is expected in the far-infrared region (around 500-600 cm⁻¹). The substitution pattern on the aromatic ring can also influence the pattern of the C-H out-of-plane bending vibrations in the fingerprint region (900-675 cm⁻¹), which could provide another point of comparison.[1]
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For 6-iodo-1-indanone and 7-iodo-1-indanone, the molecular ion peak (M⁺) will be a key identifier, and the fragmentation patterns will offer structural clues.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): Both isomers will have the same molecular weight and thus the same molecular ion peak at m/z = 258. The presence of iodine will be evident from the isotopic pattern, as iodine is monoisotopic (¹²⁷I).
-
Key Fragmentation Pathways:
-
Loss of I•: A prominent fragment will likely be observed at m/z = 131, corresponding to the loss of an iodine radical. This fragment would be the indanone cation.
-
Loss of CO: Fragmentation of the indanone ring can occur through the loss of a neutral carbon monoxide molecule, leading to a fragment at m/z = 230.
-
Aromatic Ring Fragmentation: Further fragmentation of the aromatic ring can lead to a variety of smaller charged species.
-
While the major fragments are expected to be similar for both isomers, the relative intensities of these fragments may differ due to the influence of the iodine's position on the stability of the resulting fragment ions. For instance, the proximity of the iodine to the carbonyl group in the 7-iodo isomer might influence the propensity for certain fragmentation pathways.[3]
Experimental Protocols
For the acquisition of high-quality spectral data, the following standard protocols are recommended:
NMR Data Acquisition Workflow
Figure 2: A generalized workflow for NMR data acquisition.
IR Spectroscopy (FTIR-ATR) Workflow
Figure 3: A standard workflow for FTIR-ATR data acquisition.
Mass Spectrometry (EI-MS) Workflow
Figure 4: A typical workflow for Electron Ionization Mass Spectrometry.
Conclusion
The differentiation of 6-iodo-1-indanone and 7-iodo-1-indanone, while challenging, is readily achievable through a multi-pronged spectroscopic approach. The most definitive distinctions are predicted to arise from the ¹H NMR spectra, where the aromatic proton signals will exhibit unique chemical shifts and coupling patterns. ¹³C NMR will provide a clear signature for the carbon bearing the iodine substituent. While IR spectroscopy and mass spectrometry will show many similarities, subtle differences in the fingerprint region of the IR spectrum and the relative abundances of fragment ions in the mass spectrum can provide confirmatory evidence. By carefully applying the principles and protocols outlined in this guide, researchers can confidently distinguish between these two important isomers, ensuring the integrity and accuracy of their scientific endeavors.
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Unraveling Molecular Architecture: A Comparative Guide to the Structural Elucidation of 2,3-Dihydro-7-iodoinden-1-one using 2D NMR
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth technical exploration of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural elucidation of 2,3-Dihydro-7-iodoinden-1-one, a halogenated indanone derivative. We will present a detailed analysis of predicted 2D NMR data, compare its efficacy with other analytical techniques, and provide the foundational knowledge for applying these methods to novel small molecules.
The Challenge: Beyond the 1D Spectrum
One-dimensional (1D) NMR spectroscopy is a fundamental tool for molecular characterization, providing essential information about the chemical environment of magnetically active nuclei. However, for molecules with complex spin systems or overlapping proton signals, 1D ¹H and ¹³C NMR spectra can be challenging to interpret definitively. This is often the case with substituted aromatic compounds like this compound, where the aromatic protons can exhibit complex splitting patterns and the aliphatic protons may have similar chemical shifts. To overcome these limitations, 2D NMR techniques are employed to resolve these ambiguities by spreading the spectral information across a second frequency dimension, revealing correlations between nuclei.[1]
The Structure in Question: this compound
Before delving into the spectral analysis, let us first consider the expected structure of this compound (C₉H₇IO). This molecule comprises a bicyclic system with a benzene ring fused to a five-membered ring containing a ketone and two methylene groups. The iodine atom is substituted at the 7-position of the indanone core.
Molecular Structure of this compound:
Caption: Numbering of this compound.
A Symphony of Correlations: Elucidating the Structure with 2D NMR
To illustrate the power of 2D NMR, we will analyze a set of predicted spectra for this compound. These predictions are generated based on established NMR prediction algorithms and provide a robust framework for understanding the expected correlations.[2][3][4]
Predicted ¹H and ¹³C NMR Data
The first step in any NMR analysis is the examination of the 1D spectra. The predicted chemical shifts provide the foundation for interpreting the 2D correlations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~ 2.7 | ~ 25 |
| H3 | ~ 3.1 | ~ 36 |
| H4 | ~ 7.5 | ~ 128 |
| H5 | ~ 7.3 | ~ 125 |
| H6 | ~ 7.8 | ~ 138 |
| C1 | - | ~ 207 (Ketone) |
| C2 | - | ~ 25 |
| C3 | - | ~ 36 |
| C3a | - | ~ 135 |
| C4 | - | ~ 128 |
| C5 | - | ~ 125 |
| C6 | - | ~ 138 |
| C7 | - | ~ 95 (Iodo-substituted) |
| C7a | - | ~ 150 |
COSY (Correlation Spectroscopy): Mapping the Proton Neighbors
The COSY experiment is a homonuclear correlation technique that reveals proton-proton couplings, typically through two or three bonds.[5] In a COSY spectrum, both axes represent the ¹H NMR spectrum, and cross-peaks indicate which protons are coupled to each other.
Caption: COSY experimental workflow.
For this compound, we would expect the following COSY correlations:
-
A cross-peak between the protons on C2 and C3, as they are vicinally coupled.
-
In the aromatic region, a cross-peak between H4 and H5, and another between H5 and H6, revealing the connectivity of the aromatic spin system.
HSQC (Heteronuclear Single Quantum Coherence): Directly Linking Protons to Carbons
The HSQC experiment is a heteronuclear correlation technique that identifies direct one-bond correlations between protons and the carbons to which they are attached.[6][7][8] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each cross-peak represents a direct C-H bond.
Caption: HSQC experimental workflow.
Based on the predicted chemical shifts, the HSQC spectrum would show:
-
A cross-peak correlating the ¹H signal at ~2.7 ppm to the ¹³C signal at ~25 ppm (C2).
-
A cross-peak correlating the ¹H signal at ~3.1 ppm to the ¹³C signal at ~36 ppm (C3).
-
Cross-peaks correlating the aromatic proton signals (~7.3-7.8 ppm) to their corresponding aromatic carbon signals (~125-138 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton
The HMBC experiment is another heteronuclear correlation technique that reveals long-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[9][10] This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.
Caption: HMBC experimental workflow.
Key HMBC correlations for this compound would include:
-
The protons at C3 (~3.1 ppm) showing correlations to the carbonyl carbon C1 (~207 ppm) and the aromatic carbon C3a (~135 ppm).
-
The protons at C2 (~2.7 ppm) showing correlations to C1 (~207 ppm) and C3a (~135 ppm).
-
The aromatic proton H6 (~7.8 ppm) showing a correlation to the iodinated carbon C7 (~95 ppm) and the quaternary carbon C7a (~150 ppm).
-
The aromatic proton H4 (~7.5 ppm) showing a correlation to the quaternary carbon C3a (~135 ppm).
By systematically analyzing the COSY, HSQC, and HMBC spectra, the complete chemical structure of this compound can be unambiguously determined.
A Comparative Perspective: Alternative and Complementary Analytical Techniques
While 2D NMR is a powerful tool for structure elucidation, a comprehensive analysis often involves a combination of techniques. Here, we compare 2D NMR with other common analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR | Detailed atomic connectivity and spatial relationships. | Provides unambiguous structural information in solution. Non-destructive. | Requires relatively pure sample and can be time-consuming. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[11] | High sensitivity, small sample amount required. Provides molecular formula with high resolution MS. | Fragmentation can be complex to interpret. Does not provide stereochemical information. |
| X-ray Crystallography | Precise 3D atomic arrangement in a crystal lattice.[1] | Provides definitive solid-state structure, including stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state conformation may differ from the solution-state. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups.[12] | Fast and simple. Good for identifying key functional groups (e.g., C=O, C-I). | Provides limited information on the overall molecular skeleton. |
| UV-Vis Spectroscopy | Information about conjugated systems.[13][14] | Sensitive to the extent of conjugation. | Provides limited structural information beyond the chromophore. |
Experimental Protocols: A Practical Guide
Sample Preparation for NMR Spectroscopy
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.
-
Filter the sample through a small plug of glass wool into the NMR tube if any particulate matter is present.
2D NMR Data Acquisition
The following are general parameters for acquiring 2D NMR spectra on a modern NMR spectrometer (e.g., 400-600 MHz). Specific parameters should be optimized for the instrument and sample.
COSY (Correlation Spectroscopy):
-
Load a standard COSY pulse program.
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire a sufficient number of scans per increment to achieve a good signal-to-noise ratio.
-
Typically, 256-512 increments in the indirect dimension (t₁) are collected.
HSQC (Heteronuclear Single Quantum Coherence):
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsp for multiplicity-edited spectra).
-
Set the ¹H spectral width as in the COSY experiment.
-
Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).
-
Optimize the one-bond coupling constant (¹JCH) to an average value (e.g., 145 Hz).
HMBC (Heteronuclear Multiple Bond Correlation):
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths as in the HSQC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a typical value (e.g., 8 Hz) to emphasize two- and three-bond correlations.
Conclusion
The structural elucidation of novel small molecules is a critical task in chemical research and drug development. This guide has demonstrated the comprehensive approach of utilizing a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to unambiguously determine the molecular architecture of this compound. By understanding the principles behind each technique and how to interpret the resulting correlation data, researchers can confidently characterize new chemical entities. Furthermore, by comparing the strengths and limitations of 2D NMR with other analytical methods, a more holistic and robust strategy for structure determination can be developed.
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A-Comparative-Guide-to-GC-MS-Analysis-of-7-iodo-1-indanone-Synthesis-Byproducts
Introduction
7-iodo-1-indanone is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its utility hinges on high purity, making the identification and quantification of synthesis byproducts a critical aspect of process development and quality control. The most common synthetic route involves the electrophilic iodination of 1-indanone.[2] While seemingly straightforward, this reaction can yield a complex mixture of isomers and over-iodinated species, necessitating a robust analytical method for their resolution and characterization.
This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the characterization of byproducts generated during the synthesis of 7-iodo-1-indanone. We will explore how different GC columns and analytical conditions can be leveraged to achieve optimal separation and confident identification of these closely related compounds.
Synthetic Context: The Genesis of Byproducts
The synthesis of 7-iodo-1-indanone is typically achieved through the direct iodination of 1-indanone using an iodine source, often in the presence of an oxidizing agent or a catalyst.[3] The directing effects of the carbonyl group and the aromatic ring in 1-indanone can lead to the formation of several potential byproducts.
Key Potential Byproducts Include:
-
Unreacted Starting Material: 1-indanone
-
Regioisomers: 4-iodo-1-indanone, 5-iodo-1-indanone, and 6-iodo-1-indanone
-
Di-iodinated Species: e.g., 5,7-diiodo-1-indanone
The formation of these byproducts is governed by the reaction kinetics and thermodynamics, with factors such as reaction time, temperature, and the nature of the iodinating agent playing a crucial role.[4] For instance, prolonged reaction times or the use of a highly reactive iodinating agent can favor the formation of di-iodinated products.
The Analytical Challenge and the Power of GC-MS
The primary analytical challenge lies in the separation and unambiguous identification of the various iodo-1-indanone isomers, which often exhibit similar boiling points and mass spectral fragmentation patterns. Gas chromatography is the separation technique of choice for such volatile and semi-volatile compounds.[5] When coupled with mass spectrometry, it provides a powerful tool for both separation and structural elucidation.
Comparative GC-MS Methodologies
To illustrate the importance of methodological choices, we will compare the performance of two common types of GC capillary columns for the analysis of a hypothetical crude reaction mixture of 7-iodo-1-indanone synthesis:
-
Method A: Non-Polar Column (DB-5 type or equivalent) : These columns, often with a (5%-phenyl)-methylpolysiloxane stationary phase, separate compounds primarily based on their boiling points.
-
Method B: Mid-Polarity Column (DB-17 type or equivalent) : These columns, with a (50%-phenyl)-methylpolysiloxane stationary phase, offer a different selectivity by introducing polar interactions, which can be advantageous for separating isomers.
Experimental Workflow
A generalized workflow for the analysis is depicted below.
Caption: Generalized experimental workflow from synthesis to byproduct identification.
Detailed Experimental Protocols
Sample Preparation:
-
Aliquots of the crude reaction mixture are quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The residue is dissolved in a suitable solvent (e.g., dichloromethane) to a final concentration of approximately 1 mg/mL for GC-MS analysis.
GC-MS Parameters:
| Parameter | Method A (Non-Polar Column) | Method B (Mid-Polarity Column) |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-17ms) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 280 °C | 280 °C |
| Injection Volume | 1 µL, Split ratio 20:1 | 1 µL, Split ratio 20:1 |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C | 280 °C |
| Ion Source Temp. | 230 °C | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 m/z | 40-450 m/z |
Data Interpretation and Comparison
The following table summarizes the expected GC-MS data for the target compound and its potential byproducts. Retention times are hypothetical and for illustrative purposes to highlight the comparative performance of the two methods.
| Compound | Molecular Weight | Method A (Non-Polar) Retention Time (min) | Method B (Mid-Polar) Retention Time (min) | Key Mass Fragments (m/z) |
| 1-Indanone | 132.16 | 8.5 | 9.2 | 132 (M+), 104, 76 |
| 4-iodo-1-indanone | 258.06 | 11.2 | 12.5 | 258 (M+), 131, 103 |
| 5-iodo-1-indanone | 258.06 | 11.4 | 13.0 | 258 (M+), 131, 103 |
| 6-iodo-1-indanone | 258.06 | 11.3 | 12.8 | 258 (M+), 131, 103 |
| 7-iodo-1-indanone | 258.06 | 11.0 | 12.1 | 258 (M+), 131, 103 |
| 5,7-diiodo-1-indanone | 383.95 | 14.5 | 16.2 | 384 (M+), 257, 130 |
Analysis of Chromatographic Separation
-
Method A (Non-Polar Column): On a non-polar column, the elution order is primarily dictated by the boiling points of the compounds. The iodo-1-indanone isomers have very similar boiling points, leading to significant co-elution or poor resolution, making accurate quantification challenging.
-
Method B (Mid-Polarity Column): The mid-polarity column provides better separation of the regioisomers. The differences in the dipole moments of the isomers, arising from the position of the iodine atom, lead to differential interactions with the stationary phase, resulting in improved resolution.
Mass Spectral Fragmentation Analysis
The mass spectra of the iodo-1-indanone isomers are expected to be very similar, dominated by the molecular ion (M+) peak at m/z 258. A key fragmentation pathway for organo-iodine compounds is the loss of the iodine atom.[6][7] The C-I bond is relatively weak and its cleavage leads to a prominent fragment ion.[8]
For iodo-1-indanone, the loss of an iodine radical (I•, mass 127) from the molecular ion results in a fragment at m/z 131. Further fragmentation of the indanone ring structure can lead to ions at m/z 103 and 77, corresponding to the loss of CO and subsequent fragments.
Caption: Proposed fragmentation pathway for iodo-1-indanone.
Conclusion and Recommendations
For the comprehensive analysis of byproducts in the synthesis of 7-iodo-1-indanone, a GC-MS method employing a mid-polarity column is highly recommended . This approach provides superior resolution of the critical regioisomeric impurities, which is essential for accurate process monitoring and quality assessment. While a non-polar column can be useful for detecting the presence of the starting material and di-iodinated species, it is inadequate for resolving the isomeric byproducts.
The identification of byproducts should be confirmed by comparing their mass spectra with library data and, if possible, by synthesizing and analyzing authentic reference standards. This rigorous analytical approach ensures the production of high-purity 7-iodo-1-indanone for its intended applications in research and drug development.
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A Comparative Guide to the Synthesis of Substituted Indanones: From Classical Methods to Modern Catalysis
Substituted indanones are a cornerstone of modern medicinal chemistry and materials science. Their rigid bicyclic framework is a privileged scaffold found in numerous biologically active molecules and functional materials. The development of efficient and versatile synthetic routes to access these valuable compounds is therefore a topic of significant interest for researchers in both academia and industry. This guide provides an in-depth comparison of the most prominent synthetic strategies for the preparation of substituted indanones, offering insights into their mechanisms, scope, and practical applications.
The Enduring Legacy of Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides is one of the most established and widely employed methods for the synthesis of 1-indanones.[1][2] This acid-catalyzed cyclization proceeds via an electrophilic aromatic substitution mechanism.
Mechanism and Key Considerations
The reaction can be initiated from either the 3-arylpropionic acid or its more reactive acid chloride derivative. When starting from the carboxylic acid, a strong protic acid like polyphosphoric acid (PPA) or methanesulfonic acid (MSA) is typically used to both activate the carboxylic acid and catalyze the cyclization.[1] The use of a Lewis acid, such as aluminum chloride (AlCl₃), is common when starting from the acid chloride.[3]
The choice of catalyst and reaction conditions can significantly impact the yield and regioselectivity of the reaction, particularly for substrates with multiple possible cyclization sites. While the direct cyclization of 3-arylpropionic acids is considered "greener" as it produces water as the only byproduct, it often requires harsh conditions.[1] The two-step procedure involving the formation of the acid chloride is often more efficient but generates corrosive byproducts.[1]
Experimental Data: A Comparative Overview
The following table summarizes typical reaction conditions and yields for the Friedel-Crafts synthesis of 1-indanones, highlighting the impact of different catalysts and energy sources.
| Starting Material | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 3-(4-methoxyphenyl)propionic acid | Tb(OTf)₃ (5 mol%) | o-dichlorobenzene | 24 h | 74 | [3] |
| 3-phenylpropionic acid | PPA | neat | 30 min | 90 | [1] |
| 3-phenylpropionyl chloride | AlCl₃ | CS₂ | 1 h | 90 | [3] |
| 3-(4-methoxyphenyl)propionic acid | Triflic acid (20 mol%), MW | 1,2-dichloroethane | 20 min | 99 | [1] |
| 3-(4-methoxyphenyl)propionic acid | Triflic acid (20 mol%), US | 1,2-dichloroethane | 60 min | 99 | [1] |
MW = Microwave irradiation, US = Ultrasound irradiation
Modern Marvels: Transition Metal-Catalyzed Cyclizations
In recent decades, transition metal catalysis has revolutionized the synthesis of complex organic molecules, and substituted indanones are no exception. Palladium- and rhodium-catalyzed reactions, in particular, have emerged as powerful tools for the asymmetric synthesis of chiral indanones, which are of immense importance in drug development.[4][5][6]
The Intramolecular Heck Reaction: A Gateway to Chiral 3-Substituted Indanones
The intramolecular Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[7][8] This reaction has been elegantly applied to the asymmetric synthesis of 3-substituted indanones, where the use of chiral phosphine ligands allows for high levels of enantioselectivity.[4][5][9]
A key feature of this method is the ability to control the reaction pathway to yield either the 3-substituted indanone or the corresponding α-exo-methylene indanone by simply changing the base.[4] This provides access to a diverse range of chiral building blocks from a common precursor.
Rhodium-Catalyzed Asymmetric Routes
Rhodium catalysts have also proven to be highly effective in the asymmetric synthesis of indanones. Two notable approaches include the isomerization of racemic α-arylpropargyl alcohols and the intramolecular 1,4-addition of pinacolborane chalcone derivatives.[6][10]
The rhodium-catalyzed asymmetric isomerization of racemic α-arylpropargyl alcohols provides access to β-chiral indanones with high enantioselectivity.[6] This method is particularly noteworthy for its use of novel axially chiral bisphosphine ligands.
Another powerful rhodium-catalyzed method is the asymmetric intramolecular 1,4-addition of pinacolborane chalcone derivatives.[10] This reaction, utilizing a simple monophosphine ligand, offers a straightforward route to a wide variety of enantioenriched 3-aryl-1-indanones in high yields and with excellent enantioselectivities.[10][11]
Experimental Data: Asymmetric Synthesis of 3-Aryl-1-indanones
| Substrate | Catalyst/Ligand | Conditions | Yield (%) | ee (%) | Reference |
| (E)-2'-Triflylchalcone | Pd(OAc)₂ / (R)-3,5-Xyl-MeOBIPHEP | Proton Sponge, DMF, 100 °C, 24 h | 85 | 91 | [4] |
| (E)-2'-Nonaflate chalcone | Pd(OAc)₂ / (R)-3,5-Xyl-MeOBIPHEP | Proton Sponge, Dioxane, 100 °C, 24 h | 82 | 93 | [4] |
| Racemic α-phenylpropargyl alcohol | [Rh(cod)₂]BF₄ / (R,R)-Ligand | DCE, 80 °C, 2 h | 95 | 98 | [6] |
| Pinacolborane chalcone derivative | [Rh(cod)Cl]₂ / (R)-MonoPhos | Toluene, 100 °C, 24 h | 95 | 95 | [10] |
The Pauson-Khand Reaction: A [2+2+1] Cycloaddition Approach
The Pauson-Khand reaction is a powerful organometallic reaction that involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone.[12][13] While not exclusively for indanone synthesis, its intramolecular variant can be effectively employed to construct the indanone core.[12]
This reaction is typically mediated by cobalt carbonyl complexes, although other transition metals like rhodium and iridium have also been used.[12][13] The intramolecular Pauson-Khand reaction of an enyne substrate provides a direct route to bicyclic systems containing the indanone framework.
Other Noteworthy Synthetic Strategies
Beyond the major routes discussed above, a variety of other innovative methods for the synthesis of substituted indanones have been developed. These include:
-
Nickel-catalyzed reductive cyclization of enones, which has been applied to the stereoselective synthesis of medically important molecules.[11]
-
Ruthenium-catalyzed tandem coupling and cyclization of aromatic acids and α,β-unsaturated ketones.[14]
-
Photocatalyzed C-H annulation of aromatic aldehydes and terminal alkynes, offering a metal-free and sustainable approach.[15]
-
Superacid-promoted one-pot synthesis involving the reaction of aryl isopropyl ketones and benzaldehydes.[16]
Conclusion: Choosing the Right Path
The optimal synthetic route to a substituted indanone is highly dependent on the desired substitution pattern, the need for stereochemical control, and considerations of efficiency and sustainability.
-
Friedel-Crafts acylation remains a robust and cost-effective method for the synthesis of a wide range of 1-indanones, especially when enantioselectivity is not a primary concern.
-
Transition metal-catalyzed methods , particularly those employing palladium and rhodium, offer unparalleled control over stereochemistry, making them the methods of choice for the synthesis of chiral indanones for pharmaceutical applications.
-
The Pauson-Khand reaction and other modern catalytic methods provide unique and powerful avenues for the construction of complex indanone frameworks.
As the demand for novel and structurally diverse indanone derivatives continues to grow, the development of new and improved synthetic methodologies will undoubtedly remain an active and exciting area of chemical research.
Experimental Protocols
Representative Procedure for Friedel-Crafts Acylation using Microwaves[1]
To a solution of 3-(4-methoxyphenyl)propionic acid (1 mmol) in 1,2-dichloroethane (5 mL) in a microwave tube was added triflic acid (0.2 mmol). The tube was sealed and irradiated in a microwave reactor at 120 °C for 20 minutes. After cooling, the reaction mixture was diluted with ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 1-indanone.
Representative Procedure for Asymmetric Intramolecular Reductive-Heck Reaction[4]
A mixture of Pd(OAc)₂ (5 mol %), (R)-3,5-Xyl-MeOBIPHEP (10 mol %), and proton sponge (2.0 equiv) was placed in a glovebox. The 2'-perfluoroalkylsulfonated aryl α,β-unsaturated ketone (1.0 equiv) and anhydrous DMF were added. The reaction mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture was diluted with diethyl ether and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography on silica gel to yield the chiral 3-substituted indanone. The enantiomeric excess was determined by chiral HPLC analysis.
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Minatti, A., Zheng, X., & Buchwald, S. L. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(25), 9253–9258. [Link]
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Yu, Y.-N., & Xu, M.-H. (2013). Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. The Journal of Organic Chemistry, 78(6), 2736–2741. [Link]
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A Comparative Guide to Purity Validation of 7-Iodo-1-Indanone for Pharmaceutical Use
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 7-Iodo-1-indanone, a key intermediate in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to ensure the final drug substance is free from potentially harmful impurities. This guide provides an in-depth comparison of analytical methodologies for the purity validation of 7-iodo-1-indanone, grounded in established regulatory frameworks and practical, field-proven insights.
The principles outlined by the International Council for Harmonisation (ICH) in its Q3A(R2) guideline, "Impurities in New Drug Substances," form the bedrock of this discussion.[1][2][3] This guideline mandates the reporting, identification, and qualification of impurities, ensuring that the safety and quality of the drug substance are maintained.[4][5]
Understanding the Impurity Profile of 7-Iodo-1-Indanone
The potential impurities in 7-iodo-1-indanone are primarily dictated by its synthetic route. Common methods for synthesizing 1-indanones involve the intramolecular Friedel-Crafts cyclization of 3-arylpropionic acids or their corresponding acid chlorides.[6][7] For 7-iodo-1-indanone, a plausible synthetic pathway starts from 7-amino-1-indanone.[8]
Potential impurities can be categorized as:
-
Organic Impurities: These include starting materials, by-products, intermediates, and degradation products.[4][5] For instance, unreacted starting materials or regioisomers formed during cyclization could be present.[9]
-
Inorganic Impurities: These may arise from reagents, ligands, and catalysts used in the synthesis.
-
Residual Solvents: Organic volatile chemicals used during the manufacturing process that are not completely removed.[10][11]
The control of these impurities is paramount, and the selection of appropriate analytical techniques is critical for their detection and quantification.
Comparative Analysis of Key Analytical Methodologies
The two most powerful and commonly employed techniques for purity validation of pharmaceutical intermediates like 7-iodo-1-indanone are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For a comprehensive analysis, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a valuable orthogonal approach.
| Analytical Technique | Principle | Primary Application for 7-Iodo-1-Indanone | Strengths | Limitations |
| HPLC-UV/PDA | Separation based on differential partitioning between a stationary and mobile phase, with detection by UV-Vis absorbance. | Quantification of the main component and non-volatile organic impurities. | High resolution, sensitivity, and reproducibility for a wide range of compounds.[12][13][14][15][16] | May not be suitable for volatile impurities. Requires reference standards for accurate quantification of impurities. |
| GC-FID/MS | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas, with detection by Flame Ionization (FID) or Mass Spectrometry (MS). | Detection and quantification of residual solvents and other volatile organic impurities.[17][18][19][20][21] | Excellent for volatile and semi-volatile compounds. MS provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal. | Absolute purity determination without the need for a specific reference standard for the analyte.[22][23][24][25][26] | A primary ratio method that provides structural information. Can quantify impurities without their specific reference standards. | Lower sensitivity compared to chromatographic methods. Requires specialized equipment and expertise. |
Experimental Workflow and Logic
The following diagram illustrates a comprehensive workflow for the purity validation of 7-iodo-1-indanone, integrating orthogonal analytical techniques.
Caption: Integrated workflow for the purity validation of 7-iodo-1-indanone.
Detailed Experimental Protocols
HPLC-UV/PDA Method for Assay and Related Substances
Rationale: This method is the primary tool for quantifying the purity of 7-iodo-1-indanone and detecting non-volatile impurities. A C18 column is typically effective for separating aromatic compounds like indanone derivatives.[12][13] Gradient elution ensures the separation of impurities with a wide range of polarities.
Protocol:
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh about 10 mg of 7-iodo-1-indanone reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate the assay percentage by comparing the peak area of the main component in the sample to that of the standard.
-
Quantify impurities using area normalization or against a qualified impurity standard.
-
GC-FID/MS Method for Residual Solvents
Rationale: As mandated by USP <467> and ICH Q3C, residual solvents must be controlled.[10][11][27][28] Gas chromatography with headspace injection is the standard method for this analysis due to its ability to separate and quantify volatile organic compounds.
Protocol:
-
Chromatographic System:
-
Column: DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Oven Program: 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector: FID at 260 °C. For identification, a Mass Spectrometer can be used.
-
-
Headspace Sampler Conditions:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 minutes.
-
-
Standard Preparation:
-
Prepare a stock solution of relevant Class 1, 2, and 3 solvents in a suitable solvent like DMSO.
-
Prepare working standards by diluting the stock solution in water.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of 7-iodo-1-indanone into a headspace vial.
-
Add a known volume of diluent (e.g., water or DMSO).
-
-
Analysis and Calculation:
-
Analyze the standard and sample preparations.
-
Quantify residual solvents by comparing the peak areas in the sample to the standard.
-
qNMR for Orthogonal Purity Assessment
Rationale: qNMR serves as an excellent orthogonal technique to chromatography. It provides a direct measure of purity without the need for a specific reference standard of the analyte, instead using a certified internal standard.[22][23][24]
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 7-iodo-1-indanone and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add a known volume of a deuterated solvent (e.g., DMSO-d6) to dissolve the sample completely.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters (e.g., long relaxation delay, calibrated 90° pulse).
-
-
Data Processing and Calculation:
-
Integrate a well-resolved, unique signal for 7-iodo-1-indanone and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Logical Framework for Method Selection
The choice and sequence of analytical methods should be logical and systematic.
Caption: Decision tree for selecting purity validation methods.
Conclusion
The purity validation of 7-iodo-1-indanone for pharmaceutical use demands a multi-faceted analytical approach. A combination of high-resolution chromatographic techniques, such as HPLC for non-volatile impurities and GC for residual solvents, provides a comprehensive impurity profile. The inclusion of an orthogonal method like qNMR adds a layer of trustworthiness to the purity assessment, ensuring the quality and safety of this critical pharmaceutical intermediate. By adhering to regulatory guidelines and employing robust, validated analytical methods, researchers and drug development professionals can confidently advance their candidates through the development pipeline.
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A Comparative Guide to the Characterization of 7-Iodo-1-Indanone Reaction Intermediates
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of novel synthetic pathways. 7-Iodo-1-indanone is a versatile building block, prized for its dual reactivity: the enolizable ketone and the reactive carbon-iodine bond, which serves as a handle for transition-metal-catalyzed cross-coupling reactions. The transient species, or intermediates, formed during its transformations are fleeting and often difficult to detect, yet they hold the key to controlling reaction outcomes.
This guide provides an in-depth comparison of modern analytical techniques for the characterization of key reaction intermediates of 7-iodo-1-indanone. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable mechanistic insights.
The Duality of Reactivity: Key Intermediates of 7-Iodo-1-Indanone
The reactions of 7-iodo-1-indanone can be broadly categorized into two main types, each generating distinct classes of intermediates:
-
Carbonyl-centric Reactions: Primarily involving the α-protons, these reactions proceed through enolate intermediates.
-
Aryl Halide-centric Reactions: These leverage the C-I bond, typically in transition-metal-catalyzed processes, forming organometallic intermediates.
The following sections will compare the most effective analytical strategies for elucidating the structure and dynamics of these species.
Part 1: Characterization of the 7-Iodo-1-Indanone Enolate
Deprotonation of the α-carbon of 7-iodo-1-indanone with a suitable base generates a planar enolate intermediate. The regioselectivity of this deprotonation is not a factor as both α-protons are equivalent. However, the nature of the base and reaction conditions are critical. Strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures (-78 °C) are typically used to generate the kinetic enolate irreversibly.[1][2] This intermediate is a powerful nucleophile, reacting with various electrophiles at the carbon atom.[2]
Comparative Analysis of Characterization Techniques for Enolates
| Technique | Principle & Application | Strengths | Limitations & Considerations |
| Low-Temperature NMR Spectroscopy | Direct observation of the enolate structure in solution by slowing down decomposition and exchange processes.[3][4][5] Experiments are conducted at temperatures where the intermediate is stable (e.g., -78 °C). | Definitive structural information: ¹H and ¹³C NMR provide direct evidence of the C=C bond formation and charge delocalization. 2D NMR (COSY, HSQC) can confirm connectivity. | Requires specialized equipment: A cryoprobe and low-temperature capabilities are essential. The intermediate must have sufficient lifetime and concentration at low temperatures. Sample preparation is critical to exclude water and oxygen. |
| Chemical Trapping & GC-MS/NMR | The reactive enolate is "trapped" by a reagent (e.g., chlorotrimethylsilane, TMSCl) to form a stable silyl enol ether.[6][7] This stable derivative is then isolated and characterized by standard techniques. | Indirect but robust: Provides definitive evidence that the enolate was formed. Does not require specialized low-temperature equipment for the final analysis. High sensitivity of GC-MS is ideal for detecting small amounts of trapped product. | Infers structure: The structure of the intermediate is inferred from the product. The trapping reaction must be much faster than any competing side reactions. Does not provide dynamic information about the enolate itself. |
| In-situ IR Spectroscopy (ReactIR) | Monitors the reaction in real-time by tracking changes in vibrational frequencies. The disappearance of the ketone C=O stretch (~1700 cm⁻¹) and the appearance of the enolate C=C and C-O stretches can be observed. | Real-time kinetic data: Provides information on the rate of formation and consumption of the enolate. Ideal for process monitoring and optimization. | Complex spectra: The enolate signals may be weak or overlap with other species in the mixture. Peak assignment can be challenging without computational support. Not as structurally informative as NMR. |
Experimental Protocol: Low-Temperature ¹H NMR of the 7-Iodo-1-Indanone Lithium Enolate
Objective: To directly observe the lithium enolate of 7-iodo-1-indanone and confirm its structure.
Pillar of Trustworthiness: This protocol includes an internal standard for quantitative assessment and rigorous anhydrous techniques to prevent premature quenching of the intermediate.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Prepare a stock solution of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) in anhydrous THF.
-
Use freshly distilled anhydrous THF as the solvent.
-
-
Sample Preparation:
-
In a flame-dried NMR tube sealed with a septum, dissolve a precise amount of 7-iodo-1-indanone (e.g., 10 mg) in ~0.5 mL of anhydrous THF.
-
Add a known volume of the internal standard stock solution.
-
Acquire a standard ¹H NMR spectrum at room temperature to serve as a baseline (t=0).
-
-
Intermediate Generation & Data Acquisition:
-
Cool the NMR spectrometer probe to -78 °C. Allow the sample to equilibrate at this temperature for 10 minutes.
-
Using a pre-cooled, dry syringe, slowly add 1.05 equivalents of a freshly titrated solution of LDA in THF to the NMR tube.
-
Immediately begin acquiring ¹H NMR spectra. Key expected changes include the disappearance of the α-proton signals of the starting material and the appearance of new signals in the vinylic region corresponding to the enolate.
-
-
Data Analysis:
-
Compare the spectra before and after the addition of LDA.
-
Integrate the enolate signals relative to the internal standard to determine the conversion percentage.
-
Observe the characteristic upfield shift of the aromatic protons due to increased electron density from the enolate.
-
Part 2: Characterization of Organometallic Intermediates
The carbon-iodine bond of 7-iodo-1-indanone is a prime target for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Heck, and Sonogashira reactions.[8][9] These reactions proceed through a catalytic cycle involving several transient organopalladium intermediates. The characterization of these species is crucial for understanding catalyst behavior and reaction efficiency.[10][11]
Comparative Analysis of Characterization Techniques for Organometallic Intermediates
| Technique | Principle & Application | Strengths | Limitations & Considerations |
| Multinuclear NMR Spectroscopy | Direct observation of species in solution. ³¹P NMR is invaluable for tracking phosphine-ligated palladium complexes. ¹H and ¹³C NMR can identify the organic fragment bound to the metal. | Rich structural detail: Can confirm ligand binding, oxidation state (via chemical shifts), and the structure of the organic moiety. DOSY experiments can reveal aggregation states in solution.[12] | Low concentration: Catalytic intermediates are present at very low concentrations, often requiring highly sensitive cryoprobes. Paramagnetic species can lead to broad, unobservable signals. |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | A soft ionization technique ideal for detecting charged or easily ionizable species directly from the reaction mixture.[13][14] It can identify key cationic or anionic intermediates in the catalytic cycle. | Exceptional sensitivity: Can detect species at micromolar concentrations or lower, far below the detection limit of NMR. Provides mass-to-charge ratio, allowing for determination of elemental composition with high-resolution MS. | Ionization bias: May preferentially detect species that are easily ionized but not necessarily the most abundant or relevant in solution. The observed species are in the gas phase and may not perfectly represent the solution-state structure. |
| In-situ IR Spectroscopy (ReactIR) | Tracks the consumption of starting materials (e.g., the C-I bond vibration) and the formation of products in real-time. Can be used to monitor the formation of Grignard or organozinc reagents prior to cross-coupling.[15][16] | Excellent for kinetics: Provides continuous data on reaction progress, ideal for identifying induction periods, catalyst activation, or deactivation steps. Robust for process environments.[17] | Indirect observation: Typically monitors stable reactants and products rather than the transient catalytic intermediates themselves. Spectral overlap can be a significant issue in complex mixtures. |
Experimental Protocol: ESI-MS Monitoring of a Suzuki-Miyaura Reaction
Objective: To detect and identify the key palladium(II) intermediates in the Suzuki-Miyaura coupling of 7-iodo-1-indanone with phenylboronic acid.
Pillar of Expertise: This protocol uses a syringe pump for direct infusion, which minimizes sample manipulation and allows for the capture of short-lived species directly from the reacting solution.
-
Reaction Setup:
-
In a reaction vial, combine 7-iodo-1-indanone (1 equiv.), phenylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a suitable base (e.g., K₂CO₃, 2 equiv.) in a solvent mixture (e.g., Toluene/EtOH/H₂O).
-
-
MS Sample Introduction:
-
As the reaction proceeds at the desired temperature (e.g., 80 °C), draw a small aliquot (~100 µL) from the reaction mixture.
-
Immediately dilute the aliquot into a large volume (e.g., 1 mL) of a cold solvent compatible with ESI, such as acetonitrile, to quench the reaction and prepare it for analysis.
-
Load the diluted sample into a syringe and infuse it directly into the ESI source of the mass spectrometer using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
-
Data Acquisition:
-
Acquire mass spectra in positive ion mode. The expected intermediates, such as [(7-oxo-indan-4-yl)Pd(PPh₃)₂]⁺, are often observed as cationic species after loss of the iodide anion.
-
Perform tandem MS (MS/MS) on the parent ions of interest. Fragmentation patterns, such as the loss of phosphine ligands, can help confirm the structure of the detected intermediate.
-
-
Data Analysis:
-
Calculate the theoretical exact masses of plausible intermediates (e.g., oxidative addition product, transmetalation product).
-
Compare these theoretical masses with the high-resolution mass data obtained from the experiment to confirm their elemental composition.
-
Monitor the relative intensity of intermediate signals over the course of the reaction by taking aliquots at different time points.
-
Conclusion
The characterization of reaction intermediates is a challenging yet essential endeavor in modern organic chemistry. For a molecule with the dual reactivity of 7-iodo-1-indanone, a multi-faceted analytical approach is required. Low-temperature NMR provides unparalleled structural detail for moderately stable intermediates like enolates, while ESI-MS offers the supreme sensitivity needed to detect fleeting, low-concentration organometallic species in catalytic cycles. In-situ IR spectroscopy bridges the gap, offering real-time kinetic data that is invaluable for process control and optimization. By judiciously selecting and combining these techniques, researchers can gain a comprehensive understanding of the reaction landscape, paving the way for more efficient, selective, and innovative chemical syntheses.
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Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry. [Link]
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Palladium(0)-catalyzed Heck reaction/C-H activation/amination sequence with diaziridinone: a facile approach to indolines. PubMed. [Link]
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Indanone synthesis. Organic Chemistry Portal. [Link]
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A Researcher's Guide to Cross-Referencing Spectral Data for Iodo-Indanones
For Immediate Publication
[CITY, STATE] – In the fast-paced world of drug discovery and chemical research, the unambiguous identification of novel compounds is paramount. For researchers working with iodo-indanones, a class of compounds with significant potential in medicinal chemistry, the ability to accurately acquire and interpret spectral data is a foundational skill.[1][2][3] This guide provides a comprehensive, experience-driven workflow for cross-referencing spectral data of iodo-indanones with leading public and commercial databases, ensuring the integrity and validity of your experimental findings.
The Central Role of Spectral Data in Compound Characterization
The structural elucidation of a newly synthesized or isolated compound like an iodo-indanone derivative relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.[4]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the characteristic carbonyl (C=O) stretch of the indanone core and vibrations associated with the carbon-iodine bond.[4][5]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide valuable information about its fragmentation pattern, aiding in structural confirmation.[6]
The successful identification of an iodo-indanone hinges on the careful acquisition of high-quality data from these techniques and, critically, the cross-validation of this experimental data against established spectral libraries.
Acquiring High-Quality Spectral Data: A Foundational Protocol
The quality of your spectral data directly impacts the confidence in your compound's identification. The following is a generalized, best-practice protocol for obtaining NMR, IR, and MS data for a novel iodo-indanone.
Experimental Protocol: Spectroscopic Analysis of a Novel Iodo-Indanone
Objective: To acquire high-resolution ¹H NMR, ¹³C NMR, IR, and MS spectra for structural elucidation.
Materials:
-
Synthesized iodo-indanone sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
FTIR spectrometer with ATR accessory
-
Mass spectrometer (e.g., ESI-TOF, GC-MS)
Methodology:
-
Sample Preparation for NMR:
-
Accurately weigh 5-10 mg of the purified iodo-indanone sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical to avoid overlapping signals with the analyte.[7]
-
Transfer the solution to a clean, dry NMR tube.
-
-
¹H and ¹³C NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Following ¹H NMR, acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
-
IR Spectrum Acquisition:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid iodo-indanone sample directly onto the ATR crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrum Acquisition:
-
Prepare a dilute solution of the iodo-indanone in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer. The choice of ionization technique (e.g., Electrospray Ionization, Electron Ionization) will depend on the properties of the analyte and the instrument's capabilities.
-
Acquire the mass spectrum, ensuring accurate mass measurement to determine the molecular formula.
-
The Cross-Referencing Workflow: A Step-by-Step Guide
Once high-quality experimental data has been obtained, the next critical phase is to cross-reference it with established spectral databases. This process not only aids in confirming the structure of your iodo-indanone but also provides a wealth of additional information.
Caption: Workflow for cross-referencing experimental spectral data with online databases.
A Comparative Guide to Key Spectral Databases
Choosing the right database is crucial for an efficient and successful cross-referencing workflow. Below is a comparison of some of the most widely used resources for spectral data.
| Database | Key Features | Advantages | Limitations |
| PubChem | A massive, free-to-access database from the NIH containing information on millions of compounds.[8] It includes spectral data from various sources.[9] | Extensive collection of compounds, integration with other NCBI databases, and multiple search options including by name, formula, or structure.[8][10] | Spectral data is aggregated from multiple sources, which can sometimes lead to variability in quality and presentation. |
| Spectral Database for Organic Compounds (SDBS) | A free, high-quality, curated database of spectra for a large number of organic compounds, maintained by AIST in Japan.[11][12] It includes ¹H NMR, ¹³C NMR, MS, IR, Raman, and ESR spectra.[13][14] | Spectra are experimentally determined under consistent conditions, providing a reliable reference. Offers the ability to search by peak values.[11] | The number of compounds is more limited compared to larger databases like PubChem. |
| ChemSpider | A free chemical structure database from the Royal Society of Chemistry, providing access to millions of structures, properties, and associated data.[15] It aggregates data from hundreds of sources and allows for spectral data uploads by users.[16] | A vast and diverse collection of information with powerful search capabilities, including structure and substructure searching.[15] | The quality and completeness of spectral data can vary as it is aggregated from many different sources. |
| Reaxys | A comprehensive and highly curated commercial database from Elsevier covering chemical compounds, reactions, and properties.[17][18] It contains a vast amount of experimental data extracted from the literature.[19][20] | Offers extensive and reliable experimental data, including detailed reaction information and physical properties.[19][21] Powerful search and analysis tools are available.[20] | Access requires a paid subscription, which can be a barrier for some researchers. |
Practical Application: A Hypothetical Iodo-Indanone in a Signaling Pathway
To illustrate the importance of correct compound identification, consider a hypothetical scenario where a novel iodo-indanone derivative is being investigated as an inhibitor of a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a signaling pathway by an iodo-indanone derivative.
Conclusion
The process of cross-referencing spectral data for iodo-indanones with established databases is an indispensable component of modern chemical research. By adhering to rigorous experimental protocols for data acquisition and employing a systematic workflow for database comparison, researchers can ensure the accuracy and integrity of their findings. This, in turn, accelerates the pace of discovery and innovation in fields like drug development where the precise structure of a molecule is inextricably linked to its function.
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Non-Conventional Methodologies in the Synthesis of 1-Indanones. MDPI. [Link]
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1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-Dihydro-7-iodoinden-1-one
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2,3-Dihydro-7-iodoinden-1-one (CAS No. 628732-02-5). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the risks and the necessity of each step. By adhering to these protocols, we protect ourselves, our colleagues, and the environment.
Foundational Principles: Hazard Identification and Waste Characterization
Inferred Hazards:
-
Skin, Eye, and Respiratory Irritation: Halogenated organic compounds, particularly those with reactive carbonyl groups like indanones, are often irritants. The safety data for 2-Bromo-1-indanone indicates it causes skin, eye, and respiratory irritation[1]. It is prudent to assume this compound poses similar or greater risks.
-
Toxicity: Organoiodine compounds can exhibit toxicity, and their metabolic pathways or environmental degradation products are not always well-characterized. The carbon-iodine bond is the weakest of the carbon-halogen bonds, which can sometimes lead to the release of iodine or reactive intermediates[2].
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water. Halogenated organic compounds are a significant class of environmental contaminants and are subject to strict regulatory control[3].
Regulatory Framework: The RCRA Mandate
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The fundamental principle of RCRA is "cradle-to-grave" management of hazardous materials[4]. As a generator of this waste, your laboratory is the first and most critical link in this chain[4].
This compound is an iodated organic compound . Under EPA and institutional guidelines, this classifies it as a halogenated organic waste [5]. This is the single most important determination for its disposal, as it dictates that it must be segregated from all other waste streams.
The decision-making process for characterizing this waste is outlined below.
Caption: Figure 1. Waste Characterization Flowchart.
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling waste containers, ensure all personnel are equipped with the appropriate PPE. The causality here is direct: preventing exposure to a potential irritant and toxicant.
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses. | Protects against splashes of contaminated solvents or contact with solid waste, preventing serious eye irritation[1]. |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Inspect for tears or holes before each use. | Provides a barrier against skin contact. Nitrile is a good general-purpose choice for incidental contact with a variety of organics. |
| Body Protection | A standard laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Prevents incidental contact with skin on the arms and body. |
| Respiratory | All handling of open containers should occur within a certified chemical fume hood. | To prevent inhalation of any vapors or fine particulates, which are presumed to be respiratory irritants[1]. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is not a single action but a systematic workflow. Adherence to this process ensures safety and regulatory compliance. Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.
This is the most critical operational step. Cross-contamination of waste streams can create dangerous reactions and significantly increase disposal costs.
-
Action: Designate a specific, properly labeled waste container solely for "Halogenated Organic Waste."
-
Causality: Halogenated and non-halogenated wastes are treated differently. Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrogen iodide)[3]. Mixing them with non-halogenated solvents, which may be recycled or used as fuel, contaminates the entire batch and forces the more expensive disposal method for the entire volume[6].
Choose a container that is compatible with the waste and can be securely sealed.
-
Action for Solid Waste: If disposing of the pure, solid compound, place it in a sealable, wide-mouth container (e.g., a polyethylene jar). Ensure the container is clean and dry.
-
Action for Solutions: If the waste is a solution (e.g., in dichloromethane, a common halogenated solvent), use a designated, shatter-resistant waste container (often glass or HDPE) provided by your institution's Environmental Health and Safety (EHS) department.
-
Operational Integrity: Never fill a liquid waste container more than 80% full. This headspace allows for vapor expansion, preventing pressure buildup and potential container failure. Keep the container closed at all times except when adding waste[7].
Accurate labeling is a legal requirement and essential for safety.
-
Action: Label the waste container before adding the first drop of waste[7]. The label must include:
-
Trustworthiness: A properly labeled container communicates its contents and hazards to everyone in the lab and to the ultimate disposal facility, ensuring it is handled correctly throughout its "grave" journey.
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Action: Store the sealed and labeled container in your lab's designated SAA. This area should be under the control of the generator, away from drains, and clearly marked.
-
Segregation in Storage: Ensure the halogenated waste container is physically separated from incompatible waste streams, particularly acids and bases[5].
The final disposal must be handled by trained professionals.
-
Action: Contact your institution's EHS department to schedule a pickup. They will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Self-Validation: You will be required to complete a hazardous waste manifest. This document is the legal record that tracks the waste from your lab to its final destination, completing the "cradle-to-grave" cycle mandated by the EPA[4].
The complete disposal workflow is visualized below.
Caption: Figure 2. End-to-End Disposal Workflow.
Spill and Emergency Procedures
In the event of a spill, the generated cleanup materials also become hazardous waste.
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and call emergency services.
-
Contain: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to absorb the spilled material. Do not use combustible materials like paper towels for large spills.
-
Collect: Using non-sparking tools, carefully scoop the absorbed material and any contaminated debris into a designated, sealable container.
-
Dispose: Label the container as "Hazardous Waste" with the chemical name and "spill debris." Dispose of it through the same halogenated organic waste stream.
-
Decontaminate: Clean the spill area with an appropriate solvent and soap and water. The cleaning materials must also be disposed of as hazardous waste.
By integrating these expert-validated protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance. This ensures that the valuable work of drug discovery does not come at the cost of personal or environmental health.
References
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
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Disposal process for halogenated organic material. U.S. Patent 4,468,376. [Link]
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Hazardous Waste Segregation. Unknown University Source. [Link]
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Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]
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Organoiodine chemistry. Wikipedia. [Link]
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Structure, bonding, general properties of Organoiodine compounds. Wikipedia. [Link]
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A Researcher's Guide to the Safe Handling of 2,3-Dihydro-7-iodoinden-1-one
An In-Depth Technical Guide for Laboratory Safety and Chemical Handling
As scientific inquiry delves into novel molecular structures, the paramount importance of researcher safety cannot be overstated. The compound 2,3-Dihydro-7-iodoinden-1-one, a halogenated ketone, presents a unique set of handling requirements. While specific toxicity data for this compound is not extensively documented, a robust safety protocol can be established by examining its structural components: an indanone core, a ketone functional group, and an iodine substituent. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research.
Understanding the Risks: A Structural Analogy Approach
Given the absence of a detailed safety data sheet for this compound, we must infer its potential hazards from analogous compounds. For instance, related indanone derivatives such as 2,3-Dihydro-1H-inden-1-one oxime and 7-Hydroxy-1-indanone are known to be harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation[1][2]. The presence of the ketone group suggests compatibility considerations with certain types of personal protective equipment, as ketones can degrade some materials[3][4][5]. Furthermore, iodo-organic compounds, while generally stable, can have varying toxicological profiles, and their disposal requires careful consideration to prevent environmental contamination[6][7].
The core principle of this guide is the adoption of a cautious and proactive safety posture. All handling of this compound should be conducted under the assumption that it is a hazardous substance.
Essential Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or Neoprene gloves | Laboratory coat | Not generally required if handled in a ventilated enclosure |
| Solution Preparation and Transfers | Chemical splash goggles | Double-gloving with Nitrile or Neoprene gloves | Chemical-resistant apron over a laboratory coat | Recommended if not performed in a fume hood |
| Running Reactions and Work-up | Chemical splash goggles and a face shield | Nitrile or Neoprene gloves (frequent changes recommended) | Chemical-resistant apron over a laboratory coat | Operations should be conducted in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and a face shield | Heavy-duty Nitrile or Neoprene gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges |
Operational Protocols: A Step-by-Step Guide
Adherence to standardized procedures is critical for minimizing risk. The following protocols provide a detailed workflow for handling this compound.
Protocol 1: Donning and Doffing of PPE
-
Donning Sequence:
-
Put on the laboratory coat and any additional body protection.
-
Wash hands thoroughly.
-
Put on the inner pair of gloves.
-
Put on the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the laboratory coat.
-
Put on respiratory protection, if required, and perform a seal check.
-
Put on eye and face protection.
-
-
Doffing Sequence (to prevent cross-contamination):
-
Remove the outer pair of gloves.
-
Remove the laboratory coat and any additional body protection, turning it inside out as it is removed.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Spill Management
-
Immediate Actions:
-
Alert personnel in the immediate area.
-
If the spill is on your body, remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.
-
If the spill is in the work area, evacuate non-essential personnel.
-
-
Cleanup Procedure (for a small, manageable spill):
-
Don the appropriate PPE as outlined in the table above.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Place all contaminated materials, including PPE, into the hazardous waste container.
-
Logical Framework for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
Disposal Plan: Ensuring Environmental Responsibility
The proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation:
-
Solid Waste: Collect unreacted this compound and contaminated consumables (e.g., weighing paper, gloves) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Decontamination:
-
Glassware and equipment should be rinsed with a suitable solvent to remove residual this compound. The rinsate must be collected as hazardous liquid waste.
-
Following the solvent rinse, wash glassware with soap and water.
-
-
Disposal Pathway:
-
All waste containing this compound must be disposed of through a licensed chemical waste disposal service.[7]
-
While some iodo-organic compounds can be treated to remove the iodine, this should only be attempted by trained personnel following a validated standard operating procedure.[8][9] For most laboratory settings, direct disposal of the halogenated waste is the most appropriate course of action.
-
By implementing these comprehensive safety and handling procedures, researchers can confidently work with this compound while upholding the highest standards of laboratory safety.
References
-
UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Production, Import/Export, Use, and Disposal. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Iodine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]
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How to store / dispose of Iodine crystals? (2021). Reddit. Retrieved from [Link]
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How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation. Retrieved from [Link]
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Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. (n.d.). CERN Indico. Retrieved from [Link]
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Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]
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Personal Protective Equipment (PPE). (n.d.). University of Tennessee Knoxville. Retrieved from [Link]
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How do we dispose Iodine-129 long-term? (2018). Open Access Government. Retrieved from [Link]
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Safety Data Sheet. (n.d.). Durvet. Retrieved from [Link]
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2,3-Dihydro-1H-inden-1-one oxime. (n.d.). PubChem. Retrieved from [Link]
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Study on the chemical reactivity difference of primary hydroxyl groups in iridoid glycosides. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Reactivity. (2022). Encyclopedia MDPI. Retrieved from [Link]
-
Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one. (n.d.). National Institutes of Health. Retrieved from [Link]
-
7-Hydroxy-1-indanone. (n.d.). PubChem. Retrieved from [Link]
-
Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- (acetylcedrene). (2021). Australian Industrial Chemicals Introduction Scheme. Retrieved from [Link]
-
Group 13: Chemical Reactivity. (2023). Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. 2,3-Dihydro-1H-inden-1-one oxime | C9H9NO | CID 302323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Hydroxy-1-indanone | C9H8O2 | CID 248078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uah.edu [uah.edu]
- 4. ehs.utk.edu [ehs.utk.edu]
- 5. med.navy.mil [med.navy.mil]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. collectandrecycle.com [collectandrecycle.com]
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- 9. indico.cern.ch [indico.cern.ch]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
